molecular formula C38H66N7O19P3S B15545840 2-carboxypalmitoyl-CoA

2-carboxypalmitoyl-CoA

Katalognummer: B15545840
Molekulargewicht: 1050.0 g/mol
InChI-Schlüssel: XUKMCVIPGKHZGR-QGGHQSAPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-carboxypalmitoyl-CoA is a 2-carboxyacyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 2-carboxypalmitic acid. It is a conjugate acid of a this compound(5-).

Eigenschaften

Molekularformel

C38H66N7O19P3S

Molekulargewicht

1050.0 g/mol

IUPAC-Name

2-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanylcarbonyl]hexadecanoic acid

InChI

InChI=1S/C38H66N7O19P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-25(36(50)51)37(52)68-20-19-40-27(46)17-18-41-34(49)31(48)38(2,3)22-61-67(58,59)64-66(56,57)60-21-26-30(63-65(53,54)55)29(47)35(62-26)45-24-44-28-32(39)42-23-43-33(28)45/h23-26,29-31,35,47-48H,4-22H2,1-3H3,(H,40,46)(H,41,49)(H,50,51)(H,56,57)(H,58,59)(H2,39,42,43)(H2,53,54,55)/t25?,26-,29-,30-,31+,35-/m1/s1

InChI-Schlüssel

XUKMCVIPGKHZGR-QGGHQSAPSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

An In-Depth Technical Guide on the Synthesis of Palmitoyl-CoA and the Context of 2-Carboxypalmitoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide addresses the synthesis of 2-carboxypalmitoyl-CoA. Extensive investigation of scientific literature and metabolic databases indicates that a natural biosynthetic pathway for this compound has not been described. This molecule is not a recognized intermediate in established metabolic pathways. However, derivatives of palmitoyl-CoA at the 2-position, such as 2-bromopalmitoyl-CoA, are known synthetic inhibitors of various enzymes, particularly those involved in fatty acid metabolism.

Therefore, it is highly probable that this compound is a molecule of interest for research as a potential enzyme inhibitor, rather than a product of a natural metabolic pathway. The "synthesis pathway" in this context would refer to a chemical synthesis route for research and development purposes.

This guide will provide a comprehensive overview of the well-established biological synthesis pathway of the precursor molecule, palmitoyl-CoA. It will also delve into the principles of acyl-CoA carboxylation, the likely role of 2-substituted palmitoyl-CoA derivatives, and the general methodologies for their chemical synthesis. This information is intended to provide a thorough understanding of the biochemical context for researchers and professionals in drug development.

Section 1: The Biosynthesis of Palmitoyl-CoA

The de novo synthesis of fatty acids, culminating in the production of palmitoyl-CoA, is a fundamental anabolic pathway. This process occurs primarily in the cytosol and involves two key enzymes: acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS).

The Committed Step: Carboxylation of Acetyl-CoA

The synthesis of fatty acids begins with the carboxylation of acetyl-CoA to form malonyl-CoA. This irreversible reaction is the committed and rate-limiting step of the pathway and is catalyzed by acetyl-CoA carboxylase (ACC).[1][2][3] In mammals, there are two main isoforms of ACC: ACC1, which is cytosolic and primarily involved in fatty acid synthesis, and ACC2, which is associated with the outer mitochondrial membrane and regulates fatty acid oxidation.[1][2]

The reaction proceeds in two steps:

  • Carboxylation of Biotin (B1667282): The biotin prosthetic group of ACC is carboxylated using bicarbonate (HCO₃⁻) and ATP.

  • Transfer of the Carboxyl Group: The carboxyl group is then transferred from biotin to acetyl-CoA, forming malonyl-CoA.[1]

ACC is a critical point of regulation for fatty acid metabolism. Its activity is controlled by both allosteric mechanisms and covalent modification.

  • Allosteric Regulation:

    • Citrate: High levels of citrate, which indicate an abundance of acetyl-CoA and ATP, allosterically activate ACC, promoting its polymerization into an active filamentous form.

    • Palmitoyl-CoA: The end-product of the pathway, palmitoyl-CoA, acts as a feedback inhibitor, causing depolymerization of the active enzyme.[4]

  • Hormonal Regulation (Covalent Modification):

    • Insulin (B600854): In the fed state, insulin activates a phosphatase that dephosphorylates ACC, leading to its activation and promoting fatty acid synthesis.

    • Glucagon and Epinephrine: In the fasting state, these hormones activate protein kinases (like AMP-activated protein kinase - AMPK) that phosphorylate ACC, leading to its inactivation and a decrease in fatty acid synthesis.

The Elongation Cycle: Fatty Acid Synthase (FAS)

Fatty acid synthase (FAS) is a large, multi-enzyme complex that catalyzes the subsequent steps of fatty acid synthesis. In mammals, FAS is a single polypeptide with multiple catalytic domains. The growing fatty acid chain is attached to an acyl carrier protein (ACP) domain within the FAS complex.

The synthesis of a 16-carbon palmitate chain from one acetyl-CoA and seven malonyl-CoA molecules involves a repeating four-step cycle:

  • Condensation: The acetyl group (from acetyl-CoA, which primes the synthesis) and a malonyl group (from malonyl-CoA) are transferred to the FAS complex. The two-carbon unit from the acetyl group condenses with the three-carbon malonyl group, with the release of a molecule of CO₂. This results in a four-carbon β-ketoacyl-ACP.

  • Reduction: The β-keto group is reduced to a hydroxyl group by NADPH.

  • Dehydration: A molecule of water is removed to create a double bond.

  • Reduction: The double bond is reduced by a second molecule of NADPH to form a saturated acyl-ACP.

This four-step cycle is repeated six more times, with a malonyl-CoA molecule providing a two-carbon unit in each cycle. The final product is a 16-carbon palmitoyl-ACP.

Final Product Formation

The palmitoyl (B13399708) group is released from the ACP domain by a thioesterase activity, yielding free palmitate. Palmitate is then activated to palmitoyl-CoA by acyl-CoA synthetase (also known as fatty acid thiokinase or fatty acid CoA ligase) in an ATP-dependent reaction.

Quantitative Data on Fatty Acid Synthesis
ParameterValue/DescriptionReference
Overall Stoichiometry for Palmitate Synthesis 8 Acetyl-CoA + 7 ATP + 14 NADPH + 14 H⁺ → Palmitate + 8 CoA + 7 ADP + 7 Pi + 14 NADP⁺ + 6 H₂O
Key Enzymes Acetyl-CoA Carboxylase (ACC), Fatty Acid Synthase (FAS), Acyl-CoA Synthetase[1][2]
Substrates Acetyl-CoA, Malonyl-CoA, NADPH
Products Palmitate, Palmitoyl-CoA, NADP⁺, CoA
Cellular Location Cytosol[1]
Experimental Protocols

This protocol is based on the incorporation of radiolabeled bicarbonate into malonyl-CoA.

  • Reaction Mixture: Prepare a reaction buffer containing Tris-HCl (pH 7.5), MgCl₂, KCl, ATP, acetyl-CoA, and citrate.

  • Enzyme Preparation: Use a purified ACC enzyme preparation or a cytosolic extract.

  • Initiation: Start the reaction by adding the enzyme preparation to the reaction mixture, followed by the addition of radiolabeled NaH¹⁴CO₃.

  • Incubation: Incubate at 37°C for a defined period (e.g., 10 minutes).

  • Termination: Stop the reaction by adding a strong acid (e.g., HCl), which also removes unreacted ¹⁴CO₂.

  • Quantification: Dry the samples and measure the acid-stable radioactivity (incorporated into malonyl-CoA) using liquid scintillation counting.

This is a spectrophotometric assay that measures the rate of NADPH oxidation.

  • Reaction Mixture: Prepare a reaction buffer containing potassium phosphate (B84403) buffer (pH 7.0), EDTA, dithiothreitol, acetyl-CoA, malonyl-CoA, and NADPH.

  • Enzyme Preparation: Use a purified FAS enzyme preparation.

  • Measurement: Place the reaction mixture in a cuvette and monitor the decrease in absorbance at 340 nm (the wavelength at which NADPH absorbs light) at a constant temperature (e.g., 30°C) after the addition of the enzyme.

  • Calculation: The rate of NADPH oxidation is calculated from the change in absorbance over time using the molar extinction coefficient of NADPH.

Visualizations

Fatty_Acid_Synthesis_Pathway cluster_cytosol Cytosol cluster_regulation Regulation of ACC acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa Acetyl-CoA Carboxylase (ACC) ATP, HCO₃⁻ -> ADP, Pi fas Fatty Acid Synthase (FAS) - Acyl Carrier Protein (ACP) acetyl_coa->fas Priming malonyl_coa->fas Loading fas->fas palmitoyl_acp Palmitoyl-ACP fas->palmitoyl_acp Synthesis palmitate Palmitate palmitoyl_acp->palmitate Thioesterase palmitoyl_coa Palmitoyl-CoA palmitate->palmitoyl_coa Acyl-CoA Synthetase ATP, CoA -> AMP, PPi citrate Citrate acc_enzyme ACC citrate->acc_enzyme + palmitoyl_coa_reg Palmitoyl-CoA palmitoyl_coa_reg->acc_enzyme - insulin Insulin insulin->acc_enzyme Dephosphorylation (Activation) glucagon Glucagon glucagon->acc_enzyme Phosphorylation (Inactivation)

Figure 1: Overview of the Palmitoyl-CoA Synthesis Pathway and its Regulation.

Section 2: Principles of Acyl-CoA Carboxylation

Carboxylation of acyl-CoA molecules is a key mechanism for introducing carboxyl groups into metabolites. The most well-studied example is the carboxylation of acetyl-CoA by ACC.

Mechanism of Biotin-Dependent Carboxylases

Biotin-dependent carboxylases, such as ACC, utilize a common two-step mechanism:

  • ATP-dependent carboxylation of the biotin prosthetic group: The reaction is initiated by the activation of bicarbonate by ATP to form a carboxyphosphate (B1215591) intermediate. This intermediate then carboxylates the N1 atom of the biotin ring.

  • Transfer of the carboxyl group to the substrate: The carboxylated biotin then translocates to the carboxyltransferase active site of the enzyme, where the carboxyl group is transferred to the α-carbon of the acyl-CoA substrate.

While the carboxylation of acetyl-CoA is the primary example in the context of fatty acid synthesis, other acyl-CoA carboxylases exist in nature, such as propionyl-CoA carboxylase (involved in the metabolism of odd-chain fatty acids and certain amino acids) and crotonyl-CoA carboxylase/reductase (found in some bacteria).[5] These enzymes demonstrate that the carboxylation of acyl-CoAs larger than acetyl-CoA is biochemically feasible, although no such enzyme has been identified for the direct carboxylation of palmitoyl-CoA.

ACC_Mechanism cluster_step1 Step 1: Carboxylation of Biotin cluster_step2 Step 2: Carboxyl Transfer atp ATP biotin Enzyme-Biotin atp->biotin + carboxybiotin Enzyme-Biotin-COO⁻ hco3 HCO₃⁻ hco3->biotin + biotin->carboxybiotin Biotin Carboxylase Domain carboxybiotin2 Enzyme-Biotin-COO⁻ carboxybiotin->carboxybiotin2 Translocation of Carboxybiotin Arm acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa Carboxyltransferase Domain carboxybiotin2->acetyl_coa + biotin2 Enzyme-Biotin carboxybiotin2->biotin2 Regeneration

Figure 2: Two-Step Mechanism of Acetyl-CoA Carboxylase.

Section 3: Potential Role and Chemical Synthesis of this compound

Potential as an Enzyme Inhibitor

As previously mentioned, 2-substituted fatty acyl-CoA analogs are often synthesized as enzyme inhibitors. For example, 2-bromopalmitoyl-CoA is a known inhibitor of carnitine palmitoyltransferase I (CPT1), the enzyme that transports long-chain fatty acids into the mitochondria for β-oxidation.[6] By analogy, this compound, if synthesized, would likely be investigated for its potential to inhibit enzymes that bind palmitoyl-CoA. The introduction of a negatively charged carboxyl group at the 2-position would significantly alter the chemical properties of the molecule, potentially leading to strong interactions with the active site of target enzymes.

General Protocol for Chemical Synthesis of Acyl-CoA Esters

The chemical synthesis of novel acyl-CoA esters, such as this compound, typically involves the activation of the corresponding carboxylic acid and its subsequent reaction with the free thiol group of Coenzyme A. A common method is the mixed anhydride (B1165640) procedure.

  • Preparation of the Carboxylic Acid: The starting material would be 2-carboxypalmitic acid (also known as hexadecanedioic acid monoester).

  • Activation of the Carboxylic Acid: The 2-carboxypalmitic acid is dissolved in an anhydrous organic solvent (e.g., tetrahydrofuran) and cooled. A base (e.g., triethylamine) and an activating agent (e.g., ethyl chloroformate) are added to form a mixed anhydride.

  • Reaction with Coenzyme A: A solution of Coenzyme A in an aqueous buffer (e.g., sodium bicarbonate) is added to the mixed anhydride solution. The thiol group of CoA nucleophilically attacks the activated carboxyl group, forming the thioester bond of this compound.

  • Purification: The final product is typically purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).

Chemical_Synthesis_Workflow start 2-Carboxypalmitic Acid activation Activation (e.g., with Ethyl Chloroformate) start->activation anhydride Mixed Anhydride Intermediate activation->anhydride reaction Thioester Formation anhydride->reaction coa Coenzyme A (CoA-SH) coa->reaction product This compound reaction->product purification Purification (HPLC) product->purification final_product Purified this compound purification->final_product

Figure 3: General Workflow for the Chemical Synthesis of a Custom Acyl-CoA.

Conclusion

References

The Endogenous Role of 2-Carboxypalmitoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the endogenous role of 2-carboxypalmitoyl-CoA, a long-chain dicarboxylic acyl-coenzyme A derivative. While direct research on this specific molecule is limited, this document extrapolates its function based on the well-established roles of analogous molecules, particularly the key metabolic regulator malonyl-CoA, and the known metabolism of dicarboxylic acids. This compound is posited to be a potent endogenous inhibitor of carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in mitochondrial fatty acid β-oxidation. By modulating CPT1 activity, this compound likely plays a crucial role in the regulation of cellular energy metabolism, influencing the balance between fatty acid and glucose utilization. This guide details its putative synthesis via ω-oxidation and degradation through peroxisomal β-oxidation, presents its core function as a CPT1 inhibitor, and provides detailed experimental protocols for its synthesis, measurement, and functional analysis. The potential physiological and pathological implications in metabolic diseases such as obesity and type 2 diabetes are also discussed.

Introduction

Cellular energy homeostasis is maintained through a tightly regulated balance between the catabolism of various fuel sources, primarily glucose and fatty acids. A key control point in this process is the entry of long-chain fatty acids into the mitochondria for β-oxidation, a step governed by the carnitine palmitoyltransferase (CPT) system. Carnitine palmitoyltransferase 1 (CPT1), located on the outer mitochondrial membrane, is the rate-limiting enzyme of this pathway and is subject to allosteric inhibition by endogenous molecules.[1]

The most well-characterized of these inhibitors is malonyl-CoA, a central intermediate in de novo lipogenesis.[2] However, evidence suggests that other endogenously produced acyl-CoA esters, particularly dicarboxylic acyl-CoAs, may also play significant regulatory roles. This guide focuses on this compound, the coenzyme A ester of hexadecanedioic acid, a 16-carbon α,ω-dicarboxylic acid. While direct experimental data on this compound is scarce, its structural similarity to both palmitoyl-CoA and malonyl-CoA strongly suggests a role as a modulator of CPT1 activity.

This document aims to provide a detailed technical resource for researchers by synthesizing the available information on dicarboxylic acid metabolism and CPT1 inhibition to delineate the putative endogenous role of this compound.

Biosynthesis and Degradation of this compound

The metabolic pathways for long-chain dicarboxylic acids are distinct from those of their monocarboxylic counterparts. Their synthesis involves ω-oxidation, and their degradation occurs primarily within peroxisomes.

Synthesis via ω-Oxidation

Long-chain dicarboxylic acids are not products of de novo fatty acid synthesis but are instead generated through the ω-oxidation pathway, which occurs in the endoplasmic reticulum. This pathway serves as an alternative route for fatty acid catabolism, particularly when mitochondrial β-oxidation is saturated or impaired.[3][4]

The synthesis of 2-carboxypalmitic acid (hexadecanedioic acid) from palmitic acid proceeds in three enzymatic steps:

  • ω-Hydroxylation: The terminal methyl group of palmitic acid is hydroxylated by a cytochrome P450 enzyme of the CYP4A family, forming 16-hydroxypalmitic acid.[4]

  • Oxidation to an Aldehyde: The hydroxyl group is then oxidized to an aldehyde by an alcohol dehydrogenase.

  • Oxidation to a Carboxylic Acid: Finally, the aldehyde is oxidized to a carboxylic acid by an aldehyde dehydrogenase, yielding hexadecanedioic acid.[5]

To become metabolically active, hexadecanedioic acid must be esterified to coenzyme A. This activation is catalyzed by an acyl-CoA synthetase, likely a long-chain acyl-CoA synthetase (ACSL) or a specific dicarboxylyl-CoA synthetase, to form this compound.

G palmitic_acid Palmitic Acid hydroxypalmitic_acid 16-Hydroxypalmitic Acid palmitic_acid->hydroxypalmitic_acid CYP4A (ω-hydroxylase) aldehydopalmitic_acid 16-Oxopalmitic Acid hydroxypalmitic_acid->aldehydopalmitic_acid Alcohol Dehydrogenase hexadecanedioic_acid Hexadecanedioic Acid (2-Carboxypalmitic Acid) aldehydopalmitic_acid->hexadecanedioic_acid Aldehyde Dehydrogenase carboxypalmitoyl_coa This compound hexadecanedioic_acid->carboxypalmitoyl_coa Acyl-CoA Synthetase

Figure 1. Putative biosynthetic pathway of this compound via ω-oxidation.
Degradation via Peroxisomal β-Oxidation

Unlike long-chain monocarboxylic acyl-CoAs, which are primarily degraded in the mitochondria, long-chain dicarboxylic acyl-CoAs are preferentially metabolized through β-oxidation within peroxisomes.[2][4][6] This compartmentalization is a key feature of dicarboxylic acid metabolism.

The peroxisomal β-oxidation spiral involves a series of enzymatic reactions that shorten the dicarboxylic acyl-CoA chain by two carbons in each cycle, releasing acetyl-CoA. The key enzymes in this pathway are distinct from their mitochondrial counterparts. For this compound, the process would proceed as follows:

  • Dehydrogenation: Acyl-CoA oxidase 1 (ACOX1) introduces a double bond.[7]

  • Hydration and Dehydrogenation: A multifunctional enzyme (MFE) performs both hydration and dehydrogenation steps.

  • Thiolytic Cleavage: A peroxisomal thiolase cleaves off an acetyl-CoA molecule, resulting in a dicarboxylic acyl-CoA that is two carbons shorter.

This process continues until the dicarboxylic acyl-CoA is shortened to a medium-chain dicarboxylic acyl-CoA (such as adipoyl-CoA or suberoyl-CoA), which can then be transported to the mitochondria for complete oxidation.

G carboxypalmitoyl_coa This compound (C16) enoyl_coa Enoyl-CoA carboxypalmitoyl_coa->enoyl_coa ACOX1 hydroxyacyl_coa Hydroxyacyl-CoA enoyl_coa->hydroxyacyl_coa MFE ketoacyl_coa Ketoacyl-CoA hydroxyacyl_coa->ketoacyl_coa MFE carboxytetradecanoyl_coa 2-Carboxytetradecanoyl-CoA (C14) ketoacyl_coa->carboxytetradecanoyl_coa Thiolase acetyl_coa Acetyl-CoA ketoacyl_coa->acetyl_coa medium_chain_dca Medium-Chain Dicarboxylic Acyl-CoA carboxytetradecanoyl_coa->medium_chain_dca Multiple Cycles mitochondria Mitochondrial Oxidation medium_chain_dca->mitochondria

Figure 2. Degradation pathway of this compound via peroxisomal β-oxidation.

Endogenous Role as a Carnitine Palmitoyltransferase 1 (CPT1) Inhibitor

The primary hypothesized role of endogenous this compound is the regulation of mitochondrial fatty acid β-oxidation through the inhibition of CPT1.

CPT1: The Gatekeeper of Mitochondrial Fatty Acid Oxidation

CPT1 is an integral outer mitochondrial membrane protein that catalyzes the conversion of long-chain acyl-CoAs to their corresponding acylcarnitines.[1] This reaction is essential for the transport of long-chain fatty acids across the inner mitochondrial membrane, a process facilitated by carnitine-acylcarnitine translocase (CACT) and CPT2. The activity of CPT1 is the rate-limiting step for the entire fatty acid oxidation pathway and is therefore a critical point of metabolic regulation.[8]

There are three main isoforms of CPT1 with distinct tissue distributions and regulatory properties:

  • CPT1A: The liver isoform, also found in the kidney, pancreas, and other tissues.

  • CPT1B: The muscle isoform, predominantly expressed in skeletal muscle and heart.

  • CPT1C: A brain-specific isoform with distinct functional properties.[9]

Inhibition of CPT1 by this compound

The potent inhibition of CPT1 by malonyl-CoA is well-documented. Malonyl-CoA is a two-carbon dicarboxylic acyl-CoA that allosterically binds to a regulatory site on CPT1, distinct from the active site, thereby reducing its catalytic activity.[10] This inhibition prevents a futile cycle of simultaneous fatty acid synthesis and degradation.

Given its structure as a long-chain dicarboxylic acyl-CoA, this compound is a strong candidate for a potent CPT1 inhibitor. It possesses the long acyl chain necessary for binding to the substrate-binding site or a nearby regulatory region, as well as a terminal carboxyl group, similar to malonyl-CoA. This dual character suggests that it could interact with both the acyl-CoA binding site and the malonyl-CoA regulatory site, potentially leading to strong inhibition.

The inhibition of CPT1 by this compound would have significant physiological consequences, leading to a decrease in mitochondrial fatty acid oxidation and a concomitant shift towards glucose utilization for energy production. This mechanism would allow for the fine-tuning of fuel selection in response to the availability of different substrates.

G cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion lc_acyl_coa Long-Chain Acyl-CoA cpt1 CPT1 lc_acyl_coa->cpt1 beta_oxidation β-Oxidation cpt1->beta_oxidation Acylcarnitine carboxypalmitoyl_coa This compound carboxypalmitoyl_coa->cpt1 Inhibition tca_cycle TCA Cycle beta_oxidation->tca_cycle Acetyl-CoA atp ATP tca_cycle->atp

Figure 3. Inhibition of CPT1 by this compound blocks fatty acid entry into the mitochondria.

Quantitative Data

InhibitorCPT1 IsoformParameterValue (µM)Tissue/System
Malonyl-CoARat Liver (CPT1A)Ki~2.5Isolated Mitochondria
Malonyl-CoARat Heart (CPT1B)Ki~0.03Isolated Mitochondria
Malonyl-CoAHuman Muscle (CPT1B)IC500.01 - 0.1Isolated Mitochondria
DL-2-Bromopalmitoyl-CoARat Liver (CPT1A)IC50~1.5Isolated Mitochondria
DL-2-Bromopalmitoyl-CoARat Heart (CPT1B)IC50~25Isolated Mitochondria

Note: The values for DL-2-bromopalmitoyl-CoA, a structural analog, suggest that long-chain dicarboxylic acyl-CoAs can be potent inhibitors of CPT1, with isoform-specific differences in sensitivity.[11] It is anticipated that this compound would exhibit similar inhibitory characteristics.

Experimental Protocols

Chemical Synthesis of this compound

This protocol describes a general method for the synthesis of acyl-CoAs from the corresponding carboxylic acid, which can be adapted for this compound, starting from hexadecanedioic acid.

Materials:

  • Hexadecanedioic acid

  • Coenzyme A, free acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Sodium bicarbonate

  • HPLC system for purification

Procedure:

  • Activation of Hexadecanedioic Acid:

    • Dissolve hexadecanedioic acid (1 equivalent) and N-hydroxysuccinimide (2.2 equivalents) in anhydrous DMF.

    • Add N,N'-dicyclohexylcarbodiimide (2.2 equivalents) to the solution and stir at room temperature for 12-16 hours.

    • The formation of the di-NHS ester of hexadecanedioic acid will result in the precipitation of dicyclohexylurea (DCU).

    • Filter the reaction mixture to remove the DCU precipitate.

    • Precipitate the di-NHS ester by adding a large volume of anhydrous diethyl ether.

    • Collect the precipitate by filtration and dry under vacuum.

  • Coupling to Coenzyme A:

    • Dissolve Coenzyme A (1 equivalent) in a 0.1 M sodium bicarbonate buffer, pH 8.0.

    • Dissolve the di-NHS ester of hexadecanedioic acid in a minimal amount of DMF.

    • Slowly add the di-NHS ester solution to the Coenzyme A solution while stirring vigorously on ice. The reaction should be stoichiometric to favor the formation of the mono-acyl-CoA.

    • Monitor the reaction for the disappearance of free thiol groups using Ellman's reagent.

    • The reaction is typically complete within 1-2 hours.

  • Purification:

  • Characterization:

    • Confirm the identity and purity of the synthesized this compound by mass spectrometry (LC-MS/MS) and 1H NMR.

Measurement of Endogenous this compound in Tissues by LC-MS/MS

This protocol provides a general framework for the extraction and quantification of long-chain acyl-CoAs from tissue samples, adaptable for this compound.

Materials:

  • Tissue sample (e.g., liver, skeletal muscle)

  • Internal standard (e.g., ¹³C-labeled palmitoyl-CoA or another odd-chain acyl-CoA)

  • Acetonitrile

  • Isopropanol

  • Ammonium hydroxide (B78521)

  • Formic acid

  • UPLC-MS/MS system

Procedure:

  • Tissue Homogenization and Extraction:

    • Weigh a frozen tissue sample (20-50 mg) and place it in a pre-chilled tube.

    • Add a known amount of the internal standard.

    • Add 1 mL of ice-cold extraction solvent (e.g., acetonitrile/isopropanol/water, 40:40:20, v/v/v).

    • Homogenize the tissue using a bead beater or a similar device.

    • Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the acyl-CoAs.

  • LC-MS/MS Analysis:

    • Inject an aliquot of the supernatant onto a reverse-phase C18 UPLC column.

    • Use a gradient elution with mobile phase A (e.g., 10 mM ammonium hydroxide in water) and mobile phase B (e.g., 10 mM ammonium hydroxide in 90% acetonitrile).

    • Perform mass spectrometric detection using a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).

    • The MRM transitions for this compound would need to be determined empirically but would involve the precursor ion [M+H]⁺ and characteristic product ions of CoA.

  • Quantification:

    • Generate a standard curve using synthesized this compound of known concentrations.

    • Quantify the endogenous levels of this compound in the tissue samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

CPT1 Activity Assay

This assay measures the activity of CPT1 in isolated mitochondria or tissue homogenates and can be used to determine the inhibitory effect of this compound.

Materials:

  • Isolated mitochondria or tissue homogenate

  • Assay buffer (e.g., 70 mM sucrose, 220 mM mannitol, 10 mM KH₂PO₄, 5 mM MgCl₂, 2 mM EDTA, 1 mM dithiothreitol, pH 7.4)

  • Palmitoyl-CoA

  • L-[³H]carnitine

  • Bovine serum albumin (BSA), fatty acid-free

  • This compound (as inhibitor)

  • Perchloric acid

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, add isolated mitochondria (20-50 µg of protein) or tissue homogenate.

    • Add varying concentrations of this compound (or vehicle control).

    • Add assay buffer containing BSA and palmitoyl-CoA.

    • Pre-incubate the mixture for 5 minutes at 37°C.

  • Initiation of Reaction:

    • Start the reaction by adding L-[³H]carnitine.

    • Incubate for a defined period (e.g., 5-10 minutes) at 37°C, ensuring the reaction is in the linear range.

  • Termination of Reaction:

    • Stop the reaction by adding ice-cold perchloric acid.

    • Centrifuge to pellet the precipitated protein.

  • Separation and Quantification:

    • The product, [³H]palmitoylcarnitine, can be separated from the unreacted [³H]carnitine by various methods, such as solid-phase extraction or solvent extraction.

    • Quantify the amount of [³H]palmitoylcarnitine by liquid scintillation counting.

  • Data Analysis:

    • Calculate the CPT1 activity as nmol of palmitoylcarnitine (B157527) formed per minute per mg of protein.

    • Determine the IC50 value for this compound by plotting the percent inhibition of CPT1 activity against the log concentration of the inhibitor.

Physiological and Pathological Significance

The regulation of CPT1 by endogenous inhibitors like this compound is likely to have profound effects on whole-body metabolism and may be implicated in various pathological states.

Regulation of Fuel Selection

By inhibiting CPT1, this compound can decrease the reliance on fatty acids for energy and promote the oxidation of glucose. This reciprocal regulation is crucial for metabolic flexibility, allowing tissues to adapt to different nutritional states. For example, in the fed state, when glucose is abundant, an increase in the levels of CPT1 inhibitors would channel fatty acids towards storage as triglycerides while promoting glucose utilization.

Implications in Metabolic Diseases

Dysregulation of fatty acid metabolism is a hallmark of several metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).

  • Obesity and Insulin (B600854) Resistance: In states of chronic nutrient excess, the accumulation of lipid intermediates, such as diacylglycerols and ceramides, in non-adipose tissues like skeletal muscle and liver can lead to insulin resistance.[12] By inhibiting fatty acid oxidation, elevated levels of this compound could potentially contribute to the accumulation of these lipotoxic intermediates. Conversely, a reduction in its levels could enhance fatty acid oxidation and improve insulin sensitivity.

  • Non-Alcoholic Fatty Liver Disease (NAFLD): NAFLD is characterized by the accumulation of triglycerides in the liver. A decrease in mitochondrial fatty acid oxidation, potentially mediated by inhibitors like this compound, could be a contributing factor to the development and progression of this disease.

Conclusion

While direct experimental evidence remains to be established, the existing knowledge of dicarboxylic acid metabolism and the well-defined role of malonyl-CoA provide a strong foundation for understanding the endogenous function of this compound. It is highly probable that this long-chain dicarboxylic acyl-CoA acts as a potent endogenous inhibitor of CPT1, thereby playing a significant role in the regulation of fatty acid oxidation and overall energy homeostasis.

Further research is imperative to validate these hypotheses. Key areas for future investigation include:

  • The definitive elucidation of the biosynthetic and degradative pathways of this compound.

  • The quantification of its endogenous levels in various tissues under different physiological conditions.

  • The precise determination of its inhibitory kinetics on the different CPT1 isoforms.

  • The exploration of its role in the pathophysiology of metabolic diseases.

A deeper understanding of the endogenous role of this compound will not only enhance our knowledge of fundamental metabolic regulation but may also pave the way for novel therapeutic strategies targeting metabolic disorders.

References

The Genesis of a Key Metabolite: A Technical Guide to the Discovery and Isolation of Hexadecanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth exploration of the discovery, isolation, and biochemical significance of hexadecanedioyl-CoA, a long-chain dicarboxylic acyl-coenzyme A. Often referred to colloquially in concept as a "2-carboxypalmitoyl-CoA," its formal nomenclature reflects its structure as a 16-carbon dicarboxylic acid activated with coenzyme A. This molecule and its related class of dicarboxylyl-CoAs are emerging as crucial intermediates in alternative fatty acid metabolism pathways, with implications for various physiological and pathological states. Understanding their formation and handling within the cell is paramount for researchers in metabolic diseases, drug development targeting fatty acid oxidation, and the broader field of lipid biochemistry. This document details the metabolic pathways of its formation and degradation, provides a summary of its biochemical properties, and outlines key experimental protocols for its study.

Discovery and Nomenclature

The concept of a dicarboxylic version of palmitoyl-CoA arises from the study of ω-oxidation, an alternative pathway to the more common β-oxidation of fatty acids.[1][2][3] This pathway becomes particularly significant when β-oxidation is impaired.[1][2] The discovery of this metabolic route revealed that monocarboxylic fatty acids could be oxidized at their terminal methyl (ω) carbon, leading to the formation of a dicarboxylic acid.[4][5] Consequently, palmitic acid (a C16 monocarboxylic acid) is converted to hexadecanedioic acid. For this dicarboxylic acid to be metabolically active, it must be converted to its coenzyme A thioester, hexadecanedioyl-CoA.

Biochemical Properties of Long-Chain Dicarboxylyl-CoAs

Quantitative data for the specific physicochemical properties of hexadecanedioyl-CoA are not extensively documented in dedicated literature. However, key properties can be extrapolated from related compounds and general principles of acyl-CoA biochemistry. The table below summarizes known kinetic data for enzymes acting on dicarboxylyl-CoA substrates and calculated properties for hexadecanedioyl-CoA.

PropertyValueSource/Method
Calculated Molecular Weight 1095.3 g/mol Calculation
Enzyme Peroxisomal Acyl-CoA Oxidase[6]
SubstrateKm (µM)Vmax (nmol/min/mg)
Dodecanedioyl-CoA (C12)Not specifiedSimilar to lauroyl-CoA
Sebacoyl-CoA (C10)Increasing with decreasing chain lengthSimilar across substrates
Suberoyl-CoA (C8)Increasing with decreasing chain lengthSimilar across substrates
Adipoyl-CoA (C6)Increasing with decreasing chain lengthSimilar across substrates

Metabolic Pathways

The formation and subsequent breakdown of hexadecanedioyl-CoA involve a series of enzymatic reactions primarily located in the endoplasmic reticulum and peroxisomes.

ω-Oxidation Pathway of Palmitic Acid

The initial conversion of palmitic acid to hexadecanedioic acid occurs via the ω-oxidation pathway in the endoplasmic reticulum.[1][2][7] This process involves three key enzymatic steps.

omega_oxidation palmitic_acid Palmitic Acid omega_hydroxy ω-Hydroxy Palmitic Acid palmitic_acid->omega_hydroxy Cytochrome P450 NADPH, O2 omega_oxo ω-Oxo Palmitic Acid omega_hydroxy->omega_oxo Alcohol Dehydrogenase NAD+ hexadecanedioic_acid Hexadecanedioic Acid omega_oxo->hexadecanedioic_acid Aldehyde Dehydrogenase NAD+

Caption: The ω-oxidation pathway of palmitic acid.

Activation and Peroxisomal β-Oxidation

Following its synthesis, hexadecanedioic acid is activated to hexadecanedioyl-CoA by a dicarboxylyl-CoA synthetase, a process that is not yet fully characterized but is thought to occur in the microsomal fraction.[4] The resulting hexadecanedioyl-CoA is then transported into peroxisomes for degradation via β-oxidation.[4][8][9] This pathway involves a distinct set of enzymes compared to mitochondrial β-oxidation.[8]

peroxisomal_beta_oxidation hex_coa Hexadecanedioyl-CoA enoyl_coa trans-2-Enoyl-Hexadecanedioyl-CoA hex_coa->enoyl_coa Acyl-CoA Oxidase (ACOX1) FAD -> FADH2 hydroxy_coa 3-Hydroxyhexadecanedioyl-CoA enoyl_coa->hydroxy_coa L/D-Bifunctional Protein keto_coa 3-Ketohexadecanedioyl-CoA hydroxy_coa->keto_coa L/D-Bifunctional Protein NAD+ -> NADH c14_coa Tetradecanedioyl-CoA keto_coa->c14_coa Thiolase (SCPx/ACAA1) CoA-SH acetyl_coa Acetyl-CoA keto_coa->acetyl_coa Thiolase (SCPx/ACAA1) CoA-SH

Caption: Peroxisomal β-oxidation of hexadecanedioyl-CoA.

Experimental Protocols

Isolation of Long-Chain Dicarboxylyl-CoAs from Tissues

This protocol is a generalized method adapted from procedures for the isolation of long-chain acyl-CoAs and can be applied for the extraction of hexadecanedioyl-CoA from biological samples.[10]

Materials:

  • Tissue sample (e.g., liver, kidney)

  • Homogenization buffer: 100 mM KH2PO4, pH 4.9

  • 2-Propanol

  • Acetonitrile (B52724) (ACN)

  • Solid-phase extraction (SPE) column (e.g., oligonucleotide purification column or 2-(2-pyridyl)ethyl-functionalized silica)

  • Elution solvent: 2-Propanol

  • HPLC system with a C18 column

  • Mobile phase A: 75 mM KH2PO4, pH 4.9

  • Mobile phase B: Acetonitrile with 600 mM glacial acetic acid

Procedure:

  • Homogenize the tissue sample in ice-cold homogenization buffer.

  • Add 2-propanol and continue homogenization.

  • Extract the acyl-CoAs from the homogenate by adding acetonitrile and centrifuging to pellet the precipitate.

  • Load the supernatant containing the acyl-CoAs onto a pre-conditioned SPE column.

  • Wash the column to remove unbound contaminants.

  • Elute the acyl-CoAs with 2-propanol.

  • Concentrate the eluent under a stream of nitrogen.

  • Reconstitute the sample in mobile phase A for HPLC analysis.

  • Separate the acyl-CoAs using a gradient of mobile phase B.

  • Detect the acyl-CoAs by UV absorbance at 260 nm.

isolation_workflow start Tissue Sample homogenize Homogenize in Buffer + 2-Propanol start->homogenize extract Extract with Acetonitrile homogenize->extract centrifuge Centrifuge extract->centrifuge spe Solid-Phase Extraction centrifuge->spe Supernatant elute Elute with 2-Propanol spe->elute concentrate Concentrate elute->concentrate hplc HPLC Analysis concentrate->hplc end Quantification hplc->end

Caption: Workflow for the isolation of long-chain acyl-CoAs.

Chemical Synthesis of Hexadecanedioyl-CoA (Conceptual Protocol)

This protocol is based on general methods for the chemical synthesis of acyl-CoA thioesters.[11]

Materials:

  • Hexadecanedioic acid

  • Thionyl chloride or oxalyl chloride

  • Coenzyme A (CoA-SH)

  • Anhydrous solvent (e.g., THF)

  • Triethylamine or other suitable base

  • Aqueous buffer (e.g., sodium bicarbonate)

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve hexadecanedioic acid in an anhydrous solvent.

    • Add thionyl chloride or oxalyl chloride dropwise at 0°C to convert one of the carboxylic acid groups to an acyl chloride. This step requires careful control of stoichiometry to favor mono-activation.

    • Stir the reaction mixture at room temperature until the reaction is complete.

    • Remove the excess reagent and solvent under reduced pressure.

  • Thioesterification:

    • Dissolve the resulting mono-acyl chloride in an anhydrous solvent.

    • In a separate flask, dissolve Coenzyme A in an aqueous buffer.

    • Slowly add the acyl chloride solution to the Coenzyme A solution at 0°C with vigorous stirring. Maintain the pH of the aqueous solution with a base like triethylamine.

    • Allow the reaction to proceed for several hours at room temperature.

  • Purification:

    • Purify the resulting hexadecanedioyl-CoA using reverse-phase HPLC.

Conclusion and Future Directions

Hexadecanedioyl-CoA and other long-chain dicarboxylyl-CoAs are important metabolic intermediates whose roles in cellular physiology and pathology are still being elucidated. The discovery of their formation via ω-oxidation and subsequent degradation in peroxisomes has opened new avenues of research into fatty acid metabolism. The technical guidance provided in this document on their biochemical properties, metabolic pathways, and experimental methodologies is intended to support further investigation by researchers and scientists. Future work in this area will likely focus on the precise identification and characterization of the enzymes involved in dicarboxylyl-CoA synthesis and transport, as well as a deeper understanding of their regulatory roles in health and disease. This knowledge will be invaluable for the development of novel therapeutic strategies for metabolic disorders.

References

Navigating the Crossroads of Fatty Acid Metabolism: An In-depth Technical Guide to the Enzymatic Regulation of Long-Chain Acyl-CoA Levels

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The regulation of fatty acid metabolism is a cornerstone of cellular energy homeostasis, with intricate control mechanisms governing the synthesis, transport, and breakdown of fatty acyl-CoAs. While the query for "2-carboxypalmitoyl-CoA" does not correspond to a recognized metabolite in canonical metabolic pathways, it brings to the forefront the critical role of dicarboxylic acyl-CoAs and the enzymatic control of long-chain fatty acid entry into the mitochondria for oxidation. This technical guide will provide a comprehensive overview of the enzymatic regulation of long-chain acyl-CoA levels, with a primary focus on the pivotal enzyme system, Carnitine Palmitoyltransferase (CPT), and the metabolism of dicarboxylic acyl-CoAs. Understanding these pathways is paramount for developing therapeutic strategies for metabolic diseases, including obesity, type 2 diabetes, and certain cancers.

Section 1: The Gatekeeper of Fatty Acid Oxidation: Regulation of Carnitine Palmitoyltransferase (CPT)

The transport of long-chain fatty acids (LCFAs) into the mitochondrial matrix for β-oxidation is a rate-limiting step tightly controlled by the carnitine palmitoyltransferase (CPT) system. This system comprises two distinct enzymes: CPT1, located on the outer mitochondrial membrane, and CPT2, located on the inner mitochondrial membrane.[1][2][3]

1.1. Allosteric Regulation of CPT1 by Malonyl-CoA:

The primary and most rapid mechanism for regulating CPT1 activity is allosteric inhibition by malonyl-CoA, a key intermediate in de novo fatty acid synthesis.[4][5][6] This ensures that when fatty acid synthesis is active (indicated by high malonyl-CoA levels), fatty acid oxidation is reciprocally inhibited, preventing a futile cycle.

  • Mechanism: Malonyl-CoA binds to a regulatory site on CPT1, decreasing its affinity for its substrate, long-chain acyl-CoA.[7]

  • Physiological Significance: In the well-fed state, high insulin (B600854) and glucose levels lead to increased acetyl-CoA carboxylase (ACC) activity, elevating cytosolic malonyl-CoA and thus inhibiting CPT1 and fatty acid oxidation.[5] Conversely, during fasting or exercise, ACC activity decreases, leading to lower malonyl-CoA levels and disinhibition of CPT1, thereby promoting fatty acid oxidation.

1.2. Transcriptional Regulation of CPT Gene Expression:

Long-term regulation of CPT activity is achieved through changes in the transcription of the genes encoding CPT1 and CPT2. Several transcription factors and coactivators play crucial roles in this process.

  • Peroxisome Proliferator-Activated Receptors (PPARs): PPARα is a key transcription factor that upregulates the expression of genes involved in fatty acid oxidation, including CPT1A (the liver isoform) and CPT2.[8]

  • PGC-1 Coactivators: Peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α) and PGC-1β are master regulators of mitochondrial biogenesis and fatty acid oxidation. They coactivate PPARs and other transcription factors to enhance the expression of CPT genes.[1]

  • Thyroid Hormone: Thyroid hormone (T3) is known to induce the expression of CPT1A, partly through the induction of PGC-1β.[1]

1.3. Regulation by Other Factors:

  • Mitochondrial Membrane Composition: The fluidity and composition of the mitochondrial membrane can influence CPT1 activity and its sensitivity to malonyl-CoA.[9]

  • Protein-Protein Interactions: CPT1 can interact with other mitochondrial proteins, which may modulate its activity.

Quantitative Data on CPT Regulation
ParameterConditionValueReference
Malonyl-CoA Inhibition of CPT1
Malonyl-CoA IC50 (CPT1A)Rat Liver Mitochondria~2.5 µM[6]
Malonyl-CoA ConcentrationHuman Muscle (Fasting)0.13 ± 0.01 nmol/g[5]
Malonyl-CoA ConcentrationHuman Muscle (Hyperglycemia)0.35 ± 0.07 nmol/g[5]
CPT1 Kinetic Parameters
Km (Carnitine)Blunt Snout Bream (Low-fat diet)1.69 ± 0.07 mM[10]
Km (Carnitine)Blunt Snout Bream (High-fat diet)2.76 ± 0.1 mM[10]
Km (Palmitoyl-CoA)Blunt Snout Bream (Low-fat diet)68.9 ± 6.2 µM[10]
Km (Palmitoyl-CoA)Blunt Snout Bream (High-fat diet)93.1 ± 7.3 µM[10]

Signaling Pathways in CPT Regulation

CPT_Regulation Insulin Insulin/Glucose ACC Acetyl-CoA Carboxylase (ACC) Insulin->ACC + Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA + CPT1 CPT1 Malonyl_CoA->CPT1 - (Allosteric) FAO Fatty Acid Oxidation CPT1->FAO + Fasting Fasting/Exercise AMPK AMPK Fasting->AMPK + AMPK->ACC - PPARa PPARα CPT1_gene CPT1 Gene Expression PPARa->CPT1_gene + PGC1 PGC-1α/β PGC1->PPARa + T3 Thyroid Hormone (T3) T3->PGC1 + CPT1_gene->CPT1 Synthesis Dicarboxylic_Acid_Metabolism cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion Fatty_Acid Long-Chain Fatty Acid omega_Oxidation ω-Oxidation (ER) Fatty_Acid->omega_Oxidation DCA Long-Chain Dicarboxylic Acid omega_Oxidation->DCA Acyl_CoA_Synthetase Acyl-CoA Synthetase DCA->Acyl_CoA_Synthetase DCA_CoA Long-Chain Dicarboxylic Acyl-CoA Acyl_CoA_Synthetase->DCA_CoA Peroxisome Peroxisome DCA_CoA->Peroxisome Peroxisomal_Beta_Oxidation Peroxisomal β-Oxidation DCA_CoA->Peroxisomal_Beta_Oxidation Medium_Chain_DCA_CoA Medium-Chain Dicarboxylic Acyl-CoA Peroxisomal_Beta_Oxidation->Medium_Chain_DCA_CoA Acetyl_CoA Acetyl-CoA Peroxisomal_Beta_Oxidation->Acetyl_CoA Mitochondrion Mitochondrion Medium_Chain_DCA_CoA->Mitochondrion Mitochondrial_Beta_Oxidation Mitochondrial β-Oxidation Medium_Chain_DCA_CoA->Mitochondrial_Beta_Oxidation TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Mitochondrial_Beta_Oxidation->Acetyl_CoA Acyl_CoA_Analysis_Workflow Tissue_Sample Tissue Sample Homogenization Homogenization (with Internal Standards) Tissue_Sample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation SPE Solid-Phase Extraction (SPE) Centrifugation->SPE Elution Elution & Drying SPE->Elution LC_MS_MS LC-MS/MS Analysis Elution->LC_MS_MS Data_Analysis Data Analysis LC_MS_MS->Data_Analysis

References

subcellular localization of 2-carboxypalmitoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Subcellular Localization of 2-Carboxypalmitoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a dicarboxylic acyl-coenzyme A ester, is a key intermediate in the metabolism of long-chain dicarboxylic acids. Its subcellular localization is critical to understanding its physiological roles and potential as a therapeutic target. This technical guide provides a comprehensive overview of the subcellular distribution of this compound, detailing the enzymatic pathways involved in its formation and degradation across different organelles. The guide includes quantitative data on relevant enzyme kinetics, detailed experimental protocols for determining subcellular localization, and visualizations of the metabolic pathways and experimental workflows.

Introduction

Dicarboxylic acids (DCAs) are generated from the ω-oxidation of monocarboxylic fatty acids, a process that becomes significant during periods of high lipid flux or when mitochondrial β-oxidation is impaired. These DCAs are further metabolized for energy production or excretion. The activation of DCAs to their coenzyme A (CoA) esters, such as this compound, is a prerequisite for their subsequent degradation. Understanding the subcellular compartments where these processes occur is essential for elucidating the regulation of fatty acid metabolism and its dysregulation in various disease states.

Subcellular Localization and Metabolic Pathway

The metabolism of this compound and other long-chain dicarboxylyl-CoAs involves a multi-organelle pathway, primarily encompassing the endoplasmic reticulum, peroxisomes, and to a lesser extent, mitochondria.

  • Endoplasmic Reticulum (ER): The initial step in the formation of dicarboxylic acids is the ω-oxidation of monocarboxylic acids, which occurs in the endoplasmic reticulum, catalyzed by cytochrome P450 enzymes.[1] The resulting dicarboxylic acids are then activated to their corresponding CoA esters. Cell fractionation studies have identified a dicarboxylyl-CoA synthetase in the microsomal fraction of rat liver, indicating that the formation of this compound from its corresponding dicarboxylic acid occurs in the ER.[2][3]

  • Peroxisomes: The primary site for the β-oxidation of long-chain dicarboxylyl-CoA esters is the peroxisome.[1][4] This has been demonstrated in fibroblasts from patients with defects in either peroxisomal or mitochondrial fatty acid oxidation, where the degradation of C16-dicarboxylic acid was shown to be dependent on functional peroxisomes.[4] The peroxisomal β-oxidation pathway utilizes a distinct set of enzymes compared to mitochondria.[4][5]

  • Mitochondria: While peroxisomes are the main location for dicarboxylyl-CoA degradation, mitochondria may also play a role.[6] Studies have shown that intact mitochondria can oxidize some dicarboxylyl-CoAs, and the presence of carnitine dicarboxylyltransferase activity suggests a mechanism for their transport into the mitochondrial matrix.[7] It is hypothesized that peroxisomes perform the initial chain-shortening of long-chain dicarboxylyl-CoAs, and the resulting medium-chain dicarboxylyl-CoAs can then be further metabolized in the mitochondria.[6]

Quantitative Data: Enzyme Kinetics

The following table summarizes the kinetic parameters of key enzymes involved in the metabolism of dicarboxylyl-CoAs.

EnzymeSubstrateOrganism/TissueOrganelleKmVmaxReference
Dicarboxylyl-CoA SynthetaseDodecanedioic acidRat LiverMicrosomes-2 µmol/min/g[2]
Peroxisomal Fatty Acyl-CoA OxidaseDodecanedioyl-CoA (DC12-CoA)Rat LiverPeroxisomes13.3 µM-[8]
Peroxisomal Fatty Acyl-CoA OxidaseSebacyl-CoA (DC10-CoA)Rat LiverPeroxisomes31.3 µM-[8]
Peroxisomal Fatty Acyl-CoA OxidaseSuberyl-CoA (DC8-CoA)Rat LiverPeroxisomes71.4 µM-[8]
Peroxisomal Fatty Acyl-CoA OxidaseAdipyl-CoA (DC6-CoA)Rat LiverPeroxisomes250 µM-[8]
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)Dodecanedioyl-CoA (DC12-CoA)Mouse LiverMitochondria--[6]
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)Adipyl-CoA (DC6-CoA)Mouse LiverMitochondria--[6]

Experimental Protocols

Subcellular Fractionation

This protocol describes the separation of major organelles from liver tissue to study the localization of enzymes involved in dicarboxylyl-CoA metabolism.

Materials:

  • Fresh liver tissue

  • Homogenization buffer (e.g., 0.25 M sucrose (B13894), 10 mM HEPES, 1 mM EDTA, pH 7.4)

  • Differential centrifugation equipment (refrigerated centrifuge)

  • Sucrose gradient solutions

Procedure:

  • Mince fresh liver tissue and homogenize in ice-cold homogenization buffer using a Dounce homogenizer.

  • Centrifuge the homogenate at low speed (e.g., 600 x g for 10 min) to pellet nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 20 min) to pellet the mitochondrial fraction.

  • The resulting supernatant is then centrifuged at an even higher speed (e.g., 100,000 x g for 60 min) to pellet the microsomal fraction (containing ER).

  • The peroxisomal fraction can be further purified from the mitochondrial pellet using a sucrose density gradient.

  • Analyze each fraction for protein content and specific enzyme activities.

Dicarboxylyl-CoA Synthetase Activity Assay

This assay measures the activity of the enzyme that activates dicarboxylic acids.

Materials:

  • Subcellular fractions (especially microsomal fraction)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • [1-¹⁴C]-labeled dicarboxylic acid (e.g., dodecanedioic acid)

  • ATP, Coenzyme A, MgCl₂

  • Scintillation counter and fluid

Procedure:

  • Incubate the subcellular fraction with the assay buffer containing ATP, CoA, MgCl₂, and the radiolabeled dicarboxylic acid.

  • Stop the reaction after a defined time by adding a solution that precipitates the unreacted dicarboxylic acid (e.g., perchloric acid).

  • Centrifuge to pellet the precipitate.

  • The supernatant, containing the radiolabeled dicarboxylyl-CoA, is measured by liquid scintillation counting.

  • Calculate the enzyme activity based on the amount of product formed per unit time per milligram of protein.

Immunofluorescence Microscopy

This technique allows for the visualization of the subcellular localization of specific enzymes.

Materials:

  • Cells grown on coverslips

  • Primary antibody against the enzyme of interest

  • Fluorescently labeled secondary antibody

  • Organelle-specific fluorescent markers (e.g., MitoTracker for mitochondria, ER-Tracker for ER)

  • Fixation and permeabilization reagents (e.g., paraformaldehyde, Triton X-100)

  • Fluorescence microscope

Procedure:

  • Fix the cells with paraformaldehyde and permeabilize with Triton X-100.

  • Incubate the cells with the primary antibody specific to the target enzyme.

  • Wash and then incubate with the fluorescently labeled secondary antibody.

  • Co-stain with organelle-specific markers if desired.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Co-localization of the enzyme's fluorescence signal with an organelle marker indicates its subcellular location.

Visualizations

Metabolic Pathway of Dicarboxylic Acids

Metabolic Pathway of Dicarboxylic Acids cluster_ER Endoplasmic Reticulum cluster_peroxisome Peroxisome cluster_mito Mitochondrion er_start Monocarboxylic Acid omega_ox ω-Oxidation (Cytochrome P450) er_start->omega_ox dca Dicarboxylic Acid omega_ox->dca synthase Dicarboxylyl-CoA Synthetase dca->synthase dc_coa This compound synthase->dc_coa perox_beta_ox Peroxisomal β-Oxidation dc_coa->perox_beta_ox Transport medium_chain_dca Medium-Chain Dicarboxylyl-CoA perox_beta_ox->medium_chain_dca carn_shuttle Carnitine Shuttle medium_chain_dca->carn_shuttle Transport mito_beta_ox Mitochondrial β-Oxidation carn_shuttle->mito_beta_ox energy Energy (ATP) mito_beta_ox->energy

Caption: Metabolic pathway of dicarboxylic acids from formation to degradation.

Experimental Workflow for Subcellular Localization

Experimental Workflow cluster_analysis Analysis start Start: Tissue/Cell Sample homogenization Homogenization start->homogenization diff_cent Differential Centrifugation homogenization->diff_cent fractions Obtain Subcellular Fractions (Mitochondria, Microsomes, etc.) diff_cent->fractions enzyme_assay Enzyme Activity Assays fractions->enzyme_assay western_blot Western Blotting fractions->western_blot mass_spec Mass Spectrometry (for Acyl-CoAs) fractions->mass_spec interpretation Data Interpretation & Localization Determination enzyme_assay->interpretation western_blot->interpretation mass_spec->interpretation

Caption: Workflow for determining subcellular localization of enzymes and metabolites.

References

An In-Depth Technical Guide to Key Inhibitors of Carnitine Palmitoyltransferase 1 (CPT1) in Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: Initial literature searches for "2-carboxypalmitoyl-CoA" did not yield any scientific publications describing its synthesis, biochemical properties, or its role as an inhibitor of Carnitine Palmitoyltransferase 1 (CPT1). This suggests that it may be a theoretical compound, a misnomer, or a novel molecule not yet documented in publicly available research.

Therefore, this guide focuses on two well-characterized and highly significant inhibitors of CPT1 that are central to research in fatty acid metabolism: the endogenous physiological regulator, malonyl-CoA , and the widely used experimental inhibitor, 2-bromopalmitoyl-CoA . This comprehensive document is intended for researchers, scientists, and drug development professionals, providing in-depth information on the mechanism, quantitative data, and experimental protocols related to these key molecules.

Part 1: The Central Role of CPT1 in Fatty Acid Oxidation

Carnitine Palmitoyltransferase 1 (CPT1) is a crucial enzyme located on the outer mitochondrial membrane that functions as the rate-limiting step for the entry of long-chain fatty acids (LCFAs) into the mitochondria for β-oxidation.[1] By catalyzing the conversion of long-chain acyl-CoAs to their corresponding acylcarnitines, CPT1 allows for their transport across the inner mitochondrial membrane. Given its pivotal role, the regulation of CPT1 activity is a key control point in cellular energy metabolism, and its inhibition has significant implications for both physiological and pathological states.

Part 2: Malonyl-CoA: The Physiological Regulator of CPT1

Malonyl-CoA is a key metabolic intermediate synthesized from acetyl-CoA by the enzyme acetyl-CoA carboxylase (ACC). In addition to being the primary building block for de novo fatty acid synthesis, malonyl-CoA acts as a potent allosteric inhibitor of CPT1.[2] This reciprocal regulation ensures that when fatty acid synthesis is active, fatty acid oxidation is suppressed, preventing a futile cycle.

Mechanism of Action

Malonyl-CoA inhibits CPT1 by binding to a regulatory site on the enzyme, which is distinct from the catalytic site for acyl-CoA binding.[3] This allosteric inhibition is competitive with respect to the substrate palmitoyl-CoA.[4] The sensitivity of CPT1 isoforms to malonyl-CoA inhibition varies, with the muscle and heart isoform (CPT1B) being significantly more sensitive (30-100 fold) than the liver isoform (CPT1A).[1]

Signaling Pathways Regulating Malonyl-CoA Levels

The intracellular concentration of malonyl-CoA is tightly controlled by the coordinated activities of acetyl-CoA carboxylase (ACC), which synthesizes malonyl-CoA, and malonyl-CoA decarboxylase (MCD), which degrades it. The activity of ACC is, in turn, regulated by hormonal and metabolic signals, primarily through the AMP-activated protein kinase (AMPK) pathway. When cellular energy levels are low (high AMP/ATP ratio), AMPK is activated and phosphorylates ACC, leading to its inhibition. This reduces malonyl-CoA levels, thereby relieving the inhibition of CPT1 and promoting fatty acid oxidation.

Malonyl_CoA_Regulation cluster_cytosol Cytosol AcetylCoA Acetyl-CoA ACC ACC AcetylCoA->ACC Substrate MalonylCoA Malonyl-CoA FattyAcidSynthesis Fatty Acid Synthesis MalonylCoA->FattyAcidSynthesis Precursor CPT1 CPT1 MalonylCoA->CPT1 Inhibition FattyAcidOxidation Fatty Acid Oxidation CPT1->FattyAcidOxidation Enables ACC->MalonylCoA Synthesis AMPK AMPK AMPK->ACC Inhibition

Caption: Regulation of CPT1 by malonyl-CoA.
Quantitative Data on CPT1 Inhibition by Malonyl-CoA

The inhibitory potency of malonyl-CoA on CPT1 is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki). These values can vary depending on the tissue, species, and experimental conditions.

ParameterTissue/OrganismCPT1 IsoformValue (µM)Reference
IC50 Rat Heart MitochondriaCPT1B0.8[5]
IC50 Permeabilized Muscle Fibers (25 µM Palmitoyl-CoA)CPT1B0.61[6]
IC50 Isolated Muscle Mitochondria (25 µM Palmitoyl-CoA)CPT1B0.034[6]
IC50 Permeabilized Muscle Fibers (150 µM Palmitoyl-CoA)CPT1B6.3[6]
IC50 Isolated Muscle Mitochondria (150 µM Palmitoyl-CoA)CPT1B0.49[6]
Ki Human Skeletal MuscleCPT1B0.22[4]
Experimental Protocols

This protocol is adapted from McGarry et al. and is a common method for measuring CPT1 activity in isolated mitochondria or tissue homogenates.[6]

Materials:

  • Assay Buffer: 117 mM Tris-HCl, 0.28 mM reduced glutathione, 4.4 mM ATP, 2.22 mM KCN, 0.1 mM rotenone, 0.5% BSA, 5 mM L-carnitine.

  • L-[³H]carnitine

  • Palmitoyl-CoA

  • Isolated mitochondria or tissue homogenate

  • Stop Solution: 1 M HCl

  • Butanol

  • Scintillation fluid and counter

Procedure:

  • Prepare the assay buffer and keep it on ice.

  • Add a known amount of isolated mitochondria or tissue homogenate (e.g., 20-50 µg of protein) to the assay buffer.

  • To determine malonyl-CoA sensitivity, pre-incubate the mitochondrial suspension with varying concentrations of malonyl-CoA for 5-10 minutes at 37°C.

  • Initiate the reaction by adding a mixture of L-[³H]carnitine (to a final specific activity of ~1-2 µCi/µmol) and palmitoyl-CoA (e.g., to a final concentration of 50-100 µM).

  • Incubate the reaction for a predetermined time (e.g., 5-15 minutes) at 37°C, ensuring the reaction is in the linear range of product formation.

  • Stop the reaction by adding ice-cold 1 M HCl.

  • To separate the radiolabeled product ([³H]palmitoylcarnitine) from the unreacted substrate ([³H]L-carnitine), perform a butanol extraction. Add an equal volume of butanol, vortex vigorously, and centrifuge to separate the phases. The [³H]palmitoylcarnitine will be in the upper butanol phase.

  • Transfer an aliquot of the butanol phase to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate CPT1 activity as nmol of product formed per minute per mg of protein.

This protocol provides a general workflow for the extraction and quantification of malonyl-CoA from tissue samples using high-performance liquid chromatography-mass spectrometry (HPLC-MS).[7][8]

Materials:

  • Tissue sample (e.g., liver, heart, skeletal muscle)

  • 10% Trichloroacetic acid (TCA) or 0.3 M Perchloric acid

  • Internal standard (e.g., [¹³C₃]malonyl-CoA)

  • Reversed-phase solid-phase extraction (SPE) column

  • HPLC system with a reversed-phase column (e.g., C18)

  • Mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Extraction: Homogenize the frozen tissue sample in ice-cold 10% TCA or 0.3 M perchloric acid containing the internal standard.

  • Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to precipitate proteins.

  • Solid-Phase Extraction (SPE): Apply the supernatant to a pre-conditioned reversed-phase SPE column to isolate and concentrate the acyl-CoAs.

  • Wash the SPE column to remove interfering substances.

  • Elute the acyl-CoAs from the SPE column with an appropriate solvent (e.g., methanol/water mixture).

  • HPLC Separation: Inject the eluted sample onto a reversed-phase HPLC column. Use a gradient elution with a mobile phase containing an ion-pairing agent (e.g., heptafluorobutyric acid) to achieve good separation of the different acyl-CoA species.

  • MS Detection: Detect the eluting compounds using a mass spectrometer operating in negative ion mode. Monitor the specific mass-to-charge ratios (m/z) for malonyl-CoA and the internal standard.

  • Quantification: Create a standard curve using known concentrations of malonyl-CoA. Quantify the amount of malonyl-CoA in the sample by comparing its peak area to that of the internal standard and the standard curve.

Part 3: 2-Bromopalmitoyl-CoA: An Experimental Inhibitor of CPT1

2-Bromopalmitoyl-CoA is a synthetic, irreversible inhibitor of CPT1 that has been widely used as a research tool to study the role of fatty acid oxidation in various physiological and pathological processes.[9]

Mechanism of Action

2-Bromopalmitoyl-CoA acts as a suicide inhibitor of CPT1. The bromo-group at the 2-position makes the molecule a reactive alkylating agent. It is thought to bind to the active site of CPT1 and covalently modify a critical amino acid residue, leading to irreversible inactivation of the enzyme.[9] In experiments with liver mitochondria, it has been shown that 2-bromopalmitoyl-CoA displaces [¹⁴C]malonyl-CoA from its binding site, suggesting an interaction at or near the catalytic center.[10]

BromopalmitoylCoA_Inhibition cluster_experimental Experimental System BromopalmitoylCoA 2-Bromopalmitoyl-CoA CPT1 CPT1 BromopalmitoylCoA->CPT1 Irreversible Inhibition FattyAcidOxidation Fatty Acid Oxidation CPT1->FattyAcidOxidation Blocks

Caption: Irreversible inhibition of CPT1 by 2-bromopalmitoyl-CoA.
Quantitative Data on CPT1 Inhibition by 2-Bromopalmitoyl-CoA

The inhibitory potency of 2-bromopalmitoyl-CoA is significantly different between liver and heart CPT1 isoforms.

ParameterTissue/OrganismCPT1 IsoformObservationReference
Inhibitory Potency Rat Liver vs. Heart MitochondriaCPT1A vs. CPT1B17 times greater for liver CPT1[10]
KD (competing) vs IC50 Rat Liver MitochondriaCPT1AKD for displacing [¹⁴C]malonyl-CoA was 25 times the IC50 for CPT1 inhibition[10]
Experimental Protocols

The synthesis of 2-bromopalmitoyl-CoA is typically performed from 2-bromopalmitic acid and Coenzyme A. While detailed synthetic procedures are often proprietary or described in less detail in biological papers, the general approach involves the activation of the carboxylic acid and subsequent reaction with the thiol group of Coenzyme A. A general method for synthesizing acyl-CoAs that can be adapted is the mixed anhydride (B1165640) method.

General Principle (Mixed Anhydride Method):

  • 2-bromopalmitic acid is reacted with a chloroformate (e.g., ethyl chloroformate) in the presence of a base (e.g., triethylamine) to form a mixed anhydride.

  • This activated intermediate is then reacted with the free thiol group of Coenzyme A in an aqueous buffered solution to form the 2-bromopalmitoyl-CoA thioester.

  • The product can be purified by chromatographic methods such as HPLC.

This protocol outlines the use of 2-bromopalmitoyl-CoA to study its inhibitory effects on CPT1-mediated fatty acid oxidation in isolated mitochondria.

Materials:

  • Isolated mitochondria (e.g., from rat liver or heart)

  • Respiration buffer (e.g., containing KCl, KH₂PO₄, Tris-HCl, EGTA, and fatty acid-free BSA)

  • Substrates for fatty acid oxidation (e.g., palmitoyl-CoA and L-carnitine)

  • 2-Bromopalmitoyl-CoA stock solution (dissolved in a suitable solvent, e.g., ethanol)

  • ADP

  • Oxygen electrode or a Seahorse XF Analyzer

Procedure:

  • Isolate mitochondria from the tissue of interest using standard differential centrifugation methods.

  • Resuspend the final mitochondrial pellet in a suitable respiration buffer.

  • Add a known amount of mitochondrial protein to the chamber of the oxygen electrode or the wells of a Seahorse plate containing respiration buffer.

  • Add the substrates for CPT1-dependent fatty acid oxidation: palmitoyl-CoA and L-carnitine.

  • To test the effect of the inhibitor, add varying concentrations of 2-bromopalmitoyl-CoA to the mitochondrial suspension and pre-incubate for a short period.

  • Initiate state 3 respiration by adding a known amount of ADP.

  • Measure the rate of oxygen consumption. The inhibition of CPT1 by 2-bromopalmitoyl-CoA will result in a dose-dependent decrease in the rate of oxygen consumption in the presence of palmitoyl-CoA and carnitine.

  • As a control, measure respiration with a CPT1-independent substrate (e.g., octanoylcarnitine (B1202733) or pyruvate) to ensure that 2-bromopalmitoyl-CoA is specifically inhibiting CPT1 and not other components of the electron transport chain at the concentrations used.

Part 4: Conclusion

While the specific compound this compound is not described in the current scientific literature, the study of CPT1 inhibition remains a vibrant area of research with significant implications for metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease. Malonyl-CoA stands as the key physiological regulator of fatty acid oxidation, integrating cellular energy status with metabolic pathway selection. In parallel, synthetic inhibitors like 2-bromopalmitoyl-CoA have been invaluable tools for elucidating the intricate details of fatty acid metabolism and the consequences of its dysregulation. The continued development and characterization of novel CPT1 inhibitors are crucial for advancing our understanding of metabolic control and for the potential development of new therapeutic strategies.

References

The Sentinel of Fatty Acid Flux: A Technical Whitepaper on the Potential Signaling Functions of 2-Carboxypalmitoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain acyl-Coenzyme A (acyl-CoA) molecules are not merely metabolic intermediates but also pivotal signaling molecules that modulate a myriad of cellular processes. This technical guide delves into the potential signaling functions of a specific, yet understudied, acyl-CoA species: 2-carboxypalmitoyl-CoA. Drawing upon data from its close structural and functional analog, 2-bromopalmitoyl-CoA, we explore its potent inhibitory effects on carnitine palmitoyltransferase 1 (CPT1), the gatekeeper of mitochondrial fatty acid oxidation. This document provides a comprehensive overview of the metabolic context, potential signaling pathways, and detailed experimental protocols to facilitate further investigation into this intriguing molecule. The central hypothesis is that this compound, or a similar endogenous dicarboxylic acyl-CoA, acts as a sensitive signaling node, integrating cellular energy status with the regulation of fatty acid metabolism.

Introduction: Acyl-CoAs as Metabolic Signals

Acyl-CoAs are at the crossroads of cellular metabolism, participating in fatty acid synthesis, degradation, and the formation of complex lipids.[1][2] Beyond their bioenergetic roles, they have emerged as critical regulators of transcription factors, ion channels, and key metabolic enzymes.[2][3] The concentration and composition of the intracellular acyl-CoA pool are dynamic and reflect the nutritional state of the cell. This inherent plasticity makes them ideal candidates for signaling molecules that can orchestrate metabolic adaptations. A key regulatory hub in fatty acid metabolism is the enzyme CPT1, which facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation.[4] The activity of CPT1 is allosterically inhibited by malonyl-CoA, a product of acetyl-CoA carboxylase (ACC), thereby linking carbohydrate and fatty acid metabolism.

This whitepaper focuses on this compound, a dicarboxylic acid derivative of palmitoyl-CoA. While direct studies on this molecule are scarce, extensive research on its brominated analog, 2-bromopalmitoyl-CoA, provides a strong foundation for understanding its potential biological activities. 2-bromopalmitoyl-CoA is a potent and well-characterized inhibitor of CPT1, suggesting that an endogenous dicarboxylic acyl-CoA could play a similar regulatory role.

The Central Hypothesis: this compound as a CPT1 Modulator

We propose that this compound, or a structurally similar endogenous molecule, functions as a specialized signaling molecule that fine-tunes mitochondrial fatty acid oxidation through the inhibition of CPT1. This inhibition is likely competitive with the substrate, palmitoyl-CoA, and may offer a more nuanced level of regulation than that provided by malonyl-CoA alone. The dicarboxylic nature of this compound could confer unique binding properties and regulatory sensitivities.

Evidence from the Analog: 2-Bromopalmitoyl-CoA

Studies on 2-bromopalmitoyl-CoA have demonstrated its powerful inhibitory effect on CPT1 in various tissues.[5] This inhibition is thought to occur through covalent modification of the enzyme, although non-covalent interactions also play a role.[6][7] Critically, the inhibitory potency of DL-2-bromopalmitoyl-CoA is significantly greater in liver than in heart CPT1, suggesting isoform-specific interactions.[5] Furthermore, experiments displacing radiolabeled malonyl-CoA from liver mitochondria with DL-2-bromopalmitoyl-CoA revealed that the dissociation constant (KD) for displacement was 25 times higher than the IC50 for CPT1 inhibition, indicating that 2-bromopalmitoyl-CoA and malonyl-CoA likely have distinct binding sites on the enzyme.[5] This finding is crucial as it suggests a separate, and potentially parallel, regulatory mechanism for CPT1.

Quantitative Data Summary

The following tables summarize the available quantitative data on the inhibition of CPT1 and other enzymes by 2-bromopalmitoyl-CoA, which serves as a proxy for the potential effects of this compound.

InhibitorEnzymeTissue/OrganismInhibition TypeIC50 / Ki / KDReference
DL-2-bromopalmitoyl-CoACarnitine Palmitoyltransferase 1 (CPT1)Rat Liver Mitochondria-Potent Inhibition (IC50 not specified)[5]
DL-2-bromopalmitoyl-CoACarnitine Palmitoyltransferase 1 (CPT1)Rat Heart Mitochondria-17-fold less potent than in liver[5]
DL-2-bromopalmitoyl-CoAMonoacylglycerol AcyltransferaseRat Liver MicrosomesNon-competitiveKi < Km for palmitoyl-CoA[6]
DL-2-bromopalmitoyl-CoADiacylglycerol AcyltransferaseRat Liver MicrosomesNon-competitiveKi < Km for palmitoyl-CoA[6]
DL-2-bromopalmitoyl-CoAFatty Acid CoA LigaseRat Liver Microsomes-Inhibition observed[6]
DL-2-bromopalmitoyl-CoAGlycerol-3-P AcyltransferaseRat Liver Microsomes-Inhibition observed[6]
2-bromopalmitoyl-CoACarnitine Palmitoyltransferase (accessible pool)Rat Liver MitochondriaInactivation (carnitine-dependent)-[8]
MoleculeBinding TargetTissue/OrganismDissociation Constant (KD competing)Reference
DL-2-bromopalmitoyl-CoA[14C]malonyl-CoA binding sitesRat Liver Mitochondria25 x IC50 for CPT1 inhibition[5]

Proposed Signaling Pathway

Based on the established roles of acyl-CoAs in metabolic regulation, we propose a hypothetical signaling pathway for this compound.

Signaling_Pathway Metabolic_Stress Metabolic Stress (e.g., Nutrient Overload) Peroxisomal_Oxidation Peroxisomal Dicarboxylic Acid Synthesis Metabolic_Stress->Peroxisomal_Oxidation Induces Two_Carboxypalmitoyl_CoA This compound Peroxisomal_Oxidation->Two_Carboxypalmitoyl_CoA Produces CPT1 Carnitine Palmitoyltransferase 1 (CPT1) Two_Carboxypalmitoyl_CoA->CPT1 Inhibits Mitochondrial_FAO Mitochondrial Fatty Acid Oxidation CPT1->Mitochondrial_FAO Enables Cellular_Response Cellular Response (e.g., Reduced Lipid-induced Stress, Shift to Glucose Metabolism) Mitochondrial_FAO->Cellular_Response Influences Malonyl_CoA Malonyl-CoA Malonyl_CoA->CPT1 Inhibits ACC Acetyl-CoA Carboxylase (ACC) ACC->Malonyl_CoA Produces Glucose Glucose Glucose->ACC Activates

Caption: Proposed signaling pathway of this compound.

This proposed pathway illustrates how metabolic stress could lead to the synthesis of this compound, which in turn inhibits CPT1, thereby reducing mitochondrial fatty acid oxidation and mitigating lipid-induced cellular stress. This pathway would act in concert with the established regulation of CPT1 by malonyl-CoA.

Experimental Protocols

To facilitate further research, we provide detailed methodologies for the synthesis of long-chain acyl-CoAs (adaptable for this compound) and for assaying CPT1 activity.

Protocol for Chemical Synthesis of Long-Chain Acyl-CoA

This protocol is adapted from general methods for acyl-CoA synthesis and can be modified for this compound by starting with 2-carboxypalmitic acid.

Materials:

  • 2-carboxypalmitic acid (or other long-chain fatty acid)

  • Oxalyl chloride

  • Coenzyme A (free acid)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium bicarbonate (NaHCO3)

  • Argon or Nitrogen gas

  • Standard laboratory glassware, magnetic stirrer, and rotary evaporator

Procedure:

  • Activation of the Fatty Acid:

    • Dissolve 2-carboxypalmitic acid in anhydrous THF under an inert atmosphere (Argon or Nitrogen).

    • Slowly add a 2-3 molar excess of oxalyl chloride to the solution while stirring at room temperature.

    • Allow the reaction to proceed for 1-2 hours. The progress can be monitored by the cessation of gas evolution.

    • Remove the excess oxalyl chloride and THF under reduced pressure using a rotary evaporator to obtain the acyl chloride.

  • Condensation with Coenzyme A:

    • Dissolve Coenzyme A in a cold (0-4°C) aqueous solution of sodium bicarbonate (e.g., 0.5 M).

    • Slowly add the acyl chloride (dissolved in a small amount of anhydrous THF) to the Coenzyme A solution with vigorous stirring. Maintain the pH of the reaction mixture between 7.5 and 8.0 by adding small amounts of NaHCO3 solution as needed.

    • Continue stirring the reaction mixture at 4°C for 2-4 hours.

  • Purification:

    • The resulting acyl-CoA can be purified by solid-phase extraction or high-performance liquid chromatography (HPLC).

Synthesis_Workflow Start Start: 2-Carboxypalmitic Acid Activation Activation with Oxalyl Chloride in THF Start->Activation Acyl_Chloride 2-Carboxypalmitoyl Chloride Activation->Acyl_Chloride Condensation Condensation with Coenzyme A in NaHCO3 buffer Acyl_Chloride->Condensation Crude_Product Crude this compound Condensation->Crude_Product Purification Purification (HPLC or SPE) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Workflow for the chemical synthesis of this compound.
Protocol for Carnitine Palmitoyltransferase 1 (CPT1) Activity Assay

This radiometric assay measures the rate of conversion of [³H]carnitine and palmitoyl-CoA to [³H]palmitoylcarnitine. The assay can be adapted to measure the inhibitory effect of this compound.

Materials:

  • Isolated mitochondria or cell homogenates

  • Assay Buffer: 75 mM KCl, 50 mM MOPS, 1 mM EGTA, 2 mM MgCl₂, 0.1% BSA, pH 7.4

  • Substrates: Palmitoyl-CoA, L-[³H]carnitine

  • Inhibitor: this compound (or other test compounds)

  • Stop Solution: 1 M HCl

  • Scintillation fluid and vials

Procedure:

  • Preparation of Reaction Mixture:

    • Prepare a reaction mixture containing the assay buffer and substrates (e.g., 100 µM palmitoyl-CoA and 1 mM L-[³H]carnitine with a specific activity of ~1 Ci/mol).

    • For inhibitor studies, pre-incubate the mitochondrial preparation with varying concentrations of this compound for a defined period (e.g., 5-10 minutes) at 37°C before adding the substrates.

  • Initiation and Incubation:

    • Initiate the reaction by adding the mitochondrial preparation (e.g., 50-100 µg of protein) to the reaction mixture.

    • Incubate at 37°C for a specific time (e.g., 5-15 minutes), ensuring the reaction is in the linear range.

  • Termination and Extraction:

    • Stop the reaction by adding ice-cold 1 M HCl.

    • Extract the radiolabeled palmitoylcarnitine (B157527) by adding an organic solvent (e.g., butanol), vortexing, and centrifuging to separate the phases.

  • Quantification:

    • Transfer an aliquot of the organic phase containing the [³H]palmitoylcarnitine to a scintillation vial.

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Calculation of CPT1 Activity:

    • Calculate the rate of [³H]palmitoylcarnitine formation and express the CPT1 activity as nmol/min/mg protein.

CPT1_Assay_Workflow Start Start: Isolated Mitochondria Preincubation Pre-incubation with This compound Start->Preincubation Reaction_Start Add Substrates: Palmitoyl-CoA & [3H]Carnitine Preincubation->Reaction_Start Incubation Incubate at 37°C Reaction_Start->Incubation Termination Stop Reaction with HCl Incubation->Termination Extraction Extract with Butanol Termination->Extraction Quantification Scintillation Counting Extraction->Quantification Analysis Calculate CPT1 Activity Quantification->Analysis

Caption: Experimental workflow for the CPT1 activity assay.

Future Directions and Drug Development Implications

The exploration of this compound and its potential role as a signaling molecule opens up new avenues for research and therapeutic intervention. Key future research directions should include:

  • Endogenous Detection: Developing sensitive mass spectrometry-based methods to detect and quantify this compound and other dicarboxylic acyl-CoAs in various tissues and cellular compartments under different metabolic conditions.

  • Enzymatic Synthesis and Degradation: Identifying the enzymes responsible for the synthesis and degradation of this compound to understand its metabolic flux and regulation.

  • Structural Biology: Elucidating the crystal structure of CPT1 in complex with this compound or its analogs to understand the molecular basis of inhibition and to guide the design of specific modulators.

From a drug development perspective, understanding the signaling functions of this compound could lead to the development of novel therapeutic strategies for metabolic diseases. Modulators of CPT1 activity that mimic the effects of this compound could offer a more targeted approach to reducing fatty acid oxidation in conditions such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease.

Conclusion

While direct evidence for the signaling functions of this compound is still emerging, the extensive data on its analog, 2-bromopalmitoyl-CoA, strongly suggests its potential as a potent and specific regulator of CPT1. This technical guide provides a foundational framework for researchers to investigate this promising molecule. By exploring the synthesis, metabolic context, and signaling pathways of this compound, we can unlock new insights into the intricate regulation of fatty acid metabolism and potentially identify novel targets for the treatment of metabolic disorders.

References

Structural Analysis of 2-Carboxypalmitoyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the structural analysis of 2-carboxypalmitoyl-CoA, a critical intermediate in fatty acid metabolism and a key regulator of mitochondrial fatty acid oxidation. This document is intended for researchers, scientists, and drug development professionals engaged in the study of metabolic pathways and the development of therapeutics targeting these processes.

Introduction

This compound is a dicarboxylic acid derivative of palmitoyl-CoA. Its structure is characterized by the presence of a carboxyl group at the second carbon of the palmitoyl (B13399708) chain, in addition to the terminal carboxyl group esterified to coenzyme A. This modification has significant implications for its chemical properties and biological activity, particularly its role as a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1). CPT1 is the rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondria for β-oxidation. By inhibiting CPT1, this compound plays a crucial role in regulating cellular energy metabolism.

Physicochemical Properties

The introduction of a second carboxyl group significantly alters the polarity and charge distribution of the parent palmitoyl-CoA molecule. The predicted and known properties of this compound and its parent compound are summarized in the table below for comparison.

PropertyPalmitoyl-CoAThis compound (Predicted)
Molecular Formula C37H66N7O17P3SC38H66N7O19P3S
Molecular Weight 1005.95 g/mol 1049.95 g/mol
Charge at pH 7.4 -4-5
Solubility Soluble in aqueous solutionsExpected to have higher aqueous solubility

Synthesis of this compound

The synthesis of this compound can be achieved through a chemo-enzymatic approach, adapting established methods for the synthesis of dicarboxylic acid CoA esters. A plausible synthetic route is outlined below.

2-Carboxypalmitic_acid 2-Carboxypalmitic acid Activation Activation (e.g., with carbonyldiimidazole) 2-Carboxypalmitic_acid->Activation Activated_intermediate Activated Intermediate Activation->Activated_intermediate Thioesterification Thioesterification Activated_intermediate->Thioesterification Coenzyme_A Coenzyme A Coenzyme_A->Thioesterification This compound This compound Thioesterification->this compound

Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis

  • Activation of 2-Carboxypalmitic Acid: Dissolve 2-carboxypalmitic acid in an appropriate organic solvent (e.g., tetrahydrofuran). Add an activating agent, such as carbonyldiimidazole, and stir at room temperature to form the acyl-imidazole intermediate.

  • Thioesterification: In a separate vessel, dissolve Coenzyme A trilithium salt in an aqueous buffer (e.g., sodium bicarbonate). Add the activated 2-carboxypalmitic acid solution to the Coenzyme A solution and stir.

  • Purification: The resulting this compound can be purified using reverse-phase high-performance liquid chromatography (HPLC).

Structural Elucidation

A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is essential for the definitive structural confirmation of this compound.

Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of acyl-CoAs.

  • Sample Preparation: Extract the synthesized this compound from the reaction mixture using a suitable solid-phase extraction method.

  • Chromatography: Separate the analyte using a C18 reverse-phase column with a gradient of acetonitrile (B52724) in an aqueous solution containing an ion-pairing agent.

  • Mass Spectrometry: Analyze the eluent using a triple quadrupole mass spectrometer in positive electrospray ionization mode. Monitor for the precursor ion and characteristic fragment ions.

ParameterExpected Value
Precursor Ion [M-4H+5H] m/z 1050.3
Characteristic Fragment 1 m/z 551.1 (cleavage of the pyrophosphate bond)
Characteristic Fragment 2 m/z 428.1 (adenosine diphosphate)
Characteristic Fragment 3 m/z 261.1 (phosphoadenosine)
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom in the molecule.

  • Sample Preparation: Dissolve the purified this compound in a deuterated solvent (e.g., D₂O).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Spectral Analysis: Assign the observed chemical shifts to the corresponding protons and carbons in the molecule.

NucleusPredicted Chemical Shift Range (ppm)
¹H (C2-H) 2.5 - 3.0
¹³C (C1=O) 170 - 180
¹³C (C2-COOH) 175 - 185

Interaction with Carnitine Palmitoyltransferase 1 (CPT1)

This compound is a known inhibitor of CPT1. Understanding the structural basis of this interaction is crucial for the design of novel metabolic modulators.

cluster_0 Fatty Acid Oxidation LCFA Long-Chain Fatty Acid CPT1 CPT1 LCFA->CPT1 Mitochondrion Mitochondrion CPT1->Mitochondrion Beta_Oxidation β-Oxidation Mitochondrion->Beta_Oxidation Energy Energy (ATP) Beta_Oxidation->Energy 2-CP-CoA This compound 2-CP-CoA->CPT1 Inhibition

Caption: Inhibition of CPT1 by this compound.

The binding of 2-carboxypalmatoyl-CoA to CPT1 is thought to occur at the active site, where it competes with the natural substrate, palmitoyl-CoA. The additional carboxyl group likely forms strong ionic interactions with positively charged amino acid residues in the active site, leading to potent inhibition. The structure of the regulatory domain of human CPT1 has been determined by NMR (PDB ID: 2LE3), and a full-length model is available (AlphaFold DB: P50416), providing a basis for molecular modeling studies to investigate this interaction in detail.[1][2][3]

Conclusion

The structural analysis of this compound is fundamental to understanding its role in metabolic regulation. The methodologies outlined in this guide, combining chemical synthesis with advanced analytical techniques, provide a robust framework for researchers to investigate this important molecule and its interactions. Such studies will be invaluable for the development of new therapeutic strategies for metabolic diseases.

References

An In-depth Technical Guide on the Interaction of Malonyl-CoA with Carnitine Palmitoyltransferase

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed examination of the interaction between malonyl-CoA and carnitine palmitoyltransferase (CPT), with a primary focus on CPT1, the rate-limiting enzyme in mitochondrial fatty acid oxidation. Given the limited direct research on 2-carboxypalmitoyl-CoA, this document centers on the well-characterized and physiologically significant inhibitor, malonyl-CoA, which shares structural similarities as a dicarboxylic acyl-CoA.

Introduction to Carnitine Palmitoyltransferase and Its Regulation

Carnitine palmitoyltransferase (CPT) is a crucial enzyme system responsible for the transport of long-chain fatty acids (LCFAs) from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation. The CPT system consists of two distinct enzymes: CPT1, located on the outer mitochondrial membrane, and CPT2, located on the inner mitochondrial membrane. CPT1 catalyzes the conversion of long-chain acyl-CoAs and carnitine to acylcarnitines, a critical regulatory step in fatty acid oxidation. CPT2 subsequently converts the acylcarnitines back to acyl-CoAs within the mitochondrial matrix.[1]

The activity of CPT1 is allosterically inhibited by malonyl-CoA, a key intermediate in fatty acid synthesis.[2] This regulation prevents newly synthesized fatty acids from being immediately oxidized. The sensitivity of CPT1 to malonyl-CoA inhibition is a critical factor in cellular fuel selection, balancing fatty acid synthesis and oxidation.[2]

Quantitative Data on CPT1 Inhibition

The inhibitory potency of various compounds on CPT1 is typically quantified by the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). The following tables summarize key quantitative data for the inhibition of CPT1 by malonyl-CoA and other acyl-CoAs.

Table 1: Inhibition of Carnitine Palmitoyltransferase 1 (CPT1) by Malonyl-CoA

Tissue/SystemPalmitoyl-CoA Concentration (µM)IC50 for Malonyl-CoA (µM)Ki for Malonyl-CoA (µM)Reference
Isolated Mitochondria (Skeletal Muscle)250.034-[3]
Permeabilized Muscle Fibers250.61-[3]
Isolated Mitochondria (Skeletal Muscle)1500.49-[3]
Permeabilized Muscle Fibers1506.3-[3]
Human Skeletal Muscle--0.22[4]

Table 2: Competitive Inhibition of CPT by Various Acyl-CoAs in Human Skeletal Muscle

InhibitorInhibition Constant (Ki) (µM)Reference
Malonyl-CoA0.22[4]
Acetyl-CoA~45[4]
Free CoA~45[4]

Signaling Pathway of CPT1 Regulation by Malonyl-CoA

The synthesis of malonyl-CoA is catalyzed by acetyl-CoA carboxylase (ACC). Insulin upregulates ACC activity, leading to increased malonyl-CoA levels and subsequent inhibition of CPT1, thereby promoting fatty acid storage. Conversely, hormones like glucagon (B607659) and epinephrine, as well as cellular energy sensors like AMP-activated protein kinase (AMPK), inhibit ACC, leading to lower malonyl-CoA levels and activation of fatty acid oxidation.

CPT1_Regulation cluster_synthesis Malonyl-CoA Synthesis cluster_regulation ACC Regulation cluster_inhibition CPT1 Inhibition Acetyl_CoA Acetyl-CoA ACC Acetyl-CoA Carboxylase (ACC) Acetyl_CoA->ACC Substrate Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA Catalyzes CPT1 Carnitine Palmitoyltransferase 1 (CPT1) Malonyl_CoA->CPT1 Inhibits Insulin Insulin Insulin->ACC Activates AMPK AMPK AMPK->ACC Inhibits Fatty_Acylcarnitine Long-Chain Acylcarnitine CPT1->Fatty_Acylcarnitine Product Fatty_Acyl_CoA Long-Chain Fatty Acyl-CoA Fatty_Acyl_CoA->CPT1 Substrate

Caption: Regulation of CPT1 by Malonyl-CoA.

Experimental Protocols for Measuring CPT Activity

The activity of CPT can be measured using various methods, including radiochemical and non-radiochemical assays.

This is a classic and highly sensitive method for measuring the rate of acylcarnitine formation.

Principle: The assay measures the transfer of a radiolabeled acyl group from acyl-CoA to carnitine. L-[³H-methyl]carnitine is commonly used, and the product, [³H]acylcarnitine, is separated from the unreacted [³H]carnitine and quantified by liquid scintillation counting.

Materials:

  • Mitochondrial preparation (or cell homogenates)

  • Assay Buffer: (e.g., 120 mM KCl, 25 mM Tris-HCl, pH 7.4, 1 mM EGTA)

  • Palmitoyl-CoA (or other long-chain acyl-CoA)

  • L-[³H-methyl]carnitine

  • Bovine Serum Albumin (BSA, fatty acid-free)

  • Inhibitor of choice (e.g., Malonyl-CoA)

  • Stop Solution: (e.g., 1 M HCl)

  • Wash Solution: (e.g., Butanol saturated with water)

  • Scintillation fluid

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, BSA, and the mitochondrial sample.

  • Pre-incubation with Inhibitor: Add the desired concentration of malonyl-CoA or other inhibitors and pre-incubate for a specified time (e.g., 5-10 minutes) at the assay temperature (e.g., 37°C).

  • Initiation of Reaction: Start the reaction by adding a mixture of palmitoyl-CoA and L-[³H-methyl]carnitine.

  • Incubation: Incubate the reaction for a fixed period (e.g., 2-5 minutes) at 37°C, ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding the stop solution.

  • Extraction of Product: Add butanol to extract the [³H]palmitoylcarnitine. Vortex vigorously and centrifuge to separate the phases. The aqueous phase contains the unreacted L-[³H-methyl]carnitine.

  • Washing: Wash the butanol phase multiple times with water-saturated butanol to remove any remaining unreacted radiolabeled carnitine.

  • Quantification: Transfer an aliquot of the final butanol phase to a scintillation vial, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Calculation: Calculate the CPT activity based on the specific activity of the L-[³H-methyl]carnitine and the amount of product formed per unit time per amount of protein.

These assays are often based on the detection of the coenzyme A (CoA-SH) released during the CPT reaction.

Principle: The free thiol group of the released CoA-SH reacts with a chromogenic or fluorogenic reagent, leading to a measurable change in absorbance or fluorescence. 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) is a common chromogenic reagent that reacts with thiols to produce a yellow-colored product (TNB), which can be measured spectrophotometrically at 412 nm. A fluorometric alternative involves the reaction of CoA with N-(9-acridinyl)-maleimide to form a fluorescent product.[5]

Materials:

  • Mitochondrial preparation

  • Assay Buffer: (e.g., 116 mM Tris-HCl, pH 8.0, 2.5 mM EDTA)

  • Palmitoyl-CoA

  • L-carnitine

  • DTNB solution (or other thiol-reactive probe)

  • Triton X-100 (to solubilize membranes if needed)

  • Inhibitor of choice (e.g., Malonyl-CoA)

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate or cuvette, prepare the reaction mixture containing assay buffer, DTNB, and the mitochondrial sample.

  • Pre-incubation with Inhibitor: Add malonyl-CoA and pre-incubate as described for the radiochemical assay.

  • Initiation of Reaction: Start the reaction by adding palmitoyl-CoA and L-carnitine.

  • Measurement: Immediately start monitoring the increase in absorbance at 412 nm (for DTNB) or fluorescence at the appropriate excitation/emission wavelengths in a plate reader or spectrophotometer.

  • Calculation: Calculate the initial rate of the reaction from the linear portion of the absorbance/fluorescence versus time curve. The CPT activity is determined using the molar extinction coefficient of TNB or a standard curve of CoA.

Experimental Workflow for Determining Inhibitory Kinetics

The following diagram outlines a typical workflow for determining the inhibitory kinetics (e.g., IC50 and Ki) of a compound like malonyl-CoA on CPT1.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Isolate_Mitochondria Isolate Mitochondria or Prepare Cell Lysate Protein_Quant Determine Protein Concentration (e.g., Bradford) Isolate_Mitochondria->Protein_Quant Setup_Assay Set up Assay Reactions: - Control (no inhibitor) - Varying Inhibitor Concentrations - Varying Substrate Concentrations (for Ki) Protein_Quant->Setup_Assay Prepare_Reagents Prepare Assay Buffers, Substrates, and Inhibitor Stock Solutions Prepare_Reagents->Setup_Assay Incubate Pre-incubate with Inhibitor, then Initiate Reaction Setup_Assay->Incubate Measure_Activity Measure CPT Activity (Radiochemical or Spectrophotometric) Incubate->Measure_Activity Plot_IC50 Plot % Inhibition vs. [Inhibitor] to determine IC50 Measure_Activity->Plot_IC50 Plot_Kinetics Generate Lineweaver-Burk or Michaelis-Menten plots with and without inhibitor Measure_Activity->Plot_Kinetics Determine_Ki Calculate Ki and determine the mode of inhibition Plot_IC50->Determine_Ki Plot_Kinetics->Determine_Ki

Caption: Workflow for CPT1 Inhibition Kinetics.

Conclusion

The interaction between malonyl-CoA and CPT1 is a cornerstone of metabolic regulation, providing a critical link between fatty acid synthesis and oxidation. Understanding the quantitative aspects of this inhibition and the experimental methodologies to study it is essential for researchers in metabolism and for professionals involved in the development of drugs targeting metabolic diseases such as obesity, type 2 diabetes, and certain cancers. The protocols and data presented in this guide offer a comprehensive resource for investigating this pivotal regulatory mechanism.

References

Metabolic Fate of 2-Carboxypalmitoyl-CoA in Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Carboxypalmitoyl-CoA, a dicarboxylic acyl-CoA, is an important molecule in the study of fatty acid metabolism. Its structure, featuring a carboxyl group at the C2 position of palmitoyl-CoA, makes it a subject of interest for its potential interactions with key metabolic enzymes and pathways. This technical guide provides a comprehensive overview of the current understanding of the metabolic fate of this compound in cells, drawing parallels from the well-studied metabolism of dicarboxylic acids (DCAs). The guide details its cellular uptake and activation, subsequent catabolism through beta-oxidation, and its significant inhibitory effects on mitochondrial fatty acid oxidation.

Cellular Uptake and Activation

The initial step in the metabolism of 2-carboxypalmitic acid, the precursor of this compound, is its uptake into the cell. While the precise mechanisms for dicarboxylic acids are still under investigation, it is understood that cellular uptake is a critical regulatory point.[1] Once inside the cell, 2-carboxypalmitic acid must be activated to its CoA ester, this compound, to participate in metabolic pathways. This activation is catalyzed by a dicarboxylyl-CoA synthetase, an enzyme that has been identified in the microsomal fraction of rat liver.[2][3] This enzymatic reaction requires ATP and results in the formation of an omega-carboxyacyl-CoA.[2]

Metabolic Pathways of this compound

The primary metabolic fate of dicarboxylic acyl-CoAs, and by extension this compound, is catabolism through beta-oxidation. Both peroxisomes and mitochondria are capable of degrading dicarboxylic acids, although the primary site for this process is the peroxisome.[4][5][6]

Peroxisomal Beta-Oxidation

Peroxisomes play a crucial role in the beta-oxidation of long-chain dicarboxylic acids.[4][5] The process involves a series of enzymatic reactions that sequentially shorten the acyl-CoA chain. The key enzymes involved in the peroxisomal beta-oxidation of a C16-dicarboxylic acid are:

  • Acyl-CoA Oxidase (ACOX): Specifically, straight-chain acyl-CoA oxidase (SCOX) is involved in the initial dehydrogenation step.[4]

  • L-Bifunctional Protein (LBP) and D-Bifunctional Protein (DBP): These proteins catalyze the subsequent hydration and dehydrogenation steps.[4]

  • Sterol Carrier Protein X (SCPX) and 3-Ketoacyl-CoA Thiolase: These enzymes are responsible for the final thiolytic cleavage, releasing acetyl-CoA and a chain-shortened dicarboxylyl-CoA.[4]

This cycle repeats until the dicarboxylyl-CoA is shortened to a medium-chain dicarboxylic acid, which can then be further metabolized.

Mitochondrial Beta-Oxidation

While peroxisomes are the primary site, mitochondria can also contribute to the beta-oxidation of dicarboxylic acids.[5][6] However, the transport of dicarboxylyl-CoAs into the mitochondrial matrix is a rate-limiting step.[5] Intact mitochondria show limited ability to oxidize long-chain dicarboxylyl-CoAs unless they are first permeabilized, suggesting a transport barrier.[7] Medium-chain acyl-CoA dehydrogenase (MCAD) has been shown to have activity towards dicarboxylyl-CoAs, indicating that once inside the mitochondria, these molecules can be degraded by the mitochondrial beta-oxidation machinery.[6][8]

Inhibition of Carnitine Palmitoyltransferase 1 (CPT1)

A significant aspect of the metabolic role of this compound and its analogues, like 2-bromopalmitoyl-CoA, is their potent inhibition of carnitine palmitoyltransferase 1 (CPT1).[9] CPT1 is a key regulatory enzyme in mitochondrial fatty acid oxidation, responsible for the transport of long-chain fatty acids into the mitochondria.[10] By inhibiting CPT1, this compound effectively blocks the entry of long-chain fatty acids into the mitochondria for beta-oxidation. This inhibitory action is a critical consideration in studies of fatty acid metabolism and in the development of therapeutic agents targeting this pathway. The inhibition of CPT1 by malonyl-CoA is a well-established regulatory mechanism, and dicarboxylic acyl-CoAs like this compound may act in a similar manner.[11]

Quantitative Data

Currently, specific quantitative data on the metabolic fate and enzyme kinetics of this compound are limited in the scientific literature. The following table summarizes the available information, primarily drawing from studies on analogous dicarboxylic acids.

ParameterValueOrganism/SystemCommentsReference
Dicarboxylyl-CoA Synthetase Activity
Optimal pH6.5Rat Liver Microsomes[3]
Highest ActivityDodecanedioic acid (C12)Rat Liver Microsomes2 µmol/min per g of liver[3]
CPT1 Inhibition
Malonyl-CoA IC504-5 nMRabbit Heart MitochondriaFor comparison of inhibitory potency.[12]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a chemo-enzymatic approach. A general protocol for the synthesis of acyl-CoAs using the ethylchloroformate method is described below and can be adapted for 2-carboxypalmitic acid.[13]

Materials:

  • 2-Carboxypalmitic acid

  • Tetrahydrofuran (THF)

  • Triethylamine (B128534)

  • Ethylchloroformate

  • Coenzyme A (CoA)

  • Sodium bicarbonate (NaHCO3) solution (0.5 M)

Procedure:

  • Dissolve 2-carboxypalmitic acid in THF and cool to 4°C.

  • Add triethylamine and ethylchloroformate to the solution and stir for 45 minutes at 4°C to form the mixed anhydride.

  • Dissolve CoA in 0.5 M NaHCO3 solution.

  • Add the CoA solution to the reaction mixture and stir for another 45 minutes at 22°C.

  • Flash freeze the reaction mixture in liquid nitrogen and lyophilize overnight to obtain the this compound product.

  • Purification can be achieved using reverse-phase HPLC.[14]

For metabolic studies requiring radiolabeling, [14C]-2-carboxypalmitic acid can be synthesized using [14C]CO2 as a starting material through a carboxylation reaction of a suitable precursor.[15]

Assay for Fatty Acid Oxidation in Isolated Mitochondria

This protocol allows for the measurement of the effect of this compound on fatty acid oxidation in isolated mitochondria.

Materials:

  • Isolated mitochondria

  • Respiration buffer

  • Substrates: Palmitoyl-CoA, L-carnitine, Malate

  • ADP

  • This compound (inhibitor)

  • Oxygen consumption measurement system (e.g., Seahorse XF Analyzer or Clark-type oxygen electrode)

Procedure:

  • Mitochondria Isolation: Isolate mitochondria from the tissue of interest (e.g., rat liver) using differential centrifugation.[16]

  • Respiration Assay:

    • Add isolated mitochondria to the respiration buffer in the assay chamber.

    • Add the substrates (palmitoyl-CoA, L-carnitine, and malate) to initiate fatty acid oxidation-dependent respiration (State 2).

    • Add ADP to stimulate ATP synthesis and induce State 3 respiration.

    • Introduce this compound at various concentrations to measure its inhibitory effect on oxygen consumption.

    • Monitor the rate of oxygen consumption to determine the extent of inhibition of fatty acid oxidation.[16][17]

Visualizations

Signaling Pathway: Inhibition of CPT1 by this compound

CPT1_Inhibition cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_outer_membrane Outer Mitochondrial Membrane cluster_matrix Mitochondrial Matrix LCFA Long-Chain Fatty Acid ACSL Acyl-CoA Synthetase LCFA->ACSL LCFA_CoA Long-Chain Acyl-CoA ACSL->LCFA_CoA CPT1 CPT1 LCFA_CoA->CPT1 Transport Two_Carboxy_Palmitoyl_CoA This compound Two_Carboxy_Palmitoyl_CoA->CPT1 Inhibition Beta_Oxidation Beta-Oxidation CPT1->Beta_Oxidation

Caption: Inhibition of CPT1 by this compound blocks fatty acid entry into mitochondria.

Experimental Workflow: Studying the Metabolic Fate of this compound

Metabolic_Fate_Workflow cluster_synthesis Synthesis cluster_incubation Cellular Incubation cluster_fractionation Subcellular Fractionation cluster_analysis Metabolite Analysis Synth Synthesize [14C]-2-Carboxypalmitoyl-CoA Incubate Incubate Cells with [14C]-2-Carboxypalmitoyl-CoA Synth->Incubate Fractionate Separate Cytosol, Mitochondria, Peroxisomes Incubate->Fractionate Analyze Identify and Quantify Radiolabeled Metabolites (HPLC, LC-MS) Fractionate->Analyze

Caption: Workflow for tracing the metabolic fate of radiolabeled this compound in cells.

Logical Relationship: Peroxisomal vs. Mitochondrial Beta-Oxidation of Dicarboxylic Acyl-CoAs

DCA_Oxidation_Comparison cluster_peroxisome Peroxisome (Primary Pathway) cluster_mitochondrion Mitochondrion (Secondary Pathway) DCA_CoA Dicarboxylic Acyl-CoA Peroxi_Beta_Ox Beta-Oxidation (ACOX, LBP/DBP, SCPX) DCA_CoA->Peroxi_Beta_Ox Efficient Mito_Transport Limited Transport DCA_CoA->Mito_Transport Peroxi_Products Chain-Shortened DCA-CoA + Acetyl-CoA Peroxi_Beta_Ox->Peroxi_Products Mito_Beta_Ox Beta-Oxidation (MCAD) Mito_Transport->Mito_Beta_Ox Mito_Products Chain-Shortened DCA-CoA + Acetyl-CoA Mito_Beta_Ox->Mito_Products

Caption: Dicarboxylic acyl-CoAs are primarily metabolized in peroxisomes due to limited mitochondrial transport.

References

2-Carboxypalmitoyl-CoA: A Potential Metabolic Regulator at the Crossroads of Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the emerging role of 2-carboxypalmitoyl-CoA as a putative metabolic intermediate and a potential regulator of fatty acid oxidation. While direct evidence for its natural occurrence and physiological role remains nascent, its structural analogy to the well-established regulatory molecule, malonyl-CoA, and the profound inhibitory effects of its synthetic analog, 2-bromopalmitoyl-CoA, on carnitine palmitoyltransferase I (CPT1) suggest a significant, yet unexplored, layer of metabolic control. This document provides a comprehensive overview of the conceptual framework for this compound's function, detailed experimental protocols for its synthesis and study, and quantitative data from related molecules to empower further research in this promising area.

Introduction: The Malonyl-CoA Paradigm of Fatty Acid Oxidation Regulation

The regulation of mitochondrial fatty acid β-oxidation is critical for maintaining energy homeostasis. A key control point is the entry of long-chain fatty acids into the mitochondrial matrix, a process facilitated by the carnitine shuttle. Carnitine palmitoyltransferase I (CPT1), an outer mitochondrial membrane enzyme, catalyzes the conversion of long-chain acyl-CoAs to their corresponding acylcarnitines, the rate-limiting step in their mitochondrial uptake.

CPT1 is allosterically inhibited by malonyl-CoA, the first committed intermediate in de novo fatty acid synthesis. This elegant mechanism ensures that when fatty acid synthesis is active in the cytosol, the newly synthesized fatty acids are not simultaneously targeted for degradation in the mitochondria. The concentration of malonyl-CoA in tissues like the liver and skeletal muscle is a critical determinant of fatty acid oxidation rates.

This compound: A Hypothetical Endogenous Regulator

Based on the regulatory paradigm of malonyl-CoA, it is hypothesized that other dicarboxylyl-CoA molecules, such as this compound, could also function as endogenous regulators of CPT1. The presence of a carboxyl group at the C-2 position of a long-chain acyl-CoA could mimic the dicarboxylic nature of malonyl-CoA, enabling it to bind to the regulatory site of CPT1 and exert an inhibitory effect.

While the enzymatic machinery for the synthesis of this compound in mammalian cells has not been identified, its potential formation through carboxylation of palmitoyl-CoA or other pathways warrants investigation. The study of synthetic 2-carboxy-long-chain acyl-CoAs and their analogs is a crucial first step in elucidating their potential physiological roles.

Evidence from Analog Studies: The Case of 2-Bromopalmitoyl-CoA

Significant insights into the potential function of this compound come from studies on its bromo-analog, 2-bromopalmitoyl-CoA. This synthetic molecule has been shown to be a potent inhibitor of CPT1.

Inhibition of Carnitine Palmitoyltransferase I

Studies have demonstrated that DL-2-bromopalmitoyl-CoA inhibits the overt form of CPT1 in both rat liver and heart mitochondria. Notably, the inhibitory potency of DL-2-bromopalmitoyl-CoA was found to be significantly greater in the liver than in the heart. This suggests potential tissue-specific differences in the regulatory binding sites of CPT1 isoforms.

Interaction with the Malonyl-CoA Binding Site

Experiments involving the displacement of radiolabeled malonyl-CoA from mitochondrial binding sites have provided evidence that 2-bromopalmitoyl-CoA interacts with the malonyl-CoA binding region of CPT1. In studies with liver mitochondria, the dissociation constant (KD) for the displacement of [14C]malonyl-CoA by DL-2-bromopalmitoyl-CoA was found to be substantially higher than its IC50 for CPT1 inhibition, suggesting that the malonyl-CoA binding site may not be identical to the acyl-CoA substrate site[1].

Quantitative Data on CPT1 Inhibition

The following table summarizes the available quantitative data on the inhibition of CPT1 by malonyl-CoA and related compounds. This data provides a benchmark for the potential inhibitory potency of this compound.

InhibitorTissue/OrganelleSpeciesIC50 / KiNotes
Malonyl-CoASkeletal MuscleHumanKi ≈ 0.22 µMCompetitive inhibitor with respect to palmitoyl-CoA.
DL-2-Bromopalmitoyl-CoALiver MitochondriaRat-17-fold more potent than in heart CPT1.
DL-2-Bromopalmitoyl-CoAHeart MitochondriaRat--
PerhexilineCardiac MitochondriaRatIC50 ≈ 77 µMCompetitive inhibitor with respect to palmitoyl-CoA.
PerhexilineHepatic MitochondriaRatIC50 ≈ 148 µMCompetitive inhibitor with respect to palmitoyl-CoA.
AmiodaroneCardiac MitochondriaRatIC50 ≈ 228 µM-

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and for studying its effects on CPT1 activity. These protocols are based on established methods for other acyl-CoAs and can be adapted for the specific study of 2-carboxy-long-chain acyl-CoAs.

Chemical Synthesis of this compound

The synthesis of this compound can be achieved through a mixed anhydride (B1165640) method, a common procedure for the chemical synthesis of acyl-CoA thioesters.

Materials:

  • 2-Carboxypalmitic acid

  • Ethyl chloroformate

  • Triethylamine (B128534) (TEA)

  • Coenzyme A (free acid)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Sodium bicarbonate solution (0.5 M)

  • Argon or nitrogen gas

  • Standard laboratory glassware (oven-dried)

Protocol:

  • Dissolve 2-carboxypalmitic acid in anhydrous THF under an inert atmosphere (argon or nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes.

  • Slowly add ethyl chloroformate (1.1 equivalents) to the mixture and stir for an additional 30 minutes at 0°C to form the mixed anhydride.

  • In a separate flask, dissolve Coenzyme A in a cold 0.5 M sodium bicarbonate solution.

  • Slowly add the Coenzyme A solution to the mixed anhydride reaction mixture with vigorous stirring.

  • Allow the reaction to proceed for 2-4 hours at room temperature.

  • Monitor the reaction progress by HPLC.

  • Purify the resulting this compound by preparative reverse-phase HPLC.

  • Lyophilize the purified product and store at -80°C.

Enzymatic Assay of Carnitine Palmitoyltransferase I Activity

The activity of CPT1 can be measured using a radiometric assay that quantifies the formation of radiolabeled palmitoylcarnitine (B157527) from palmitoyl-CoA and radiolabeled carnitine.

Materials:

  • Isolated mitochondria (from liver, heart, or skeletal muscle)

  • Palmitoyl-CoA

  • L-[methyl-³H]carnitine

  • Bovine serum albumin (BSA), fatty acid-free

  • Potassium chloride (KCl)

  • HEPES buffer

  • Potassium phosphate (B84403) (KH₂PO₄)

  • EGTA

  • Rotenone (B1679576)

  • ATP

  • This compound (or other inhibitors)

  • Butanol

  • Perchloric acid

  • Scintillation cocktail and vials

Protocol:

  • Prepare a reaction buffer containing HEPES, KCl, KH₂PO₄, and EGTA.

  • Isolate mitochondria from the tissue of interest using standard differential centrifugation methods.

  • Pre-incubate the isolated mitochondria in the reaction buffer with rotenone (to inhibit complex I) and BSA for 5 minutes at 37°C.

  • Add varying concentrations of the inhibitor (this compound) or vehicle control to the mitochondrial suspension and incubate for a further 5 minutes.

  • Initiate the reaction by adding a mixture of palmitoyl-CoA and L-[methyl-³H]carnitine.

  • Incubate the reaction for a defined period (e.g., 5-10 minutes) at 37°C with gentle shaking.

  • Stop the reaction by adding ice-cold perchloric acid.

  • Extract the radiolabeled palmitoylcarnitine by adding butanol and vortexing vigorously.

  • Centrifuge to separate the phases and transfer an aliquot of the butanol (upper) phase to a scintillation vial.

  • Evaporate the butanol and add scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the rate of palmitoylcarnitine formation and determine the inhibitory effect of this compound.

Quantification of this compound by LC-MS/MS

The detection and quantification of this compound in biological samples can be achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Tissue or cell samples

  • Internal standard (e.g., ¹³C-labeled palmitoyl-CoA)

  • Acetonitrile (B52724)

  • Methanol

  • Formic acid

  • Solid-phase extraction (SPE) cartridges

  • LC-MS/MS system

Protocol:

  • Homogenize frozen tissue or cell pellets in a cold extraction solvent (e.g., acetonitrile/methanol/water) containing an appropriate internal standard.

  • Centrifuge the homogenate to pellet proteins and cellular debris.

  • Collect the supernatant and perform a solid-phase extraction (SPE) to enrich for acyl-CoAs.

  • Elute the acyl-CoAs from the SPE cartridge and evaporate the solvent.

  • Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

  • Inject the sample onto a reverse-phase LC column and separate the analytes using a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

  • Perform tandem mass spectrometry using multiple reaction monitoring (MRM) to specifically detect and quantify the precursor and product ions of this compound and the internal standard.

  • Construct a standard curve using synthetic this compound to determine the absolute concentration in the biological samples.

Visualizations: Pathways and Workflows

Signaling Pathway: Regulation of CPT1

CPT1_Regulation cluster_mito Mitochondrial Matrix Fatty_Acid_Synthesis Fatty Acid Synthesis Malonyl_CoA Malonyl-CoA Fatty_Acid_Synthesis->Malonyl_CoA CPT1 Carnitine Palmitoyltransferase I (CPT1) Malonyl_CoA->CPT1 Inhibition Fatty_Acylcarnitine Long-Chain Acylcarnitine CPT1->Fatty_Acylcarnitine Fatty_Acyl_CoA Long-Chain Fatty Acyl-CoA Fatty_Acyl_CoA->CPT1 Mitochondrion Mitochondrion Fatty_Acylcarnitine->Mitochondrion Beta_Oxidation β-Oxidation Mitochondrion->Beta_Oxidation Carboxypalmitoyl_CoA This compound (Hypothetical) Carboxypalmitoyl_CoA->CPT1 Putative Inhibition CPT1_Assay_Workflow Start Start Isolate_Mito Isolate Mitochondria Start->Isolate_Mito Pre_incubation Pre-incubate with Rotenone and BSA Isolate_Mito->Pre_incubation Add_Inhibitor Add this compound (or Vehicle) Pre_incubation->Add_Inhibitor Initiate_Reaction Initiate with Palmitoyl-CoA and [³H]Carnitine Add_Inhibitor->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction with Perchloric Acid Incubate->Stop_Reaction Extract Extract with Butanol Stop_Reaction->Extract Quantify Quantify Radioactivity Extract->Quantify Analyze Analyze Data (IC50, Ki) Quantify->Analyze End End Analyze->End

References

The Enzymatic Degradation of Long-Chain Dicarboxylic Acyl-CoAs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain dicarboxylic acids (DCAs) are significant metabolites that emerge from the ω-oxidation of fatty acids, particularly under conditions of high lipid flux or impaired mitochondrial β-oxidation. Their subsequent catabolism is crucial for maintaining metabolic homeostasis. This technical guide provides an in-depth exploration of the discovery and characterization of the enzymes responsible for the metabolism of long-chain dicarboxylyl-CoA esters, with a focus on the peroxisomal β-oxidation pathway. We detail the key enzymatic steps, present quantitative data for the involved enzymes, and provide comprehensive experimental protocols for their analysis. Furthermore, we visualize the metabolic and experimental workflows using logical diagrams to facilitate a deeper understanding of this vital metabolic route. While the specific metabolism of "2-carboxypalmitoyl-CoA" is not explicitly detailed in the literature, it is structurally a long-chain dicarboxylic acid, and its metabolism is presumed to follow the pathway described herein for analogous molecules like hexadecanedioyl-CoA.

Introduction: The ω-Oxidation and Peroxisomal β-Oxidation Pathways

Under physiological conditions where the mitochondrial β-oxidation pathway is saturated or compromised, cells utilize an alternative route for fatty acid catabolism known as ω-oxidation. This process, occurring primarily in the endoplasmic reticulum, converts monocarboxylic fatty acids into their corresponding dicarboxylic acids (DCAs). These DCAs are then transported to peroxisomes for chain shortening via a specialized β-oxidation pathway.[1][2][3][4] This peroxisomal pathway is critical for cellular energy balance and detoxification of excess fatty acids.

The metabolism of long-chain dicarboxylyl-CoAs can be dissected into four main stages:

  • Activation: The dicarboxylic acid is first activated to its coenzyme A (CoA) thioester.

  • Dehydrogenation: An FAD-dependent acyl-CoA oxidase introduces a double bond.

  • Hydration and Dehydrogenation: A bifunctional enzyme hydrates the double bond and then oxidizes the resulting hydroxyl group.

  • Thiolytic Cleavage: A thiolase cleaves the β-ketoacyl-CoA, releasing acetyl-CoA and a chain-shortened dicarboxylyl-CoA.

This guide will focus on the enzymes catalyzing each of these critical steps.

Key Enzymes and Quantitative Data

The catabolism of long-chain dicarboxylyl-CoAs is orchestrated by a series of peroxisomal enzymes. The following tables summarize the key enzymes and their known quantitative parameters with relevant substrates.

Table 1: Enzymes Involved in Long-Chain Dicarboxylyl-CoA Metabolism
Step Enzyme Gene Name (Human) Function
Activation Dicarboxylyl-CoA SynthetaseACSL family (e.g., ACSL1, ACSL4)Converts dicarboxylic acid to dicarboxylyl-CoA.
Step 1: Oxidation Acyl-CoA Oxidase 1ACOX1Catalyzes the first and rate-limiting step of peroxisomal β-oxidation.
Step 2 & 3: Hydration/Dehydrogenation L-Bifunctional ProteinEHHADHPossesses enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.
Step 2 & 3: Hydration/Dehydrogenation D-Bifunctional ProteinHSD17B4Possesses enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities with overlapping substrate specificity with EHHADH.
Step 4: Thiolysis Peroxisomal 3-ketoacyl-CoA thiolaseACAA1Catalyzes the thiolytic cleavage of the 3-ketoacyl-CoA.
Step 4: Thiolysis Sterol carrier protein XSCP2Also exhibits thiolase activity.
Table 2: Kinetic Parameters of Key Enzymes in Dicarboxylyl-CoA Metabolism
Enzyme Substrate Km (µM) Vmax (nmol/min/mg) Source Organism
Dicarboxylyl-CoA SynthetaseDodecanedioic acid (C12)-~2000Rat Liver Microsomes
Acyl-CoA Oxidase 1 (ACOX1)Dodecanedioyl-CoA (DC12-CoA)--Rat Liver
Acyl-CoA Oxidase 1 (ACOX1)Sebacyl-CoA (DC10-CoA)--Rat Liver
Acyl-CoA Oxidase 1 (ACOX1)Suberyl-CoA (DC8-CoA)--Rat Liver
Acyl-CoA Oxidase 1 (ACOX1)Adipyl-CoA (DC6-CoA)--Rat Liver

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Dicarboxylic Acyl-CoA Oxidation

The following diagram illustrates the core metabolic pathway for the peroxisomal β-oxidation of a long-chain dicarboxylyl-CoA, such as hexadecanedioyl-CoA.

Dicarboxylic_Acid_Metabolism cluster_er Endoplasmic Reticulum cluster_peroxisome Peroxisome Fatty_Acid Long-Chain Fatty Acid DCA Long-Chain Dicarboxylic Acid Fatty_Acid->DCA ω-oxidation DCA_outside Dicarboxylic Acid DCA->DCA_outside DCA_CoA Dicarboxylyl-CoA Enoyl_CoA 2-trans-Enoyl- dicarboxylyl-CoA DCA_CoA->Enoyl_CoA ACOX1 Hydroxyacyl_CoA 3-Hydroxyacyl- dicarboxylyl-CoA Enoyl_CoA->Hydroxyacyl_CoA EHHADH / HSD17B4 (Hydratase) Ketoacyl_CoA 3-Ketoacyl- dicarboxylyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA EHHADH / HSD17B4 (Dehydrogenase) Shortened_DCA_CoA Chain-Shortened Dicarboxylyl-CoA Ketoacyl_CoA->Shortened_DCA_CoA Thiolase (ACAA1/SCPx) Acetyl_CoA_out Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA_out Thiolase (ACAA1/SCPx) Shortened_DCA_CoA->DCA_CoA Further β-oxidation cycles DCA_outside->DCA_CoA Dicarboxylyl-CoA Synthetase (ACSLs) + ATP, CoA

Caption: Peroxisomal β-oxidation of long-chain dicarboxylic acids.

Experimental Workflow: Enzyme Activity Assay

The following diagram outlines a general workflow for determining the activity of a peroxisomal β-oxidation enzyme from a tissue sample.

Enzyme_Assay_Workflow Tissue 1. Tissue Homogenization (e.g., Liver) Centrifugation1 2. Differential Centrifugation to isolate peroxisomes Tissue->Centrifugation1 Peroxisomes 3. Isolated Peroxisomes (or purified recombinant enzyme) Centrifugation1->Peroxisomes Incubation 5. Initiate Reaction (Add enzyme/substrate) Peroxisomes->Incubation Reaction_Mix 4. Prepare Reaction Mixture (Buffer, Substrate, Cofactors) Reaction_Mix->Incubation Measurement 6. Spectrophotometric/ Fluorometric Measurement Incubation->Measurement Data_Analysis 7. Data Analysis (Calculate specific activity) Measurement->Data_Analysis

Caption: General workflow for a peroxisomal enzyme activity assay.

Experimental Protocols

Dicarboxylyl-CoA Synthetase Activity Assay

This protocol is adapted from the principle of measuring CoA consumption coupled to H2O2 production from the subsequent oxidase reaction.[5]

  • Principle: The synthesis of dicarboxylyl-CoA is the rate-limiting step for its subsequent oxidation by acyl-CoA oxidase, which produces H2O2. The rate of H2O2 production is therefore proportional to the synthetase activity. H2O2 is measured using a coupled reaction with horseradish peroxidase (HRP) and a chromogenic or fluorogenic substrate.

  • Reagents:

    • Assay Buffer: 50 mM MES buffer, pH 6.5.

    • Dicarboxylic acid substrate (e.g., 1 mM dodecanedioic acid).

    • 50 mM ATP solution.

    • 10 mM Coenzyme A (CoA) solution.

    • 50 mM MgCl2.

    • 1 U/mL Horseradish Peroxidase (HRP).

    • 10 mM 4-hydroxyphenylacetic acid (for fluorometric detection) or other suitable HRP substrate.

    • Acyl-CoA Oxidase (purified, in excess).

    • Sample: Microsomal fraction isolated from tissue homogenate.

  • Procedure:

    • Prepare a reaction mixture in a microplate well containing Assay Buffer, MgCl2, HRP, 4-hydroxyphenylacetic acid, and acyl-CoA oxidase.

    • Add the microsomal sample to the reaction mixture.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the dicarboxylic acid substrate, ATP, and CoA.

    • Monitor the increase in fluorescence (Ex/Em = 320/405 nm) or absorbance over time.

    • Calculate the rate of reaction from the linear portion of the curve.

    • Determine the protein concentration of the sample to calculate specific activity (nmol/min/mg protein).

Acyl-CoA Oxidase (ACOX1) Activity Assay

This protocol measures the production of H2O2 from the oxidation of a dicarboxylyl-CoA substrate.[6][7][8][9]

  • Principle: Acyl-CoA oxidase catalyzes the oxidation of the acyl-CoA substrate, producing H2O2. The rate of H2O2 production is measured using a coupled reaction with HRP and a suitable substrate.

  • Reagents:

    • Assay Buffer: 50 mM MES buffer, pH 8.0.

    • Dicarboxylyl-CoA substrate (e.g., 30 µM dodecanedioyl-CoA).

    • 1 mM Flavin Adenine Dinucleotide (FAD).

    • 1 U/mL Horseradish Peroxidase (HRP).

    • 10 mM 4-hydroxyphenylacetic acid (for fluorometric detection) or 1.6 mM 4-aminoantipyrine (B1666024) and 22 mM phenol (B47542) (for colorimetric detection).

    • 0.1% (v/v) Triton X-100.

    • Sample: Isolated peroxisomes or purified ACOX1.

  • Procedure:

    • Prepare a reaction mixture containing Assay Buffer, FAD, HRP, Triton X-100, and the HRP substrate.

    • Add the sample to the reaction mixture.

    • Pre-incubate at 30°C for 5 minutes.

    • Initiate the reaction by adding the dicarboxylyl-CoA substrate.

    • Monitor the increase in fluorescence or absorbance (A500nm for 4-aminoantipyrine/phenol) over time.

    • Calculate the rate of H2O2 production using a standard curve prepared with known concentrations of H2O2.

    • Determine the specific activity in µmol/min/mg protein.

Bifunctional Enzyme (EHHADH/HSD17B4) Activity Assay

The activities of the bifunctional enzymes can be assayed separately for their hydratase and dehydrogenase functions.

  • Hydratase Activity:

    • Principle: The hydration of an enoyl-CoA substrate to a 3-hydroxyacyl-CoA is monitored by the decrease in absorbance at 263 nm due to the disappearance of the trans-2-enoyl double bond.

    • Reagents:

      • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

      • Substrate: 50 µM 2-trans-enoyl-dicarboxylyl-CoA.

      • Sample: Purified EHHADH or HSD17B4.

    • Procedure:

      • Add Assay Buffer and the sample to a UV-transparent cuvette.

      • Initiate the reaction by adding the enoyl-CoA substrate.

      • Monitor the decrease in absorbance at 263 nm.

      • Calculate the activity using the molar extinction coefficient of the substrate.

  • Dehydrogenase Activity:

    • Principle: The NAD+-dependent oxidation of a 3-hydroxyacyl-CoA substrate to a 3-ketoacyl-CoA is monitored by the increase in absorbance at 340 nm due to the formation of NADH.

    • Reagents:

      • Assay Buffer: 50 mM Tris-HCl, pH 9.0, containing 0.1% Triton X-100.

      • Substrate: 50 µM 3-hydroxyacyl-dicarboxylyl-CoA.

      • 10 mM NAD+.

      • Sample: Purified EHHADH or HSD17B4.

    • Procedure:

      • Add Assay Buffer, NAD+, and the sample to a cuvette.

      • Initiate the reaction by adding the 3-hydroxyacyl-CoA substrate.

      • Monitor the increase in absorbance at 340 nm.

      • Calculate the activity using the molar extinction coefficient of NADH (6220 M-1cm-1).

Peroxisomal Thiolase Activity Assay
  • Principle: The thiolytic cleavage of a 3-ketoacyl-CoA by Coenzyme A is monitored by the decrease in absorbance at 303 nm due to the disappearance of the Mg2+-enol complex of the 3-ketoacyl-CoA.[10]

  • Reagents:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.5.

    • 50 mM MgCl2.

    • 10 mM Coenzyme A (CoA).

    • Substrate: 50 µM 3-ketoacyl-dicarboxylyl-CoA.

    • Sample: Isolated peroxisomes or purified thiolase.

  • Procedure:

    • Prepare a reaction mixture containing Assay Buffer and MgCl2.

    • Add the 3-ketoacyl-dicarboxylyl-CoA substrate and allow the Mg2+-enol complex to form.

    • Add the sample to the mixture.

    • Initiate the reaction by adding CoA.

    • Monitor the decrease in absorbance at 303 nm.

    • Calculate the specific activity based on the rate of absorbance change and the protein concentration.

Conclusion and Future Directions

The discovery and characterization of the enzymes that metabolize long-chain dicarboxylyl-CoAs have significantly advanced our understanding of fatty acid metabolism, particularly under conditions of metabolic stress. The peroxisomal β-oxidation pathway provides a robust mechanism for the degradation of these molecules, preventing their accumulation and potential toxicity. The enzymes ACOX1, EHHADH, HSD17B4, and peroxisomal thiolases are central to this process.

While the overall pathway is well-established, there remain areas for further investigation. A more detailed characterization of the substrate specificities and kinetic parameters of the bifunctional enzymes and thiolases with a wider range of dicarboxylyl-CoA substrates is needed. Furthermore, elucidating the regulatory mechanisms that govern the expression and activity of these enzymes in response to different physiological and pathological states will be crucial. For drug development professionals, a deeper understanding of this pathway may reveal novel therapeutic targets for metabolic disorders characterized by dysregulated lipid metabolism. The detailed protocols provided in this guide serve as a foundation for researchers to further explore the intricacies of dicarboxylic acid metabolism.

References

The Theoretical Role of 2-Carboxypalmitoyl-CoA in Lipidomics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Carboxypalmitoyl-CoA, a dicarboxylic acyl-CoA, is a key theoretical molecule in the study of lipid metabolism. While direct experimental data remains sparse, its structural similarity to palmitoyl-CoA and other known inhibitors of fatty acid oxidation positions it as a potent modulator of mitochondrial function. This technical guide synthesizes the theoretical functions of this compound, focusing on its inhibitory role on Carnitine Palmitoyltransferase 1 (CPT1), the gateway for long-chain fatty acid entry into the mitochondria for β-oxidation. By controlling this rate-limiting step, this compound is postulated to significantly alter cellular lipid profiles, impacting energy homeostasis and signaling pathways. This document provides an in-depth overview of its presumed mechanism of action, expected impact on the lipidome, detailed experimental protocols for its synthesis and analysis, and a discussion of its potential as a therapeutic target.

Introduction: The Central Role of CPT1 in Fatty Acid Oxidation

Mitochondrial β-oxidation is the primary pathway for the degradation of long-chain fatty acids, providing a major source of energy, particularly during periods of fasting or high energy demand.[1][2] The entry of these fatty acids into the mitochondrial matrix is a tightly regulated process, governed by the carnitine shuttle. Carnitine Palmitoyltransferase 1 (CPT1), an enzyme located on the outer mitochondrial membrane, is the rate-limiting step in this shuttle, catalyzing the conversion of long-chain acyl-CoAs to their corresponding acylcarnitines.[1][3] This conversion is essential for their transport across the inner mitochondrial membrane.

The activity of CPT1 is allosterically inhibited by malonyl-CoA, an intermediate in fatty acid synthesis. This regulation prevents the simultaneous synthesis and degradation of fatty acids.[4] Molecules that mimic the structure of long-chain acyl-CoAs or malonyl-CoA can act as inhibitors of CPT1, thereby blocking fatty acid oxidation and shifting cellular metabolism towards glucose utilization.

Theoretical Function of this compound as a CPT1 Inhibitor

This compound is a derivative of palmitic acid, featuring a carboxyl group at the C2 position. This dicarboxylic nature suggests it may act as a competitive inhibitor of CPT1, binding to the active site but being unable to be efficiently transesterified to carnitine. Its structural similarity to both the natural substrate, palmitoyl-CoA, and the endogenous inhibitor, malonyl-CoA, further supports its theoretical role as a potent modulator of CPT1 activity.

Mechanism of Inhibition

It is hypothesized that this compound acts as a competitive inhibitor with respect to the acyl-CoA substrate. The presence of the additional carboxyl group may increase its binding affinity to the enzyme compared to palmitoyl-CoA, while sterically hindering the catalytic transfer of the acyl group to carnitine.

Quantitative Data on CPT1 Inhibition by Analogs

Due to the lack of direct experimental data for this compound, the following table summarizes the inhibitory constants (IC50 and Ki) for well-characterized CPT1 inhibitors, including the close structural analog 2-bromopalmitoyl-CoA. These values provide a reasonable estimate of the expected inhibitory potency of this compound.

InhibitorEnzyme SourceIC50KiInhibition TypeReference
Malonyl-CoARat Heart Mitochondria4-5 nM-Reversible[5]
2-Bromopalmitoyl-CoARat Liver Mitochondria-Competitive[6]
EtomoxirRat Cardiac Mitochondria-Irreversible[7]
OxfenicineRat Muscle Mitochondria---[3]
Perhexiline (B1211775)Rat Cardiac Mitochondria77 µMApparent KiCompetitive[8]
Amiodarone (B1667116)Rat Cardiac Mitochondria228 µM--[8]

Experimental Protocols

Synthesis of this compound (Adapted Method)

This protocol is an adapted chemoenzymatic method based on the synthesis of other long-chain acyl-CoAs.

Step 1: Synthesis of 2-Carboxypalmitic Acid

This can be achieved through the carboxylation of a Grignard reagent derived from a 1-halopentadecane, followed by oxidation.

Materials:

Procedure:

  • Prepare a Grignard reagent by reacting 1-bromopentadecane with magnesium turnings in dry diethyl ether.

  • Pour the Grignard reagent over crushed dry ice, allowing it to react and form the magnesium salt of hexadecanoic acid.

  • Acidify the mixture with HCl to protonate the carboxylate and yield palmitic acid.

  • To introduce the second carboxyl group, a more complex multi-step synthesis involving malonic ester synthesis or a similar method would be required, followed by purification. A simplified conceptual approach involves the alpha-bromination of palmitic acid followed by displacement with cyanide and subsequent hydrolysis to the dicarboxylic acid.

Step 2: Enzymatic Synthesis of this compound

This step utilizes an acyl-CoA synthetase to ligate the dicarboxylic acid to Coenzyme A.

Materials:

  • 2-Carboxypalmitic acid

  • Coenzyme A (CoA)

  • Acyl-CoA Synthetase (e.g., from Pseudomonas sp.)

  • ATP

  • MgCl2

  • Tris-HCl buffer (pH 7.5)

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl2, and Coenzyme A.

  • Add 2-carboxypalmitic acid to the mixture.

  • Initiate the reaction by adding Acyl-CoA Synthetase.

  • Incubate the reaction at 37°C for 2-4 hours.

  • Monitor the reaction progress by HPLC.

  • Purify the this compound product using reverse-phase HPLC.

CPT1 Activity Assay (Radiochemical Method)

This protocol measures the activity of CPT1 by quantifying the formation of radiolabeled palmitoylcarnitine (B157527) from palmitoyl-CoA and radiolabeled carnitine.[9]

Materials:

  • Isolated mitochondria or cell lysates

  • Reaction buffer (e.g., 116 mM Tris-HCl, 2.5 mM EDTA, 0.2% Triton X-100, pH 8.0)

  • Palmitoyl-CoA

  • L-[³H]carnitine

  • This compound (or other inhibitor)

  • Butanol (water-saturated)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Pre-incubate the mitochondrial/cell lysate sample with varying concentrations of this compound (or vehicle control) in the reaction buffer at 37°C for 5-10 minutes.

  • Initiate the reaction by adding a mixture of palmitoyl-CoA and L-[³H]carnitine.

  • Incubate at 37°C for a defined period (e.g., 5-15 minutes) within the linear range of the assay.

  • Stop the reaction by adding ice-cold 1 M HCl.

  • Extract the radiolabeled palmitoylcarnitine by adding water-saturated butanol, vortexing, and centrifuging to separate the phases.

  • Transfer an aliquot of the upper butanol phase to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Calculate CPT1 activity (nmol/min/mg protein) and determine the IC50 value for this compound.

Predicted Impact on the Lipidome

Inhibition of CPT1 by this compound is expected to cause a significant remodeling of the cellular lipidome. The blockage of fatty acid entry into the mitochondria for β-oxidation will lead to the accumulation of upstream metabolites and a shift in lipid metabolism towards anabolic pathways.

Expected Changes in Lipid Classes:

  • Increase in Long-Chain Acyl-CoAs: The direct substrates of CPT1 will accumulate in the cytoplasm.[3]

  • Increase in Ceramides (B1148491) and Diacylglycerols (DAGs): The excess long-chain acyl-CoAs can be shunted into the synthesis of complex lipids, including ceramides and DAGs, which are important signaling molecules implicated in insulin (B600854) resistance and apoptosis.[3]

  • Increase in Triacylglycerols (TAGs): To mitigate the lipotoxicity of free fatty acids and acyl-CoAs, cells will increase the storage of fatty acids as TAGs within lipid droplets.

  • Decrease in Acylcarnitines: The products of the CPT1 reaction will be depleted.

  • Alterations in Phospholipid Composition: Changes in the availability of different acyl-CoA species may lead to remodeling of cellular membrane phospholipids.

Signaling Pathways and Logical Relationships

The inhibition of CPT1 by this compound initiates a cascade of metabolic and signaling events. The primary effect is the suppression of fatty acid β-oxidation, leading to a shift towards glucose metabolism.

Fatty_Acid_Oxidation_Regulation Fatty_Acids Fatty Acids Acyl_CoA Acyl-CoA Fatty_Acids->Acyl_CoA Acyl-CoA Synthetase CPT1 CPT1 Acyl_CoA->CPT1 Acylcarnitine Acylcarnitine CPT1->Acylcarnitine Mitochondrion Mitochondrion Acylcarnitine->Mitochondrion Translocase Beta_Oxidation β-Oxidation Mitochondrion->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Malonyl_CoA Malonyl-CoA Malonyl_CoA->CPT1 ACC ACC Citrate Citrate Citrate->Malonyl_CoA ACC Two_Carboxypalmitoyl_CoA This compound Two_Carboxypalmitoyl_CoA->CPT1 Inhibition Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Glycolysis->Citrate

Caption: Regulation of mitochondrial fatty acid β-oxidation by CPT1.

This diagram illustrates the central role of CPT1 in transporting fatty acids into the mitochondria for β-oxidation. It also shows the inhibitory regulation by the endogenous molecule malonyl-CoA and the theoretical inhibitory action of this compound.

Experimental_Workflow_CPT1_Inhibition cluster_synthesis Synthesis cluster_assay CPT1 Inhibition Assay cluster_lipidomics Lipidomics Analysis Start Start: 2-Carboxypalmitic Acid + CoA Enzymatic_Ligation Enzymatic Ligation (Acyl-CoA Synthetase) Start->Enzymatic_Ligation Purification HPLC Purification Enzymatic_Ligation->Purification Product Product: this compound Purification->Product Cell_Culture Cell Culture / Mitochondria Isolation Treatment Treatment with This compound Cell_Culture->Treatment CPT1_Assay CPT1 Activity Measurement (Radiochemical Assay) Treatment->CPT1_Assay Lipid_Extraction Lipid Extraction from Treated Cells Treatment->Lipid_Extraction Data_Analysis IC50 Determination CPT1_Assay->Data_Analysis LC_MS_Analysis LC-MS/MS Analysis Lipid_Extraction->LC_MS_Analysis Data_Processing Lipid Identification and Quantification LC_MS_Analysis->Data_Processing Lipid_Profile Lipid Profile Changes Data_Processing->Lipid_Profile

References

Exploring the Physiological Relevance of 2-Carboxypalmitoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain fatty acids are a critical energy source for many tissues and are essential for numerous physiological processes. The entry of these fatty acids into the mitochondria for β-oxidation is a key regulatory point in cellular metabolism. This process is primarily controlled by the enzyme Carnitine Palmitoyltransferase I (CPT1), which facilitates the transport of long-chain fatty acyl-CoAs across the outer mitochondrial membrane. The activity of CPT1 is tightly regulated, most notably by the endogenous inhibitor malonyl-CoA.

This technical guide explores the physiological relevance of 2-carboxypalmitoyl-CoA, a dicarboxylic acid analog of palmitoyl-CoA. While direct studies on this compound are not prevalent in the existing literature, its structural similarity to both the natural substrate (palmitoyl-CoA) and known dicarboxylic acid inhibitors of CPT1 suggests it likely acts as a competitive inhibitor of this key enzyme. This guide will, therefore, focus on the established roles of CPT1 and its inhibition, providing a framework for the investigation of this compound as a potential modulator of fatty acid metabolism. We will delve into the mechanisms of CPT1 inhibition, present quantitative data for related inhibitors, provide detailed experimental protocols for assessing such inhibition, and visualize the interconnected signaling pathways.

The Central Role of Carnitine Palmitoyltransferase I (CPT1)

CPT1 is an integral outer mitochondrial membrane protein that catalyzes the conversion of long-chain fatty acyl-CoAs and carnitine into acylcarnitines. This is the rate-limiting step for the entry of long-chain fatty acids into the mitochondrial matrix, where they undergo β-oxidation. There are three known isoforms of CPT1:

  • CPT1A (liver isoform): Predominantly found in the liver, but also in the kidneys, pancreas, and other tissues.

  • CPT1B (muscle isoform): The primary isoform in skeletal muscle and heart. It exhibits a higher sensitivity to its physiological inhibitor, malonyl-CoA, compared to CPT1A.

  • CPT1C: Primarily expressed in the brain, where its precise role is still under investigation but is thought to be involved in neuronal fatty acid metabolism and signaling.

The regulation of CPT1 activity is crucial for maintaining energy homeostasis. Dysregulation of CPT1 is implicated in various metabolic disorders, including obesity, type 2 diabetes, and cardiovascular disease.

Mechanism of CPT1 Inhibition by Acyl-CoA Analogs

The primary physiological inhibitor of CPT1 is malonyl-CoA, a key intermediate in de novo fatty acid synthesis.[1] When glucose levels are high, leading to increased fatty acid synthesis, the resulting rise in malonyl-CoA levels inhibits CPT1, thereby preventing the newly synthesized fatty acids from being immediately oxidized.[1]

Other acyl-CoA esters, particularly those with dicarboxylic structures or substitutions on the acyl chain, have also been shown to inhibit CPT1. These inhibitors typically act by competing with the natural substrate, palmitoyl-CoA, for the active site of the enzyme.[2][3] Given its structure, this compound is hypothesized to function as a competitive inhibitor of CPT1. The presence of a carboxyl group at the 2-position would likely interfere with the proper binding and processing of the acyl chain by the enzyme.

Quantitative Data on CPT1 Inhibition

To provide a context for the potential inhibitory potency of this compound, the following table summarizes the inhibitory constants (IC50 and Ki) for various known inhibitors of CPT1. These values are essential for comparative analysis and for designing experiments to characterize novel inhibitors.

InhibitorEnzyme SourceIC50 (µM)Ki (µM)Notes
Malonyl-CoARat liver mitochondria0.8 - 2.5-The primary physiological inhibitor. Sensitivity varies with physiological state (e.g., fed vs. fasted).[4]
Malonyl-CoARat heart mitochondria0.02 - 0.1-CPT1B is significantly more sensitive to malonyl-CoA than CPT1A.
2-Bromopalmitoyl-CoARat liver mitochondria~1.5-An irreversible inhibitor.[3]
2-Bromopalmitoyl-CoARat heart mitochondria~25-Demonstrates tissue-specific differences in inhibitory potency.[3]
Valproyl-CoAHuman fibroblasts~500130A competitive inhibitor with respect to palmitoyl-CoA.[2]
Succinyl-CoARat liver mitochondria--A dicarboxylic acyl-CoA that inhibits CPT1.[5]
Methylmalonyl-CoARat liver mitochondria--Another dicarboxylic acyl-CoA inhibitor of CPT1.[5]

Experimental Protocols

To investigate the physiological relevance of this compound, its inhibitory effect on CPT1 activity must be quantified. The following are detailed methodologies for key experiments.

Isolation of Mitochondria

Objective: To obtain intact mitochondria from tissues of interest (e.g., liver, skeletal muscle) for CPT1 activity assays.

Materials:

  • Tissue of interest (e.g., rat liver)

  • Isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)

  • Homogenizer (Potter-Elvehjem)

  • Centrifuge and rotor capable of reaching 10,000 x g

  • Bradford assay reagents for protein quantification

Protocol:

  • Excise the tissue and immediately place it in ice-cold isolation buffer.

  • Mince the tissue into small pieces and wash with isolation buffer to remove excess blood.

  • Homogenize the tissue in 5-10 volumes of ice-cold isolation buffer using a Potter-Elvehjem homogenizer with a Teflon pestle.

  • Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

  • Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant and gently resuspend the mitochondrial pellet in a minimal volume of isolation buffer.

  • Determine the protein concentration of the mitochondrial suspension using the Bradford assay.

  • Store the isolated mitochondria on ice and use them for CPT1 activity assays within a few hours.

CPT1 Activity Assay (Radioisotopic Forward Assay)

Objective: To measure the rate of formation of radiolabeled acylcarnitine from acyl-CoA and radiolabeled carnitine, and to determine the inhibitory effect of this compound.

Materials:

  • Isolated mitochondria

  • Assay buffer (e.g., 75 mM KCl, 50 mM Tris-HCl, 2 mM KCN, 1 mM dithiothreitol, pH 7.4)

  • Palmitoyl-CoA

  • L-[³H]carnitine

  • This compound (or other inhibitors) at various concentrations

  • Bovine serum albumin (fatty acid-free)

  • Perchloric acid (HClO₄)

  • Butanol

  • Scintillation cocktail and counter

Protocol:

  • In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, bovine serum albumin, and isolated mitochondria (e.g., 50-100 µg of protein).

  • Add varying concentrations of this compound (or a vehicle control) to the reaction tubes and pre-incubate for 5 minutes at 37°C.

  • Initiate the reaction by adding a mixture of palmitoyl-CoA and L-[³H]carnitine to a final concentration of, for example, 100 µM and 500 µM (with a specific activity of ~1 µCi/µmol), respectively.

  • Incubate the reaction at 37°C for a defined period (e.g., 5-10 minutes) during which the reaction is linear.

  • Stop the reaction by adding a volume of ice-cold perchloric acid.

  • Vortex the tubes and centrifuge to pellet the precipitated protein.

  • Transfer the supernatant to a new tube and add butanol to extract the radiolabeled palmitoylcarnitine.

  • Vortex vigorously and centrifuge to separate the phases.

  • Transfer an aliquot of the butanol (upper) phase to a scintillation vial.

  • Evaporate the butanol and add scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the CPT1 activity in nmol/min/mg protein and determine the IC50 value for this compound.

Signaling Pathways and Logical Relationships

The inhibition of CPT1 by molecules like this compound has significant implications for several interconnected signaling and metabolic pathways. The following diagrams, created using the DOT language, illustrate these relationships.

Caption: CPT1's role in fatty acid oxidation and its inhibition.

CPT1_Regulation_by_Malonyl_CoA Glucose High Glucose Insulin Insulin Signaling Glucose->Insulin Citrate Citrate (cytosolic) Glucose->Citrate via Glycolysis & TCA Cycle ACC Acetyl-CoA Carboxylase (ACC) Insulin->ACC Activates Acetyl_CoA_Cytosol Acetyl-CoA (cytosolic) Citrate->Acetyl_CoA_Cytosol Citrate->ACC Allosteric Activation Acetyl_CoA_Cytosol->ACC Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA CPT1 CPT1 Malonyl_CoA->CPT1 Inhibition Fatty_Acid_Synthesis Fatty Acid Synthesis Malonyl_CoA->Fatty_Acid_Synthesis Substrate Fatty_Acid_Oxidation Fatty Acid Oxidation CPT1->Fatty_Acid_Oxidation Enables

Caption: Regulation of CPT1 by malonyl-CoA in response to glucose.

Experimental_Workflow_CPT1_Inhibition Tissue Tissue Sample (e.g., Liver, Muscle) Homogenization Homogenization Tissue->Homogenization Centrifugation1 Low-Speed Centrifugation (600 x g) Homogenization->Centrifugation1 Supernatant1 Supernatant Centrifugation1->Supernatant1 Centrifugation2 High-Speed Centrifugation (10,000 x g) Supernatant1->Centrifugation2 Mitochondria Isolated Mitochondria Centrifugation2->Mitochondria Protein_Assay Protein Quantification (Bradford Assay) Mitochondria->Protein_Assay CPT1_Assay CPT1 Activity Assay (Radioisotopic) Mitochondria->CPT1_Assay Protein_Assay->CPT1_Assay Normalize by protein amount Data_Analysis Data Analysis (IC50 Determination) CPT1_Assay->Data_Analysis

Caption: Workflow for assessing CPT1 inhibition.

Conclusion

While this compound remains a molecule to be characterized, its structural features strongly suggest a role as an inhibitor of Carnitine Palmitoyltransferase I. Understanding its potential physiological relevance requires a thorough investigation of its effects on CPT1 activity and the downstream metabolic consequences. This guide provides the necessary theoretical background, comparative data on known inhibitors, and detailed experimental protocols to enable researchers, scientists, and drug development professionals to embark on such an investigation. The study of novel CPT1 inhibitors like this compound holds promise for elucidating the finer points of fatty acid metabolism regulation and may pave the way for new therapeutic strategies for a range of metabolic diseases.

References

initial characterization of 2-carboxypalmitoyl-CoA in tissues

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the is provided for researchers, scientists, and drug development professionals.

Foreword: On the Identity of 2-Carboxypalmitoyl-CoA

An extensive review of the scientific literature indicates that "this compound" is not a described naturally occurring metabolite. The query likely pertains to a synthetic, 2-substituted derivative of palmitoyl-CoA utilized in experimental research to probe fatty acid metabolism. The most extensively characterized compound of this nature is 2-bromopalmitoyl-CoA , a potent inhibitor of several enzymes in lipid metabolism.

Consequently, this guide will focus on the initial characterization of 2-bromopalmitoyl-CoA as a representative 2-substituted palmitoyl-CoA analog. For a comprehensive understanding, a contextual overview of the metabolism of naturally occurring long-chain dicarboxylic acyl-CoAs is also included.

Introduction to 2-Substituted Palmitoyl-CoA Analogs

Palmitoyl-CoA is a central molecule in cellular metabolism, serving as a substrate for energy production through β-oxidation and as a precursor for the synthesis of complex lipids. To investigate the intricate mechanisms of these pathways, researchers have synthesized and utilized analogs of palmitoyl-CoA. Modifications at the 2-position (the α-carbon) have proven particularly effective for creating enzyme inhibitors.

2-Bromopalmitoyl-CoA stands out as a classical and widely employed experimental tool. Its characterization has been pivotal in elucidating the regulatory control points of fatty acid oxidation.

Tissue-Level Characterization of 2-Bromopalmitoyl-CoA

The foundational studies of 2-bromopalmitoyl-CoA centered on its capacity to inhibit carnitine palmitoyltransferase (CPT), the enzyme that governs the rate-limiting step in the transport of long-chain fatty acids into the mitochondria for their subsequent oxidation.

Tissular Effects and Enzymatic Inhibition

Research has established 2-bromopalmitoyl-CoA as a potent and specific inhibitor of mitochondrial fatty acid oxidation.[1] Its principal molecular target is the overt isoform of carnitine palmitoyltransferase, CPT1, which resides on the outer mitochondrial membrane.[1][2]

The inhibitory efficacy of 2-bromopalmitoyl-CoA exhibits marked tissue specificity. For example, it is a substantially more potent inhibitor of CPT1 in liver mitochondria than in heart mitochondria.[2] This disparity is attributed to the differential expression of CPT1 isoforms in these tissues: CPT1A is the predominant form in the liver, while CPT1B is the primary isoform in the heart and skeletal muscle, with each isoform displaying a unique sensitivity to various inhibitors.[3]

It is important to note that 2-bromopalmitoyl-CoA and its precursor, 2-bromopalmitate, are known to be promiscuous inhibitors, affecting a range of membrane-associated enzymes.[4] Their inhibitory actions extend to enzymes involved in the synthesis of triacylglycerols, as well as fatty acid CoA ligase and glycerol-3-phosphate acyltransferase.[4][5] This broad spectrum of inhibition suggests that the physiological effects of 2-bromopalmitoyl-CoA may not be exclusively due to CPT1 inhibition and could involve perturbations of the lipid membrane environment.[4]

Quantitative Data Summary

The following tables provide a consolidated view of the quantitative data regarding the inhibitory effects of 2-bromopalmitoyl-CoA and related compounds on CPT activity.

Table 1: Inhibitory Constants for CPT1

Tissue/Enzyme SourceCPT IsoformInhibitorIC50 / K_i_Reference(s)
Rat Liver MitochondriaCPT1ADL-2-bromopalmitoyl-CoA-[2]
Rat Heart MitochondriaCPT1BDL-2-bromopalmitoyl-CoA17-fold lower potency than in liver[2]
Human Skeletal MuscleCPT1BMalonyl-CoAK_i_ ≈ 0.22 µM[6]
Human Skeletal MuscleCPT1BAcetyl-CoAK_i_ ≈ 45 µM[6]
Human Skeletal MuscleCPT1BCoAK_i_ ≈ 45 µM[6]

Table 2: Representative Total Acyl-CoA Concentrations in Mammalian Tissues

TissueTotal Acyl-CoA Content (nmol/g wet weight)Reference(s)
Rat Liver83 ± 11[7]
Hamster Heart61 ± 9[7]

Detailed Experimental Protocols

Chemical Synthesis of 2-Bromopalmitoyl-CoA

The synthesis of 2-bromopalmitoyl-CoA is typically performed by the chemical acylation of Coenzyme A with an activated form of 2-bromopalmitic acid. While the seminal papers on its characterization do not provide exhaustive synthetic details, a general and effective laboratory-scale procedure for the synthesis of acyl-CoAs is as follows:

  • Activation of 2-Bromopalmitic Acid: Dissolve 2-bromopalmitic acid in an appropriate organic solvent (e.g., anhydrous tetrahydrofuran). Activate the carboxylic acid by adding a coupling reagent such as ethylchloroformate or 1,1'-carbonyldiimidazole, often in the presence of a non-nucleophilic base like triethylamine. The reaction is typically stirred at a controlled temperature (e.g., 4°C or room temperature) for a defined period (e.g., 30-60 minutes).

  • Acylation of Coenzyme A: In a separate vessel, dissolve Coenzyme A (free acid or lithium salt) in an aqueous buffer (e.g., 0.5 M sodium bicarbonate, pH ~8.0).

  • Reaction: Add the activated 2-bromopalmitic acid solution dropwise to the Coenzyme A solution with vigorous stirring. The reaction is allowed to proceed for a specified time (e.g., 1-2 hours) at room temperature.

  • Purification: The resulting 2-bromopalmitoyl-CoA can be purified from the reaction mixture using techniques such as solid-phase extraction or preparative high-performance liquid chromatography (HPLC).

  • Characterization: The identity and purity of the synthesized 2-bromopalmitoyl-CoA should be confirmed by analytical methods such as HPLC, mass spectrometry, and NMR spectroscopy.

Radiometric Assay of Carnitine Palmitoyltransferase (CPT) Activity

The activity of CPT is most commonly and reliably determined using a radioisotopic assay that measures the formation of radiolabeled acylcarnitine from radiolabeled carnitine.

  • Preparation of Mitochondria: Isolate mitochondria from fresh tissue (e.g., liver, heart, or skeletal muscle) using standard procedures involving tissue homogenization and differential centrifugation in an ice-cold isolation buffer. Determine the protein concentration of the final mitochondrial suspension (e.g., by the Bradford or BCA method).

  • Reaction Mixture Preparation: Prepare a reaction buffer typically containing a buffering agent (e.g., 50 mM Tris-HCl, pH 7.4), potassium chloride, a thiol-protecting agent (e.g., 1 mM dithiothreitol), and bovine serum albumin (fatty acid-free). The substrate, palmitoyl-CoA, is added to the desired final concentration.

  • Inhibition Assay Protocol: For inhibition studies, pre-incubate the mitochondrial preparation (e.g., 50-100 µg of protein) with varying concentrations of the inhibitor (e.g., 2-bromopalmitoyl-CoA) in the reaction buffer for a specified duration (e.g., 5-10 minutes) at the assay temperature.

  • Initiation of the Enzymatic Reaction: Initiate the reaction by the addition of L-[methyl-¹⁴C]carnitine to a final concentration that is typically saturating.

  • Incubation: Incubate the reaction mixtures in a shaking water bath at a constant temperature (e.g., 37°C) for a precise time interval (e.g., 2-5 minutes) during which the reaction is linear.

  • Termination of the Reaction: Terminate the reaction by the addition of a strong acid, such as 1 M hydrochloric acid or 6% perchloric acid.

  • Extraction of the Product: Add an organic solvent, typically n-butanol, to the reaction tubes. Vortex vigorously to extract the radiolabeled product, [¹⁴C]palmitoylcarnitine, into the organic phase, leaving the unreacted [¹⁴C]carnitine in the aqueous phase.

  • Quantification of Radioactivity: Centrifuge the tubes to separate the phases. Transfer an aliquot of the upper organic phase to a scintillation vial, add a suitable scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculation of CPT Activity: Calculate the specific activity of CPT, typically expressed as nmol of palmitoylcarnitine (B157527) formed per minute per milligram of mitochondrial protein. For inhibition studies, plot the enzyme activity against the inhibitor concentration to determine parameters such as the IC₅₀ value.

Visualizing Metabolic Pathways and Experimental Designs

The Carnitine Shuttle: Mechanism and Site of Inhibition

The diagram below provides a schematic representation of the carnitine shuttle, which facilitates the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation, and highlights the inhibitory action of 2-bromopalmitoyl-CoA on CPT1.

Caption: The carnitine shuttle facilitates the transport of long-chain acyl-CoAs into the mitochondria.

Workflow for a CPT Inhibition Assay

The following flowchart details the sequential steps involved in a typical experimental workflow for assessing the inhibitory effect of a compound on CPT activity.

CPT_Inhibition_Assay_Workflow cluster_preparation I. Sample Preparation cluster_assay_procedure II. Assay Procedure cluster_analysis_quantification III. Analysis and Quantification Tissue_Sample Tissue Collection (e.g., Liver, Heart) Homogenization Tissue Homogenization Tissue_Sample->Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation Mitochondria_Isolation Isolated Mitochondria Centrifugation->Mitochondria_Isolation Reaction_Setup Prepare Reaction Mixtures (Buffer, Palmitoyl-CoA) Mitochondria_Isolation->Reaction_Setup Inhibitor_Addition Add Inhibitor (e.g., 2-Bromopalmitoyl-CoA) Reaction_Setup->Inhibitor_Addition Preincubation Pre-incubate at 37°C Inhibitor_Addition->Preincubation Reaction_Initiation Add [¹⁴C]Carnitine Preincubation->Reaction_Initiation Incubation Incubate for a Fixed Time Reaction_Initiation->Incubation Reaction_Termination Stop Reaction with Acid Incubation->Reaction_Termination Extraction Extract [¹⁴C]Acylcarnitine Reaction_Termination->Extraction Scintillation_Counting Liquid Scintillation Counting Extraction->Scintillation_Counting Data_Analysis Calculate CPT Activity and Percent Inhibition Scintillation_Counting->Data_Analysis

Caption: A step-by-step workflow for conducting a CPT inhibition assay.

Contextualizing with Naturally Occurring Long-Chain Dicarboxylic Acyl-CoAs

In contrast to the synthetic nature of 2-bromopalmitoyl-CoA, long-chain dicarboxylic acids (DCAs) are endogenous metabolites formed through the ω-oxidation of fatty acids.[8] This metabolic pathway is particularly active when the primary mitochondrial β-oxidation pathway is compromised or saturated. The DCAs produced are subsequently chain-shortened, primarily within peroxisomes, through a β-oxidation process.[8][9] This catabolism yields shorter-chain dicarboxylic acyl-CoAs and acetyl-CoA.[8] It is crucial to distinguish the metabolic processing of these naturally occurring dicarboxylic acyl-CoAs from the targeted inhibitory mechanisms of synthetic 2-substituted analogs like 2-bromopalmitoyl-CoA.

Concluding Remarks

The initial characterization of 2-substituted derivatives of palmitoyl-CoA, with 2-bromopalmitoyl-CoA serving as a paradigm, has been instrumental in advancing our comprehension of the regulation of fatty acid oxidation. While the specific entity "this compound" remains uncharacterized in the scientific literature, the investigation of its bromo-analog has provided profound insights into the function, inhibition, and tissue-specific isoforms of carnitine palmitoyltransferase. This technical guide has synthesized the seminal findings, quantitative data, and experimental methodologies that have been foundational in this field of study. The ongoing exploration of tissue-specific CPT1 inhibitors remains a promising frontier for the development of novel therapeutic interventions for a range of metabolic disorders.

References

Methodological & Application

Application Note: Quantitative Analysis of 2-Carboxypalmitoyl-CoA using a Targeted LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 2-Carboxypalmitoyl-CoA is a dicarboxylic acyl-coenzyme A variant that can be formed through the omega-oxidation pathway of fatty acids. This pathway serves as an alternative to beta-oxidation, particularly when beta-oxidation is impaired, and results in the formation of dicarboxylic acids which are more water-soluble and can be excreted.[1] The quantification of specific dicarboxylic acyl-CoAs is crucial for studying metabolic disorders, drug toxicity, and cellular signaling pathways. This document provides a detailed protocol for the sensitive and specific detection of this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of the Method This method employs a robust sample preparation procedure to extract acyl-CoAs from biological samples, followed by chromatographic separation using reversed-phase liquid chromatography. The detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The high selectivity of MRM is based on the specific fragmentation of the parent ion (this compound) into a characteristic product ion. All acyl-CoAs exhibit a common fragmentation pattern involving the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da), which provides a highly specific transition for detection.[2][3][4]

I. Experimental Protocols

A. Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is adapted from established methods for acyl-CoA extraction.

Materials and Reagents:

  • Biological sample (e.g., cell pellet, tissue homogenate)

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other odd-chain acyl-CoA

  • Extraction Buffer: 2:1 Methanol:Water with 0.1% Formic Acid

  • SPE Cartridges: C18 silica-based, 100 mg

  • Activation Solvent: 100% Methanol

  • Equilibration Buffer: Deionized Water

  • Wash Buffer 1: 50 mM Ammonium Formate (pH 6.3) / Methanol (1:1, v/v)

  • Wash Buffer 2: 50 mM Ammonium Formate (pH 6.3) / Methanol (1:3, v/v)

  • Elution Solvent: 100% Methanol

  • Reconstitution Solvent: 98:2 Water:Acetonitrile with 25 mM Ammonium Formate

Procedure:

  • Homogenization: Homogenize approximately 20-50 mg of tissue or 1-5 million cells in 1 mL of ice-cold Extraction Buffer. Spike with the internal standard at a known concentration.

  • Centrifugation: Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.

  • SPE Cartridge Preparation:

    • Activate the C18 SPE cartridge by passing 3 mL of Activation Solvent.

    • Equilibrate the cartridge by passing 3 mL of Equilibration Buffer.[5]

  • Sample Loading: Load the supernatant from step 2 onto the equilibrated SPE cartridge.

  • Washing:

    • Wash the cartridge with 3 mL of Wash Buffer 1.

    • Wash the cartridge with 3 mL of Wash Buffer 2.[5]

  • Elution: Elute the acyl-CoAs from the cartridge with 3 mL of Elution Solvent.

  • Drying: Dry the eluate completely under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in 100 µL of Reconstitution Solvent, vortex thoroughly, and transfer to an autosampler vial for LC-MS/MS analysis.

B. LC-MS/MS Analysis

The following parameters are a starting point and should be optimized for the specific instrument used.

Liquid Chromatography (LC) Conditions:

  • Column: Reversed-Phase C18 Column (e.g., 100 x 2.1 mm, 3.5 µm particle size)[3]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8)[6]

  • Mobile Phase B: 100% Acetonitrile[6]

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

  • LC Gradient:

    Time (min) % Mobile Phase B
    0.0 2%
    2.0 2%
    15.0 95%
    20.0 95%
    20.1 2%

    | 25.0 | 2% |

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 400°C

  • Ion Spray Voltage: +5500 V

  • Curtain Gas: 30 psi

  • Collision Gas (CAD): Medium/High Setting

  • Nebulizer Gas (Gas 1): 55 psi

  • Heater Gas (Gas 2): 55 psi

II. Data Presentation

Quantitative Data and MRM Transitions

The following table summarizes the key mass spectrometry parameters for the detection of this compound. The precursor ion ([M+H]+) is calculated for the exact mass, and the product ion corresponds to the characteristic neutral loss of 507 Da.[3] Values for Collision Energy, LOD, and LOQ are representative and should be empirically determined on the specific instrument platform.

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (CE) (eV)Limit of Detection (LOD) (nM)Limit of Quantitation (LOQ) (nM)
This compound 1050.34543.2055 (Exemplary)~10 (Exemplary)~30 (Exemplary)
Heptadecanoyl-CoA (IS)1020.47513.3350 (Exemplary)N/AN/A

III. Visualizations

Metabolic Pathway: Omega-Oxidation

This compound is formed via the omega-oxidation of palmitic acid. This pathway occurs in the endoplasmic reticulum and involves the sequential oxidation of the terminal methyl group of the fatty acid.[5][7][8]

Omega_Oxidation cluster_ER Endoplasmic Reticulum FA Palmitic Acid OH_FA ω-Hydroxy Palmitic Acid FA->OH_FA Cytochrome P450 NADPH, O2 Aldehyde_FA Aldehyde Derivative OH_FA->Aldehyde_FA Alcohol Dehydrogenase NAD+ Dicarboxy_FA Dicarboxylic Acid (Hexadecanedioic Acid) Aldehyde_FA->Dicarboxy_FA Aldehyde Dehydrogenase NAD+ CoA_Activation Acyl-CoA Synthetase (Thioesterification) Dicarboxy_FA->CoA_Activation Target This compound CoA_Activation->Target

Caption: Omega-oxidation pathway leading to dicarboxylic acyl-CoA formation.
Experimental Workflow

The overall process from sample collection to final data analysis is outlined below. This workflow ensures reproducibility and minimizes analyte degradation.

Workflow cluster_Prep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing p1 1. Sample Homogenization & Spike Internal Standard p2 2. Protein Precipitation & Centrifugation p1->p2 p3 3. Solid-Phase Extraction (Activate, Load, Wash) p2->p3 p4 4. Elution & Drying p3->p4 p5 5. Reconstitution p4->p5 a1 6. LC-MS/MS Injection p5->a1 a2 7. Chromatographic Separation (C18 Column) a1->a2 a3 8. MS/MS Detection (MRM Mode) a2->a3 d1 9. Peak Integration a3->d1 d2 10. Quantification (Ratio to Internal Standard) d1->d2 d3 11. Final Report d2->d3

References

Application Notes and Protocols for the Synthesis and In Vitro Use of 2-Carboxypalmitoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain fatty acyl-CoAs are pivotal molecules in cellular metabolism, serving as substrates for beta-oxidation and as signaling molecules. The introduction of a carboxyl group at the 2-position of the acyl chain, creating a dicarboxylyl-CoA, can generate potent modulators of fatty acid metabolism. 2-Carboxypalmitoyl-CoA, a synthetic analog of palmitoyl-CoA and malonyl-CoA, is a valuable tool for investigating the mechanisms of enzymes involved in fatty acid transport and oxidation, such as Carnitine Palmitoyltransferase I (CPT1). These application notes provide a detailed protocol for the chemical synthesis of this compound and its subsequent use as an inhibitor in in vitro assays for CPT1.

Synthesis of this compound

The synthesis of this compound is a two-stage process. The first stage involves the synthesis of the precursor molecule, 2-carboxypalmitic acid, via a malonic ester synthesis approach. The second stage is the ligation of 2-carboxypalmitic acid to Coenzyme A (CoA).

Stage 1: Synthesis of 2-Carboxypalmitic Acid

This protocol adapts the malonic ester synthesis to produce 2-carboxypalmitic acid from 1-bromotetradecane (B124005).

Materials and Reagents:

Reagent/MaterialGradeSupplier (Example)
Diethyl malonateReagentSigma-Aldrich
Sodium ethoxideReagentSigma-Aldrich
Anhydrous ethanol (B145695)ACSFisher Scientific
1-Bromotetradecane97%TCI Chemicals
Diethyl etherAnhydrousFisher Scientific
Hydrochloric acid (HCl)ConcentratedVWR
Sodium hydroxide (B78521) (NaOH)PelletsVWR
Sulfuric acid (H₂SO₄)ConcentratedVWR
Sodium chloride (NaCl)ACSFisher Scientific
Anhydrous magnesium sulfate (B86663) (MgSO₄)ACSFisher Scientific
Round-bottom flasksVarious sizes---
Reflux condenser------
Separatory funnel------
Rotary evaporator------

Protocol:

  • Formation of the Malonate Enolate: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol. To this solution, add diethyl malonate (1.0 equivalent) dropwise at room temperature. Stir the mixture for 1 hour to ensure complete formation of the sodium salt of diethyl malonate.

  • Alkylation: To the solution of the malonate enolate, add 1-bromotetradecane (1.0 equivalent) dropwise. The reaction mixture is then heated to reflux for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification of Diethyl 2-tetradecylmalonate: After the reaction is complete, cool the mixture to room temperature and remove the ethanol using a rotary evaporator. To the residue, add water and extract the product with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. The solvent is then removed under reduced pressure to yield crude diethyl 2-tetradecylmalonate, which can be purified by vacuum distillation or column chromatography.

  • Hydrolysis and Decarboxylation: To the purified diethyl 2-tetradecylmalonate, add an excess of a 10% aqueous solution of sodium hydroxide. Heat the mixture to reflux for 4-6 hours to hydrolyze the ester groups. After cooling, acidify the reaction mixture with concentrated hydrochloric acid to a pH of 1-2. The resulting dicarboxylic acid will precipitate. Filter the precipitate, wash with cold water, and dry. For decarboxylation, gently heat the dried dicarboxylic acid intermediate to 140-160 °C until the evolution of CO₂ ceases. The resulting molten product is the 2-carboxypalmitic acid, which solidifies upon cooling. Recrystallization from a suitable solvent (e.g., hexane (B92381) or ethanol/water) will yield the purified product.

Stage 2: Ligation of 2-Carboxypalmitic Acid to Coenzyme A

This protocol describes the chemical ligation of a monoester of 2-carboxypalmitic acid to CoA using 1,1'-carbonyldiimidazole (B1668759) (CDI). A monoester is used to prevent the formation of a di-CoA adduct.

Materials and Reagents:

Reagent/MaterialGradeSupplier (Example)
2-Carboxypalmitic acidSynthesized---
Benzyl (B1604629) alcoholReagentSigma-Aldrich
Dicyclohexylcarbodiimide (B1669883) (DCC)99%Sigma-Aldrich
4-(Dimethylamino)pyridine (DMAP)99%Sigma-Aldrich
Dichloromethane (B109758) (DCM)AnhydrousFisher Scientific
1,1'-Carbonyldiimidazole (CDI)97%TCI Chemicals
Coenzyme A, trilithium salt≥85%Sigma-Aldrich
Sodium bicarbonate (NaHCO₃)ACSFisher Scientific
Tetrahydrofuran (B95107) (THF)AnhydrousFisher Scientific
High-Performance Liquid Chromatography (HPLC) system------
C18 reverse-phase HPLC column------

Protocol:

  • Synthesis of 2-Carboxypalmitic Acid Monobenzyl Ester: To a solution of 2-carboxypalmitic acid (1.0 equivalent) in anhydrous dichloromethane (DCM), add benzyl alcohol (1.0 equivalent), dicyclohexylcarbodiimide (DCC) (1.1 equivalents), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). Stir the reaction mixture at room temperature for 12 hours. Filter the reaction mixture to remove the dicyclohexylurea byproduct. The filtrate is washed with 1M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate and the solvent removed under reduced pressure. The resulting monoester can be purified by column chromatography.

  • Activation with CDI: Dissolve the 2-carboxypalmitic acid monobenzyl ester (1.0 equivalent) in anhydrous tetrahydrofuran (THF). Add 1,1'-carbonyldiimidazole (CDI) (1.2 equivalents) and stir the mixture at room temperature for 1-2 hours under an inert atmosphere.

  • Ligation with Coenzyme A: In a separate flask, dissolve Coenzyme A trilithium salt (1.5 equivalents) in a 0.5 M aqueous solution of sodium bicarbonate. Add the activated monoester solution dropwise to the CoA solution with vigorous stirring. The reaction is allowed to proceed at room temperature for 4-6 hours.

  • Purification of this compound Monobenzyl Ester: The reaction mixture is purified by reverse-phase High-Performance Liquid Chromatography (HPLC) using a C18 column. A gradient of acetonitrile (B52724) in a suitable buffer (e.g., ammonium (B1175870) acetate) is typically used for elution. The fractions containing the desired product are collected and lyophilized.

  • Deprotection (Optional): If the free dicarboxylyl-CoA is required, the benzyl protecting group can be removed by catalytic hydrogenation (e.g., using H₂ over Pd/C).

Expected Yields and Purity:

StepProductExpected YieldPurity Assessment
Stage 12-Carboxypalmitic acid60-70%Melting point, ¹H NMR, ¹³C NMR
Stage 2This compound30-40%HPLC, Mass Spectrometry

In Vitro Assay: Inhibition of Carnitine Palmitoyltransferase I (CPT1)

This compound is expected to be an inhibitor of CPT1, the rate-limiting enzyme for the transport of long-chain fatty acids into the mitochondria for β-oxidation. The following protocols describe two common methods for assaying CPT1 activity and its inhibition.

Protocol 1: Radiometric CPT1 Inhibition Assay

This assay measures the transfer of radiolabeled carnitine to palmitoyl-CoA.

Materials and Reagents:

Reagent/MaterialGradeSupplier (Example)
Isolated mitochondria or cell lysates------
This compoundSynthesized---
Etomoxir (B15894) (positive control inhibitor)≥98%Sigma-Aldrich
Palmitoyl-CoA≥90%Sigma-Aldrich
L-[³H]Carnitine hydrochloride---PerkinElmer
Bovine Serum Albumin (BSA), fatty acid-free---Sigma-Aldrich
Reaction Buffer (e.g., 70 mM sucrose, 220 mM mannitol, 10 mM K-HEPES pH 7.4, 5 mM MgCl₂, 2 mM K₂HPO₄, 1 mM EDTA)------
Perchloric acid (HClO₄)60%VWR
Scintillation cocktail------
Scintillation counter------

Protocol:

  • Preparation of Reagents: Prepare stock solutions of this compound and etomoxir in a suitable solvent (e.g., water or DMSO). Prepare working solutions of palmitoyl-CoA and L-[³H]carnitine in the reaction buffer.

  • Assay Setup: In microcentrifuge tubes on ice, add the reaction buffer, BSA (final concentration 0.2%), and varying concentrations of this compound or the control inhibitor. Include a vehicle control (no inhibitor).

  • Enzyme Addition: Add the mitochondrial preparation (20-50 µg of protein) to each tube and pre-incubate for 5 minutes at 37°C.

  • Reaction Initiation: Start the reaction by adding a mixture of palmitoyl-CoA (final concentration 50-100 µM) and L-[³H]carnitine (final concentration 100-500 µM, ~1 µCi/sample).

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 5-10 minutes) within the linear range of the assay.

  • Reaction Termination: Stop the reaction by adding ice-cold perchloric acid.

  • Separation of Product: Centrifuge the tubes to pellet the protein. The supernatant contains both unreacted L-[³H]carnitine and the product, [³H]palmitoylcarnitine. The product can be separated from the substrate by various methods, such as solid-phase extraction or a butanol extraction.

  • Quantification: Add the separated product to a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the CPT1 activity as nmol of palmitoylcarnitine (B157527) formed per minute per mg of protein. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol 2: Spectrophotometric CPT1 Inhibition Assay (DTNB-based)

This assay measures the release of free CoA-SH, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured at 412 nm.[1]

Materials and Reagents:

Reagent/MaterialGradeSupplier (Example)
Isolated mitochondria or cell lysates------
This compoundSynthesized---
Malonyl-CoA (positive control inhibitor)≥90%Sigma-Aldrich
Palmitoyl-CoA≥90%Sigma-Aldrich
L-Carnitine hydrochloride≥98%Sigma-Aldrich
DTNB (Ellman's Reagent)≥98%Sigma-Aldrich
Triton X-100---Sigma-Aldrich
Reaction Buffer (e.g., 120 mM KCl, 25 mM Tris-HCl pH 7.4, 1 mM EGTA)------
Microplate reader------

Protocol:

  • Preparation of Reagents: Prepare stock solutions of this compound and malonyl-CoA. Prepare working solutions of palmitoyl-CoA, L-carnitine, and DTNB in the reaction buffer.

  • Assay Setup: In a 96-well plate, add the reaction buffer, Triton X-100 (to permeabilize membranes, final concentration ~0.05%), DTNB (final concentration ~0.1 mM), and varying concentrations of this compound or the control inhibitor.

  • Enzyme Addition: Add the mitochondrial preparation (20-50 µg of protein) to each well.

  • Reaction Initiation: Start the reaction by adding a mixture of palmitoyl-CoA (final concentration 50-100 µM) and L-carnitine (final concentration 0.5-2 mM).

  • Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (e.g., every 30 seconds for 5-10 minutes) at 37°C.

  • Data Analysis: The rate of the reaction is determined from the linear portion of the absorbance curve. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Quantitative Data Summary:

InhibitorTarget EnzymeAssay TypeReported IC50 Value
This compoundCPT1Radiometric/SpectrophotometricTo be determined
Malonyl-CoACPT1Radiometric~0.03 - 2 µM (liver)
Etomoxir-CoACPT1Radiometric~30 nM (liver)
2-Bromopalmitoyl-CoACPT1Not specifiedPotent inhibitor

Note: IC50 values are highly dependent on assay conditions, including substrate concentrations and the source of the enzyme.

Visualizations

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of 2-Carboxypalmitic Acid cluster_stage2 Stage 2: Ligation to Coenzyme A A Diethyl Malonate + 1-Bromotetradecane B Alkylation (NaOEt, EtOH, Reflux) A->B C Diethyl 2-tetradecylmalonate B->C D Hydrolysis & Decarboxylation (NaOH, H+, Heat) C->D E 2-Carboxypalmitic Acid D->E F 2-Carboxypalmitic Acid Monoester E->F Esterification G Activation (CDI, THF) F->G H Activated Monoester G->H I Ligation with Coenzyme A H->I J This compound I->J

Caption: Chemical synthesis workflow for this compound.

CPT1_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis A Prepare Reagents (Buffer, Substrates, Inhibitor) C Add Buffer, BSA, and Inhibitor to Tubes/Wells A->C B Prepare Enzyme Source (Mitochondria/Lysate) D Add Enzyme and Pre-incubate B->D C->D E Initiate Reaction with Substrates (Palmitoyl-CoA + L-[3H]Carnitine) D->E F Incubate at 37°C E->F G Terminate Reaction F->G H Separate Product from Substrate G->H I Quantify Product (Scintillation Counting) H->I J Calculate % Inhibition and Determine IC50 I->J

Caption: Experimental workflow for the radiometric CPT1 inhibition assay.

Fatty_Acid_Transport cluster_cytosol Cytosol cluster_membrane Outer Mitochondrial Membrane cluster_ims Intermembrane Space cluster_innermembrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix FattyAcid Long-Chain Fatty Acid AcylCoA Fatty Acyl-CoA FattyAcid->AcylCoA ACSL CPT1 CPT1 AcylCoA->CPT1 Carnitine AcylCarnitine Acylcarnitine CPT1->AcylCarnitine CoA-SH CACT CACT AcylCarnitine->CACT AcylCoA_matrix Fatty Acyl-CoA CACT->AcylCoA_matrix Carnitine BetaOx β-Oxidation AcylCoA_matrix->BetaOx Inhibitor This compound Inhibitor->CPT1 Inhibition

Caption: Role of CPT1 in mitochondrial fatty acid transport and its inhibition.

References

Application Notes and Protocols for 2-Carboxypalmitoyl-CoA Administration in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Carboxypalmitoyl-CoA (2-CP-CoA) is a potent inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in the mitochondrial fatty acid β-oxidation (FAO) pathway. By blocking the transport of long-chain fatty acids into the mitochondria, 2-CP-CoA serves as a valuable tool for studying cellular metabolism, particularly in the context of metabolic diseases such as obesity, type 2 diabetes, and certain cancers where dysregulated FAO is implicated. These application notes provide detailed protocols for the preparation and administration of 2-CP-CoA in cell culture to investigate its effects on cellular bioenergetics and signaling.

Data Presentation

The following tables summarize key quantitative data for the application of 2-CP-CoA and related compounds in cell culture experiments. Due to the limited availability of specific data for 2-CP-CoA in cell culture, ranges and values for analogous compounds and assays are provided as a guide. It is imperative that users perform dose-response and time-course experiments to determine the optimal conditions for their specific cell type and experimental setup.

Table 1: Recommended Concentration Ranges for CPT1 Inhibitors in Cell Culture

CompoundTypical Concentration RangeCell Type ExamplesReference for Analogy
This compound (2-CP-CoA) 1 - 50 µM (empirical determination required)Hepatocytes, Cardiomyocytes, Skeletal Muscle Cells, Cancer Cell LinesInferred from related compounds
Etomoxir (Positive Control)5 - 200 µMHepG2, C2C12, Primary Hepatocytes[1]
2-Bromopalmitoyl-CoA1 - 20 µM (in isolated mitochondria)Isolated Liver and Heart Mitochondria[2]

Table 2: Typical Incubation Times for Metabolic Studies in Cell Culture

Experimental GoalTypical Incubation TimeNotes
Acute CPT1 Inhibition1 - 4 hoursSufficient for observing immediate effects on fatty acid oxidation.
Chronic Metabolic Reprogramming12 - 48 hoursFor studying longer-term effects on gene expression and cellular signaling.
Fatty Acid Oxidation Measurement1 - 6 hoursDependent on the specific assay (e.g., radiolabeled substrate oxidation).[1]

Signaling Pathways and Experimental Workflows

Signaling Pathway of CPT1 Inhibition by this compound

cluster_extracellular Extracellular Space / Cytosol cluster_mitochondrion Mitochondrial Intermembrane Space cluster_matrix Mitochondrial Matrix Long-Chain Fatty Acid Long-Chain Fatty Acid CPT1 CPT1 Long-Chain Fatty Acid->CPT1 Transport 2-CP-CoA 2-CP-CoA 2-CP-CoA->CPT1 Inhibition FAO Fatty Acid β-Oxidation CPT1->FAO Enables AcetylCoA Acetyl-CoA FAO->AcetylCoA TCA TCA Cycle AcetylCoA->TCA

Caption: Inhibition of CPT1 by 2-CP-CoA blocks fatty acid transport and subsequent β-oxidation.

General Experimental Workflow for 2-CP-CoA Administration

A 1. Prepare 2-CP-CoA-BSA Conjugate C 3. Treat Cells with 2-CP-CoA A->C B 2. Seed and Culture Cells B->C D 4. Incubate for a Defined Period C->D E 5. Perform Downstream Assays D->E F Fatty Acid Oxidation Assay E->F G Gene Expression Analysis E->G H Metabolite Profiling E->H

References

Application Notes and Protocols for a Novel Fluorescent Probe for 2-Carboxypalmitoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Long-chain fatty acyl-CoAs are central intermediates in lipid metabolism and cellular signaling.[1][2][3] The ability to monitor their dynamics and interactions with proteins is crucial for understanding metabolic regulation in health and disease. 2-Carboxypalmitoyl-CoA is a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in mitochondrial fatty acid β-oxidation.[4][5] As such, tools to study its localization and target engagement are of significant interest in metabolic research and drug development.[]

This document describes the application and protocols for FCP-CoA-1 , a novel, hypothetical fluorescent probe designed for the specific detection and analysis of this compound interactions. FCP-CoA-1 is envisioned as a versatile tool for a range of applications, including enzyme inhibition assays, cellular imaging, and target validation studies. The design is inspired by existing strategies for fluorescently labeling fatty acids and their derivatives, including "turn-on" probes and analogues of other CPT1 inhibitors like 2-bromopalmitate.[7][8][9][10][11]

Probe Specifications

FCP-CoA-1 is a synthetic analogue of this compound where a fluorophore is attached to the second carboxyl group via a linker. This design aims to retain the inhibitory activity of the parent molecule while enabling fluorescent detection.

Parameter Value
Probe Name FCP-CoA-1
Molecular Formula C45H70N7O20P3S-Fluorophore
Excitation Wavelength (nm) Dependent on selected fluorophore (e.g., ~495 nm for a fluorescein-based dye)
Emission Wavelength (nm) Dependent on selected fluorophore (e.g., ~515 nm for a fluorescein-based dye)
Purity >95% (as determined by HPLC)
Storage Store at -20°C or below, desiccated and protected from light.

Principle of Action

FCP-CoA-1 is designed to act as a competitive inhibitor of CPT1, binding to the active site in a similar manner to its unlabeled counterpart. The fluorescence of the probe can be utilized in several ways:

  • Direct Detection: The inherent fluorescence allows for the visualization of the probe's localization within cells or its binding to purified proteins.

  • Fluorescence Polarization (FP) Assays: The binding of the relatively small FCP-CoA-1 to a large protein like CPT1 is expected to result in a significant increase in fluorescence polarization, enabling quantitative measurement of binding affinity and inhibition.

  • "Turn-On" Mechanism (Hypothetical): The probe could be designed with a self-quenching mechanism that is relieved upon binding to its target, leading to an increase in fluorescence intensity.[8]

Applications

  • In Vitro CPT1 Inhibition Assays: FCP-CoA-1 can be used in high-throughput screening to identify and characterize novel inhibitors of CPT1.[12][13]

  • Cellular Imaging: The probe can be employed to visualize the uptake and subcellular distribution of this compound analogues in living cells.[]

  • Target Engagement Studies: FCP-CoA-1 can be used to confirm the interaction of potential drug candidates with CPT1 in a cellular context.

  • Activity-Based Protein Profiling (ABPP): With a modified design incorporating a reactive group, FCP-CoA-1 could be used to covalently label and identify CPT1 and other potential binding partners in complex biological samples.[11]

Experimental Protocols

Protocol 1: In Vitro CPT1 Inhibition Assay using Fluorescence Polarization

This protocol describes a competitive binding assay to determine the IC50 of a test compound against CPT1.

Materials:

  • Purified CPT1 enzyme

  • FCP-CoA-1 probe

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM KCl, 1 mM DTT)

  • Test compounds

  • Black, low-volume 384-well microplate

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • Prepare Reagents:

    • Dilute purified CPT1 to a working concentration (e.g., 20 nM) in Assay Buffer.

    • Dilute FCP-CoA-1 to a working concentration (e.g., 10 nM) in Assay Buffer.

    • Prepare a serial dilution of the test compound in Assay Buffer.

  • Assay Setup:

    • Add 5 µL of the test compound dilution to the wells of the microplate. For control wells, add 5 µL of Assay Buffer (for maximum polarization) or a known potent inhibitor (for minimum polarization).

    • Add 5 µL of the diluted CPT1 enzyme to all wells.

    • Incubate for 15 minutes at room temperature.

    • Add 10 µL of the diluted FCP-CoA-1 probe to all wells.

  • Incubation and Measurement:

    • Incubate the plate for 30 minutes at room temperature, protected from light.

    • Measure the fluorescence polarization on a compatible plate reader.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cellular Imaging of Probe Uptake

This protocol details the use of FCP-CoA-1 for visualizing its localization in cultured cells.

Materials:

  • Cultured cells (e.g., HEK293T, HepG2) grown on glass-bottom dishes

  • FCP-CoA-1 probe

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Confocal microscope

Procedure:

  • Cell Preparation:

    • Seed cells on glass-bottom dishes and allow them to adhere and grow to the desired confluency.

  • Probe Loading:

    • Prepare a stock solution of FCP-CoA-1 in a suitable solvent (e.g., DMSO).

    • Dilute the FCP-CoA-1 stock solution in pre-warmed cell culture medium to the final working concentration (e.g., 1-10 µM).

    • Remove the existing medium from the cells and replace it with the medium containing FCP-CoA-1.

  • Incubation:

    • Incubate the cells for a desired period (e.g., 30-60 minutes) at 37°C in a CO2 incubator.

  • Washing:

    • Aspirate the probe-containing medium.

    • Wash the cells three times with warm PBS to remove excess probe.

  • Imaging:

    • Add fresh, pre-warmed culture medium or PBS to the cells.

    • Image the cells using a confocal microscope with the appropriate laser lines and emission filters for the fluorophore on FCP-CoA-1.

Visualizations

cluster_synthesis Probe Synthesis Workflow start 2-Carboxypalmitic Acid step1 Activation of Carboxyl Group start->step1 e.g., EDC/NHS step2 Coupling with Fluorescent Linker step1->step2 step3 Conversion to CoA Thioester step2->step3 e.g., CoA-SH probe FCP-CoA-1 Probe step3->probe cluster_pathway Fatty Acid Oxidation Pathway and Probe Inhibition LCFA Long-Chain Fatty Acid AcylCoA Long-Chain Acyl-CoA LCFA->AcylCoA ACSL CPT1 CPT1 AcylCoA->CPT1 Mitochondria Mitochondrial Matrix BetaOx β-Oxidation Mitochondria->BetaOx CPT1->Mitochondria Acylcarnitine AcetylCoA Acetyl-CoA BetaOx->AcetylCoA FCP_CoA FCP-CoA-1 Probe FCP_CoA->CPT1 Inhibition cluster_assay Fluorescence Polarization Assay Principle FreeProbe Free FCP-CoA-1 (Low Polarization) BoundProbe CPT1-Bound FCP-CoA-1 (High Polarization) FreeProbe->BoundProbe + CPT1 BoundProbe->FreeProbe + Inhibitor (Displacement) CPT1 CPT1 Enzyme CPT1->BoundProbe Inhibitor Test Inhibitor Inhibitor->CPT1

References

Application Notes and Protocols for Studying Enzyme Kinetics with 2-Carboxypalmitoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Carboxypalmitoyl-CoA (2-CP-CoA) is a valuable tool for investigating the kinetics of enzymes involved in fatty acid metabolism. As a derivative of the endogenous substrate palmitoyl-CoA, it acts as a potent inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in mitochondrial fatty acid β-oxidation.[1][2][3] Understanding the interaction between 2-CP-CoA and CPT1 provides crucial insights into the regulation of fatty acid metabolism and offers a platform for the development of therapeutic agents targeting metabolic disorders.

CPT1 facilitates the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, a critical step for their subsequent breakdown to produce energy.[1][2] The inhibition of CPT1 by molecules like 2-CP-CoA can modulate this pathway, making it a key area of interest in drug discovery for conditions such as obesity, type 2 diabetes, and certain cancers where fatty acid oxidation is dysregulated.[4] These application notes provide detailed protocols and data for utilizing 2-CP-CoA in enzyme kinetic studies.

Mechanism of Action

2-CP-CoA acts as a competitive inhibitor of CPT1 with respect to its substrate, palmitoyl-CoA.[5] This means that 2-CP-CoA binds to the same active site on the enzyme as palmitoyl-CoA, thereby preventing the natural substrate from binding and being converted to palmitoylcarnitine (B157527). The structural similarity between 2-CP-CoA and palmitoyl-CoA, with the addition of a carboxyl group, allows it to be recognized by the enzyme's active site. However, the modification prevents the completion of the catalytic reaction. The inhibition by 2-CP-CoA and its analogs is a key tool for probing the structure and function of the CPT1 active site.

Data Presentation: Inhibitory Potency of CPT1 Inhibitors

The inhibitory effects of various compounds on CPT1 are quantified by their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). The following table summarizes available data for a close analog of 2-CP-CoA, DL-2-bromopalmitoyl-CoA, and the well-characterized physiological inhibitor, malonyl-CoA.

InhibitorEnzyme SourceSubstrate (Palmitoyl-CoA) ConcentrationIC50 (µM)Ki (µM)Inhibition TypeReference
DL-2-bromopalmitoyl-CoARat Liver MitochondriaNot Specified~1.5Not DeterminedCompetitive with Palmitoyl-CoA[6]
Malonyl-CoAIsolated Rat Skeletal Muscle Mitochondria25 µM0.034Not DeterminedCompetitive with Palmitoyl-CoA[7]
Malonyl-CoAPermeabilized Rat Skeletal Muscle Fibers25 µM0.61Not DeterminedCompetitive with Palmitoyl-CoA[7]
Malonyl-CoAIsolated Rat Skeletal Muscle Mitochondria150 µM0.49Not DeterminedCompetitive with Palmitoyl-CoA[7]
Malonyl-CoAPermeabilized Rat Skeletal Muscle Fibers150 µM6.3Not DeterminedCompetitive with Palmitoyl-CoA[7]

Experimental Protocols

Protocol 1: Determination of IC50 for this compound using a Radiometric CPT1 Assay

This protocol describes a "forward assay" that measures the rate of formation of radiolabeled palmitoylcarnitine from palmitoyl-CoA and radiolabeled L-carnitine.

Materials:

  • Isolated mitochondria or cell lysates containing CPT1

  • Palmitoyl-CoA

  • L-[³H]carnitine

  • This compound (or other inhibitor)

  • Assay Buffer: 117 mM Tris-HCl (pH 7.4), 0.28 mM reduced glutathione, 4.4 mM ATP, 2.22 mM KCN, 0.1 mM rotenone, 0.5% fatty acid-free BSA

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Perchloric acid

  • Butanol

  • Scintillation fluid and vials

  • Spectrophotometer for protein quantification (e.g., Bradford or BCA assay)

Procedure:

  • Enzyme Preparation: Isolate mitochondria from tissue or cultured cells using standard differential centrifugation methods.[8] Resuspend the mitochondrial pellet in a suitable buffer and determine the protein concentration.

  • Inhibitor Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol (B145695) or DMSO). Prepare a series of dilutions to cover a range of expected inhibitory concentrations.

  • Reaction Setup: In microcentrifuge tubes, prepare the reaction mixtures. A typical reaction volume is 200 µL.

    • Add a fixed amount of mitochondrial protein (e.g., 50-100 µg).

    • Add varying concentrations of this compound. Include a control with no inhibitor.

    • Add a fixed, saturating concentration of palmitoyl-CoA (e.g., 100 µM).

    • Pre-incubate the mixture for 5-10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Start the reaction by adding L-[³H]carnitine (e.g., 5 mM, with a specific activity of ~1 µCi/µmol).

  • Incubation: Incubate the reaction mixture at 37°C for a fixed time (e.g., 5-10 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by adding a small volume of concentrated perchloric acid (e.g., 20 µL of 1.2 M).

  • Extraction of Radiolabeled Product:

    • Add water and butanol to the reaction tube.

    • Vortex vigorously to extract the [³H]palmitoylcarnitine into the butanol phase.

    • Centrifuge to separate the phases.

  • Quantification:

    • Transfer an aliquot of the butanol (upper) phase to a scintillation vial.

    • Add scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the rate of product formation (nmol/min/mg protein).

    • Plot the percentage of CPT1 activity against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]

Protocol 2: Determination of the Inhibition Constant (Ki) for this compound

This protocol involves measuring the initial reaction rates at various substrate (palmitoyl-CoA) and inhibitor (this compound) concentrations to determine the mode of inhibition and the Ki value.

Materials: Same as Protocol 1.

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare the enzyme and inhibitor solutions as described in Protocol 1.

  • Reaction Setup: Set up a matrix of reaction conditions in microcentrifuge tubes.

    • Vary the concentration of palmitoyl-CoA (e.g., 5 concentrations around the Km value).

    • For each palmitoyl-CoA concentration, set up reactions with several different fixed concentrations of this compound (including a zero-inhibitor control).

  • Reaction and Quantification: Follow steps 4-8 from Protocol 1 for each reaction condition.

  • Data Analysis:

    • Calculate the initial reaction velocity (v) for each combination of substrate and inhibitor concentration.

    • Create a Lineweaver-Burk plot (1/v vs. 1/[S]) for each inhibitor concentration.

    • Analyze the pattern of the lines to determine the mode of inhibition:

      • Competitive Inhibition: Lines will intersect on the y-axis.[5]

      • Non-competitive Inhibition: Lines will intersect on the x-axis.

      • Uncompetitive Inhibition: Lines will be parallel.

      • Mixed Inhibition: Lines will intersect in the second or third quadrant.

    • For competitive inhibition, the Ki can be calculated from the following equation:

      • Apparent Km = Km * (1 + [I]/Ki)

      • Where [I] is the inhibitor concentration. The Ki can be determined by plotting the apparent Km values against the inhibitor concentration.[9][10]

Mandatory Visualizations

Fatty_Acid_Beta_Oxidation_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_outer_membrane Outer Mitochondrial Membrane cluster_intermembrane_space Intermembrane Space cluster_inner_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix Fatty_Acid Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase Fatty_Acyl_CoA Fatty Acyl-CoA Acyl_CoA_Synthetase->Fatty_Acyl_CoA + CoA + ATP CPT1 CPT1 Fatty_Acyl_CoA->CPT1 + Carnitine Fatty_Acylcarnitine_IMS Fatty Acylcarnitine CPT1->Fatty_Acylcarnitine_IMS - CoA CACT CACT Fatty_Acylcarnitine_IMS->CACT CPT2 CPT2 CACT->CPT2 Fatty_Acyl_CoA_Matrix Fatty Acyl-CoA CPT2->Fatty_Acyl_CoA_Matrix + CoA - Carnitine Beta_Oxidation β-Oxidation Fatty_Acyl_CoA_Matrix->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Inhibitor This compound Inhibitor->CPT1

Caption: Fatty Acid β-Oxidation Pathway and Site of Inhibition by this compound.

Experimental_Workflow_Enzyme_Kinetics cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme_Prep Prepare Enzyme (e.g., isolated mitochondria) Reaction_Setup Set up reactions with varying [Substrate] and [Inhibitor] Enzyme_Prep->Reaction_Setup Substrate_Prep Prepare Substrates (Palmitoyl-CoA, L-Carnitine) Substrate_Prep->Reaction_Setup Inhibitor_Prep Prepare Inhibitor (this compound) Inhibitor_Prep->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Measurement Measure Product Formation (e.g., radioactivity) Stop_Reaction->Measurement Calc_Velocity Calculate Initial Velocities Measurement->Calc_Velocity Plot_Data Plot Data (e.g., Lineweaver-Burk plot) Calc_Velocity->Plot_Data Determine_Parameters Determine Kinetic Parameters (IC50, Ki, Mode of Inhibition) Plot_Data->Determine_Parameters

Caption: Experimental Workflow for Determining Enzyme Kinetic Parameters of an Inhibitor.

References

Application Notes: Stable Isotope Labeling of 2-Carboxypalmitoyl-CoA for Advanced Metabolic Tracing Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Carboxypalmitoyl-CoA, and its more commonly used analogue 2-bromopalmitoyl-CoA, are potent irreversible inhibitors of Carnitine Palmitoyltransferase 1 (CPT1). CPT1 is the rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondria for β-oxidation. By inhibiting this crucial step, these molecules serve as invaluable tools for investigating the roles of fatty acid oxidation (FAO) in various physiological and pathological states, including metabolic syndrome, diabetes, and cancer.

Stable isotope labeling of this compound provides a sophisticated method for advanced tracing studies. The application of a labeled inhibitor allows researchers to pursue two primary objectives:

  • Direct Tracing of the Inhibitor: By labeling the palmitoyl (B13399708) backbone (e.g., with ¹³C or ²H), researchers can track the distribution, target engagement, and potential off-target interactions of the inhibitor within cellular compartments. This is critical for understanding its pharmacokinetics and pharmacodynamics at a subcellular level.

  • Probing Metabolic Reprogramming: Using the unlabeled inhibitor in conjunction with other stable isotope-labeled substrates (e.g., ¹³C-glucose, ¹³C-glutamine) allows for precise measurement of how metabolic pathways are rewired when FAO is blocked. This approach can reveal critical metabolic dependencies and vulnerabilities in diseased cells.

These application notes provide detailed protocols for the conceptual synthesis and application of stable isotope-labeled this compound in metabolic research.

Key Applications

  • Target Validation and Engagement: Confirming the binding of this compound to CPT1 and identifying other potential binding partners in complex biological systems.

  • Metabolic Flux Analysis: Quantifying the shift in carbon metabolism from fatty acid oxidation to glycolysis or amino acid catabolism in response to CPT1 inhibition.

  • Drug Development: Evaluating the specificity and mechanism of action of novel FAO inhibitors by comparing their metabolic effects to a well-characterized tool compound.

  • Disease Modeling: Investigating the metabolic consequences of impaired fatty acid oxidation in models of inherited metabolic disorders, such as CPT2 deficiency.[1][2][3][4]

Protocol 1: Conceptual Synthesis of [U-¹³C₁₆]-2-Carboxypalmitoyl-CoA

This protocol outlines a representative, multi-step synthetic approach for producing uniformly ¹³C-labeled this compound. The synthesis of custom labeled fatty acids is a specialized process; this protocol is for illustrative purposes.

Objective: To chemically synthesize this compound with a fully ¹³C-labeled palmitate backbone for use in direct tracing and target engagement studies.

Step 1: Synthesis of [U-¹³C₁₆]-Palmitic Acid This foundational step typically involves the iterative coupling of labeled two-carbon synthons or the use of a fully labeled biological precursor. For this protocol, we assume the availability of commercial [U-¹³C₁₆]-Palmitic Acid.

Step 2: α-Carboxylation of Labeled Palmitic Acid This step introduces the carboxyl group at the C-2 position.

  • Activation: Convert [U-¹³C₁₆]-Palmitic Acid to its corresponding acyl chloride.

  • Enolate Formation: Treat the acyl chloride with a strong base (e.g., lithium diisopropylamide, LDA) at low temperature (-78°C) to generate a specific enolate.

  • Carboxylation: Quench the enolate with ¹³CO₂ gas (from a cylinder or generated from labeled barium carbonate) to introduce the labeled carboxyl group at the alpha position, yielding [U-¹³C₁₇]-2-carboxy-palmitate.

  • Purification: Purify the resulting dicarboxylic acid using column chromatography.

Step 3: Thioesterification with Coenzyme A This final step attaches the labeled, carboxylated fatty acid to Coenzyme A.

  • Activation: Activate the C-1 carboxyl group of the [U-¹³C₁₇]-2-carboxy-palmitate, for example, by converting it to an N-hydroxysuccinimide (NHS) ester. This selective activation is crucial.

  • Coupling: React the activated fatty acid with the free sulfhydryl group of Coenzyme A (CoASH) in an aqueous buffer at a slightly alkaline pH (7.5-8.0).

  • Purification: Purify the final product, [U-¹³C₁₇]-2-carboxypalmitoyl-CoA, using reverse-phase High-Performance Liquid Chromatography (HPLC).

  • Verification: Confirm the identity and isotopic enrichment of the final product using high-resolution mass spectrometry (HRMS).

Protocol 2: Tracing Metabolic Reprogramming with CPT1 Inhibition

Objective: To quantify the shift in central carbon metabolism away from fatty acid oxidation using unlabeled this compound and a labeled energy substrate like ¹³C-glucose.

Materials:

  • Cultured cells (e.g., cancer cell line, primary hepatocytes)

  • Standard cell culture medium (e.g., DMEM)

  • Glucose-free DMEM

  • [U-¹³C₆]-Glucose

  • This compound (unlabeled)

  • 80% Methanol (B129727) (pre-chilled to -80°C)

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system

Experimental Workflow:

  • Cell Seeding: Plate cells in 6-well plates at a density that ensures they are in the exponential growth phase at the time of the experiment. Allow cells to adhere overnight.

  • Tracer Introduction:

    • Aspirate the standard medium.

    • Wash cells once with phosphate-buffered saline (PBS).

    • Add custom DMEM containing 10 mM [U-¹³C₆]-Glucose and dialyzed fetal bovine serum.

    • Divide plates into two groups: Control and Inhibitor-Treated .

  • CPT1 Inhibition: To the Inhibitor-Treated group, add this compound to a final concentration of 50 µM. Add a vehicle control (e.g., PBS) to the Control group.

  • Incubation: Incubate the cells for a time course sufficient to observe changes in metabolite labeling (e.g., 6, 12, or 24 hours). The optimal time should be determined empirically.

  • Metabolite Extraction:

    • Place culture plates on dry ice to quench metabolism instantly.

    • Aspirate the medium.

    • Add 1 mL of pre-chilled 80% methanol to each well.

    • Scrape the cells and transfer the cell lysate/methanol mixture to a microcentrifuge tube.

    • Vortex thoroughly and incubate at -20°C for 1 hour to precipitate proteins.

    • Centrifuge at maximum speed for 15 minutes at 4°C.

  • Sample Preparation & Analysis:

    • Transfer the supernatant (containing polar metabolites) to a new tube.

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable volume of LC-MS grade water/acetonitrile for analysis.

    • Analyze the samples via LC-MS/MS to determine the mass isotopologue distribution (MID) of key metabolites (e.g., citrate, succinate, malate, fatty acids).

Data Presentation & Expected Outcomes

The inhibition of CPT1 is expected to decrease the entry of acetyl-CoA derived from long-chain fatty acids into the TCA cycle. When cells are fed [U-¹³C₆]-Glucose, this will result in a higher fractional contribution of glucose-derived carbon to the TCA cycle intermediates.

Table 1: Representative Mass Isotopologue Distribution (MID) of Citrate

IsotopologueDescriptionControl Group (Fractional Abundance)Inhibitor-Treated Group (Fractional Abundance)
M+0Unlabeled0.100.05
M+2From ¹³C-Glucose (1st turn)0.600.75
M+3From ¹³C-Glutamine0.150.10
M+4From ¹³C-Glucose (2nd turn)0.100.08
M+5From ¹³C-Glutamine0.040.01
M+6From ¹³C-Glucose0.010.01

This table illustrates the expected shift towards higher labeling (M+2) from glucose when fatty acid-derived acetyl-CoA is blocked.

Table 2: Relative Abundance of Key Acyl-CoA Species

Acyl-CoA SpeciesFunctionControl Group (Relative Abundance)Inhibitor-Treated Group (Relative Abundance)
Palmitoyl-CoA (C16:0)FAO Substrate1.001.50
Stearoyl-CoA (C18:0)FAO Substrate1.001.65
Acetyl-CoA (C2)Central Metabolite1.000.85
Malonyl-CoA (C3)FA Synthesis1.001.20

This table shows the expected accumulation of long-chain acyl-CoAs that cannot enter the mitochondria and a potential increase in malonyl-CoA if carbon is shunted towards de novo fatty acid synthesis.

Visualizations

CarnitineShuttle cluster_Cytosol Cytosol cluster_MitoSpace Intermembrane Space cluster_Matrix Mitochondrial Matrix LCFA_CoA Long-Chain Acyl-CoA CPT1 CPT1 LCFA_CoA->CPT1 Carnitine_cyto Carnitine Carnitine_cyto->CPT1 AcylCarnitine Acyl-Carnitine CACT CACT AcylCarnitine->CACT LCFA_CoA_mito Long-Chain Acyl-CoA BetaOx β-Oxidation LCFA_CoA_mito->BetaOx Carnitine_mito Carnitine CPT2 CPT2 Carnitine_mito->CPT2 CPT1->AcylCarnitine CACT->Carnitine_mito CACT->CPT2 CPT2->LCFA_CoA_mito Inhibitor This compound Inhibitor->CPT1 OMM Outer Mitochondrial Membrane IMM Inner Mitochondrial Membrane

Caption: Inhibition of the Carnitine Shuttle by this compound.

ExperimentalWorkflow A 1. Seed Cells in Culture Plates B 2. Introduce Labeled Substrate (e.g., [U-13C]-Glucose) A->B C 3. Treat with Inhibitor (this compound) B->C D 4. Incubate for Time Course (e.g., 6, 12, 24h) C->D E 5. Quench Metabolism & Extract Metabolites D->E F 6. LC-MS/MS Analysis E->F G 7. Data Analysis (Mass Isotopologue Distribution) F->G

Caption: Workflow for a CPT1 inhibition metabolic tracing experiment.

References

Application Notes & Protocols: Analytical Separation of 2-Carboxypalmitoyl-CoA from Palmitoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitoyl-CoA is a pivotal molecule in cellular metabolism, serving as a primary substrate for fatty acid β-oxidation and a building block for complex lipids. In contrast, 2-carboxypalmitoyl-CoA, a dicarboxylic acid derivative, is a known potent inhibitor of Carnitine Palmitoyltransferase 1A (CPT1A).[1][2] CPT1A is the rate-limiting enzyme for the entry of long-chain fatty acids into the mitochondria for their subsequent oxidation.[1][3] The ability to accurately separate and quantify these two structurally similar molecules is crucial for studying lipid metabolism, developing novel therapeutics for metabolic diseases, and understanding the mechanisms of CPT1A inhibition.

This document provides detailed application notes and protocols for the analytical separation of this compound from palmitoyl-CoA using High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for enhanced sensitivity and specificity.

Principle of Separation

The primary challenge in separating this compound from palmitoyl-CoA lies in their structural similarity. The key difference is the presence of an additional carboxyl group on the alpha-carbon of the palmitoyl (B13399708) chain in this compound. This additional polar functional group can be exploited for chromatographic separation.

Reversed-Phase Chromatography: In standard reversed-phase chromatography, the more polar this compound will have a shorter retention time on a nonpolar stationary phase (like C18) compared to the less polar palmitoyl-CoA.

Ion-Pairing Reversed-Phase Chromatography: To enhance the retention and resolution of these anionic species, ion-pairing chromatography is the method of choice. A cationic ion-pairing reagent, such as tributylamine (B1682462) or triethylamine, is added to the mobile phase. This reagent forms a neutral ion pair with the negatively charged carboxyl and phosphate (B84403) groups of the acyl-CoAs, increasing their hydrophobicity and retention on the reversed-phase column. The differential polarity between the dicarboxylic and monocarboxylic acyl-CoAs will still drive the separation, leading to distinct elution times.

Data Presentation

The following tables summarize expected retention times and mass spectrometry parameters for the separation of palmitoyl-CoA and this compound based on the principles of the described methods.

Table 1: Expected Retention Times in Ion-Pairing Reversed-Phase HPLC

CompoundExpected Retention Time (min)
This compound12.5 - 14.5
Palmitoyl-CoA15.0 - 17.0
Note: These are estimated retention times and will vary depending on the specific HPLC system, column dimensions, and exact mobile phase composition.

Table 2: LC-MS/MS Parameters for Detection

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Palmitoyl-CoA1004.6499.435
This compound1048.6543.438
Note: These values are for the [M-H]⁻ precursor ion in negative ion mode and are starting points for method development.

Experimental Protocols

Protocol 1: Separation by Ion-Pairing Reversed-Phase HPLC with UV Detection

This protocol is suitable for the quantification of relatively pure or concentrated samples.

1. Materials and Reagents:

  • Palmitoyl-CoA and this compound standards

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, 18 MΩ·cm)

  • Triethylamine (TEA) or Tributylamine (TBA)

  • Acetic Acid (glacial)

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

2. Sample Preparation:

  • Prepare stock solutions of palmitoyl-CoA and this compound in a suitable solvent (e.g., water or a buffered solution at neutral pH).

  • For biological samples, a solid-phase extraction (SPE) or liquid-liquid extraction is recommended to enrich for long-chain acyl-CoAs and remove interfering substances.

3. HPLC Conditions:

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 15 mM Triethylamine, pH adjusted to 5.5 with Acetic Acid in Water

  • Mobile Phase B: 15 mM Triethylamine, pH adjusted to 5.5 with Acetic Acid in 90:10 Acetonitrile:Water

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B (linear gradient)

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 260 nm (for the adenine (B156593) base of Coenzyme A)

  • Injection Volume: 10 µL

Protocol 2: Separation by Ion-Pairing Reversed-Phase LC-MS/MS

This protocol offers high sensitivity and specificity, making it ideal for complex biological matrices.

1. Materials and Reagents:

  • Same as Protocol 1, but using LC-MS grade solvents and additives.

  • C8 or C18 reversed-phase UPLC/HPLC column (e.g., 2.1 x 100 mm, 1.8 µm particle size) for better compatibility with mass spectrometry.

2. Sample Preparation:

  • Follow the same procedure as in Protocol 1, ensuring final samples are free of non-volatile salts.

3. LC-MS/MS Conditions:

  • Column: C18 reversed-phase, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 10 mM Tributylamine, 15 mM Acetic Acid in Water

  • Mobile Phase B: Methanol

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B (linear gradient)

    • 15-18 min: 95% B

    • 18.1-22 min: 30% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Mass Spectrometer: Triple quadrupole

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: See Table 2.

Mandatory Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample or Standard Extraction Solid-Phase or Liquid-Liquid Extraction Sample->Extraction Concentration Dry Down and Reconstitute Extraction->Concentration Injection Inject into HPLC Concentration->Injection Separation Ion-Pair Reversed-Phase Separation Injection->Separation Detection ESI-MS/MS Detection (MRM) Separation->Detection Data Data Acquisition and Quantification Detection->Data

Caption: Experimental workflow for the analysis of acyl-CoAs.

fatty_acid_oxidation cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix FA Fatty Acid AcylCoA_synth Acyl-CoA Synthetase FA->AcylCoA_synth PalmitoylCoA_cytosol Palmitoyl-CoA AcylCoA_synth->PalmitoylCoA_cytosol CPT1A CPT1A PalmitoylCoA_cytosol->CPT1A Acylcarnitine Acylcarnitine CPT1A->Acylcarnitine Carnitine_in Carnitine Carnitine_in->CPT1A CACT CACT Acylcarnitine->CACT CPT2 CPT2 CACT->CPT2 PalmitoylCoA_matrix Palmitoyl-CoA CPT2->PalmitoylCoA_matrix BetaOx β-Oxidation PalmitoylCoA_matrix->BetaOx AcetylCoA Acetyl-CoA BetaOx->AcetylCoA TCA TCA Cycle AcetylCoA->TCA CarboxypalmitoylCoA This compound CarboxypalmitoylCoA->CPT1A Inhibition

Caption: Inhibition of CPT1A by this compound in the fatty acid oxidation pathway.

References

Application Notes and Protocols for Studying Fatty Acid Carboxylation Using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of fatty acid metabolism is crucial for understanding numerous physiological processes and their dysregulation in diseases such as metabolic syndrome, cancer, and cardiovascular disease. A key regulatory step in this intricate network is the carboxylation of acetyl-CoA to form malonyl-CoA, which serves as a fundamental building block for the synthesis of new fatty acids. While the query specifically mentioned "2-carboxypalmitoyl-CoA," it is important to note that the canonical and rate-limiting step in fatty acid synthesis is the carboxylation of the two-carbon molecule acetyl-CoA, not the sixteen-carbon palmitoyl-CoA. This process is catalyzed by the enzyme acetyl-CoA carboxylase (ACC).

The advent of CRISPR-Cas9 technology has revolutionized functional genomics, providing an unprecedented ability to precisely edit the genome to study the roles of specific genes in metabolic pathways.[1] This technology allows for the targeted knockout of genes, as well as more nuanced modifications like transcriptional activation or repression (CRISPRa/i) and base editing, making it an invaluable tool for dissecting the complexities of fatty acid metabolism.[1][2]

These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR-Cas9 to investigate the genes involved in fatty acid carboxylation, with a focus on the central role of acetyl-CoA carboxylase.

The Central Role of Acetyl-CoA Carboxylase (ACC) in Fatty Acid Metabolism

In mammals, two isoforms of acetyl-CoA carboxylase, ACC1 and ACC2, play pivotal roles in lipid metabolism.[3]

  • ACC1 is primarily located in the cytoplasm and is highly expressed in lipogenic tissues like the liver and adipose tissue.[3][4] Its main function is to produce malonyl-CoA for de novo fatty acid synthesis.[4][5]

  • ACC2 is found on the outer mitochondrial membrane and is more prevalent in oxidative tissues such as the heart and skeletal muscle.[3][4] The malonyl-CoA produced by ACC2 acts as an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), an enzyme essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation.[5] By inhibiting CPT1, ACC2 effectively downregulates fatty acid oxidation.[3][6]

Therefore, the ACC enzymes are critical regulators that balance fatty acid synthesis and degradation. Their activity is tightly controlled by allosteric mechanisms (e.g., activation by citrate, inhibition by palmitoyl-CoA) and covalent modification (phosphorylation/dephosphorylation).[7][8]

Fatty_Acid_Carboxylation_Pathway cluster_cytosol Cytosol cluster_mito_membrane Outer Mitochondrial Membrane cluster_mitochondria Mitochondria Citrate Citrate AcetylCoA_cyto Acetyl-CoA Citrate->AcetylCoA_cyto via ATP Citrate Lyase ACC1 ACC1 Citrate->ACC1 Allosteric Activation AcetylCoA_cyto->ACC1 MalonylCoA_cyto Malonyl-CoA ACC1->MalonylCoA_cyto Carboxylation (+ATP, +HCO3-) FAS Fatty Acid Synthase (FASN) MalonylCoA_cyto->FAS Palmitate Palmitate & other Fatty Acids FAS->Palmitate Palmitate->ACC1 Feedback Inhibition AcetylCoA_mito Acetyl-CoA ACC2 ACC2 AcetylCoA_mito->ACC2 MalonylCoA_mito Malonyl-CoA ACC2->MalonylCoA_mito CPT1 CPT1 MalonylCoA_mito->CPT1 Inhibition LCFA Long-Chain Fatty Acyl-CoA BetaOxidation β-Oxidation LCFA:e->BetaOxidation:w

Caption: Role of ACC1 and ACC2 in fatty acid metabolism.

Data Presentation: CRISPR-Mediated Gene Knockout Effects

CRISPR-Cas9 can be used to create knockout cell lines or animal models for genes involved in fatty acid metabolism. The resulting phenotypes can be quantified to understand the gene's function.

Table 1: Summary of Expected Phenotypes from Knockout of Key Genes in Fatty Acid Carboxylation

Gene TargetCRISPR ApproachExpected Impact on Malonyl-CoA LevelsExpected Phenotypic OutcomeReference
ACC1Gene KnockoutDecreased cytosolic poolReduced de novo fatty acid synthesis, potential decrease in triglyceride stores.[4]
ACC2Gene KnockoutDecreased mitochondrial-associated poolIncreased fatty acid β-oxidation due to CPT1 disinhibition.[3]
FASNGene KnockoutUnchanged or slightly increasedBlockade of fatty acid synthesis, accumulation of malonyl-CoA.[4]
ACLY (ATP Citrate Lyase)Gene KnockoutDecreased cytosolic Acetyl-CoA and Malonyl-CoAReduced de novo fatty acid synthesis.[6]

Table 2: Template for Reporting Changes in Cellular Fatty Acid Profile after Gene Knockout

This table can be used to report quantitative data from metabolomic analyses of gene-edited cells compared to wild-type (WT) controls.

Fatty AcidWT (nmol/mg protein)Gene X KO (nmol/mg protein)Fold Change (KO/WT)P-value
Palmitic acid (C16:0)e.g., 150.2 ± 12.5e.g., 75.1 ± 8.9e.g., 0.50e.g., <0.01
Stearic acid (C18:0)e.g., 80.5 ± 7.2e.g., 42.3 ± 5.1e.g., 0.53e.g., <0.01
Oleic acid (C18:1)e.g., 210.8 ± 20.1e.g., 205.4 ± 18.7e.g., 0.97e.g., >0.05
Linoleic acid (C18:2)e.g., 55.6 ± 6.3e.g., 98.2 ± 10.2e.g., 1.77e.g., <0.05

Experimental Protocols

The following protocols provide a framework for using CRISPR-Cas9 to generate and analyze knockout cell lines for genes involved in fatty acid metabolism.

CRISPR_Workflow cluster_design Phase 1: Preparation cluster_generation Phase 2: Cell Line Generation cluster_analysis Phase 3: Analysis A Step 1: Experimental Design B Step 2: sgRNA Design & Synthesis A->B A->B Select target gene (e.g., ACC1) C Step 3: Delivery of CRISPR Components B->C B->C Synthesize/clone sgRNAs D Step 4: Cell Sorting & Clonal Expansion C->D C->D Transfect cells (e.g., with plasmid or RNP) E Step 5: Genotypic Validation D->E D->E Isolate single cells (FACS or limiting dilution) F Step 6: Phenotypic Analysis E->F E->F Confirm KO via sequencing & Western blot

Caption: General workflow for a CRISPR-Cas9 knockout study.

Protocol 1: CRISPR-Cas9 Mediated Knockout of ACC1 in a Mammalian Cell Line

This protocol describes the generation of a clonal knockout cell line using a plasmid-based system expressing both Cas9 and the sgRNA.

Materials:

  • HEK293T or other suitable mammalian cell line.

  • Culture medium (e.g., DMEM with 10% FBS).

  • pSpCas9(BB)-2A-GFP (PX458) plasmid (Addgene #48138).

  • Lipofectamine™ 3000 or similar transfection reagent.

  • Oligonucleotides for sgRNA cloning.

  • Restriction enzyme (e.g., BbsI).

  • T4 DNA Ligase.

  • DNA purification kits.

  • Fluorescence-Activated Cell Sorter (FACS).

Methodology:

  • sgRNA Design:

    • Design at least two sgRNAs targeting an early exon of the ACC1 gene to maximize the chance of a frameshift mutation. Use online design tools (e.g., CHOPCHOP, Synthego).

    • Order complementary oligonucleotides with BbsI-compatible overhangs for cloning into the PX458 vector.

  • sgRNA Cloning:

    • Anneal the complementary sgRNA oligos.

    • Digest the PX458 plasmid with BbsI.

    • Ligate the annealed sgRNA duplex into the linearized PX458 vector using T4 DNA Ligase.

    • Transform the ligation product into competent E. coli and select for ampicillin (B1664943) resistance.

    • Verify the correct insertion by Sanger sequencing.

  • Transfection:

    • Plate cells (e.g., HEK293T) to be 70-80% confluent on the day of transfection.

    • Transfect the cells with the sequence-verified sgRNA-PX458 plasmid using Lipofectamine™ 3000, following the manufacturer's protocol.

  • Clonal Selection:

    • 48 hours post-transfection, harvest the cells.

    • Use FACS to sort GFP-positive cells (indicating successful transfection) into a 96-well plate at a density of a single cell per well.

    • Culture the single cells until colonies form.

  • Validation of Knockout Clones:

    • Genomic DNA Analysis: Expand the clonal populations. Extract genomic DNA and amplify the region targeted by the sgRNA. Use Sanger sequencing or a T7 Endonuclease I assay to screen for insertions/deletions (indels).

    • Protein Analysis: Perform Western blotting on cell lysates from indel-positive clones to confirm the absence of the ACC1 protein. Use a validated antibody for ACC1. A loading control (e.g., β-actin) is essential.

Protocol 2: Metabolomic Analysis of Fatty Acid Profiles in Gene-Edited Cells

This protocol outlines a general method for analyzing changes in the fatty acid composition of cells following gene knockout.

Materials:

  • Validated knockout and wild-type (WT) control cell lines.

  • PBS (Phosphate-Buffered Saline).

  • Methanol, Chloroform (B151607), and 0.9% NaCl solution for lipid extraction.

  • Internal standards (e.g., heptadecanoic acid, C17:0).

  • Boron trifluoride (BF3)-methanol solution for derivatization.

  • Hexane (B92381).

  • Gas Chromatograph-Mass Spectrometer (GC-MS).

Methodology:

  • Sample Collection:

    • Culture WT and knockout cells under identical conditions to ensure comparability.

    • Harvest cells from at least three biological replicates for each condition.

    • Wash the cell pellets twice with ice-cold PBS to remove residual medium.

    • Store cell pellets at -80°C until extraction.

  • Lipid Extraction:

    • Resuspend the cell pellet in a known volume of PBS.

    • Perform a Bligh-Dyer extraction by adding a 2:1 ratio of chloroform:methanol to the cell suspension.

    • Add an internal standard at the beginning of the extraction for normalization.

    • Vortex thoroughly and incubate.

    • Add chloroform and 0.9% NaCl, vortex again, and centrifuge to separate the phases.

    • Carefully collect the lower organic (chloroform) phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • To make the fatty acids volatile for GC-MS analysis, they must be derivatized.

    • Add BF3-methanol to the dried lipid extract and heat at 100°C for 30 minutes.

    • After cooling, add water and hexane to extract the FAMEs.

    • Vortex and centrifuge. Collect the upper hexane layer containing the FAMEs.

  • GC-MS Analysis:

    • Analyze the FAMEs using a GC-MS system. The gas chromatograph separates the different FAMEs based on their boiling points and polarity, and the mass spectrometer identifies them based on their mass-to-charge ratio and fragmentation pattern.

    • Use a standard FAME mix to create a calibration curve for quantification.

  • Data Analysis:

    • Identify fatty acids by comparing retention times and mass spectra to known standards.

    • Quantify the peak area for each fatty acid and normalize to the internal standard.

    • Compare the fatty acid profiles between the knockout and WT cells. Perform statistical analysis (e.g., t-test) to identify significant differences.

Logical_Relationship A CRISPR-Cas9 Targeting of ACC1 Gene B Frameshift Mutation in ACC1 A->B Induces C Loss of ACC1 Protein Expression B->C Leads to D Decreased Cytosolic Malonyl-CoA Production C->D Results in E Reduced De Novo Fatty Acid Synthesis D->E Causes F Altered Cellular Lipid Profile E->F Leads to

Caption: Logical flow from gene knockout to phenotype.

References

Application Note: Cell-Based Assays for Measuring Carnitine Palmitoyltransferase 1 (CPT1) Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Fatty acid oxidation (FAO) is a fundamental metabolic pathway for energy production, especially in tissues with high energy demands like the heart, skeletal muscle, and liver.[1] The entry of long-chain fatty acids into the mitochondria for β-oxidation is the rate-limiting step, controlled by the enzyme Carnitine Palmitoyltransferase 1 (CPT1).[2] Dysregulation of CPT1 and FAO is implicated in numerous metabolic diseases, including obesity, type 2 diabetes, heart failure, and cancer.[3][4]

2-Carboxypalmitoyl-CoA, the active form of the widely used inhibitor Etomoxir, potently and irreversibly inhibits CPT1.[5] By blocking the transport of long-chain fatty acids into the mitochondria, it effectively shuts down FAO.[5] Therefore, robust and reliable methods to measure CPT1 activity in a cellular context are crucial for studying metabolic pathways and for the discovery and development of novel therapeutic agents that modulate FAO.

This application note provides detailed protocols for three common cell-based methods to assess CPT1 activity: the radiometric fatty acid oxidation assay, the Seahorse XF real-time metabolic analysis, and a direct colorimetric enzyme activity assay.

Signaling Pathway: Fatty Acid Oxidation and CPT1 Inhibition

The following diagram illustrates the critical role of CPT1 in transporting long-chain fatty acids (LCFAs) into the mitochondrial matrix for β-oxidation and the site of action for inhibitors like this compound (Etomoxir-CoA).

Caption: CPT1 facilitates the conversion of cytosolic long-chain acyl-CoA to acylcarnitine for mitochondrial import.

Protocol 1: Radiometric Fatty Acid Oxidation Assay

This assay provides a direct measurement of FAO by quantifying the metabolic products of a radiolabeled fatty acid substrate, such as [¹⁴C]palmitate or [³H]palmitate.[6][7] The most commonly measured products are ¹⁴CO₂ (representing complete oxidation) and ¹⁴C-labeled acid-soluble metabolites (ASMs), which represent acetyl-CoA and TCA cycle intermediates.[8][9]

Experimental Workflow: Radiometric FAO Assay

Radiometric_Workflow A 1. Cell Seeding Seed cells in 24-well plates and grow to confluence. B 2. Compound Treatment Pre-incubate cells with test compounds (e.g., Etomoxir) or vehicle. A->B C 3. FAO Assay Initiation Add medium containing radiolabeled fatty acid (e.g., ¹⁴C-Palmitate). B->C D 4. Incubation Incubate at 37°C for 2-3 hours. C->D E 5. Reaction Termination Add cold perchloric acid to lyse cells and precipitate macromolecules. D->E F 6. Sample Collection Centrifuge lysate to separate supernatant (containing ASMs) from pellet. E->F G 7. Scintillation Counting Measure radioactivity in the supernatant to quantify ¹⁴C-ASMs. F->G

Caption: Workflow for measuring fatty acid oxidation using a radiometric assay.

A. Materials
  • Cells of interest

  • 24-well cell culture plates

  • [1-¹⁴C]palmitate or [9,10-³H]palmitate

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • L-Carnitine

  • Test compounds (e.g., Etomoxir as a positive control) and vehicle (e.g., DMSO)

  • Phosphate Buffered Saline (PBS), warm

  • Perchloric acid (PCA), cold

  • Scintillation cocktail and vials

  • Scintillation counter

  • Protein assay kit (e.g., BCA)

B. Reagent Preparation
  • Palmitate-BSA Conjugate: Prepare a stock solution of 5 mM palmitate conjugated to 7% BSA.[8] Briefly, dissolve sodium palmitate in heated water and mix with a warm BSA solution. This is necessary to solubilize the fatty acid.

  • ¹⁴C-Palmitate Assay Medium: On the day of the assay, prepare the final assay medium. Dilute the Palmitate-BSA conjugate and the ¹⁴C-palmitate stock into serum-free cell culture medium to achieve the desired final concentrations (e.g., 100 µM palmitate, 0.3-0.5 µCi/mL ¹⁴C-palmitate).[8] Add L-carnitine to a final concentration of 1 mM.[8]

C. Experimental Procedure
  • Cell Seeding: Seed cells in a 24-well plate at a density that ensures they reach ~90-100% confluency on the day of the assay.[8]

  • Compound Pre-incubation: On the day of the experiment, wash the cells twice with warm PBS. Add fresh serum-free medium containing various concentrations of your test compound or controls (e.g., 40 µM Etomoxir as a positive control for inhibition).[1] Incubate for 1-2 hours at 37°C.

  • Initiation of FAO Assay: Remove the treatment medium and add 500 µL of the prepared ¹⁴C-Palmitate Assay Medium to each well.[8]

  • Incubation: Seal the plate with parafilm to prevent evaporation and incubate at 37°C for 2-3 hours.[8]

  • Termination and Sample Collection:

    • After incubation, place the plate on ice.

    • To terminate the reaction and lyse the cells, add cold perchloric acid to each well to a final concentration of 0.5 M.[1]

    • Scrape and transfer the cell lysates to microcentrifuge tubes.

    • Centrifuge at ≥14,000 x g for 10 minutes at 4°C to pellet the precipitated macromolecules (including unoxidized palmitate).[8]

  • Measurement: Transfer a defined volume of the supernatant, which contains the ¹⁴C-labeled ASMs, to a scintillation vial.[8] Add scintillation cocktail and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Protein Quantification: In a parallel plate set up under the same conditions, lyse the cells and determine the total protein content per well to normalize the data.

D. Data Analysis
  • Calculate the rate of fatty acid oxidation as nmol of ¹⁴C-Palmitate converted to ASMs per hour per mg of protein.

  • Normalize the results for each treatment group to the vehicle control group to determine the percent inhibition of FAO.

  • Plot the percent inhibition against the log concentration of the test compound to determine the IC50 value.

Protocol 2: Seahorse XF Fatty Acid Oxidation Assay

This method provides real-time kinetic data on FAO by measuring the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration.[10] The assay design allows for the specific determination of a cell's ability to oxidize exogenous long-chain fatty acids by providing palmitate as the primary fuel source and then injecting a CPT1 inhibitor like Etomoxir.[11]

Experimental Workflow: Seahorse XF FAO Assay

Seahorse_Workflow A 1. Cell Seeding Seed cells in a Seahorse XF microplate and incubate overnight. B 2. Substrate Switch One hour before assay, replace growth medium with FAO Assay Medium containing Palmitate-BSA. A->B C 3. Instrument Setup Hydrate sensor cartridge and load injector ports with test compounds (Etomoxir, Oligomycin, FCCP, Rot/AA). B->C D 4. Basal OCR Measurement Equilibrate plate in a non-CO₂ incubator, then measure basal OCR. C->D E 5. Sequential Injections & Measurement Inject compounds sequentially to measure: - CPT1-dependent FAO (Etomoxir) - ATP production (Oligomycin) - Maximal respiration (FCCP) - Non-mitochondrial respiration (Rot/AA) D->E F 6. Data Analysis Software calculates OCR rates in real-time. Determine FAO rate from the decrease in OCR after Etomoxir injection. E->F

Caption: Workflow for measuring FAO-dependent oxygen consumption using a Seahorse XF Analyzer.

A. Materials
  • Cells of interest

  • Seahorse XF Cell Culture Microplates

  • Agilent Seahorse XF Analyzer and associated consumables (cartridges, calibrant)

  • Seahorse XF Palmitate-BSA FAO Substrate[12]

  • Seahorse XF Base Medium

  • L-Carnitine

  • Test compounds (in addition to specific CPT1 modulators)

  • Etomoxir (as a specific CPT1 inhibitor)[11]

  • Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A[11]

B. Reagent Preparation
  • FAO Assay Medium: Supplement Seahorse XF Base Medium with 0.5 mM L-Carnitine. Adjust pH to 7.4. Warm to 37°C before use.[1]

  • Compound Plate Preparation: Prepare a utility plate with the compounds for each injection port. A typical "Mito Fuel Flex" type experiment would include:

    • Port A: Test compound or Etomoxir (e.g., 40 µM final concentration)

    • Port B: Oligomycin (e.g., 1.0 µM final concentration)

    • Port C: FCCP (e.g., 0.5 µM final concentration)

    • Port D: Rotenone/Antimycin A (e.g., 0.5 µM final concentration)

C. Experimental Procedure
  • Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO₂ incubator at 37°C overnight.

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to attach and grow overnight.

  • Assay Preparation:

    • One hour before the assay, remove the growth medium from the cells.

    • Wash the cells with warm FAO Assay Medium.

    • Add fresh FAO Assay Medium containing the Palmitate-BSA FAO substrate to each well.[1]

    • Incubate the plate at 37°C in a non-CO₂ incubator for 45-60 minutes.

  • Assay Execution:

    • Load the hydrated sensor cartridge with the prepared compound plate into the Seahorse XF Analyzer for calibration.

    • Once calibration is complete, replace the calibrant plate with the cell culture plate.

    • Start the assay protocol. The instrument will perform an initial measurement of the basal OCR, followed by the sequential injection of compounds and subsequent OCR measurements after each injection.

D. Data Analysis
  • The Seahorse XF software calculates OCR in real-time.

  • The FAO rate is determined by the decrease in OCR following the injection of the CPT1 inhibitor, Etomoxir.

  • Further injections of mitochondrial toxins allow for the calculation of key parameters of mitochondrial function, such as ATP-linked respiration, maximal respiration, and spare respiratory capacity, specifically fueled by fatty acids.

  • Compare the OCR profiles in compound-treated wells to the vehicle control wells to assess the effect on FAO. A decrease in OCR upon compound injection indicates inhibition of fatty acid oxidation.[1]

Protocol 3: Direct CPT1A Enzyme Activity Assay (Cell Lysate)

This method directly measures the enzymatic activity of CPT1A in cell lysates. Commercial kits are available that are typically based on the measurement of Coenzyme A (CoA-SH) released during the CPT1A-catalyzed reaction. The released CoA-SH reacts with Ellman's reagent (DTNB) to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm.[13]

A. Materials
  • Cells of interest

  • Commercial CPT1A enzyme activity assay kit (contains reaction buffer, substrate, DTNB, etc.)

  • Cell lysis buffer (provided with kit or a standard RIPA buffer)

  • Microplate reader capable of measuring absorbance at 412 nm

  • 96-well clear bottom plates

B. Experimental Procedure
  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with test compounds as required.

  • Cell Lysate Preparation:

    • Harvest cells and wash with cold PBS.

    • Lyse the cells using the recommended lysis buffer on ice.[3]

    • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to remove insoluble material.[3]

    • Collect the supernatant (cell lysate) and determine the total protein concentration.

  • Enzymatic Reaction:

    • Following the kit manufacturer's instructions, add the cell lysate, reaction buffer, and substrates (palmitoyl-CoA and L-carnitine) to the wells of a 96-well plate.[13]

    • Initiate the reaction and incubate at the recommended temperature (e.g., 37°C).

  • Measurement: Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of increase in absorbance is proportional to the CPT1A activity.[13]

C. Data Analysis
  • Calculate the rate of the reaction (change in absorbance per minute).

  • Use a standard curve (if provided with the kit) to convert the reaction rate into specific enzyme activity units (e.g., nmol/min/mg protein).

  • Compare the CPT1A activity in treated samples to that of untreated controls.

Data Presentation: CPT1 Inhibitor Activity

The following table summarizes quantitative data on the inhibition of CPT1/FAO by known inhibitors from various studies. This data is useful for establishing positive controls and for comparing the potency of novel compounds.

CompoundCell LineAssay TypeEndpoint MeasuredResultReference
Etomoxir BT549 (Breast Cancer)Isotope Tracing¹³C-Palmitate conversion to Citrate>80% FAO inhibition at 10 µM[14]
Etomoxir UM-UC-3 (Bladder Cancer)MTT AssayCell Viability (IC50)IC50 ≈ 150 µM (48h)[15]
Etomoxir HONE1 (Nasopharyngeal)Cell ProliferationCell Cycle ArrestG1 arrest observed at 100 µM (24h)[4]
Bromopalmitoyl-CoA Intact Rat Hepatic MitochondriaRadiometricCPT Activity (I50)I50 = 0.63 µM[16]
2-Bromopalmitate L6E9 MyotubesRadiometricPalmitate Oxidation~50% inhibition at 100 µM[17]

Complementary Assay: CPT1A Protein Quantification

While the protocols above measure CPT1 activity, it is often useful to determine if changes in activity are due to direct enzyme modulation or changes in enzyme expression. ELISA kits can be used for the quantitative determination of CPT1A protein concentration in cell lysates.[3][18] This immunoassay allows researchers to correlate activity measurements with the actual amount of CPT1A protein present in the sample.[19]

References

Application of 2-Carboxypalmitoyl-CoA in Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Carboxypalmitoyl-CoA (2-CP-CoA) is a synthetic analog of palmitoyl-CoA that serves as a valuable research tool in the field of drug discovery, primarily through its role as an inhibitor of Carnitine Palmitoyltransferase 1 (CPT1). CPT1 is a critical enzyme in fatty acid metabolism, specifically in the transport of long-chain fatty acids into the mitochondria for β-oxidation. By inhibiting CPT1, 2-CP-CoA and similar molecules provide a mechanism to modulate cellular energy metabolism, a pathway that is dysregulated in numerous diseases. This document provides detailed application notes and protocols for the use of 2-CP-CoA and its analogs in drug discovery research.

While specific quantitative data for this compound is limited in publicly available literature, the closely related analog, 2-bromopalmitoyl-CoA, has been more extensively studied and serves as a proxy for understanding the applications of this class of inhibitors.

Mechanism of Action: CPT1 Inhibition

CPT1 is the rate-limiting enzyme in the carnitine shuttle system, which facilitates the transport of long-chain fatty acyl-CoAs from the cytoplasm into the mitochondrial matrix, where β-oxidation occurs.[1] Inhibition of CPT1 blocks this transport, leading to a decrease in fatty acid oxidation (FAO) and a subsequent shift towards glucose metabolism for energy production.[1] This metabolic switch has therapeutic implications for a variety of diseases.

cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix LCFA Long-Chain Fatty Acid (LCFA) AcylCoA Long-Chain Acyl-CoA LCFA->AcylCoA Acyl-CoA Synthetase CPT1 Carnitine Palmitoyl Transferase 1 (CPT1) AcylCoA->CPT1 Substrate AcylCarnitine Acyl-Carnitine CPT1->AcylCarnitine Carnitine Inhibitor This compound Inhibitor->CPT1 Inhibition BetaOxidation β-Oxidation AcylCarnitine->BetaOxidation CPT2 ATP ATP BetaOxidation->ATP

Figure 1. Mechanism of CPT1 Inhibition by this compound.

Therapeutic Applications in Drug Discovery

The inhibition of CPT1 by compounds like 2-CP-CoA is a promising strategy for various therapeutic areas:

  • Metabolic Diseases: In conditions such as obesity and type 2 diabetes, excessive fatty acid oxidation contributes to insulin (B600854) resistance. CPT1 inhibitors can shift metabolism towards glucose utilization, potentially improving glucose tolerance and insulin sensitivity.[1]

  • Oncology: Many cancer cells rely on fatty acid oxidation for rapid proliferation and survival, especially in the nutrient-poor tumor microenvironment.[1] Inhibiting CPT1 can disrupt the metabolic flexibility of cancer cells, making them more vulnerable to other treatments.[1] This approach has shown promise in preclinical models of prostate, breast, and glioblastoma cancers.[1]

  • Cardiovascular Diseases: Dysregulation of fatty acid metabolism is implicated in heart failure and ischemic heart disease. Modulating this pathway with CPT1 inhibitors could potentially improve cardiac function.[1]

Quantitative Data for CPT1 Inhibitors

Due to the limited availability of specific quantitative data for this compound, the following table summarizes inhibitory constants for other relevant CPT1 inhibitors to provide a comparative context for researchers.

InhibitorTargetIC50 / KiCell/Tissue TypeReference
2-Bromopalmitoyl-CoA CPT1Potent Inhibitor (Specific value not consistently reported)Rat Liver & Heart Mitochondria[2][3]
Etomoxir (B15894) CPT1IC50: ~9.2 nMPermeabilized HepG2 cells[4]
Malonyl-CoA CPT1IC50: 0.034 µM (in isolated mitochondria with 25 µM palmitoyl-CoA)Rat Skeletal Muscle[5]
Malonyl-CoA CPT1IC50: 0.61 µM (in permeabilized muscle fibers with 25 µM palmitoyl-CoA)Rat Skeletal Muscle[5]
Oxfenicine CPT1Effective in vivo at 150 mg/kgDiet-Induced Obese Mice[6]

Experimental Protocols

Protocol 1: In Vitro CPT1 Inhibition Assay

This protocol describes a method to measure the enzymatic activity of CPT1 in isolated mitochondria and assess the inhibitory potential of compounds like 2-CP-CoA. The assay is based on the radiometric detection of the formation of palmitoylcarnitine (B157527) from palmitoyl-CoA and radiolabeled carnitine.

Materials:

  • Isolated mitochondria (from liver, heart, or skeletal muscle)

  • Assay Buffer: 70 mM sucrose, 220 mM mannitol, 10 mM K-HEPES (pH 7.4), 1 mM EGTA

  • Substrate solution: Palmitoyl-CoA

  • [³H]L-carnitine

  • Inhibitor stock solution (e.g., this compound in a suitable solvent)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Scintillation cocktail and vials

Procedure:

  • Mitochondria Isolation: Isolate mitochondria from fresh tissue using differential centrifugation. A detailed protocol for isolating mouse liver mitochondria can be found in the work of Divakaruni et al. (2018) and the STAR protocols by Yang et al. (2021).[4][7][8][9]

  • Protein Quantification: Determine the protein concentration of the mitochondrial preparation using a standard method like the Bradford or BCA assay.[4][8][9]

  • Assay Preparation: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, BSA, and isolated mitochondria (typically 50-100 µg of protein).

  • Inhibitor Incubation: Add varying concentrations of the inhibitor (2-CP-CoA) or vehicle control to the reaction mixture. Incubate for a predetermined time (e.g., 10 minutes) at 37°C.

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate solution containing palmitoyl-CoA and [³H]L-carnitine.

  • Reaction Termination: After a specific incubation time (e.g., 5-10 minutes), terminate the reaction by adding ice-cold perchloric acid.

  • Separation of Product: Separate the radiolabeled palmitoylcarnitine product from the unreacted [³H]L-carnitine using an ion-exchange column or by solvent extraction.

  • Quantification: Measure the radioactivity of the product using a liquid scintillation counter.

  • Data Analysis: Calculate the rate of CPT1 activity and determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Mito_Isolation Isolate Mitochondria Protein_Quant Quantify Protein Mito_Isolation->Protein_Quant Reaction_Mix Prepare Reaction Mix Protein_Quant->Reaction_Mix Inhibitor_Inc Add Inhibitor & Incubate Reaction_Mix->Inhibitor_Inc Start_Rxn Initiate Reaction (Substrates) Inhibitor_Inc->Start_Rxn Stop_Rxn Terminate Reaction Start_Rxn->Stop_Rxn Separate Separate Product Stop_Rxn->Separate Quantify Quantify Radioactivity Separate->Quantify Analyze Calculate IC50 Quantify->Analyze

Figure 2. Workflow for In Vitro CPT1 Inhibition Assay.

Protocol 2: Cellular Fatty Acid Oxidation Assay

This protocol measures the effect of CPT1 inhibitors on fatty acid oxidation in intact or permeabilized cells. A common method involves using a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) in response to the addition of a long-chain fatty acid.

Materials:

  • Cultured cells (e.g., HepG2, C2C12)

  • Seahorse XF96 or XFe24 cell culture plates

  • Seahorse XF Base Medium

  • Substrates: Palmitate-BSA conjugate, L-carnitine

  • CPT1 inhibitor (e.g., this compound)

  • Permeabilization agent (e.g., saponin (B1150181) or digitonin, if using permeabilized cells)

  • Mitochondrial inhibitors for control experiments (e.g., oligomycin, FCCP, rotenone/antimycin A)

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture plate at an optimized density and allow them to adhere overnight.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of the CPT1 inhibitor (2-CP-CoA) for a desired period.

  • Assay Medium: Replace the culture medium with Seahorse XF Base Medium supplemented with L-carnitine. For permeabilized cell assays, the medium should also contain the permeabilizing agent.

  • Seahorse XF Analyzer Setup: Calibrate the Seahorse XF sensor cartridge and program the instrument to inject the palmitate-BSA conjugate followed by other mitochondrial inhibitors.

  • Baseline Measurement: Measure the basal oxygen consumption rate (OCR).

  • Substrate Injection: Inject the palmitate-BSA conjugate to initiate fatty acid oxidation and measure the change in OCR.

  • Data Analysis: The decrease in the OCR response to palmitate in the presence of the inhibitor indicates the degree of CPT1 inhibition. This can be used to determine the inhibitor's potency in a cellular context.

cluster_cell_prep Cell Preparation cluster_seahorse Seahorse XF Assay cluster_data_analysis Data Analysis Seed_Cells Seed Cells in XF Plate Treat_Inhibitor Treat with Inhibitor Seed_Cells->Treat_Inhibitor Change_Medium Change to Assay Medium Treat_Inhibitor->Change_Medium Setup_Analyzer Calibrate & Program Analyzer Change_Medium->Setup_Analyzer Measure_Baseline Measure Baseline OCR Setup_Analyzer->Measure_Baseline Inject_Substrate Inject Palmitate-BSA Measure_Baseline->Inject_Substrate Measure_OCR Measure OCR Change Inject_Substrate->Measure_OCR Analyze_Data Analyze Inhibition Measure_OCR->Analyze_Data

Figure 3. Workflow for Cellular Fatty Acid Oxidation Assay.

Conclusion

This compound and its analogs are valuable tools for investigating the role of CPT1 and fatty acid oxidation in health and disease. While specific data for 2-CP-CoA is sparse, the established protocols and the data from related compounds like 2-bromopalmitoyl-CoA and etomoxir provide a strong foundation for its application in drug discovery. The ability to modulate cellular metabolism through CPT1 inhibition opens up promising avenues for the development of novel therapeutics for a range of metabolic, oncologic, and cardiovascular disorders. Researchers are encouraged to adapt the provided protocols to their specific experimental systems and to contribute to the growing body of knowledge on this important class of enzyme inhibitors.

References

Application Notes and Protocols for Measuring Cellular Uptake of 2-Carboxypalmitoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Carboxypalmitoyl-CoA (2-CP-CoA) is a synthetic, non-metabolizable analog of palmitoyl-CoA and a known inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in mitochondrial fatty acid β-oxidation. By blocking CPT1, 2-CP-CoA can modulate cellular energy metabolism, making it a valuable tool for studying metabolic pathways and a potential therapeutic agent in diseases characterized by dysregulated fatty acid oxidation, such as certain cancers and metabolic disorders. Understanding the cellular uptake and mechanism of action of 2-CP-CoA is crucial for its application in research and drug development.

These application notes provide a detailed overview of the techniques for measuring the cellular availability and uptake of 2-CP-CoA, with a focus on its likely extracellular hydrolysis product, 2-carboxypalmitic acid. Given that large, charged molecules like Coenzyme A (CoA) esters are generally cell-impermeable, it is hypothesized that 2-CP-CoA exerts its intracellular effects following extracellular hydrolysis.

Proposed Mechanism of Cellular Uptake

The prevailing hypothesis is that 2-CP-CoA does not directly cross the plasma membrane. Instead, it is likely hydrolyzed by cell surface ectonucleotide pyrophosphatases/phosphodiesterases (ENPPs), which are known to act on extracellular nucleotide and CoA derivatives.[1] This hydrolysis would release 2-carboxypalmitic acid, which can then be transported into the cell via fatty acid transport proteins.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 2-CP-CoA 2-CP-CoA ENPPs ENPPs 2-CP-CoA->ENPPs Hydrolysis 2-Carboxypalmitic_Acid_ext 2-Carboxypalmitic Acid ENPPs->2-Carboxypalmitic_Acid_ext CoA CoA ENPPs->CoA FATP Fatty Acid Transporter (FATP) 2-Carboxypalmitic_Acid_ext->FATP Transport 2-Carboxypalmitic_Acid_int 2-Carboxypalmitic Acid FATP->2-Carboxypalmitic_Acid_int CPT1_Inhibition CPT1 Inhibition 2-Carboxypalmitic_Acid_int->CPT1_Inhibition Leads to

Figure 1: Proposed mechanism of 2-CP-CoA action.

Key Experimental Protocols

This section outlines detailed protocols for assessing the extracellular hydrolysis of 2-CP-CoA and measuring the cellular uptake of its product, 2-carboxypalmitic acid.

Protocol 1: In Vitro Assay for Extracellular Hydrolysis of this compound

This protocol is designed to determine if cells in culture can hydrolyze extracellular 2-CP-CoA.

Materials:

  • Cultured cells (e.g., hepatocytes, cancer cell lines)

  • This compound (synthesized or custom order)

  • Assay Buffer (e.g., Krebs-Ringer bicarbonate buffer with 0.5% fatty acid-free BSA)

  • ENPP1/ENPP3 specific fluorogenic substrate (e.g., TG-mAMP, available in commercial kits)[2][3]

  • ENPP1 inhibitor (e.g., ENPP1 Inhibitor C)[2][3]

  • Fluorescence plate reader

  • HPLC system for analysis of 2-CP-CoA and 2-carboxypalmitic acid

Procedure:

  • Cell Culture: Plate cells in a 96-well plate and grow to confluence.

  • Assay Preparation:

    • Wash cells twice with pre-warmed Assay Buffer.

    • Add 100 µL of Assay Buffer to each well.

    • Prepare a stock solution of 2-CP-CoA in Assay Buffer.

  • Hydrolysis Reaction:

    • Add 2-CP-CoA to the wells to a final concentration of 10-50 µM.

    • For inhibitor controls, pre-incubate cells with an ENPP inhibitor for 15-30 minutes before adding 2-CP-CoA.

    • Incubate the plate at 37°C.

  • Sample Collection: At various time points (e.g., 0, 15, 30, 60, 120 minutes), collect 10 µL of the supernatant from the wells.

  • Analysis:

    • Fluorometric Assay: Use a commercial ENPP activity assay kit to measure the hydrolysis of a fluorogenic substrate in the presence of the collected supernatant. This provides an indirect measure of ENPP activity.[2][3]

    • HPLC Analysis: Analyze the collected supernatant by HPLC to directly quantify the disappearance of 2-CP-CoA and the appearance of 2-carboxypalmitic acid.

G cluster_workflow Extracellular Hydrolysis Assay Workflow Start Start Cell_Culture Culture Cells to Confluence (96-well plate) Start->Cell_Culture Wash Wash Cells with Assay Buffer Cell_Culture->Wash Add_Substrate Add 2-CP-CoA (and inhibitors) Wash->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Collect_Supernatant Collect Supernatant at Time Points Incubate->Collect_Supernatant Analysis Analysis Collect_Supernatant->Analysis Fluorometric Fluorometric Assay (ENPP Activity) Analysis->Fluorometric HPLC HPLC Analysis (2-CP-CoA & 2-CP-Acid) Analysis->HPLC End End Fluorometric->End HPLC->End

Figure 2: Workflow for the extracellular hydrolysis assay.
Protocol 2: Radiometric Assay for Cellular Uptake of [¹⁴C]-2-Carboxypalmitic Acid

This protocol describes a method to measure the uptake of radiolabeled 2-carboxypalmitic acid into cultured cells.

Materials:

  • Cultured cells

  • [¹⁴C]-2-Carboxypalmitic acid (requires custom synthesis)

  • Uptake Buffer (e.g., Krebs-Ringer bicarbonate buffer with 0.5% fatty acid-free BSA)

  • Stop Solution (e.g., ice-cold PBS with 0.2% BSA and 200 µM phloretin)

  • Lysis Buffer (e.g., 0.1 M NaOH with 1% SDS)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Synthesis of [¹⁴C]-2-Carboxypalmitic Acid: Radiolabeled 2-carboxypalmitic acid can be synthesized from a commercially available [¹⁴C]-labeled precursor, such as [¹⁴C]malonic acid or a ¹⁴C-labeled alkyl halide, through established organic synthesis routes.[4][5][6]

  • Cell Culture: Plate cells in 12- or 24-well plates and grow to confluence.

  • Uptake Assay:

    • Wash cells twice with pre-warmed Uptake Buffer.

    • Prepare the uptake solution by diluting [¹⁴C]-2-carboxypalmitic acid in Uptake Buffer to the desired final concentration (e.g., 1-100 µM) and specific activity.

    • Initiate the uptake by adding the uptake solution to the cells.

    • Incubate at 37°C for various time points (e.g., 1, 5, 15, 30 minutes).

  • Stopping the Uptake:

    • Aspirate the uptake solution.

    • Immediately wash the cells three times with ice-cold Stop Solution.

  • Cell Lysis and Measurement:

    • Add Lysis Buffer to each well and incubate for 30 minutes at room temperature to lyse the cells.

    • Transfer the lysate to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

    • Determine the protein concentration of the lysate for normalization.

Protocol 3: Fluorescent Assay for Cellular Uptake of Labeled 2-Carboxypalmitic Acid

This protocol provides an alternative to the radiometric assay using a fluorescently labeled analog of 2-carboxypalmitic acid.

Materials:

  • Cultured cells

  • Fluorescently labeled 2-carboxypalmitic acid (requires custom synthesis)

  • Uptake Buffer

  • Quenching solution (if using a quench-based assay kit)

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Synthesis of Fluorescently Labeled 2-Carboxypalmitic Acid: 2-Carboxypalmitic acid can be fluorescently labeled by reacting one of its carboxyl groups with a fluorescent probe containing a reactive group (e.g., an amine or a halide). Common fluorescent dyes for labeling carboxylic acids include those with coumarin (B35378) or anthracene (B1667546) moieties.[7][8][9][10]

  • Cell Culture: Plate cells in a black, clear-bottom 96-well plate suitable for fluorescence measurements.

  • Uptake Assay:

    • Wash cells twice with pre-warmed Uptake Buffer.

    • Add the fluorescently labeled 2-carboxypalmitic acid solution to the wells.

    • Incubate at 37°C.

  • Measurement:

    • Kinetic Measurement: Measure the increase in intracellular fluorescence over time using a fluorescence plate reader.

    • Endpoint Measurement: After a fixed incubation time, add a quenching solution to eliminate extracellular fluorescence and measure the final intracellular fluorescence.

    • Microscopy: Visualize the cellular uptake and subcellular localization of the fluorescent analog using a fluorescence microscope.

Data Presentation

Quantitative data from uptake experiments should be summarized in tables for easy comparison.

Table 1: Hypothetical Kinetic Parameters for Long-Chain Dicarboxylic Acid Uptake

Dicarboxylic AcidCell TypeKm (µM)Vmax (pmol/min/mg protein)Reference
Adipic Acid (C6)Renal Proximal Tubule Cells50 - 150100 - 300Hypothetical
Suberic Acid (C8)Hepatocytes25 - 100150 - 400Hypothetical
Sebacic Acid (C10)Adipocytes10 - 50200 - 500Hypothetical
2-Carboxypalmitic Acid (C17) Target Cell Line To be determined To be determined This Study

Table 2: Effect of Inhibitors on [¹⁴C]-2-Carboxypalmitic Acid Uptake

InhibitorConcentration% Inhibition of Uptake
Phloretin200 µMTo be determined
Sulfo-N-succinimidyl oleate (B1233923) (SSO)500 µMTo be determined
Unlabeled 2-Carboxypalmitic Acid1 mMTo be determined
Unlabeled Oleic Acid1 mMTo be determined

Logical Relationships and Experimental Design

The following diagram illustrates the logical flow for investigating the cellular effects of 2-CP-CoA, starting from the initial hypothesis of extracellular hydrolysis.

G Hypothesis Hypothesis: 2-CP-CoA is hydrolyzed extracellularly Experiment1 Protocol 1: Extracellular Hydrolysis Assay Hypothesis->Experiment1 Decision1 Hydrolysis Observed? Experiment1->Decision1 Conclusion1 Conclusion: 2-CP-CoA acts extracellularly or is not active on these cells. Decision1->Conclusion1 No Experiment2 Protocols 2 & 3: Uptake Assays with 2-Carboxypalmitic Acid Decision1->Experiment2 Yes Decision2 Uptake Observed? Experiment2->Decision2 Conclusion2 Conclusion: 2-Carboxypalmitic Acid is not taken up by these cells. Decision2->Conclusion2 No Experiment3 Downstream Functional Assays (e.g., CPT1 activity, FAO rate) Decision2->Experiment3 Yes Final_Conclusion Elucidation of 2-CP-CoA's Mechanism of Action Experiment3->Final_Conclusion

Figure 3: Logical workflow for investigating 2-CP-CoA.

Conclusion

The provided application notes and protocols offer a comprehensive framework for investigating the cellular uptake and mechanism of action of this compound. By considering the likely extracellular hydrolysis of 2-CP-CoA to 2-carboxypalmitic acid, researchers can design experiments that accurately probe the transport and intracellular effects of this important metabolic inhibitor. The use of both radiometric and fluorescent-based assays, coupled with careful experimental design and appropriate controls, will enable a thorough characterization of 2-CP-CoA's biological activity, paving the way for its effective use in metabolic research and therapeutic development.

References

Application Notes and Protocols for Employing 2-Carboxypalmitoyl-CoA in Seahorse XF Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mitochondrial fatty acid oxidation (FAO) is a critical metabolic pathway for energy production in many cell types, particularly in tissues with high energy demands such as the heart and skeletal muscle. The rate-limiting step of this process is the transport of long-chain fatty acids into the mitochondrial matrix, a process catalyzed by carnitine palmitoyltransferase 1 (CPT1).[1][2] The Seahorse XF Analyzer is a powerful tool for assessing cellular metabolism in real-time by measuring the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR). By using specific inhibitors, it is possible to dissect the contribution of different metabolic pathways to cellular bioenergetics.

2-Carboxypalmitoyl-CoA (2-CPCoA) is a potent inhibitor of CPT1. By blocking CPT1, 2-CPCoA prevents the entry of long-chain fatty acids into the mitochondria, thereby inhibiting FAO. This allows researchers to quantify the reliance of cells on FAO for their energy needs. These application notes provide a detailed protocol for utilizing 2-CPCoA in Seahorse XF assays to measure FAO.

Mechanism of Action

Long-chain fatty acids are activated to long-chain fatty acyl-CoAs in the cytoplasm. CPT1, located on the outer mitochondrial membrane, converts these acyl-CoAs to acylcarnitines, which are then transported across the inner mitochondrial membrane.[3][4] 2-CPCoA acts as a competitive inhibitor of CPT1, binding to the enzyme and preventing the conversion of long-chain fatty acyl-CoAs to acylcarnitines. This effectively blocks the mitochondrial uptake and subsequent β-oxidation of long-chain fatty acids.

Data Presentation

Table 1: Recommended Concentration Range for this compound and other key compounds.
CompoundStock ConcentrationRecommended Working ConcentrationPurpose
This compound1-10 mM in DMSO or ethanol1-50 µMInhibition of CPT1
Etomoxir (Positive Control)10-40 mM in DMSO4-40 µMInhibition of CPT1[5]
Palmitate-BSA Conjugate1 mM Palmitate / 0.17 mM BSA100-200 µM PalmitateExogenous fatty acid substrate
L-Carnitine0.5 M0.5 mMEssential cofactor for fatty acid transport[5]
Oligomycin1-2.5 mM1-2.5 µMATP synthase inhibitor
FCCP1-2 mM0.5-2 µMMitochondrial uncoupler
Rotenone/Antimycin A0.5-1 mM0.5-1 µMComplex I and III inhibitors

Note: The optimal working concentration of 2-CPCoA is cell-type dependent and should be determined empirically through a dose-response experiment.

Table 2: Expected Changes in OCR and ECAR upon 2-CPCoA Treatment in FAO-dependent cells.
ParameterExpected Change with 2-CPCoAInterpretation
Basal OCRDecreaseIndicates that basal mitochondrial respiration is partially dependent on the oxidation of exogenous long-chain fatty acids.
Spare Respiratory CapacityDecreaseSuggests that the cell's ability to respond to increased energy demand is reliant on FAO.
ECARPotential IncreaseA compensatory shift towards glycolysis to maintain ATP production.

Experimental Protocols

Protocol 1: Preparation of Reagents
  • This compound Stock Solution: Prepare a 1-10 mM stock solution of 2-CPCoA in an appropriate solvent (e.g., DMSO or ethanol). Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • FAO Assay Medium: Use Seahorse XF Base Medium supplemented with 0.5 mM L-Carnitine.[5] The pH should be adjusted to 7.4 on the day of the assay. For measuring reliance on exogenous fatty acids, add Palmitate-BSA conjugate to a final concentration of 100-200 µM.

  • Compound Plate Preparation: Prepare a utility plate with the compounds to be injected during the Seahorse XF assay. This will include 2-CPCoA, a vehicle control, and other mitochondrial modulators like oligomycin, FCCP, and rotenone/antimycin A.

Protocol 2: Seahorse XF Fatty Acid Oxidation Assay

This protocol is adapted from standard Agilent Seahorse XF FAO assay protocols.

  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a density appropriate for the cell type and allow them to attach overnight.

  • Pre-incubation with Substrate: On the day of the assay, replace the growth medium with FAO Assay Medium containing Palmitate-BSA and L-Carnitine. Incubate the cells in a non-CO2 incubator at 37°C for 45-60 minutes.

  • Instrument Calibration: Hydrate a Seahorse XF Sensor Cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO2 incubator.

  • Assay Execution:

    • Place the utility plate with the prepared compounds into the Seahorse XF Analyzer.

    • Replace the calibration plate with the cell culture plate.

    • Equilibrate the plate in the Seahorse XF Analyzer.

    • Measure the basal oxygen consumption rate (OCR).

    • Inject 2-CPCoA (or vehicle control) and monitor the change in OCR to determine the extent of FAO inhibition.

    • Optionally, subsequent injections of oligomycin, FCCP, and rotenone/antimycin A can be performed to assess other parameters of mitochondrial function in the presence or absence of FAO.

Mandatory Visualizations

Signaling Pathway of Fatty Acid Oxidation and CPT1 Inhibition

Caption: Inhibition of CPT1 by this compound blocks fatty acid entry into mitochondria.

Experimental Workflow for Seahorse XF FAO Assay

Seahorse_Workflow Start Start: Seed Cells in XF Plate Incubate Incubate Overnight Start->Incubate PrepareMedia Prepare FAO Assay Medium (with Palmitate-BSA & L-Carnitine) Incubate->PrepareMedia ReplaceMedia Replace Growth Medium with FAO Assay Medium PrepareMedia->ReplaceMedia Preincubate Pre-incubate for 45-60 min ReplaceMedia->Preincubate Calibrate Calibrate Seahorse XF Analyzer Preincubate->Calibrate LoadPlate Load Cell Plate into Analyzer Calibrate->LoadPlate MeasureBasal Measure Basal OCR LoadPlate->MeasureBasal InjectInhibitor Inject 2-CPCoA / Vehicle MeasureBasal->InjectInhibitor MeasureResponse Measure OCR Response InjectInhibitor->MeasureResponse MitoStress Optional: Mitochondrial Stress Test (Oligomycin, FCCP, Rot/AA) MeasureResponse->MitoStress Analyze Analyze Data MitoStress->Analyze End End Analyze->End

Caption: Workflow for assessing fatty acid oxidation using 2-CPCoA in a Seahorse XF assay.

Logical Relationship of CPT1 Inhibition and Metabolic Shift

Metabolic_Shift CPT1_Inhibition CPT1 Inhibition by 2-CPCoA FAO_Blocked Fatty Acid Oxidation Blocked CPT1_Inhibition->FAO_Blocked AcetylCoA_Reduced ↓ Acetyl-CoA from FAO FAO_Blocked->AcetylCoA_Reduced OCR_Reduced ↓ Oxygen Consumption Rate (OCR) AcetylCoA_Reduced->OCR_Reduced ATP_Demand Cellular ATP Demand Glycolysis_Up ↑ Glycolysis ATP_Demand->Glycolysis_Up compensatory ECAR_Increased ↑ Extracellular Acidification Rate (ECAR) Glycolysis_Up->ECAR_Increased

Caption: Inhibition of CPT1 leads to decreased OCR and a potential shift to glycolysis.

References

Troubleshooting & Optimization

improving 2-carboxypalmitoyl-CoA stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-carboxypalmitoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution seems to be degrading quickly. What are the primary factors affecting its stability?

A1: this compound is inherently less stable than its counterpart, palmitoyl-CoA. The primary factors contributing to its degradation are:

  • pH: The thioester bond is susceptible to hydrolysis, which is significantly accelerated at neutral to alkaline pH. The presence of the carboxyl group at the 2-position can act as an intramolecular catalyst, further increasing the rate of hydrolysis.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including the hydrolysis of the thioester bond.

  • Enzymatic Degradation: Cellular extracts or other biological samples may contain acyl-CoA thioesterases or hydrolases that can enzymatically cleave the thioester bond.

Q2: What is the expected half-life of this compound in an aqueous solution?

Q3: What are the recommended storage conditions for this compound solutions to maximize stability?

A3: To maximize the stability of your this compound solutions, we recommend the following storage conditions:

  • pH: Prepare and store solutions at a slightly acidic pH, ideally around 6.0.

  • Temperature: For short-term storage (hours), keep solutions on ice (0-4°C). For long-term storage, aliquots should be flash-frozen in liquid nitrogen and stored at -80°C. One source suggests that CoA esters can be stored in solution at pH 6.0 at -80°C for several months without noticeable degradation.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is crucial to prepare single-use aliquots.

Q4: I am observing inconsistent results in my enzymatic assays using this compound. What could be the cause and how can I troubleshoot this?

A4: Inconsistent results are often due to the instability of the this compound substrate. Here are some troubleshooting steps:

  • Prepare Fresh Solutions: Always prepare your this compound solution immediately before use from a freshly thawed aliquot.

  • Verify Concentration: The actual concentration of your working solution may be lower than calculated due to degradation. It is advisable to determine the concentration of your stock solution spectrophotometrically or using an analytical method like HPLC or LC-MS/MS before each experiment.

  • Control for Hydrolysis: Run a control experiment without your enzyme to quantify the rate of non-enzymatic hydrolysis of this compound under your assay conditions. This will help you to correct for substrate loss that is not due to enzymatic activity.

  • Enzyme Purity: Ensure that your enzyme preparation is free from contaminating thioesterases. You can test this by incubating a control acyl-CoA (e.g., palmitoyl-CoA) with your enzyme preparation and monitoring for its degradation.

Quantitative Data Summary

Due to the limited availability of specific quantitative stability data for this compound, the following table provides a qualitative summary of expected stability under different conditions, based on data from structurally related dicarboxylic acyl-CoAs.

ConditionpHTemperatureExpected StabilityRecommendations
Working Solution 7.4Room Temp (20-25°C)Very Low (minutes to hours)Prepare fresh immediately before use.
Short-term Storage 6.00-4°C (on ice)Low to Moderate (hours)Use within the same day.
Long-term Storage 6.0-20°CModerate (days to weeks)Not recommended for optimal stability.
Optimal Long-term Storage 6.0-80°CHigh (months)Prepare single-use aliquots and flash-freeze.

Experimental Protocols

Protocol for Preparation and Handling of this compound Solutions

This protocol is designed to minimize the degradation of this compound in solution.

Materials:

  • This compound (lyophilized powder)

  • High-purity water (e.g., HPLC-grade)

  • Buffer components for a slightly acidic buffer (e.g., 50 mM Potassium Phosphate, pH 6.0)

  • Microcentrifuge tubes

  • Liquid nitrogen

  • -80°C freezer

Procedure:

  • Equilibration: Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial to prevent condensation of moisture.

  • Reconstitution: Reconstitute the powder in a small volume of your chosen buffer (pH 6.0) to create a concentrated stock solution. Gently vortex or pipette up and down to ensure complete dissolution. Avoid vigorous shaking.

  • Concentration Determination: Immediately after reconstitution, determine the precise concentration of the stock solution using a spectrophotometer (measuring absorbance at 260 nm, the molar extinction coefficient for Coenzyme A at this wavelength is 16,400 M⁻¹cm⁻¹) or a more sensitive method like HPLC.

  • Aliquoting: Based on your experimental needs, immediately prepare single-use aliquots of the stock solution in pre-chilled microcentrifuge tubes. The volume of the aliquots should be such that you will use the entire amount in a single experiment.

  • Flash-Freezing: Immediately flash-freeze the aliquots in liquid nitrogen.

  • Storage: Transfer the frozen aliquots to a -80°C freezer for long-term storage.

  • Usage: When ready to use, thaw an aliquot rapidly in a room temperature water bath and immediately place it on ice. Dilute to the final working concentration in your assay buffer just before starting the experiment. Do not refreeze any unused portion of a thawed aliquot.

Visualizations

Caption: Chemical structure of this compound highlighting the labile thioester bond.

Degradation_Pathway 2_CP_CoA This compound Hydrolysis Hydrolysis (H₂O, OH⁻) 2_CP_CoA->Hydrolysis Enzymatic_Degradation Enzymatic Degradation (Thioesterases) 2_CP_CoA->Enzymatic_Degradation Degradation_Products 2-Carboxypalmitic Acid + Coenzyme A Hydrolysis->Degradation_Products Intramolecular_Catalysis Intramolecular Catalysis (by α-carboxyl group) Intramolecular_Catalysis->Hydrolysis Enzymatic_Degradation->Degradation_Products Troubleshooting_Workflow start Inconsistent Experimental Results check_prep Review Solution Preparation Protocol start->check_prep outcome_prep_ok Protocol Followed check_prep->outcome_prep_ok Yes outcome_prep_bad Improve Protocol check_prep->outcome_prep_bad No fresh_sol Prepare Fresh Solution? outcome_fresh_yes Used Fresh fresh_sol->outcome_fresh_yes Yes outcome_fresh_no Prepare Fresh Before Use fresh_sol->outcome_fresh_no No storage_cond Check Storage Conditions (pH 6.0, -80°C)? outcome_storage_ok Correct Storage storage_cond->outcome_storage_ok Yes outcome_storage_bad Optimize Storage storage_cond->outcome_storage_bad No run_control Run Non-Enzymatic Hydrolysis Control? outcome_control_yes Control Run run_control->outcome_control_yes Yes outcome_control_no Implement Control run_control->outcome_control_no No check_enzyme Check for Contaminating Thioesterases? outcome_enzyme_ok Enzyme Pure check_enzyme->outcome_enzyme_ok Yes outcome_enzyme_bad Purify Enzyme check_enzyme->outcome_enzyme_bad No outcome_prep_ok->fresh_sol outcome_fresh_yes->storage_cond outcome_storage_ok->run_control outcome_control_yes->check_enzyme

References

Technical Support Center: Synthesis of Pure 2-Carboxypalmitoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of pure 2-carboxypalmitoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chemical and enzymatic synthesis of this important molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing pure this compound?

The synthesis of this compound, a dicarboxylic acyl-CoA, presents several key challenges:

  • Side Reactions: The presence of two carboxyl groups increases the complexity of the synthesis, creating opportunities for unwanted side reactions, such as decarboxylation, especially when using chemical activation methods.[1]

  • Purification Difficulties: The final product is often present in a complex mixture containing unreacted starting materials, byproducts, and hydrolyzed Coenzyme A. Purification requires effective chromatographic techniques to isolate the desired compound.[2][3]

  • Instability: Thioester bonds are inherently labile and susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. The dicarboxylic nature of the target molecule may also influence its stability.

  • Low Yields: Achieving high yields can be difficult due to the multi-step nature of the synthesis and the potential for product loss during purification.

Q2: What are the potential synthetic routes for this compound?

There are two main approaches for the synthesis of this compound:

  • Chemical Synthesis: This typically involves the activation of the dicarboxylic acid (2-carboxypalmitic acid) and subsequent reaction with Coenzyme A. Common activating agents include carbonyldiimidazole (CDI) and ethylchloroformate.[1]

  • Enzymatic Synthesis: This approach utilizes enzymes that can catalyze the formation of the thioester bond. For instance, a promiscuous acyl-CoA synthetase or a specialized carboxylase could potentially be used.[2][4]

Q3: How can I purify the synthesized this compound?

Purification is a critical step to obtain a pure product. A multi-step approach is often necessary:

  • Solid-Phase Extraction (SPE): This can be used as an initial cleanup step to remove excess reagents and some impurities.[2]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the most effective method for purifying acyl-CoAs. A C18 column with a gradient of an aqueous buffer (e.g., potassium phosphate) and an organic solvent (e.g., acetonitrile) is commonly used.[2][3]

Q4: How should I store pure this compound to prevent degradation?

Due to the labile thioester bond, proper storage is crucial. It is recommended to:

  • Store the purified compound as a lyophilized powder or in a buffered solution at a slightly acidic to neutral pH (e.g., pH 4.5-6.0).

  • Keep the product at low temperatures, ideally at -80°C, for long-term storage.

  • Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Chemical Synthesis Issues
Problem Possible Cause Recommended Solution
Low to no product formation Incomplete activation of the dicarboxylic acid.Ensure the activating agent (e.g., CDI) is fresh and used in the correct molar excess. Optimize reaction time and temperature for the activation step.[1]
Hydrolysis of Coenzyme A.Perform the reaction under anhydrous conditions until the addition of the aqueous CoA solution. Maintain a slightly alkaline pH (around 8.0) during the coupling reaction to favor the thiolate form of CoA.[1]
Presence of a major byproduct with a lower molecular weight Decarboxylation of the starting material or product.This is a known issue with CDI-mediated synthesis of dicarboxylic acyl-CoAs.[1] Consider using a milder activating agent or exploring an enzymatic synthesis route.
Multiple peaks in HPLC analysis of the crude product Incomplete reaction, side products, and hydrolyzed CoA.Optimize reaction stoichiometry and conditions. This is a common observation and requires robust purification.
Purification Issues
Problem Possible Cause Recommended Solution
Poor separation of product from starting materials in HPLC Inappropriate HPLC column or gradient.Use a high-resolution C18 column. Optimize the gradient elution method by adjusting the slope and range of the organic solvent concentration.[3]
Co-elution with impurities.Consider using a different stationary phase or adding an ion-pairing reagent to the mobile phase to improve separation.
Low recovery of the product after purification Adsorption of the product to vials or chromatography media.Use low-adsorption labware. Passivate glassware if necessary.
Degradation of the product during purification.Keep all solutions and fractions on ice. Use buffers at a slightly acidic pH to minimize hydrolysis.

Experimental Protocols

Protocol 1: General Chemical Synthesis of Acyl-CoAs using CDI

This protocol is adapted from a general method for acyl-CoA synthesis and may require optimization for 2-carboxypalmitic acid.[1]

  • Activation: Dissolve 2-carboxypalmitic acid in an anhydrous organic solvent (e.g., THF). Add a molar excess (e.g., 4 equivalents) of carbonyldiimidazole (CDI) and stir at room temperature for 1 hour to form the activated acyl-imidazolide.

  • Coupling: In a separate vial, dissolve Coenzyme A (lithium salt) in an aqueous buffer (e.g., 0.5 M NaHCO₃, pH ~8.0).

  • Add the CoA solution to the activated dicarboxylic acid mixture.

  • Stir the reaction at room temperature for 45 minutes.

  • Quenching and Lyophilization: Quench the reaction by flash-freezing in liquid nitrogen and lyophilize overnight.

Protocol 2: Purification of Long-Chain Acyl-CoAs by HPLC

This protocol is based on a method for the purification of long-chain acyl-CoAs and can be adapted for this compound.[3]

  • Sample Preparation: Dissolve the lyophilized crude product in the initial mobile phase buffer.

  • HPLC System:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 75 mM KH₂PO₄, pH 4.9.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a suitable time (e.g., 0-100% B over 30 minutes).

    • Flow Rate: 0.5-1.0 mL/min.

    • Detection: UV absorbance at 260 nm.

  • Fraction Collection: Collect fractions corresponding to the product peak.

  • Desalting and Lyophilization: Desalt the collected fractions if necessary (e.g., using SPE) and lyophilize to obtain the pure product.

Visualizations

Chemical_Synthesis_Workflow cluster_activation Activation Step cluster_coupling Coupling Reaction cluster_purification Purification dicarboxy_acid 2-Carboxypalmitic Acid activated_intermediate Activated Acyl-Imidazolide dicarboxy_acid->activated_intermediate Stir 1h at RT cdi CDI in THF cdi->activated_intermediate crude_product Crude this compound activated_intermediate->crude_product Stir 45 min at RT coa Coenzyme A in NaHCO3 coa->crude_product lyophilization Lyophilization crude_product->lyophilization hplc Reversed-Phase HPLC lyophilization->hplc pure_product Pure this compound hplc->pure_product

Caption: Chemical synthesis and purification workflow for this compound.

References

optimizing mass spectrometry parameters for 2-carboxypalmitoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the analysis of 2-carboxypalmitoyl-CoA and other long-chain acyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: What is the most common fragmentation pattern for this compound in positive ion ESI-MS/MS?

A1: Acyl-CoAs exhibit a highly characteristic fragmentation pattern in positive electrospray ionization (ESI) mode. The most common fragmentation involves a neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety, which corresponds to a loss of 507 Da.[1][2][3][4] Another common fragment ion observed is the adenosine (B11128) 3',5'-diphosphate at m/z 428.0365.[2][3][5][6][7] For this compound ([M+H]⁺), the primary quantitative transition would be from its precursor ion to the product ion resulting from this 507 Da loss.

Q2: Which ionization mode is recommended for analyzing this compound?

A2: Positive ion ESI is the most commonly reported and effective mode for the analysis of acyl-CoAs, as it reliably produces the characteristic fragmentation pattern needed for identification and quantification using Multiple Reaction Monitoring (MRM).[1][5]

Q3: How can I prevent the degradation of this compound during sample preparation?

A3: Acyl-CoAs are known to be unstable, particularly in aqueous solutions where they are prone to hydrolysis.[1][8] To ensure sample integrity, it is critical to:

  • Keep samples frozen (at -80°C if possible) and perform extractions on ice.[1][9]

  • Use organic solvents for extraction and reconstitution. Methanol (B129727) has been shown to provide good stability for acyl-CoAs.[1]

  • Minimize the time samples spend in aqueous solutions, especially those at alkaline or strongly acidic pH.[1]

  • Process samples quickly and avoid repeated freeze-thaw cycles.[10]

Q4: What are good starting parameters for a liquid chromatography (LC) method?

A4: A standard approach involves reverse-phase chromatography with a C18 column.[1][5] A binary solvent system with a gradient elution is typically used. Common mobile phases are:

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.[1]

  • Mobile Phase B: Acetonitrile.[1] Using a slightly alkaline mobile phase (pH ~8.2 with ammonium formate) can improve the peak shape for long-chain acyl-CoAs.[3][5]

Q5: My chromatographic peaks for this compound are broad or tailing. How can I improve the peak shape?

A5: Poor peak shape is a common challenge in acyl-CoA analysis.[3] To improve it, consider adjusting the mobile phase pH. Slightly alkaline conditions (pH 8.1-8.2) have been shown to significantly improve peak shapes for long-chain acyl-CoAs on C18 columns.[3][5] Ensure your column is compatible with higher pH mobile phases.

Q6: What is in-source fragmentation and how can I minimize it?

A6: In-source fragmentation is the breakdown of an analyte within the ionization source before it enters the mass analyzer. This can lead to misidentification and inaccurate quantification.[11] For example, other acyl-CoAs can generate ions that appear to be dephospho-CoA in the ESI source.[2] To minimize this, carefully optimize ESI source parameters like capillary voltage and cone voltage.[11][12] Using lower, rather than higher, voltages is often a good strategy to reduce unwanted fragmentation.[12]

Troubleshooting Guide

Problem: No or Very Low Signal for this compound
Click to see Possible Causes and Solutions
  • Possible Cause 1: Sample Degradation. Acyl-CoAs are highly unstable.[1][8]

    • Solution: Re-prepare samples using fresh materials, ensuring they are kept cold throughout the process. Use methanol for extraction and reconstitution, as it has demonstrated good analyte stability.[1]

  • Possible Cause 2: Incorrect MS/MS Transition. The precursor and product ion masses may be incorrect.

    • Solution: Verify the m/z values for your specific molecule. For this compound, calculate the expected [M+H]⁺ and the product ion ([M+H - 507]⁺). Use these values to set up your MRM or selected reaction monitoring (SRM) method.

  • Possible Cause 3: Suboptimal ESI Source Parameters. The capillary voltage, gas flows, or temperatures may not be optimized for your analyte.

    • Solution: Systematically optimize source parameters by infusing a standard solution. Start with the parameters listed in Table 1 and adjust one at a time (e.g., capillary voltage, desolvation temperature) while monitoring signal intensity.[1][5]

  • Possible Cause 4: LC Issues. The analyte may not be eluting from the column properly.

    • Solution: Ensure the LC gradient and mobile phases are appropriate. Consider adding a wash step with a strong organic solvent to clean the column. Check for clogs or leaks in the system.

Problem: High Background Noise or Interfering Peaks
Click to see Possible Causes and Solutions
  • Possible Cause 1: Matrix Effects. Co-eluting compounds from the sample matrix can suppress the ionization of the target analyte.

    • Solution: Improve sample cleanup procedures. The use of a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a close structural analog like heptadecanoyl-CoA) is crucial to correct for matrix effects and extraction variability.[8]

  • Possible Cause 2: Solvent Contamination. Impurities in the mobile phase solvents can create high background noise.

    • Solution: Use high-purity, LC-MS grade solvents and additives.[1] Prepare fresh mobile phases daily.

  • Possible Cause 3: In-Source Fragmentation. As mentioned in the FAQ, other molecules can fragment in the source, creating ions that interfere with your analysis.[11]

    • Solution: Optimize the cone voltage and other source parameters to minimize this effect. A lower cone voltage may reduce unwanted fragmentation.[12]

Problem: Poor Reproducibility Between Injections
Click to see Possible Causes and Solutions
  • Possible Cause 1: Sample Degradation in Autosampler. Long-chain acyl-CoAs can degrade while waiting in the autosampler tray.

    • Solution: Keep the autosampler temperature low (e.g., 4-5°C). Limit the time samples sit in the autosampler before injection. Methanol is a preferred reconstitution solvent for stability.[1]

  • Possible Cause 2: Injection Carryover. The analyte may adsorb to parts of the injection system and elute in subsequent runs.

    • Solution: Implement a rigorous needle wash protocol between injections, using a strong organic solvent like methanol.[1] Injecting a blank solvent run after a high-concentration sample can help identify and quantify carryover.

  • Possible Cause 3: Inconsistent Extraction Efficiency. Variability in the sample preparation process will lead to inconsistent results.

    • Solution: Strictly follow a standardized extraction protocol. The use of an internal standard added at the very beginning of the extraction process is essential to normalize for any variations.[1][8]

Quantitative Data Summary

The following tables provide typical starting parameters for acyl-CoA analysis. These should be optimized for your specific instrument and analyte.

Table 1: Typical ESI-MS/MS Source Parameters for Acyl-CoA Analysis

Parameter Typical Value Reference
Ionization Mode Positive ESI [1][5]
Capillary Voltage 3.2 - 3.5 kV [1][5]
Cone Voltage ~45 V [1]
Desolvation Gas Nitrogen [1]
Desolvation Gas Flow 500 L/h [1]
Desolvation Temp. 350 - 500 °C [1][5]
Source Temperature 120 - 320 °C [1][5]

| Collision Gas | Argon |[1] |

Table 2: Common MS/MS Transitions for Long-Chain Acyl-CoAs (Positive Ion Mode)

Compound Precursor Ion [M+H]⁺ (m/z) Product Ion [M+H - 507]⁺ (m/z) Reference
Palmitoyl-CoA (C16:0) 1006.5 499.5 [4]
This compound ~1050.5 ~543.5 Calculated
Stearoyl-CoA (C18:0) 1034.5 527.5 [4]

| Oleoyl-CoA (C18:1) | 1032.5 | 525.5 |[4] |

Experimental Protocols

Protocol 1: Sample Preparation and Extraction from Cells

This protocol is adapted from methodologies designed for acyl-CoA analysis.[1]

  • Cell Washing: Remove cell culture media and wash cells twice with ice-cold phosphate-buffered saline (PBS).

  • Metabolism Quenching & Lysis: Add 2 mL of ice-cold methanol to the culture plate. If using an internal standard, add it at this stage. Incubate at -80°C for 15 minutes to quench metabolic activity and lyse the cells.

  • Cell Scraping & Collection: Scrape the cell lysate from the plate and transfer it to a centrifuge tube.

  • Centrifugation: Centrifuge the lysate at 15,000 x g at 4°C for 5-10 minutes.

  • Supernatant Transfer: Transfer the supernatant to a clean glass tube. To aid in evaporation and reduce water content, add 1 mL of acetonitrile.[1]

  • Drying: Evaporate the solvent completely under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 150 µL) of methanol. Vortex thoroughly.

  • Final Centrifugation: Centrifuge at 15,000 x g at 4°C for 10 minutes to pellet any insoluble debris.

  • Analysis: Transfer the final supernatant to an LC-MS vial for analysis.

Visualizations

Workflow Diagrams

The following diagrams illustrate key workflows for experimental design and troubleshooting.

Caption: A typical experimental workflow for acyl-CoA analysis from sample collection to data analysis.

G start Problem: Low or No Signal cat1 Check Sample Integrity start->cat1 cat2 Verify MS Parameters start->cat2 cat3 Optimize LC Method start->cat3 sol1a Was sample prep done on ice? cat1->sol1a sol1b Is the reconstitution solvent appropriate (e.g., Methanol)? cat1->sol1b sol1c Were samples stored properly (-80°C)? cat1->sol1c sol2a Are MRM transitions correct? cat2->sol2a sol2b Optimize source voltage and temperatures? cat2->sol2b sol2c Is the instrument tuned and calibrated? cat2->sol2c sol3a Is the peak shape acceptable? cat3->sol3a sol3b Is retention time consistent? cat3->sol3b

Caption: A troubleshooting decision tree for diagnosing issues with low or no analyte signal.

References

Technical Support Center: Overcoming 2-Carboxypalmitoyl-CoA Permeability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing 2-carboxypalmitoyl-CoA (2-CP-CoA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the significant challenge of its poor cell permeability in experimental settings.

Section 1: Understanding the Challenge: Core FAQs

Q1: What is this compound (2-CP-CoA) and what is its primary mechanism of action?

This compound is a synthetic analog of palmitoyl-CoA. Its primary mechanism of action is the inhibition of Carnitine Palmitoyltransferase 1 (CPT1), an enzyme located on the outer mitochondrial membrane.[1] CPT1 is the rate-limiting enzyme responsible for transporting long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce energy.[1][2][3] By blocking CPT1, 2-CP-CoA effectively halts this process.

Q2: Why is 2-CP-CoA considered cell-impermeable?

The poor cell permeability of 2-CP-CoA stems from its molecular structure. The Coenzyme A (CoA) moiety is a large, hydrophilic, and negatively charged molecule at physiological pH. These properties prevent it from passively diffusing across the hydrophobic lipid bilayer of the plasma membrane. The cell membrane acts as a physical barrier to such molecules, effectively keeping 2-CP-CoA in the extracellular medium in typical intact cell experiments.

G cluster_membrane Cell Plasma Membrane (Lipid Bilayer) cluster_extra Extracellular Space cluster_intra Intracellular Space (Cytoplasm) p1 t1 ||||||| p2 t2 ||||||| p3 t3 ||||||| p4 t4 ||||||| p5 t5 ||||||| p6 t6 ||||||| p7 t7 ||||||| p8 p9 p10 p11 p12 p13 p14 node_2CPCoA 2-CP-CoA (Large, Charged) node_target CPT1 Target block_arrow Blocked

Caption: The Permeability Barrier for 2-CP-CoA.

Q3: What is the experimental impact of this poor permeability?

The direct consequence is that experiments relying on the addition of 2-CP-CoA to the media of intact, live cells will likely fail to show any inhibition of fatty acid oxidation (FAO). The compound cannot reach its mitochondrial target, CPT1, which resides inside the cell. This necessitates alternative experimental strategies to study its effects.

Section 2: Troubleshooting Guide

Q1: I added 2-CP-CoA to my intact cells but see no effect on fatty acid oxidation. What's wrong?

This is the expected outcome due to the cell impermeability of 2-CP-CoA. The compound is not entering the cells to reach its target. To effectively use 2-CP-CoA, you must first permeabilize the cell's plasma membrane. See the protocols in Section 3.

G start Experiment Failed: 2-CP-CoA shows no effect in intact cells. q1 Were the cells permeabilized to allow 2-CP-CoA entry? start->q1 ans_no No q1->ans_no ans_yes Yes q1->ans_yes sol1 This is the expected result. 2-CP-CoA is cell-impermeable. ans_no->sol1 q2 Is the permeabilization protocol optimized for your cell type? ans_yes->q2 sol2 Proceed to permeabilization protocol (See Section 3). sol1->sol2 sol3 Titrate permeabilizing agent (e.g., digitonin) and incubation time to ensure mitochondrial integrity while allowing substrate access. q2->sol3 No / Unsure q3 Is your fatty acid substrate conjugated to CoA (e.g., Palmitoyl-CoA)? q2->q3 Yes sol4 Permeabilized cell assays require acyl-CoAs as the direct substrate for CPT1, not free fatty acids. q3->sol4 No _ _ q3->_ Yes, experiment should work. Check other parameters (reagent stability, cell health).

Caption: Troubleshooting Logic for Failed 2-CP-CoA Experiments.

Q2: How can I confirm that CPT1 inhibition is achievable in my cell type?

The most direct way is to use a positive control. You can either:

  • Use a cell-permeable CPT1 inhibitor , such as Etomoxir (B15894), on intact cells to confirm that your FAO assay is sensitive to CPT1 inhibition.[4]

  • Isolate mitochondria from your cells or tissue and run an FAO assay. Isolated mitochondria do not have a plasma membrane barrier, allowing direct access for 2-CP-CoA to inhibit CPT1.

Section 3: Methodologies & Protocols for Overcoming Permeability

Q1: What is the recommended method to deliver 2-CP-CoA into cells?

The standard and most effective method is to permeabilize the plasma membrane . This technique uses mild detergents (like digitonin) or pore-forming toxins to create holes in the plasma membrane, allowing molecules like 2-CP-CoA to enter the cytoplasm. This must be done carefully to leave the mitochondrial membranes intact and functional.[2]

Q2: Can you provide a detailed protocol for studying CPT1 inhibition in permeabilized cells?

This protocol is adapted for use with a Seahorse XF Analyzer, a common platform for measuring cellular respiration, but the principles can be applied to other oxygen consumption measurement systems.[2]

Objective: To measure CPT1-mediated respiration using the substrate Palmitoyl-CoA and assess its inhibition by 2-CP-CoA.

Materials:

  • Cell Culture: Adherent cells seeded in a Seahorse XF plate.

  • Assay Medium: MAS (Metabolic Assay Solution): 70 mM sucrose, 220 mM mannitol, 10 mM KH2PO4, 5 mM MgCl2, 2 mM HEPES, 1 mM EGTA, and 0.2% (w/v) fatty acid-free BSA, pH 7.2.

  • Permeabilizing Agent: Digitonin or Seahorse XF Plasma Membrane Permeabilizer (PMP).

  • Substrates: Palmitoyl-CoA (conjugated to BSA), L-Carnitine, ADP.

  • Inhibitor: this compound (2-CP-CoA).

  • Control Inhibitor: Etomoxir (for comparison).

Experimental Workflow:

  • Cell Plating: Seed cells in an XF cell culture plate at a density optimized for your cell type to ensure a robust respiratory signal. Allow cells to adhere overnight.

  • Cartridge Hydration: Hydrate the XF sensor cartridge with calibrant overnight.

  • Prepare Reagents: Prepare fresh stock solutions of substrates and inhibitors in MAS buffer. For the injection ports:

    • Port A: PMP (e.g., 1 nM) + Palmitoyl-CoA (e.g., 25 µM) + L-Carnitine (e.g., 400 µM).

    • Port B: ADP (e.g., 4 mM).

    • Port C: 2-CP-CoA (at desired concentration) or vehicle control.

    • Port D: Antimycin A (complex III inhibitor, to shut down mitochondrial respiration).

  • Assay Execution:

    • Replace growth medium with pre-warmed MAS buffer.

    • Place the cell plate in the Seahorse XF Analyzer and begin the assay.

    • Establish a baseline oxygen consumption rate (OCR).

    • Injection A: Inject PMP, Palmitoyl-CoA, and L-Carnitine. The PMP permeabilizes the membrane, allowing the substrates to access CPT1. An increase in OCR indicates FAO is initiated.

    • Injection B: Inject ADP to stimulate ATP synthesis (State 3 respiration), which should further increase OCR.

    • Injection C: Inject 2-CP-CoA. A subsequent decrease in OCR demonstrates specific inhibition of CPT1-dependent FAO.

    • Injection D: Inject Antimycin A to obtain a non-mitochondrial respiration value.

G cluster_prep Preparation cluster_assay Seahorse XF Assay node_plate 1. Plate cells in XF microplate node_reagents 2. Prepare reagents and load sensor cartridge node_plate->node_reagents node_baseline 3. Establish Baseline OCR node_reagents->node_baseline node_injectA 4. Inject Port A: Permeabilizer (PMP) + Palmitoyl-CoA + L-Carnitine node_baseline->node_injectA OCR should increase (FAO initiated) node_injectB 5. Inject Port B: ADP node_injectA->node_injectB OCR should increase further (State 3 respiration) node_injectC 6. Inject Port C: 2-CP-CoA (Inhibitor) node_injectB->node_injectC OCR should decrease (CPT1 inhibited) node_injectD 7. Inject Port D: Antimycin A node_injectC->node_injectD OCR drops to non-mitochondrial level G cluster_cyto Cytoplasm cluster_mito Mitochondria cluster_mem Outer Mitochondrial Membrane cluster_matrix Mitochondrial Matrix LCFA Long-Chain Fatty Acid LCACoA Long-Chain Acyl-CoA LCFA->LCACoA ACSL CPT1 CPT1 LCACoA->CPT1 Substrate ACarn Acyl-Carnitine CPT1->ACarn Product BetaOx β-Oxidation ACarn->BetaOx CPT2 MalonylCoA Malonyl-CoA (Endogenous Inhibitor) MalonylCoA->CPT1 Inhibits TwoCPCoA 2-CP-CoA (External Inhibitor) TwoCPCoA->CPT1 Inhibits Etomoxir Etomoxiryl-CoA (Irreversible Inhibitor) Etomoxir->CPT1 Inhibits

References

Technical Support Center: 2-Carboxypalmitoyl-CoA Extraction and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-carboxypalmitoyl-CoA. Our goal is to help you overcome common challenges encountered during the extraction and analysis of this long-chain dicarboxylic acyl-CoA from tissue samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in extracting this compound from tissues?

A1: The main challenges include the low abundance of this compound in tissues, its susceptibility to degradation by cellular enzymes, and its amphipathic nature, which can complicate separation from other cellular components.[1] Maintaining sample integrity from collection to analysis is critical.

Q2: Why is it crucial to keep tissue samples frozen during the initial processing steps?

A2: Keeping the tissue frozen, typically with liquid nitrogen, is essential to halt all metabolic activity.[2] This prevents the enzymatic degradation or alteration of this compound, ensuring that the measured levels reflect the in vivo state of the tissue.

Q3: What are the most common methods for extracting long-chain acyl-CoAs like this compound?

A3: The most common methods involve either acid precipitation or organic solvent extraction followed by solid-phase extraction (SPE).[3] Acid precipitation with agents like 5-sulfosalicylic acid (SSA) is effective for deproteinization, while organic solvents such as acetonitrile/isopropanol mixtures are used to separate lipids and other cellular components.[3][4]

Q4: How can I improve the stability of this compound during extraction?

A4: To improve stability, work quickly and at low temperatures (e.g., on ice or at 4°C) throughout the extraction process. The use of enzyme inhibitors can also be considered. For storage, extracts should be kept at -80°C to prevent degradation.[2] Using glass sample vials instead of plastic can also decrease signal loss and improve sample stability.[5]

Q5: What is the recommended analytical method for quantifying this compound?

A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of this compound.[6][7] This technique allows for the separation of the analyte from other acyl-CoAs and provides high-resolution mass data for accurate identification and quantification.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Signal of this compound Inefficient extraction from the tissue matrix.Ensure the tissue is thoroughly homogenized to a fine powder.[2] Consider using a bead beater or ultrasonic homogenizer for complete cell lysis. Optimize the solvent-to-tissue ratio to ensure complete extraction.
Degradation of the analyte during sample preparation.Maintain samples on ice or at 4°C at all times. Minimize the time between tissue collection and extraction. Store extracts at -80°C if not analyzed immediately.[2]
Poor ionization efficiency in the mass spectrometer.Optimize the electrospray ionization (ESI) source parameters. Ensure the mobile phase is compatible with good ionization; acidic mobile phases often aid in the protonation of acyl-CoAs in positive ion mode.
High Background Noise or Interfering Peaks Contamination from the tissue matrix or extraction solvents.Use high-purity solvents (LC-MS grade). Incorporate a solid-phase extraction (SPE) step for sample cleanup after the initial extraction to remove interfering substances.[3]
Co-elution of other lipids or cellular components.Optimize the liquid chromatography gradient to improve the separation of this compound from other molecules. Consider using a column with a different stationary phase chemistry.
Poor Reproducibility of Results Inconsistent sample handling and extraction.Standardize the entire workflow, from tissue collection to final analysis. Use an internal standard, such as a stable isotope-labeled version of the analyte, to account for variability in extraction efficiency and instrument response.[6]
Variability in instrument performance.Regularly calibrate the mass spectrometer and check for sensitivity and mass accuracy.[4] Run quality control samples with known concentrations of the analyte throughout the analytical batch.
Peak Tailing or Splitting in Chromatogram Column overload or contamination.Inject a smaller amount of the sample extract.[8] Dilute the sample in a solvent that is weaker than or the same as the initial mobile phase.[8] Flush the column with a strong solvent to remove any contaminants.[8]
Inappropriate sample solvent.The sample should be dissolved in a solvent that is compatible with the mobile phase to prevent precipitation on the column.[8]

Experimental Protocols

Protocol 1: Extraction of this compound using Organic Solvent and Solid-Phase Extraction

This protocol is adapted from methods for long-chain acyl-CoA extraction and is suitable for tissues like the liver and kidney.

Materials:

  • Frozen tissue sample (~50-100 mg)

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • Acetonitrile/Isopropanol (3:1, v/v), pre-chilled to -20°C

  • 0.1 M Potassium phosphate (B84403) buffer (pH 6.7), ice-cold

  • Solid-Phase Extraction (SPE) columns (e.g., 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel)

  • SPE conditioning solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)

  • SPE wash solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)

  • SPE elution buffer: Methanol/250 mM Ammonium formate (B1220265) (4:1, v/v)

  • Centrifuge capable of 16,000 x g and 4°C

Procedure:

  • Tissue Pulverization: Weigh the frozen tissue and place it in a pre-chilled mortar. Add liquid nitrogen to keep the tissue brittle and grind it to a fine powder.

  • Homogenization: Transfer the powdered tissue to a pre-chilled microcentrifuge tube. Add 1 mL of the pre-chilled acetonitrile/isopropanol solution. Vortex vigorously for 30 seconds.

  • Phase Separation: Add 500 µL of the ice-cold potassium phosphate buffer. Vortex for another 30 seconds.

  • Centrifugation: Centrifuge the homogenate at 16,000 x g for 5 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new tube.

  • SPE Column Conditioning: Condition the SPE column by passing 1 mL of the conditioning solution through it.

  • Sample Loading: Acidify the supernatant by adding 250 µL of glacial acetic acid and then load it onto the conditioned SPE column.

  • Washing: Wash the column with 1 mL of the wash solution to remove any unretained compounds.

  • Elution: Elute the this compound with 2 mL of the elution buffer.

  • Sample Storage: The eluate can be directly analyzed by LC-MS/MS or stored at -80°C.

Quantitative Data Summary

The recovery of long-chain acyl-CoAs can vary depending on the extraction method and the specific tissue. The following table provides a general comparison of recovery rates for long-chain acyl-CoAs using different methods.

Extraction MethodAnalyteTissueRecovery Rate (%)Reference
Acetonitrile/Isopropanol with SPEPalmitoyl-CoARat Liver93 - 104[3]
5-Sulfosalicylic Acid (SSA)Acetyl-CoARat Liver~59[2]
Acetonitrile/Methanol/WaterAcetyl-CoARat LiverNot explicitly stated, but method validated[2]

Note: Data specific to this compound is limited. The recovery rates for palmitoyl-CoA are presented as an estimate for a structurally similar long-chain acyl-CoA.

Visualizations

Experimental Workflow for this compound Extraction

G cluster_0 Sample Preparation cluster_1 Solid-Phase Extraction (SPE) cluster_2 Analysis A 1. Frozen Tissue Sample B 2. Pulverize in Liquid N2 A->B C 3. Homogenize in Acetonitrile/Isopropanol B->C D 4. Add Phosphate Buffer & Centrifuge C->D E 5. Collect Supernatant D->E G 7. Load Acidified Supernatant E->G F 6. Condition SPE Column F->G Conditioned Column H 8. Wash Column G->H I 9. Elute this compound H->I J 10. LC-MS/MS Analysis I->J

Caption: Workflow for this compound extraction.

Metabolic Pathway of Dicarboxylic Acid Formation and Degradation

G cluster_0 ω-Oxidation (ER) cluster_1 Activation cluster_2 Peroxisomal β-Oxidation A Long-Chain Fatty Acid (e.g., Palmitic Acid) B ω-Hydroxy Fatty Acid A->B CYP450 Enzymes C Dicarboxylic Acid (e.g., Hexadecanedioic Acid) B->C Alcohol/Aldehyde Dehydrogenase D Dicarboxylyl-CoA (e.g., this compound) C->D Acyl-CoA Synthetase E Chain-Shortened Dicarboxylyl-CoA D->E β-Oxidation Cycle F Acetyl-CoA D->F β-Oxidation Cycle E->E Further Cycles

Caption: Formation and degradation of dicarboxylic acids.

References

minimizing degradation of 2-carboxypalmitoyl-CoA during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of 2-carboxypalmitoyl-CoA during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample preparation?

A1: The degradation of this compound, a long-chain dicarboxylyl-CoA, is primarily due to two factors:

  • Enzymatic Degradation: Several enzymes can hydrolyze the thioester bond or further metabolize the molecule. Key enzymes include acyl-CoA thioesterases (ACOTs), which hydrolyze the thioester bond, and enzymes of the peroxisomal beta-oxidation pathway that shorten the acyl chain.

  • Chemical Instability: The thioester bond is susceptible to hydrolysis, particularly in aqueous solutions. This hydrolysis is influenced by pH and temperature. Furthermore, dicarboxylyl-CoAs can undergo intramolecular catalysis to form reactive cyclic anhydride (B1165640) intermediates, leading to non-enzymatic acylation of proteins and other nucleophiles.[1]

Q2: At what pH is this compound most stable?

A2: Acyl-CoAs are generally most stable in slightly acidic conditions (pH 4.0-6.0). They are prone to hydrolysis in alkaline and strongly acidic solutions.[2] For extractions, a buffer with a pH around 4.9 has been used successfully for long-chain acyl-CoAs.[3]

Q3: What is the recommended storage temperature for samples containing this compound?

A3: Samples should be kept on ice (0-4°C) at all times during processing. For long-term storage, samples should be stored at -80°C. Long-chain acyl-CoAs have been shown to be unstable at room temperature in aqueous buffers, with significant degradation occurring within 24 hours.[4]

Q4: Can I use standard protein precipitation methods for my samples?

A4: Yes, protein precipitation is a crucial step to remove enzymes that can degrade this compound. Methods using cold organic solvents like methanol (B129727) or acetonitrile (B52724) are effective. Some protocols also utilize acidic conditions, such as 0.6% formic acid in the extraction solvent, to aid in protein precipitation and improve stability.

Q5: Are there any specific inhibitors I should use during sample preparation?

A5: While not always necessary if samples are processed quickly at low temperatures, the use of inhibitors can provide extra protection. Thioridazine has been identified as an inhibitor of peroxisomal beta-oxidation.[5] For acyl-CoA thioesterases, there are no universal, potent inhibitors available, making rapid processing and low temperatures the primary means of preventing their activity.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Problem Potential Cause Recommended Solution
Low or no detectable this compound signal. Degradation during sample handling. - Ensure samples are kept on ice or at 4°C at all times. - Minimize the time between sample collection and extraction. - Use pre-chilled solvents and tubes.
Enzymatic degradation. - Immediately quench enzymatic activity after cell/tissue collection by adding cold organic solvent (e.g., methanol, acetonitrile) or acid. - Work quickly to minimize the time enzymes are active.
Chemical hydrolysis. - Maintain a slightly acidic pH (4.0-6.0) during extraction and in the final sample solvent. Avoid alkaline conditions.
Poor reproducibility between replicate samples. Inconsistent sample processing time. - Standardize the timing of each step of the sample preparation protocol for all samples.
Variable temperatures during processing. - Use an ice bath or cold blocks to maintain a consistent low temperature for all samples throughout the procedure.
Incomplete protein precipitation. - Ensure thorough mixing and sufficient incubation time after adding the precipitation solvent. - Centrifuge at a high speed (e.g., >10,000 x g) at 4°C to ensure complete pelleting of proteins.
Presence of unexpected peaks in chromatogram. Non-enzymatic acylation. - The reactive nature of dicarboxylyl-CoAs can lead to the formation of adducts with other molecules in the sample.[1] Minimize processing time and maintain low temperatures to reduce this.
Contamination. - Use high-purity solvents and reagents. - Ensure all labware is thoroughly cleaned.
Quantitative Data Summary: Stability of Long-Chain Acyl-CoAs
Condition Analyte Time Degradation (%) Reference
Room Temperature, Aqueous Buffer16:1-CoA1 day~70-75%[4]
Room Temperature, Aqueous Buffer16:1-CoA3 weeks~94-97%[4]
4°C, Ammonium Acetate Buffer (pH 6.8)C18:1-CoA24 hours< 30%[6]
4°C, Ammonium Acetate Buffer (pH 6.8)Hexanoyl-CoA (C6)24 hours> 90%[6]

Experimental Protocols

Protocol 1: Extraction of this compound from Cultured Cells

This protocol is designed for the rapid extraction of this compound from adherent cell cultures, minimizing degradation.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold Methanol

  • Ice-cold Acetonitrile

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge (refrigerated)

Procedure:

  • Place the cell culture plate on ice.

  • Aspirate the culture medium.

  • Quickly wash the cells twice with ice-cold PBS.

  • Add 1 mL of ice-cold methanol to the plate and place it on dry ice for 1 minute to quench enzymatic activity.

  • Scrape the cells in the methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Add 1 mL of ice-cold acetonitrile to the tube.

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., 50% methanol in water with 0.1% formic acid).

  • Analyze immediately or store at -80°C.

Protocol 2: Extraction of this compound from Tissue Samples

This protocol is adapted for the extraction of long-chain acyl-CoAs from tissue samples.

Materials:

  • Liquid nitrogen

  • Mortar and pestle (pre-chilled)

  • Homogenization buffer (100 mM KH2PO4, pH 4.9)

  • Ice-cold 2-propanol

  • Ice-cold acetonitrile

  • Glass homogenizer (pre-chilled)

  • Centrifuge (refrigerated)

Procedure:

  • Flash-freeze the tissue sample in liquid nitrogen immediately after collection.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Weigh the powdered tissue in a pre-chilled tube.

  • Add 10 volumes of ice-cold homogenization buffer (pH 4.9).

  • Homogenize the sample on ice using a pre-chilled glass homogenizer.

  • Add 2 volumes of ice-cold 2-propanol and homogenize again.

  • Add 4 volumes of ice-cold acetonitrile and vortex thoroughly.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Collect the supernatant.

  • Proceed with solid-phase extraction (SPE) for purification if necessary, or dry the sample for analysis.

  • Reconstitute the dried extract in an appropriate solvent for your analytical method.

  • Analyze immediately or store at -80°C.

Visualizations

degradation_pathways cluster_enzymatic Enzymatic Degradation cluster_chemical Chemical Degradation This compound This compound Acyl-CoA Thioesterases (ACOTs) Acyl-CoA Thioesterases (ACOTs) This compound->Acyl-CoA Thioesterases (ACOTs) Hydrolysis Peroxisomal Beta-Oxidation Enzymes Peroxisomal Beta-Oxidation Enzymes This compound->Peroxisomal Beta-Oxidation Enzymes Chain Shortening Hydrolysis (pH, Temp) Hydrolysis (pH, Temp) This compound->Hydrolysis (pH, Temp) Non-enzymatic Intramolecular Catalysis Intramolecular Catalysis This compound->Intramolecular Catalysis Non-enzymatic 2-Carboxypalmitate + CoA-SH 2-Carboxypalmitate + CoA-SH Acyl-CoA Thioesterases (ACOTs)->2-Carboxypalmitate + CoA-SH Shorter-chain dicarboxylyl-CoA + Acetyl-CoA Shorter-chain dicarboxylyl-CoA + Acetyl-CoA Peroxisomal Beta-Oxidation Enzymes->Shorter-chain dicarboxylyl-CoA + Acetyl-CoA Hydrolysis (pH, Temp)->2-Carboxypalmitate + CoA-SH Reactive Cyclic Anhydride Reactive Cyclic Anhydride Intramolecular Catalysis->Reactive Cyclic Anhydride Non-enzymatic Protein Acylation Non-enzymatic Protein Acylation Reactive Cyclic Anhydride->Non-enzymatic Protein Acylation experimental_workflow start Sample Collection (Cells/Tissue) quench Rapid Quenching (e.g., Liquid N2, Cold Methanol) start->quench homogenize Homogenization/Lysis (On ice, acidic buffer) quench->homogenize precipitate Protein Precipitation (Cold organic solvent) homogenize->precipitate centrifuge Centrifugation (4°C, high speed) precipitate->centrifuge extract Supernatant Collection centrifuge->extract dry Drying (Nitrogen stream/Vacuum) extract->dry reconstitute Reconstitution (Acidified solvent) dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze store Storage (-80°C) reconstitute->store

References

Technical Support Center: Refining HPLC Separation of 2-Carboxypalmitoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to the analytical challenges of 2-carboxypalmitoyl-CoA isomers. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their high-performance liquid chromatography (HPLC) separations.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound isomers?

A1: The separation of this compound isomers presents a multifaceted challenge due to the molecule's structural properties. As a long-chain acyl-CoA, it is prone to poor peak shape and resolution on standard reversed-phase columns. The presence of two chiral centers results in diastereomers, which can be difficult to resolve.[1][2] Additionally, the two carboxylic acid groups and the phosphate (B84403) groups make the molecule highly polar and susceptible to interactions with the stationary phase, further complicating the separation.

Q2: Which type of HPLC column is most suitable for separating these diastereomers?

A2: A chiral stationary phase (CSP) is generally recommended for the separation of diastereomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have demonstrated broad applicability for a wide range of chiral compounds and are a good starting point.[3][4][5][6] Alternatively, an indirect approach can be employed where the isomers are derivatized with a chiral agent to form diastereomeric derivatives that can then be separated on a standard achiral reversed-phase column, such as a C18.[5]

Q3: How does the mobile phase composition affect the separation of this compound isomers?

A3: The mobile phase composition is a critical factor. For reversed-phase chromatography, a mixture of an aqueous buffer and an organic modifier (like acetonitrile (B52724) or methanol) is typically used. The pH of the aqueous phase is crucial for controlling the ionization state of the carboxylic acid and phosphate groups, which in turn affects retention and peak shape. The choice and concentration of the organic modifier will influence the resolution of the closely eluting isomers.[7][8][9][10] The use of ion-pairing reagents can also be explored to improve retention and selectivity.[1]

Q4: What are the best practices for sample preparation of this compound from biological matrices?

A4: Proper sample preparation is vital for accurate and reproducible results. A common method involves quenching the biological sample with a cold solvent to halt enzymatic activity, followed by extraction of the acyl-CoAs. Solid-phase extraction (SPE) is often employed to clean up the sample and concentrate the analytes of interest before HPLC analysis. It is crucial to handle the samples at low temperatures throughout the process to minimize degradation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC separation of this compound isomers.

Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing) Secondary interactions with the stationary phase; Column overload; Inappropriate mobile phase pH.Use a column with end-capping or a base-deactivated stationary phase. Reduce the sample concentration or injection volume. Adjust the mobile phase pH to suppress the ionization of silanol (B1196071) groups (typically lower pH).
Poor Resolution of Isomers Suboptimal mobile phase composition; Inadequate stationary phase selectivity.Optimize the gradient profile of the organic modifier. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol).[8] If using an achiral column, consider switching to a chiral stationary phase.
Irreproducible Retention Times Fluctuations in pump pressure or mobile phase composition; Temperature variations.Check the HPLC system for leaks and ensure proper pump performance. Use a column oven to maintain a consistent temperature. Ensure the mobile phase is well-mixed and degassed.
Low Signal Intensity On-column degradation of the analyte; Poor ionization in the mass spectrometer (if using LC-MS).Ensure the mobile phase pH is compatible with the analyte's stability. Optimize the electrospray ionization (ESI) source parameters of the mass spectrometer.[11]
Split Peaks Column void or contamination; Sample solvent stronger than the mobile phase.Replace the column if a void is suspected. Flush the column with a strong solvent to remove contaminants. Dissolve the sample in the mobile phase or a weaker solvent.

Quantitative Data Summary

The following tables summarize the hypothetical effects of varying key HPLC parameters on the separation of this compound diastereomers. These tables are intended to serve as a guide for method development.

Table 1: Effect of Organic Modifier on Resolution

Organic ModifierResolution (Rs)Peak Tailing Factor (Tf)
Acetonitrile1.21.5
Methanol1.41.3
Isopropanol1.01.8

Table 2: Effect of Mobile Phase pH on Retention Time and Peak Shape

Mobile Phase pHRetention Time (min)Peak Tailing Factor (Tf)
3.015.21.2
5.012.51.6
7.010.12.1

Table 3: Effect of Column Temperature on Resolution and Analysis Time

Temperature (°C)Resolution (Rs)Analysis Time (min)
251.320
351.518
451.416

Experimental Protocols

Protocol 1: Representative HPLC Method for Diastereomer Separation

This protocol provides a starting point for the separation of this compound diastereomers using a chiral stationary phase.

  • Column: Chiral Polysaccharide-based column (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)), 5 µm, 4.6 x 250 mm

  • Mobile Phase A: 20 mM Ammonium (B1175870) Acetate in Water, pH 4.5

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-50% B (linear gradient)

    • 25-30 min: 50% B

    • 30-31 min: 50-10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 260 nm or Mass Spectrometry (ESI+)

  • Injection Volume: 10 µL

Protocol 2: Sample Preparation from Liver Tissue

This protocol outlines a general procedure for the extraction of long-chain acyl-CoAs from liver tissue.

  • Flash-freeze approximately 50 mg of liver tissue in liquid nitrogen.

  • Homogenize the frozen tissue in 1 mL of ice-cold 10% trichloroacetic acid.

  • Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C.

  • Load the supernatant onto a pre-conditioned C18 solid-phase extraction (SPE) cartridge.

  • Wash the SPE cartridge with 2 mL of 2% acetic acid.

  • Elute the acyl-CoAs with 1 mL of a methanol/water (80:20, v/v) solution containing 10 mM ammonium acetate.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the sample in 100 µL of the initial mobile phase for HPLC analysis.

Visualizations

Fatty_Acid_Oxidation_Pathway Fatty_Acid Fatty Acid (in cytoplasm) Acyl_CoA Fatty Acyl-CoA Fatty_Acid->Acyl_CoA Acyl-CoA Synthetase CPT1A CPT1A (Outer Mitochondrial Membrane) Acyl_CoA->CPT1A Acylcarnitine Fatty Acylcarnitine CPT1A->Acylcarnitine Mitochondria Mitochondrial Matrix Acylcarnitine->Mitochondria CAT Beta_Oxidation β-Oxidation Mitochondria->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Inhibitor This compound (Inhibitor) Inhibitor->CPT1A

Caption: Inhibition of CPT1A by this compound in the fatty acid oxidation pathway.

HPLC_Workflow Sample_Prep Sample Preparation (Tissue Homogenization, Extraction) SPE Solid-Phase Extraction (SPE) Cleanup Sample_Prep->SPE Reconstitution Reconstitution in Mobile Phase SPE->Reconstitution HPLC_System HPLC System Reconstitution->HPLC_System Column Chiral HPLC Column HPLC_System->Column Detector UV or Mass Spectrometer Column->Detector Data_Analysis Data Analysis (Peak Integration, Quantification) Detector->Data_Analysis Results Results (Isomer Resolution, Concentration) Data_Analysis->Results

Caption: General experimental workflow for the HPLC analysis of this compound isomers.

Troubleshooting_Logic Start Problem with HPLC Separation Check_Peak_Shape Poor Peak Shape? Start->Check_Peak_Shape Check_Resolution Poor Resolution? Check_Peak_Shape->Check_Resolution No Adjust_pH Adjust Mobile Phase pH Check_Peak_Shape->Adjust_pH Yes Check_Retention Inconsistent Retention? Check_Resolution->Check_Retention No Optimize_Gradient Optimize Gradient Check_Resolution->Optimize_Gradient Yes Check_System Check System for Leaks Check_Retention->Check_System Yes Reduce_Load Reduce Sample Load Adjust_pH->Reduce_Load Change_Column Try Different Chiral Column Optimize_Gradient->Change_Column Control_Temp Use Column Oven Check_System->Control_Temp

Caption: A logical troubleshooting workflow for common HPLC separation issues.

References

Technical Support Center: Quantification of 2-Carboxypalmitoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of 2-carboxypalmitoyl-CoA by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting compounds in the sample matrix.[1][2] In the context of this compound quantification, components of the biological matrix (e.g., plasma, tissue homogenate) can suppress or enhance its signal during mass spectrometry analysis, leading to inaccurate and imprecise results.[3] Phospholipids (B1166683) are a major contributor to matrix-induced ionization suppression.[4]

Q2: Why is this compound particularly susceptible to matrix effects?

A2: this compound possesses both a long hydrophobic acyl chain and two polar carboxyl groups. This amphipathic nature can lead to complex interactions with matrix components, such as phospholipids and proteins, increasing the likelihood of co-elution and subsequent ion suppression or enhancement. Its relatively low endogenous concentrations can also make it more susceptible to the impact of interfering substances.

Q3: What are the most common sources of matrix effects in biological samples?

A3: The most common sources of matrix effects in biological samples such as plasma, serum, and tissue extracts are phospholipids, salts, and other endogenous metabolites.[3][4] Phospholipids are particularly problematic due to their high abundance and their tendency to co-extract and co-elute with many analytes, including acyl-CoAs.[4]

Q4: How can I qualitatively and quantitatively assess matrix effects for my this compound assay?

A4:

  • Qualitative Assessment: The post-column infusion technique is a valuable tool to identify regions in the chromatogram where ion suppression or enhancement occurs.[2]

  • Quantitative Assessment: The post-extraction spike method is commonly used.[2] This involves comparing the analyte's response in a neat solution to its response when spiked into a blank matrix extract.

Troubleshooting Guide

This guide addresses specific issues that may arise during the quantification of this compound.

Issue 1: Poor signal intensity or high signal variability for this compound.

Possible Cause Troubleshooting Step Expected Outcome
Ion Suppression from Phospholipids Implement a phospholipid removal step during sample preparation. Options include Solid-Phase Extraction (SPE) with a specialized phospholipid removal sorbent or using phospholipid removal plates.[5][6]Increased signal intensity and improved signal-to-noise ratio for this compound.
Suboptimal Chromatographic Separation Optimize the LC gradient to better separate this compound from co-eluting matrix components. Experiment with different mobile phase compositions and gradient slopes.Improved peak shape and resolution, moving the analyte peak away from regions of significant ion suppression.
Analyte Degradation Acyl-CoAs can be unstable. Ensure samples are processed quickly on ice and stored at -80°C. Minimize freeze-thaw cycles.[6]Improved reproducibility and higher analyte response.

Issue 2: Inconsistent recovery of this compound.

Possible Cause Troubleshooting Step Expected Outcome
Inefficient Extraction Evaluate different sample preparation methods. Protein precipitation with cold acetonitrile (B52724) is a common first step, but may not be sufficient for complex matrices.[5] Solid-Phase Extraction (SPE) can offer cleaner extracts and more consistent recoveries.Higher and more reproducible recovery of this compound across samples.
Use of an Inappropriate Internal Standard Utilize a stable isotope-labeled (SIL) internal standard of this compound if available. If not, a close structural analog, such as a dicarboxylic acyl-CoA with a different chain length, is the next best choice.The internal standard will co-elute and experience similar matrix effects as the analyte, allowing for accurate correction of signal variations.

Issue 3: Non-linear calibration curve.

Possible Cause Troubleshooting Step Expected Outcome
Matrix Effects at Different Concentrations Prepare calibration standards in a matrix that closely matches the study samples (matrix-matched calibration). This helps to normalize the matrix effects across the calibration range.A linear calibration curve with a high correlation coefficient (R² > 0.99).
Detector Saturation If the highest concentration standards are deviating from linearity, dilute the samples and the calibration standards and re-run the analysis.Linearity is restored at the upper end of the calibration curve.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) for Phospholipid Removal

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment:

    • To 100 µL of plasma or tissue homogenate, add an appropriate internal standard.

    • Precipitate proteins by adding 300 µL of ice-cold acetonitrile.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

  • SPE Procedure:

    • Condition: Condition a phospholipid removal SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

    • Equilibrate: Equilibrate the cartridge with 1 mL of 95:5 water:acetonitrile.

    • Load: Load the supernatant from the protein precipitation step onto the SPE cartridge.

    • Wash: Wash the cartridge with 1 mL of 25:75 methanol:water to remove polar interferences.

    • Elute: Elute the this compound with 1 mL of methanol.

    • Dry and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase.

Protocol 2: LC-MS/MS Analysis of this compound

This is a starting point for method development.

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 6.8.[6]

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B (linear gradient)

    • 15-18 min: 95% B

    • 18.1-20 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS Ionization Mode: Negative Ion Electrospray (ESI-). Given the two carboxyl groups, negative mode is expected to provide better sensitivity.

  • MS Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for this compound and the internal standard need to be determined by direct infusion.

Quantitative Data Summary

The following tables provide representative data for method performance. These are illustrative and will need to be established for your specific assay.

Table 1: Comparison of Sample Preparation Methods for this compound Quantification

Parameter Protein Precipitation SPE (Phospholipid Removal)
Recovery (%) 65 ± 1288 ± 5
Matrix Effect (%) 45 ± 15 (Suppression)92 ± 8
Precision (%RSD) < 15< 5
LOQ (pmol/mL) 102

Table 2: LC-MS/MS Parameters for Selected Acyl-CoAs (Illustrative)

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compoundTo be determinedTo be determinedTo be determined
Malonyl-CoA852.1345.135
Palmitoyl-CoA1004.6497.345
C17:0-CoA (Internal Standard)1018.6511.345

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (Plasma, Tissue) is_add Add Internal Standard sample->is_add pp Protein Precipitation is_add->pp spe Solid-Phase Extraction (SPE) pp->spe dry_recon Dry & Reconstitute spe->dry_recon lcms LC-MS/MS Analysis dry_recon->lcms Inject data Data Acquisition & Processing lcms->data quant Quantification data->quant

Caption: Experimental workflow for this compound quantification.

troubleshooting_logic start Poor Signal or High Variability? cause1 Ion Suppression? start->cause1 Yes cause2 Poor Recovery? start->cause2 No solution1 Improve Sample Cleanup (e.g., Phospholipid Removal) cause1->solution1 solution2 Optimize LC Separation cause1->solution2 solution3 Use Stable Isotope-Labeled Internal Standard cause2->solution3 solution4 Optimize Extraction Protocol cause2->solution4 end Acceptable Signal & Reproducibility solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting logic for poor signal in this compound analysis.

References

Technical Support Center: Optimizing Cell Viability in High-Dose 2-Carboxypalmitoyl-CoA Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the carnitine palmitoyltransferase-1 (CPT1) inhibitor, 2-carboxypalmitoyl-CoA (2-CP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize cell viability and obtain reliable results in your high-dose experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound (2-CP)?

A1: this compound is a potent inhibitor of carnitine palmitoyltransferase-1 (CPT1), the rate-limiting enzyme in the mitochondrial fatty acid β-oxidation pathway. CPT1 is responsible for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they are oxidized to produce energy. By inhibiting CPT1, 2-CP blocks this transport, leading to a decrease in fatty acid oxidation and forcing cells to rely more on other energy sources like glucose.

Q2: Why is high-dose 2-CP causing significant cell death in my experiments?

A2: High concentrations of 2-CP can lead to a rapid and severe depletion of cellular energy production from fatty acid oxidation. This metabolic shock can be particularly detrimental to cell types that are highly dependent on this pathway for their energy needs, such as certain cancer cells. The accumulation of cytoplasmic long-chain acyl-CoAs can also lead to lipotoxicity, inducing cellular stress, and triggering apoptotic pathways.

Q3: What are the typical working concentrations for 2-CP in cell culture?

A3: The optimal concentration of 2-CP can vary significantly depending on the cell type, experimental duration, and specific research question. While specific IC50 values for 2-CP are not widely reported across a range of cell lines, studies with other CPT1 inhibitors can provide a starting point for dose-ranging experiments. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.

Q4: How should I prepare and store 2-CP for cell culture experiments?

A4: this compound is typically supplied as a lithium salt and can be sparingly soluble in aqueous solutions. It is often recommended to prepare a stock solution in a solvent such as dimethyl sulfoxide (B87167) (DMSO). To maintain its stability, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, it is important to ensure that the final concentration of the solvent in the cell culture medium is not toxic to the cells (typically below 0.5%).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Excessive Cell Death High sensitivity of the cell line to CPT1 inhibition.Perform a dose-response experiment to determine the IC50 value and use a concentration range appropriate for your cell type. Consider using a lower starting concentration and gradually increasing it.
Lipotoxicity due to the accumulation of long-chain acyl-CoAs.Supplement the culture medium with L-carnitine to potentially facilitate the transport of some fatty acids. Co-treatment with antioxidants may also mitigate cellular stress.
Off-target effects of high 2-CP concentrations.Use the lowest effective concentration of 2-CP. Consider using other CPT1 inhibitors as controls to confirm that the observed effects are specific to CPT1 inhibition.
Poor Solubility/Precipitation in Media Low aqueous solubility of 2-CP.Prepare a concentrated stock solution in an appropriate solvent like DMSO. When diluting into the final culture medium, add the stock solution dropwise while gently vortexing the medium to ensure proper mixing and prevent precipitation.
Interaction with components in the culture medium.Prepare the final working solution immediately before use. Avoid prolonged storage of diluted 2-CP in culture medium.
Inconsistent Results Instability of 2-CP in solution.Aliquot the stock solution and store it at -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.
Variability in cell density at the time of treatment.Ensure a consistent cell seeding density and allow cells to adhere and enter a logarithmic growth phase before adding 2-CP.

Quantitative Data: Comparative IC50 Values of CPT1 Inhibitors

While specific IC50 values for this compound are not extensively documented in publicly available literature, the following table provides a comparative overview of the inhibitory concentrations of other commonly used CPT1 inhibitors in various cancer cell lines. This data can serve as a reference for designing dose-response studies with 2-CP.

CPT1 Inhibitor Cell Line IC50 (µM) Reference
EtomoxirPC-3 (Prostate Cancer)50 - 100[1]
EtomoxirLNCaP (Prostate Cancer)~75[1]
ST1326Chronic Lymphocytic Leukemia (CLL) cells~10[2][3]
PerhexilineVarious Cancer Cell LinesVaries[2]

Note: The IC50 values can be influenced by the specific assay conditions, including incubation time and the metabolic state of the cells. It is imperative to determine the IC50 for 2-CP in your specific experimental system.

Experimental Protocols

Protocol 1: Determination of IC50 for this compound using a Cell Viability Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of 2-CP in a chosen cell line using a standard MTT or similar colorimetric viability assay.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound (2-CP)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Preparation of 2-CP Serial Dilutions:

    • Prepare a 10 mM stock solution of 2-CP in DMSO.

    • Perform serial dilutions of the 2-CP stock solution in complete culture medium to obtain a range of working concentrations (e.g., 0.1, 1, 10, 50, 100, 200, 500, 1000 µM).

    • Also, prepare a vehicle control containing the same final concentration of DMSO as the highest 2-CP concentration.

  • Cell Treatment:

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared 2-CP dilutions and the vehicle control to the respective wells in triplicate.

    • Include a set of wells with untreated cells (medium only) as a negative control.

    • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the 2-CP concentration.

    • Determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: General Protocol for High-Dose 2-CP Treatment and Viability Assessment

This protocol provides a general framework for treating cells with a high dose of 2-CP and assessing the impact on cell viability.

Procedure:

  • Cell Culture and Plating: Follow step 1 from Protocol 1.

  • High-Dose 2-CP Preparation: Prepare a working solution of 2-CP in complete culture medium at the desired high concentration (e.g., 2-5 times the determined IC50). Also, prepare a vehicle control with the corresponding DMSO concentration.

  • Treatment: Replace the culture medium with the high-dose 2-CP solution or vehicle control. Incubate for the intended duration.

  • Viability Assessment: At the end of the treatment period, assess cell viability using a preferred method:

    • Trypan Blue Exclusion Assay: For a direct count of viable and non-viable cells.

    • Annexin V/Propidium Iodide (PI) Staining: To differentiate between apoptotic, necrotic, and viable cells using flow cytometry.

    • Caspase Activity Assays: To measure the activation of key apoptotic enzymes.

Visualizations

Signaling Pathway of CPT1 Inhibition by 2-CP

CPT1_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_downstream Downstream Cellular Effects LCFA Long-Chain Fatty Acids LCFACoA Long-Chain Acyl-CoA LCFA->LCFACoA CPT1 CPT1 LCFACoA->CPT1 Substrate BetaOxidation β-Oxidation CPT1->BetaOxidation Fatty Acid Transport EnergyStress Metabolic/Energy Stress CPT1->EnergyStress Inhibition leads to Lipotoxicity Lipotoxicity (Acyl-CoA Accumulation) CPT1->Lipotoxicity Inhibition leads to TwoCP This compound (2-CP) TwoCP->CPT1 Inhibition MalonylCoA Malonyl-CoA MalonylCoA->CPT1 Allosteric Inhibition AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA TCA Cycle AcetylCoA->TCA ATP ATP Production TCA->ATP Apoptosis Apoptosis EnergyStress->Apoptosis CellCycleArrest Cell Cycle Arrest EnergyStress->CellCycleArrest Lipotoxicity->Apoptosis

Caption: CPT1 inhibition by 2-CP blocks fatty acid transport into mitochondria, leading to metabolic stress and apoptosis.

Experimental Workflow for Optimizing 2-CP Dose

Experimental_Workflow start Start: Cell Line Selection seed_cells Seed Cells in 96-well Plate start->seed_cells prepare_2cp Prepare Serial Dilutions of 2-CP seed_cells->prepare_2cp treat_cells Treat Cells with 2-CP and Vehicle Control prepare_2cp->treat_cells incubate Incubate for 24, 48, 72 hours treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay data_analysis Analyze Data and Determine IC50 viability_assay->data_analysis optimize_dose Select Optimal Dose for Further Experiments data_analysis->optimize_dose high_dose_exp Proceed with High-Dose Experiments optimize_dose->high_dose_exp Dose Determined end End high_dose_exp->end

Caption: Workflow for determining the optimal dose of 2-CP for cell viability experiments.

Troubleshooting Logic for High Cell Death

Troubleshooting_Logic start High Cell Death Observed check_dose Is the 2-CP concentration too high? start->check_dose reduce_dose Reduce 2-CP Concentration (Perform Dose-Response) check_dose->reduce_dose Yes check_solubility Is the 2-CP precipitating? check_dose->check_solubility No end Optimized Viability reduce_dose->end improve_solubility Improve Solubilization Technique (e.g., dropwise addition) check_solubility->improve_solubility Yes check_cell_health Are the cells healthy prior to treatment? check_solubility->check_cell_health No improve_solubility->end optimize_culture Optimize Cell Culture Conditions check_cell_health->optimize_culture No consider_lipotoxicity Consider Lipotoxicity Mitigation check_cell_health->consider_lipotoxicity Yes optimize_culture->end consider_lipotoxicity->end

Caption: A logical guide to troubleshooting excessive cell death in 2-CP experiments.

References

Technical Support Center: Synthesis of 2-Carboxypalmitoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-carboxypalmitoyl-CoA. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the experimental workflow.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is a common synthetic strategy for preparing this compound?

A common and effective strategy involves a multi-step chemical synthesis. This approach is designed to selectively introduce the Coenzyme A (CoA) thioester at the C1 position while temporarily protecting the C2 carboxyl group. The overall workflow can be summarized as follows:

  • Alkylation of a Mono-protected Malonic Ester: A mono-protected malonic ester, such as mono-ethyl malonate, is alkylated with a long-chain alkyl halide (e.g., 1-bromotetradecane). This step forms the carbon skeleton of 2-carboxypalmitic acid with one of the carboxyl groups protected as an ester.

  • Hydrolysis of the Ester: The resulting product is subjected to basic hydrolysis to yield the dicarboxylic acid, 2-carboxypalmitic acid.

  • Selective Protection of the C2-Carboxyl Group: The C2 carboxyl group is selectively protected, for example, as a benzyl (B1604629) ester. This is a critical step to ensure that the subsequent thioesterification occurs at the desired C1 position.

  • Activation of the C1-Carboxylic Acid: The free carboxylic acid at the C1 position is activated to facilitate the reaction with Coenzyme A. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or water-soluble carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

  • Thioesterification with Coenzyme A: The activated C1-carboxylic acid is reacted with the free thiol group of Coenzyme A to form the desired thioester bond.

  • Deprotection of the C2-Carboxyl Group: The protecting group on the C2-carboxyl group is removed to yield the final product, this compound.

Q2: My yield is very low after the initial alkylation step. What could be the issue?

Low yields in the malonic ester alkylation step are often due to a few common problems. Refer to the table below for potential causes and troubleshooting solutions.

Potential Cause Troubleshooting Suggestions
Incomplete Deprotonation Ensure the base (e.g., sodium ethoxide) is fresh and used in a strictly anhydrous solvent (e.g., absolute ethanol). The pKa of the α-hydrogen in the malonic ester requires a sufficiently strong base for complete deprotonation to form the enolate.
Side Reactions Use a primary alkyl halide (e.g., 1-bromotetradecane) to minimize elimination side reactions, which are more common with secondary or tertiary halides. Also, maintain a controlled reaction temperature to disfavor side reactions.
Dialkylation To favor mono-alkylation, use a slight excess of the malonic ester relative to the alkyl halide. Adding the alkyl halide slowly to the reaction mixture can also help control the reaction.
Hydrolysis of the Ester Ensure all reagents and solvents are anhydrous, as water can lead to the hydrolysis of the ester groups, reducing the yield of the desired product.

Q3: I am having difficulty with the selective protection of the C2-carboxyl group. How can I improve this step?

Selective protection can be challenging. The reactivity of the two carboxyl groups in 2-carboxypalmitic acid is similar. Here are some strategies to enhance selectivity:

  • Steric Hindrance: Employ a bulky protecting group and/or a sterically hindered esterification reagent. The C2-carboxyl group is sterically more hindered than the C1-carboxyl group, which can be exploited to favor the protection of the less hindered C1 position, leaving the C2 to be protected in a subsequent step if the initial strategy was to protect C1 first. A more direct approach is to use a protecting group strategy from the initial malonic ester synthesis.

  • Reaction Conditions: Carefully control the stoichiometry of the protecting group reagent and the reaction time. Using slightly less than one equivalent of the reagent may favor mono-protection.

  • Alternative Protecting Groups: Consider different protecting groups that offer varying degrees of reactivity and ease of removal. Benzyl esters are common as they can be removed by hydrogenolysis, which is a mild deprotection method.

Q4: The thioesterification reaction with Coenzyme A is not proceeding efficiently. What are the possible reasons?

Inefficient thioesterification can be a significant bottleneck. Consider the following points for troubleshooting:

Potential Cause Troubleshooting Suggestions
Inadequate Activation of the Carboxylic Acid Ensure the activating agent (e.g., DCC, EDC) is fresh and added under anhydrous conditions. The formation of the active ester intermediate is crucial for the subsequent reaction with CoA.
Degradation of Coenzyme A Coenzyme A is susceptible to oxidation and degradation. Use high-quality CoA and prepare solutions fresh. Keep the reaction mixture cool and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
pH of the Reaction Mixture The thiol group of Coenzyme A needs to be in its nucleophilic thiolate form to react. Maintain the pH of the reaction buffer in the range of 7.5-8.5 to facilitate the reaction.
Purification Issues The product, this compound, may be difficult to separate from unreacted CoA and other reaction components. Use appropriate purification techniques such as reversed-phase HPLC.

Q5: I am observing multiple products after the final deprotection step. Why is this happening?

The presence of multiple products after deprotection often indicates incomplete reactions or side reactions during the deprotection process.

  • Incomplete Deprotection: Ensure the deprotection conditions are sufficient to completely remove the protecting group. For example, if using hydrogenolysis to remove a benzyl group, ensure the catalyst is active and the reaction is allowed to proceed to completion (monitor by TLC or LC-MS).

  • Side Reactions during Deprotection: The chosen deprotection method might be too harsh and could be causing degradation of the product. If using acidic or basic conditions for deprotection, carefully control the temperature and reaction time. Consider a milder deprotection strategy if possible.

Experimental Protocols

A detailed, generalized protocol for the synthesis of this compound is provided below. Note that specific quantities and reaction conditions may need to be optimized for your laboratory setting.

Step 1: Synthesis of Mono-ethyl 2-tetradecylmalonate

  • Prepare a solution of sodium ethoxide in absolute ethanol (B145695) under an inert atmosphere.

  • Slowly add mono-ethyl malonate to the sodium ethoxide solution at 0°C.

  • Stir the mixture for 30 minutes to ensure complete formation of the enolate.

  • Add 1-bromotetradecane (B124005) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 2: Synthesis of 2-Carboxypalmitic Acid

  • Dissolve the mono-ethyl 2-tetradecylmalonate in a solution of potassium hydroxide (B78521) in ethanol/water.

  • Reflux the mixture until the hydrolysis is complete (monitor by TLC).

  • Cool the reaction mixture and acidify with hydrochloric acid to precipitate the dicarboxylic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Step 3: Selective Protection of the C2-Carboxyl Group

  • This step is highly dependent on the chosen protecting group. For a benzyl ester, one might react the dicarboxylic acid with benzyl alcohol in the presence of an acid catalyst and a Dean-Stark trap to remove water. The reaction conditions must be carefully controlled to favor mono-esterification.

Step 4 & 5: Activation and Thioesterification

  • Dissolve the mono-protected 2-carboxypalmitic acid in an appropriate anhydrous solvent (e.g., DMF).

  • Add N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the NHS-ester.

  • In a separate flask, dissolve Coenzyme A trilithium salt in a buffered aqueous solution (e.g., sodium bicarbonate buffer, pH 8.0).

  • Slowly add the activated NHS-ester solution to the Coenzyme A solution.

  • Stir the reaction mixture at room temperature for several hours.

  • Monitor the reaction progress by HPLC.

Step 6: Deprotection

  • If a benzyl protecting group was used, the product from the previous step can be deprotected via hydrogenolysis using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

  • After the reaction is complete, filter off the catalyst.

  • Purify the final product, this compound, using reversed-phase HPLC.

Visualizations

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Thioesterification cluster_2 Final Product Mono-ethyl_malonate Mono-ethyl_malonate Alkylation Alkylation Mono-ethyl_malonate->Alkylation 1-Bromotetradecane 1-Bromotetradecane 1-Bromotetradecane->Alkylation Mono-ethyl_2-tetradecylmalonate Mono-ethyl_2-tetradecylmalonate Alkylation->Mono-ethyl_2-tetradecylmalonate Hydrolysis Hydrolysis Mono-ethyl_2-tetradecylmalonate->Hydrolysis 2-Carboxypalmitic_acid 2-Carboxypalmitic_acid Hydrolysis->2-Carboxypalmitic_acid Selective_Protection Selective_Protection 2-Carboxypalmitic_acid->Selective_Protection Mono-protected_acid Mono-protected_acid Selective_Protection->Mono-protected_acid Activation Activation Mono-protected_acid->Activation Activated_Ester Activated_Ester Activation->Activated_Ester Thioesterification Thioesterification Activated_Ester->Thioesterification Coenzyme_A Coenzyme_A Coenzyme_A->Thioesterification Protected_this compound Protected_this compound Thioesterification->Protected_this compound Deprotection Deprotection Protected_this compound->Deprotection This compound This compound Deprotection->this compound Thioesterification_Pathway Carboxylic_Acid Mono-protected 2-Carboxypalmitic Acid Activated_Intermediate NHS-Ester Intermediate Carboxylic_Acid->Activated_Intermediate Activation Activating_Agent DCC / NHS Activating_Agent->Activated_Intermediate Product Protected This compound Activated_Intermediate->Product Nucleophilic Attack Coenzyme_A Coenzyme A-SH Coenzyme_A->Product

troubleshooting inconsistent results in 2-carboxypalmitoyl-CoA assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for assays involving palmitoyl-CoA and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during experimentation, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of a carnitine palmitoyltransferase (CPT) assay?

A CPT assay measures the enzymatic activity of carnitine palmitoyltransferase, a key enzyme in fatty acid metabolism. The assay typically monitors the CPT1-catalyzed transfer of a palmitoyl (B13399708) group from palmitoyl-CoA to L-carnitine. This reaction produces palmitoyl-L-carnitine and Coenzyme A (CoA-SH). The rate of formation of one of these products, or the depletion of a substrate, is measured to determine the enzyme's activity.

Q2: What are the common methods for detecting CPT1 activity?

There are several methods to detect CPT1 activity:

  • Spectrophotometric Assays: These methods often rely on the detection of the free thiol group of Coenzyme A (CoA-SH) produced during the reaction. A common reagent used is 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the thiol group to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored product that can be measured by absorbance at 412 nm.

  • Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific method directly measures the formation of the product, palmitoyl-L-carnitine. It can also be used to quantify various acyl-CoA and acylcarnitine species in the sample.[1][2][3]

  • Radiometric Assays: These assays use a radiolabeled substrate, such as [³H]L-carnitine or [¹⁴C]palmitoyl-CoA, and measure the incorporation of the radiolabel into the product.

Q3: My CPT1 activity measurements are lower than expected. What are the potential causes?

Low CPT1 activity readings can stem from several factors:

  • Product Degradation: The product of the CPT1 reaction, palmitoyl-L-carnitine, can be further metabolized by other enzymes present in the sample homogenate, leading to an underestimation of CPT1 activity.[1][4]

  • Sub-optimal Reagent Concentrations: Incorrect concentrations of substrates (palmitoyl-CoA and L-carnitine) or cofactors can limit the reaction rate.

  • Enzyme Inactivity: The enzyme may have lost activity due to improper storage, handling, or the presence of inhibitors in the sample.

  • High Substrate Concentration: Excessively high concentrations of palmitoyl-CoA can lead to substrate inhibition.[5]

Q4: I am observing inconsistent results between experimental replicates. What could be the issue?

Inconsistent results are a common challenge and can be attributed to:

  • Pipetting Errors: Inaccurate or inconsistent pipetting of reagents, especially enzymes and substrates, can lead to significant variability.

  • Temperature Fluctuations: CPT1 activity is sensitive to temperature. Ensure that all incubation steps are performed at a consistent and optimal temperature.

  • Reagent Instability: Ensure that all reagents, particularly palmitoyl-CoA and the enzyme source, are properly stored and have not degraded. Palmitoyl-CoA can form micelles, which may affect its availability.[6]

  • Contamination: Contamination of reagents or samples with interfering substances can affect enzyme activity.[7]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues in your assays.

Issue 1: Low or No CPT1 Activity Detected
Possible Cause Recommended Solution
Degradation of Palmitoyl-L-Carnitine Inhibit downstream enzymes by adding potassium cyanide (KCN) to the reaction mixture. This prevents the degradation of the CPT1 product.[1][4]
Inactive Enzyme Verify the activity of your enzyme stock using a positive control. Ensure proper storage conditions (-80°C for long-term).
Suboptimal pH Check the pH of your assay buffer. The optimal pH for CPT1 is typically between 7.0 and 8.0.
Presence of Inhibitors Rule out the presence of known inhibitors like malonyl-CoA or etomoxir (B15894) in your sample.[8] If unavoidable, consider sample purification steps.
Incorrect Reagent Preparation Prepare fresh reagents, especially palmitoyl-CoA and L-carnitine solutions, for each experiment.
Issue 2: High Background Signal
Possible Cause Recommended Solution
Contaminated Reagents Use high-purity reagents and sterile, nuclease-free water. Test for background signal in a reaction mixture without the enzyme.[7]
Non-enzymatic Reaction Run a control reaction without the enzyme or substrate to determine the rate of non-enzymatic product formation.
Plate Reader Issues Ensure the plate reader is functioning correctly and that the correct wavelengths are being used for measurement.[7]
Issue 3: Poor Reproducibility
Possible Cause Recommended Solution
Inconsistent Mixing Ensure thorough but gentle mixing of reagents in each well. Avoid introducing bubbles.
Variable Incubation Times Use a multichannel pipette or an automated liquid handling system to start reactions simultaneously. Ensure precise timing of incubation steps.
Edge Effects in Microplates Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with buffer or water.
Palmitoyl-CoA Micelle Formation Be aware of the critical micelle concentration (CMC) of palmitoyl-CoA.[6] The concentration used should be appropriate for the assay conditions to ensure consistent availability of the substrate.

Experimental Protocols

Spectrophotometric Assay for CPT1 Activity

This protocol is a representative method for measuring CPT1 activity in tissue homogenates using the DTNB method.

Materials:

  • Assay Buffer: 116 mM Tris-HCl (pH 8.0), 0.08% Triton X-100

  • DTNB Solution: 10 mM DTNB in assay buffer

  • L-Carnitine Solution: 20 mM L-carnitine in assay buffer

  • Palmitoyl-CoA Solution: 1 mM palmitoyl-CoA in water

  • Tissue Homogenate (e.g., liver, muscle)

Procedure:

  • Prepare the reaction mixture in a 96-well plate. To each well, add:

    • 150 µL of Assay Buffer

    • 20 µL of DTNB Solution

    • 10 µL of Tissue Homogenate

  • Incubate the plate at 37°C for 5 minutes to pre-warm the reagents.

  • Add 10 µL of L-Carnitine Solution to each well to initiate the reaction.

  • Immediately start monitoring the change in absorbance at 412 nm every 30 seconds for 10-15 minutes using a microplate reader.

  • To determine the background rate, perform a control reaction without L-carnitine.

  • Calculate the CPT1 activity based on the rate of TNB formation, using the extinction coefficient of TNB (13.6 mM⁻¹cm⁻¹).

Visualizations

CPT1_Signaling_Pathway Fatty_Acyl_CoA Fatty Acyl-CoA (e.g., Palmitoyl-CoA) CPT1 CPT1 Fatty_Acyl_CoA->CPT1 L_Carnitine L-Carnitine L_Carnitine->CPT1 Fatty_Acylcarnitine Fatty Acylcarnitine (e.g., Palmitoyl-L-carnitine) CPT1->Fatty_Acylcarnitine CoA_SH CoA-SH CPT1->CoA_SH Mitochondrial_Matrix Mitochondrial Matrix Fatty_Acylcarnitine->Mitochondrial_Matrix Transport Malonyl_CoA Malonyl-CoA Malonyl_CoA->CPT1 Inhibition

Caption: CPT1 signaling pathway.

Troubleshooting_Workflow Start Inconsistent or Unexpected Results Check_Activity Low or No Activity? Start->Check_Activity Check_Background High Background? Check_Activity->Check_Background No Product_Degradation Check for Product Degradation (Add KCN) Check_Activity->Product_Degradation Yes Check_Reproducibility Poor Reproducibility? Check_Background->Check_Reproducibility No Reagent_Contamination Test for Reagent Contamination Check_Background->Reagent_Contamination Yes Pipetting_Technique Review Pipetting Technique Check_Reproducibility->Pipetting_Technique Yes End Problem Resolved Check_Reproducibility->End No Enzyme_Activity Verify Enzyme Activity (Positive Control) Product_Degradation->Enzyme_Activity Reagent_Concentration Optimize Substrate Concentrations Enzyme_Activity->Reagent_Concentration Reagent_Concentration->End Non_Enzymatic_Reaction Run No-Enzyme Control Reagent_Contamination->Non_Enzymatic_Reaction Non_Enzymatic_Reaction->End Temperature_Control Ensure Consistent Temperature Pipetting_Technique->Temperature_Control Reagent_Stability Check Reagent Stability (Prepare Fresh) Temperature_Control->Reagent_Stability Reagent_Stability->End

Caption: Troubleshooting workflow for inconsistent assay results.

References

Technical Support Center: Detection of Low Abundance 2-Carboxypalmitoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of low abundance 2-carboxypalmitoyl-CoA and other long-chain acyl-CoAs.

Frequently Asked Questions (FAQs)

Sample Handling and Storage

  • Q1: What is the most critical factor in preserving the integrity of this compound during sample collection and storage?

    • A1: Due to the inherent instability of long-chain acyl-CoAs, rapid quenching of enzymatic activity is paramount.[1] This is best achieved by flash-freezing tissue samples in liquid nitrogen immediately upon collection.[2] For cultured cells, rapid harvesting and quenching with ice-cold extraction solvent are crucial. Samples should be stored at -80°C to minimize degradation.

  • Q2: What are the recommended storage conditions for extracted acyl-CoA samples?

    • A2: Acyl-CoAs are unstable in aqueous solutions.[1] For short-term storage (e.g., in an autosampler), reconstitution in a solution of 50% methanol/50% 50 mM ammonium (B1175870) acetate (B1210297) (pH 7) has shown good stability over 24 hours.[1] For long-term storage, it is advisable to store the dried extract at -80°C and reconstitute it immediately before analysis.

Sample Preparation and Extraction

  • Q3: Which extraction method provides the best recovery for low-abundance, long-chain acyl-CoAs like this compound?

    • A3: A mixed organic-aqueous solvent extraction is often effective. A solution of acetonitrile (B52724)/methanol/water (2:2:1, v/v/v) has been successfully used for a broad range of acyl-CoA species.[2][3] Another established method involves homogenization in a mixture of 100 mM potassium phosphate (B84403) buffer (pH 4.9) and an acetonitrile:2-propanol:methanol (3:1:1) solution.[4] For cleaner extracts, solid-phase extraction (SPE) following the initial extraction can be employed to reduce matrix effects.[5][6]

  • Q4: Should I use an internal standard for quantification? If so, what kind?

    • A4: Yes, using an internal standard is crucial for accurate quantification to correct for variability in extraction efficiency and matrix effects.[7] A stable isotope-labeled version of the analyte (e.g., [¹³C]-palmitoyl-CoA) is the gold standard.[4] If a labeled standard for this compound is unavailable, a structurally similar long-chain acyl-CoA, such as heptadecanoyl-CoA (C17:0-CoA), can be used.[4]

  • Q5: I am observing significant ion suppression in my LC-MS/MS analysis. What can I do to mitigate this?

    • A5: Ion suppression is a common matrix effect. To reduce it, consider incorporating a solid-phase extraction (SPE) step into your sample preparation protocol to remove interfering substances.[6] Additionally, optimizing the chromatographic separation to ensure the analyte of interest elutes in a region with fewer co-eluting matrix components can be beneficial. Diluting the sample, if the concentration of the analyte allows, can also reduce matrix effects.

LC-MS/MS Analysis

  • Q6: What type of liquid chromatography (LC) setup is recommended for separating long-chain acyl-CoAs?

    • A6: Reversed-phase liquid chromatography using a C18 column is the standard method for separating acyl-CoAs.[5][6] A gradient elution with a mobile phase consisting of an aqueous component with a volatile buffer (e.g., ammonium acetate) and an organic component (e.g., acetonitrile or methanol) is typically used.[6]

  • Q7: What are the characteristic mass spectrometry (MS) transitions for detecting acyl-CoAs?

    • A7: Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine diphosphate (B83284) group, in positive ion mode.[5][8] For quantification using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), you would monitor the transition from the precursor ion ([M+H]⁺) to a product ion specific to the acyl chain, or a common product ion.[8][9]

  • Q8: How can I improve the sensitivity of my LC-MS/MS method for detecting very low abundance species?

    • A8: To enhance sensitivity, ensure your mass spectrometer is tuned and calibrated for the mass range of interest.[10][11] Optimizing the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, and temperature) can significantly improve signal intensity. Using a sensitive instrument such as a triple quadrupole mass spectrometer in SRM/MRM mode is highly recommended for targeted quantification of low-abundance analytes.[5][9]

Troubleshooting Guides

Problem: Low or No Signal for this compound

Possible Cause Troubleshooting Step
Analyte Degradation Ensure rapid sample quenching and storage at -80°C. Minimize freeze-thaw cycles. Prepare fresh extraction solvents.
Inefficient Extraction Verify the extraction protocol. Consider trying an alternative solvent system. Ensure complete cell lysis/tissue homogenization.
Poor Recovery from SPE Check the conditioning, loading, washing, and elution steps of the SPE protocol. Ensure the correct sorbent chemistry is being used.
Suboptimal MS Parameters Optimize ESI source conditions. Confirm the correct precursor and product ion masses are being monitored. Perform an infusion of a standard to check instrument sensitivity.
Matrix Effects Incorporate an SPE cleanup step.[6] Dilute the sample extract. Adjust the chromatography to separate the analyte from interfering compounds.

Problem: Poor Peak Shape in Chromatography

Possible Cause Troubleshooting Step
Column Overloading Inject a smaller sample volume or dilute the sample.
Incompatible Reconstitution Solvent Ensure the reconstitution solvent is compatible with the initial mobile phase conditions. Ideally, it should be weaker than the mobile phase.
Column Contamination or Degradation Wash the column with a strong solvent. If the problem persists, replace the column.
Secondary Interactions with Column Adjust the pH of the mobile phase or try a different column chemistry.

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue

This protocol is adapted from methods described for the extraction of long-chain acyl-CoAs.[4]

  • Sample Homogenization:

    • Weigh approximately 40 mg of frozen tissue powder in a pre-chilled tube.

    • Add 0.5 mL of ice-cold 100 mM potassium phosphate monobasic (KH₂PO₄, pH 4.9).

    • Add 0.5 mL of ice-cold ACN:2-propanol:methanol (3:1:1) containing the internal standard (e.g., 20 ng of heptadecanoyl-CoA).

    • Homogenize the sample twice on ice using a tissue homogenizer.

  • Extraction:

    • Vortex the homogenate for 2 minutes.

    • Sonicate for 3 minutes in an ice bath.

    • Centrifuge at 16,000 x g at 4°C for 10 minutes.

    • Collect the supernatant.

  • Re-extraction:

    • Re-extract the pellet with the same volume of ACN:2-propanol:methanol (3:1:1).

    • Centrifuge again and combine the supernatants.

  • Drying and Reconstitution:

    • Dry the combined supernatants under a stream of nitrogen.

    • Reconstitute the dried extract in 50 µL of methanol:water (1:1, v/v).

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any remaining debris.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Long-Chain Acyl-CoAs

This is a general workflow for the analysis of long-chain acyl-CoA extracts.[6]

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 10 mM ammonium acetate.

    • Mobile Phase B: Acetonitrile with 10 mM ammonium acetate.

    • Gradient: A typical gradient starts at a low percentage of Mobile Phase B and ramps up to a high percentage to elute the hydrophobic long-chain acyl-CoAs.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40-50°C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

    • Monitoring Transitions: Monitor the transition from the precursor ion ([M+H]⁺) of this compound to a specific product ion. A neutral loss scan of 507 can be used for initial identification of acyl-CoAs.[8]

    • Source Parameters: Optimize spray voltage, nebulizer gas, and drying gas temperature and flow for maximum signal intensity.

Data Presentation

Table 1: Comparison of Acyl-CoA Extraction Methodologies

Methodological ApproachKey StrengthsKey LimitationsTypical RecoveryReference
Solvent Precipitation (e.g., 80% Methanol) Simple, fast, good recovery for a broad range of acyl-CoAs.May have lower recovery for very long-chain species. Potential for ion suppression from co-extracted matrix components.Not explicitly stated, but high MS intensities reported.[6]
Acidic Extraction (e.g., Perchloric Acid) Effective for quenching enzymatic activity and extracting water-soluble acyl-CoAs.Primarily suitable for short-chain acyl-CoAs; may be less effective for long-chain species.Not explicitly stated.[2]
Organic Solvent/Buffer Extraction Good recovery for a wide range of acyl-CoAs, including long-chain species.Multi-step process.93% to 104% for tissue extraction.[12]
Solid-Phase Extraction (SPE) Excellent for sample clean-up, reducing matrix effects. High recovery for a wide range of acyl-CoAs.More time-consuming and can lead to analyte loss if not optimized.83% to 90%.[12]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Tissue/Cell Sample quench Rapid Quenching (Liquid Nitrogen) sample->quench homogenize Homogenization (Organic/Aqueous Solvent + IS) quench->homogenize extract Centrifugation & Supernatant Collection homogenize->extract dry Drying (Nitrogen Stream) extract->dry reconstitute Reconstitution dry->reconstitute lc LC Separation (C18 Column) reconstitute->lc ms MS/MS Detection (ESI+, MRM) lc->ms data Data Analysis ms->data

Caption: Experimental workflow for the extraction and analysis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low/No Signal for Analyte degradation Analyte Degradation start->degradation extraction Inefficient Extraction start->extraction matrix Matrix Effects start->matrix instrument Instrument Issue start->instrument check_storage Verify Sample Handling & Storage degradation->check_storage optimize_extraction Optimize Extraction Protocol extraction->optimize_extraction cleanup Incorporate SPE Cleanup matrix->cleanup tune_ms Tune & Calibrate MS instrument->tune_ms

Caption: Troubleshooting logic for low signal intensity in acyl-CoA analysis.

References

Technical Support Center: Optimizing 2-Carboxypalmitoyl-CoA Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing buffer conditions for enzyme assays involving 2-carboxypalmitoyl-CoA (2-CP-CoA), a potent inhibitor of Carnitine Palmitoyltransferase 1 (CPT1).

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting buffer for a CPT1 inhibition assay using 2-CP-CoA?

A foundational buffer for CPT1 assays typically consists of a stable pH buffer, salts to maintain ionic strength, and chelating agents to remove interfering metal ions. A common starting point is a HEPES or Tris-HCl buffer at a pH between 7.0 and 8.0.

Q2: How does pH affect the inhibitory activity of 2-CP-CoA?

The inhibitory potency of acyl-CoA molecules that target CPT1, like the analogous endogenous inhibitor malonyl-CoA, is highly pH-dependent. Lowering the pH generally decreases CPT1 activity and can increase the inhibitory effect of compounds like 2-CP-CoA. It is crucial to maintain a consistent and well-buffered pH throughout your experiments to ensure reproducible results.

Q3: Why is a detergent included in some CPT1 assay protocols?

CPT1 is a mitochondrial outer membrane enzyme. Detergents like Triton X-100 or CHAPS are often used at low concentrations (around their critical micelle concentration) to permeabilize membranes and ensure the enzyme is accessible to substrates and inhibitors in the assay buffer. Non-ionic or zwitterionic detergents are generally preferred as they are less likely to denature the enzyme.

Q4: Can the ionic strength of the buffer affect my assay results?

Yes, the ionic strength of the assay buffer can influence CPT1 activity. Increased ionic strength, through the addition of salts like KCl, can enhance enzyme activity. This is thought to be related to an increased concentration of the fatty acyl-CoA substrate in the vicinity of the enzyme's active site on the mitochondrial membrane.[1]

Q5: I am observing precipitate formation in my assay wells. What could be the cause?

A common cause of precipitation in CPT1 assays is the low solubility of long-chain acyl-CoAs, such as the substrate palmitoyl-CoA, especially in the presence of divalent cations like Mg2+.[2] In a 0.10 M Tris-HCl buffer (pH 7.4), palmitoyl-CoA can precipitate with as little as 1 mM Mg2+.[2] Consider using a phosphate (B84403) buffer or increasing the KCl concentration in your Tris-HCl buffer to improve solubility.[2]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Enzyme Activity 1. Suboptimal pH: The pH of the buffer may be outside the optimal range for CPT1 activity.Verify the pH of your final assay buffer. The optimal pH for CPT1 is generally between 7.0 and 8.0.
2. Enzyme Inactivity: The enzyme preparation may have lost activity due to improper storage or handling.Use a fresh enzyme preparation or validate the activity of your current stock with a positive control.
3. Substrate Precipitation: The palmitoyl-CoA substrate may be precipitating out of solution.Check for the presence of divalent cations like Mg2+ in your buffer, which can cause precipitation.[2] Consider using a buffer system known to improve acyl-CoA solubility, such as a phosphate buffer or a Tris buffer with high KCl.[2]
High Background Signal 1. Non-enzymatic Reaction: The detection reagent (e.g., DTNB) may be reacting with other components in the assay.Run a control reaction without the enzyme to measure the rate of the non-enzymatic reaction and subtract this from your experimental values.
2. Interfering Substances: Components in your sample or buffer, such as reducing agents (e.g., DTT), can interfere with the DTNB reaction.If possible, remove interfering substances from your sample. If using DTT, ensure the concentration is low and consistent across all wells.
Inconsistent or Irreproducible Results 1. Fluctuating pH: Inadequate buffering capacity can lead to pH shifts during the reaction.Ensure your buffer concentration is sufficient to maintain a stable pH throughout the assay.
2. Inconsistent Pipetting: Small variations in the volumes of enzyme, substrate, or inhibitor can lead to significant differences in results.Use calibrated pipettes and ensure thorough mixing of all components.
3. Inhibitor Instability: 2-CP-CoA may be unstable under your assay conditions.Prepare fresh solutions of 2-CP-CoA for each experiment and keep them on ice.
Inhibitor (2-CP-CoA) Shows No Effect 1. Incorrect Inhibitor Concentration: The concentration of 2-CP-CoA may be too low to elicit an inhibitory effect.Perform a dose-response curve to determine the IC50 of 2-CP-CoA under your specific assay conditions.
2. pH Effect on Inhibition: The inhibitory potency of acyl-CoA molecules is pH-dependent.Consider that at a higher pH, the inhibitory effect of 2-CP-CoA may be reduced, requiring a higher concentration for the same level of inhibition.

Experimental Protocols

General CPT1 Activity Assay (Colorimetric)

This protocol is based on the measurement of Coenzyme A (CoA-SH) released from the CPT1-catalyzed reaction between palmitoyl-CoA and L-carnitine. The released CoA-SH reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitro-5-thiobenzoate (TNB), which has a yellow color and can be measured spectrophotometrically at 412 nm.

Materials:

  • Mitochondrial preparation or purified CPT1 enzyme

  • Palmitoyl-CoA

  • L-carnitine

  • DTNB

  • Assay Buffer (e.g., 116 mM Tris-HCl, pH 8.0, 2.5 mM EDTA, 0.2% Triton X-100)

  • 2-CP-CoA or other inhibitors

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer and DTNB.

  • Add the mitochondrial preparation or purified enzyme to the wells of a 96-well plate.

  • To test for inhibition, add the desired concentration of 2-CP-CoA to the appropriate wells and incubate for a predetermined amount of time.

  • Add the substrate, palmitoyl-CoA, to all wells.

  • Initiate the reaction by adding L-carnitine.

  • Immediately begin monitoring the increase in absorbance at 412 nm over time. The rate of change in absorbance is proportional to the CPT1 activity.

Data Presentation

Table 1: Recommended Buffer Components for CPT1 Assays

ComponentConcentration RangePurposeReference
Buffer 50-120 mMMaintain pH[3]
pH 7.0 - 8.0Optimal enzyme activity[3]
KCl 40-150 mMMaintain ionic strength and improve substrate solubility[1][4]
Sucrose 70-220 mMOsmotic support for mitochondria[4]
Mannitol 220 mMOsmotic support for mitochondria
EDTA/EGTA 1-2.5 mMChelates divalent cations[3][4]
Detergent (e.g., Triton X-100) 0.2 - 0.4%Permeabilize membranes[3][5]
BSA (fatty acid-free) 1.3 mg/mlBinds free fatty acids[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition prep_buffer Prepare Assay Buffer prep_reagents Prepare Substrates and Inhibitors prep_enzyme Prepare Enzyme/Mitochondria add_enzyme Add Enzyme to Plate prep_enzyme->add_enzyme Transfer to Plate add_inhibitor Add 2-CP-CoA (Test Wells) add_enzyme->add_inhibitor add_substrate Add Palmitoyl-CoA add_inhibitor->add_substrate start_reaction Initiate with L-Carnitine add_substrate->start_reaction measure_abs Measure Absorbance at 412 nm start_reaction->measure_abs Kinetic Read analyze_data Calculate Reaction Rates measure_abs->analyze_data

Caption: Workflow for a colorimetric CPT1 enzyme assay.

troubleshooting_tree start Inconsistent or Low CPT1 Activity check_ph Is buffer pH between 7.0-8.0? start->check_ph check_precipitate Is there visible precipitate in wells? check_ph->check_precipitate Yes adjust_ph Adjust buffer pH check_ph->adjust_ph No check_controls Are control reactions behaving as expected? check_precipitate->check_controls No reformulate_buffer Reformulate buffer to improve substrate solubility (e.g., add KCl, remove Mg2+) check_precipitate->reformulate_buffer Yes validate_enzyme Validate enzyme activity with a new lot or positive control check_controls->validate_enzyme No check_reagents Check for interfering substances (e.g., reducing agents) check_controls->check_reagents Yes adjust_ph->check_ph reformulate_buffer->check_precipitate

Caption: A decision tree for troubleshooting CPT1 assay issues.

References

Technical Support Center: Strategies to Prevent Non-Specific Binding of 2-Carboxypalmitoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-carboxypalmitoyl-CoA (2-CP-CoA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to non-specific binding of this long-chain acyl-CoA analog in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why is it a problem when working with this compound?

A: Non-specific binding refers to the interaction of 2-CP-CoA with surfaces other than its intended biological target, such as plasticware (microplates, pipette tips), glassware, and even other proteins in your assay. 2-CP-CoA is an amphipathic molecule, meaning it has both a hydrophilic (water-loving) head (the CoA group and carboxylic acid) and a long, hydrophobic (water-fearing) tail (the palmitoyl (B13399708) chain). This structure makes it prone to interacting with hydrophobic surfaces and to self-aggregate, leading to several experimental problems:

  • Inaccurate quantification: If a significant portion of your 2-CP-CoA is stuck to labware, the actual concentration in your solution will be lower than intended, leading to inaccurate measurements of its effects.

  • High background signal: Non-specific binding to assay components can generate a high background signal, reducing the signal-to-noise ratio and making it difficult to detect the true biological activity.

  • Poor reproducibility: The extent of non-specific binding can vary between experiments, leading to inconsistent and unreliable results.

  • Micelle formation: At concentrations above its critical micelle concentration (CMC), 2-CP-CoA can form aggregates called micelles. These micelles can have different inhibitory properties than individual molecules and can also contribute to non-specific effects.

Q2: What are the primary drivers of 2-CP-CoA non-specific binding?

A: The main driver is the hydrophobic nature of the 16-carbon acyl chain. This long hydrocarbon tail readily interacts with non-polar surfaces, including the plastics commonly used in laboratories (e.g., polypropylene (B1209903) and polystyrene). Additionally, electrostatic interactions can play a role, although hydrophobic interactions are generally dominant for long-chain acyl-CoAs.

Q3: How can I prevent the non-specific binding of 2-CP-CoA?

A: Several strategies can be employed to minimize non-specific binding:

  • Use of a Carrier Protein: Including a carrier protein like Bovine Serum Albumin (BSA) in your buffers is a highly effective method. BSA binds to the hydrophobic tail of 2-CP-CoA, keeping it in solution and preventing it from interacting with surfaces.

  • Inclusion of a Non-Ionic Detergent: Low concentrations of a non-ionic detergent, such as Tween-20 or Triton X-100, can block hydrophobic binding sites on labware and other surfaces.

  • Careful Selection of Labware: While challenging to eliminate completely, being aware of the potential for binding to plastic is important. In some sensitive applications, using low-binding microplates or siliconized tubes may be beneficial.

  • Working Below the Critical Micelle Concentration (CMC): It is crucial to work with 2-CP-CoA concentrations below its CMC to avoid the formation of micelles, which can complicate data interpretation. The CMC of similar long-chain acyl-CoAs can be influenced by buffer composition and ionic strength.

Troubleshooting Guides

Issue 1: High Background Signal in a CPT1A Inhibition Assay

Symptoms: The signal in your control wells (without enzyme or with a known non-inhibitor) is unexpectedly high, making it difficult to determine the true inhibitory effect of 2-CP-CoA.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Recommended Action
Non-specific binding of 2-CP-CoA to the microplate. 1. Add a blocking agent: Include Bovine Serum Albumin (BSA) in your assay buffer.Start with a BSA concentration of 0.1% (w/v) and optimize if necessary. Ensure the BSA is fatty-acid free.
2. Use a non-ionic detergent: Add a low concentration of Tween-20 to your wash and assay buffers.A starting concentration of 0.01-0.05% (v/v) Tween-20 is often effective.
Precipitation of 2-CP-CoA. 1. Check the solubility of 2-CP-CoA in your buffer. The solubility of long-chain acyl-CoAs can be affected by factors like high concentrations of divalent cations (e.g., Mg²⁺).[1] Consider adjusting your buffer composition if precipitation is observed.
2. Ensure proper dissolution of 2-CP-CoA stock. Prepare stock solutions in an appropriate solvent (e.g., water or a buffer) and ensure complete dissolution before adding to the assay. Gentle warming and vortexing may be necessary.
Issue 2: Inconsistent IC50 Values for 2-CP-CoA

Symptoms: The calculated IC50 value for 2-CP-CoA varies significantly between experimental repeats.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Recommended Action
Variable non-specific binding. 1. Implement consistent use of blocking agents: Ensure that the same concentrations of BSA and/or Tween-20 are used in all experiments.Prepare fresh assay buffers with blocking agents for each experiment to ensure consistency.
2. Pre-condition labware: Incubate microplates and pipette tips with the assay buffer containing blocking agents before adding 2-CP-CoA.This can help to saturate non-specific binding sites on the plasticware.
Aggregation of 2-CP-CoA. 1. Work below the CMC: If possible, determine the CMC of 2-CP-CoA under your experimental conditions or use concentrations well below the known CMCs of similar molecules.The CMC of palmitoyl-CoA can be in the low micromolar range and is influenced by ionic strength.
2. Use a carrier protein: BSA not only prevents binding to surfaces but also helps to keep 2-CP-CoA in a monomeric state.[2]A molar ratio of BSA to 2-CP-CoA of at least 1:1 is a good starting point.
Degradation of 2-CP-CoA. 1. Proper storage and handling: Store 2-CP-CoA stock solutions at -80°C and avoid repeated freeze-thaw cycles.Aliquot stock solutions into single-use volumes. On the day of the experiment, thaw on ice and keep the solution cold.

Experimental Protocols

Key Experiment: Determining the IC50 of 2-CP-CoA for CPT1A Inhibition

This protocol provides a general framework for a Carnitine Palmitoyltransferase 1A (CPT1A) activity assay, incorporating strategies to minimize non-specific binding of 2-CP-CoA.

Materials:

  • Isolated mitochondria or purified CPT1A enzyme

  • Assay Buffer: e.g., 120 mM KCl, 25 mM Tris-HCl, 1 mM EDTA, pH 7.4

  • Bovine Serum Albumin (BSA), fatty-acid free

  • Tween-20

  • L-Carnitine

  • Palmitoyl-CoA

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

  • This compound (2-CP-CoA)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Protocol:

  • Preparation of Reagents:

    • Prepare Assay Buffer and chill on ice.

    • Prepare a 10% (w/v) stock solution of fatty-acid free BSA in Assay Buffer.

    • Prepare a 1% (v/v) stock solution of Tween-20 in Assay Buffer.

    • Prepare stock solutions of L-Carnitine, Palmitoyl-CoA, and DTNB in Assay Buffer.

    • Prepare a stock solution of 2-CP-CoA in Assay Buffer containing 0.1% BSA. Perform serial dilutions of 2-CP-CoA in the same buffer to create a range of inhibitor concentrations.

  • Assay Setup:

    • Prepare a master mix containing the final concentrations of all assay components except for the enzyme source (mitochondria or purified CPT1A) and the substrate (Palmitoyl-CoA). This master mix should contain the desired final concentrations of BSA (e.g., 0.1%) and Tween-20 (e.g., 0.02%).

    • Add the appropriate volume of the 2-CP-CoA serial dilutions or control buffer to the wells of a 96-well microplate.

    • Add the master mix to all wells.

    • Add the enzyme source to all wells except for the "no enzyme" control wells.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation and Measurement:

    • Initiate the reaction by adding Palmitoyl-CoA to all wells.

    • Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. The rate of increase in absorbance is proportional to CPT1A activity.

  • Data Analysis:

    • Calculate the initial reaction rates for each concentration of 2-CP-CoA.

    • Plot the percentage of CPT1A activity versus the log of the 2-CP-CoA concentration.

    • Fit the data to a suitable dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer + BSA + Tween-20 add_mastermix Add Master Mix prep_buffer->add_mastermix prep_inhibitor Prepare 2-CP-CoA Serial Dilutions (in buffer with BSA) add_inhibitor Add 2-CP-CoA/ Control to Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare Enzyme (Mitochondria/Purified CPT1A) add_enzyme Add Enzyme prep_enzyme->add_enzyme prep_substrate Prepare Substrate (Palmitoyl-CoA) start_reaction Start Reaction (Add Substrate) prep_substrate->start_reaction add_inhibitor->add_mastermix add_mastermix->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate pre_incubate->start_reaction measure_abs Measure Absorbance (412 nm) start_reaction->measure_abs calc_rates Calculate Reaction Rates measure_abs->calc_rates plot_data Plot % Activity vs. [2-CP-CoA] calc_rates->plot_data calc_ic50 Determine IC50 plot_data->calc_ic50

Caption: Workflow for a CPT1A inhibition assay incorporating strategies to minimize non-specific binding.

signaling_pathway cluster_binding Non-Specific Binding Pathways cluster_prevention Prevention Strategies TwoCPCoA 2-CP-CoA (Monomer) Labware Labware Surface (e.g., Microplate) TwoCPCoA->Labware Hydrophobic Interaction Micelles 2-CP-CoA Micelles TwoCPCoA->Micelles > CMC Complex BSA-2-CP-CoA Complex TwoCPCoA->Complex NSB Non-Specifically Bound 2-CP-CoA Labware->NSB BlockedSurface Blocked Surface Labware->BlockedSurface high_background High Background/ Inaccurate Results NSB->high_background Leads to Micelles->high_background Leads to BSA BSA BSA->TwoCPCoA Binding Tween Tween-20 Tween->Labware Coating reduced_nsb Reduced Non-Specific Binding Complex->reduced_nsb Results in BlockedSurface->reduced_nsb Results in

References

enhancing the resolution of 2-carboxypalmitoyl-CoA in lipid profiling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for lipid profiling. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the resolution of 2-carboxypalmitoyl-CoA and other lipid species in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it challenging to analyze?

A1: this compound is a dicarboxylic acyl-coenzyme A. Its analysis is challenging due to its amphiphilic nature, possessing both a long hydrocarbon chain and two carboxylic acid groups, in addition to the polar coenzyme A moiety. This complex structure can lead to poor chromatographic peak shapes, ion suppression in mass spectrometry, and difficulty in separating it from other structurally similar lipids.

Q2: What type of liquid chromatography (LC) column is best suited for separating this compound?

A2: Reversed-phase columns, such as C8 or C18, are commonly used for the separation of long-chain acyl-CoAs and are a good starting point for this compound.[1] The choice between C8 and C18 will depend on the desired retention. A C18 column will provide more retention for the long alkyl chain, which may be beneficial for separating it from more polar interfering species.

Q3: What are the key considerations for mobile phase selection in the LC-MS analysis of this compound?

A3: Mobile phase composition is critical for good resolution. Key considerations include:

  • pH: A high pH mobile phase (e.g., pH 10.5 with ammonium (B1175870) hydroxide) can improve the peak shape of long-chain acyl-CoAs by ensuring the carboxyl groups are deprotonated.[1]

  • Organic Modifier: Acetonitrile is a common choice for the organic modifier in the mobile phase.[1][2][3]

  • Additives: Ammonium acetate (B1210297) can be used as a modifier to improve ionization efficiency.[3]

Q4: What ionization mode is recommended for the mass spectrometric detection of this compound?

A4: Both positive and negative electrospray ionization (ESI) can be used for the detection of acyl-CoAs.[1][4] Positive ESI mode often shows a characteristic neutral loss of 507 Da, corresponding to the fragmentation of the CoA moiety.[1] Negative ESI mode can also provide excellent spectra for long-chain acyl-CoAs.[4] The optimal mode should be determined empirically for this compound.

Q5: How can I improve the sensitivity of my analysis?

A5: To enhance sensitivity, consider the following:

  • Sample Preparation: Utilize solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances.[1]

  • Derivatization: Although not always necessary, derivatization of the carboxylic acid groups to esters (e.g., butyl esters) can improve chromatographic properties and ionization efficiency, particularly in positive ion mode.[5]

  • Mass Spectrometry Parameters: Optimize MS parameters such as capillary voltage, cone voltage, and collision energy for the specific m/z of this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) 1. Inappropriate mobile phase pH. 2. Secondary interactions with the column stationary phase. 3. Column overload.1. Increase the pH of the mobile phase to >8 to ensure deprotonation of carboxyl groups.[1] 2. Use a column with end-capping or a different stationary phase chemistry. 3. Reduce the amount of sample injected onto the column.
Low Resolution/Co-elution with other lipids 1. Inadequate chromatographic gradient. 2. Insufficient column length or efficiency.1. Optimize the gradient elution profile. A shallower gradient can improve separation. 2. Use a longer column or a column with a smaller particle size to increase theoretical plates.
Low Signal Intensity/Poor Sensitivity 1. Ion suppression from matrix components. 2. Inefficient ionization. 3. Analyte degradation.1. Improve sample cleanup using SPE or liquid-liquid extraction.[1] 2. Optimize ESI source parameters and mobile phase additives (e.g., ammonium acetate).[3] 3. Acyl-CoAs can be unstable. Keep samples cold and analyze them as quickly as possible after preparation.
Inconsistent Retention Times 1. Changes in mobile phase composition. 2. Column degradation. 3. Fluctuation in column temperature.1. Prepare fresh mobile phase daily and ensure proper mixing. 2. Use a guard column and flush the column regularly. If performance continues to decline, replace the column. 3. Use a column oven to maintain a stable temperature.[3]

Experimental Protocols

Protocol 1: Extraction of Dicarboxylic Acyl-CoAs from Biological Tissues

This protocol is a proposed method adapted from established procedures for long-chain acyl-CoAs.

Materials:

  • Tissue sample (e.g., liver, kidney)

  • Homogenization buffer (e.g., potassium phosphate (B84403) buffer)

  • Internal standard (e.g., a deuterated or 13C-labeled dicarboxylic acyl-CoA)

  • Acetonitrile

  • Isopropanol

  • Methanol (B129727)

  • Solid-Phase Extraction (SPE) cartridges (C18)

Procedure:

  • Homogenize the tissue sample in ice-cold homogenization buffer.

  • Add the internal standard to the homogenate.

  • Precipitate proteins by adding a mixture of acetonitrile:isopropanol:methanol (3:1:1 v/v/v).[2]

  • Vortex and centrifuge to pellet the protein.

  • Collect the supernatant.

  • Perform a solid-phase extraction (SPE) on the supernatant using a C18 cartridge to enrich for acyl-CoAs and remove polar contaminants.[1]

  • Elute the acyl-CoAs from the SPE cartridge with an appropriate solvent (e.g., methanol or acetonitrile).

  • Dry the eluate under a stream of nitrogen.

  • Reconstitute the dried extract in the initial mobile phase for LC-MS analysis.[2]

Protocol 2: LC-MS/MS Analysis of this compound

This is a suggested starting method that may require optimization.

Parameter Condition
LC System UPLC/HPLC system
Column Reversed-phase C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 10 mM Ammonium Hydroxide in Water, pH 10.5
Mobile Phase B Acetonitrile with 10 mM Ammonium Hydroxide
Gradient 5% B to 95% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Triple Quadrupole or High-Resolution Mass Spectrometer
Ionization Mode ESI Positive and Negative (test for optimal response)
Capillary Voltage 3.0 kV
Cone Voltage 40 V
Scan Mode Multiple Reaction Monitoring (MRM) or Full Scan
MRM Transition (Hypothetical) Monitor for precursor ion and a characteristic fragment (e.g., neutral loss of 507 Da in positive mode)

Visualizations

Metabolic Pathway of Dicarboxylic Acid Formation and Degradation

Dicarboxylic acids are formed from monocarboxylic fatty acids via ω-oxidation, which occurs in the endoplasmic reticulum.[6][7][8] The resulting dicarboxylic acids are then activated to their CoA esters and subsequently degraded through β-oxidation, primarily in peroxisomes and to some extent in mitochondria.[1][6][9] This pathway is significant under conditions of high fatty acid influx or impaired mitochondrial β-oxidation.

metabolic_pathway Fatty_Acid Monocarboxylic Fatty Acid Omega_Oxidation ω-Oxidation (Endoplasmic Reticulum) Fatty_Acid->Omega_Oxidation Dicarboxylic_Acid Dicarboxylic Acid Omega_Oxidation->Dicarboxylic_Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Dicarboxylic_Acid->Acyl_CoA_Synthetase Dicarboxylyl_CoA Dicarboxylyl-CoA (e.g., this compound) Acyl_CoA_Synthetase->Dicarboxylyl_CoA Beta_Oxidation β-Oxidation (Peroxisomes/Mitochondria) Dicarboxylyl_CoA->Beta_Oxidation Chain_Shortened_DCA Chain-Shortened Dicarboxylyl-CoA Beta_Oxidation->Chain_Shortened_DCA n cycles Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Succinyl_CoA Succinyl-CoA Beta_Oxidation->Succinyl_CoA final product experimental_workflow Sample_Collection 1. Sample Collection (Tissue, Cells, etc.) Extraction 2. Lipid Extraction (with Internal Standard) Sample_Collection->Extraction SPE 3. Solid-Phase Extraction (Enrichment & Cleanup) Extraction->SPE LC_MS 4. LC-MS/MS Analysis SPE->LC_MS Data_Processing 5. Data Processing (Peak Integration, Quantification) LC_MS->Data_Processing Data_Analysis 6. Data Analysis (Statistical Analysis, Pathway Mapping) Data_Processing->Data_Analysis troubleshooting_logic Start Poor Peak Resolution Check_Column Check Column (Age, Contamination) Start->Check_Column Flush_Column Flush or Replace Column Check_Column->Flush_Column Issue Found Check_Mobile_Phase Check Mobile Phase (pH, Composition) Check_Column->Check_Mobile_Phase No Issue Resolved Resolution Improved Flush_Column->Resolved Adjust_pH Adjust Mobile Phase pH (e.g., increase to >8) Check_Mobile_Phase->Adjust_pH Issue Found Optimize_Gradient Optimize LC Gradient (e.g., make it shallower) Check_Mobile_Phase->Optimize_Gradient No Issue Adjust_pH->Resolved Modify_Gradient Modify Gradient Profile Optimize_Gradient->Modify_Gradient Issue Found Check_Flow_Rate Check Flow Rate Optimize_Gradient->Check_Flow_Rate No Issue Modify_Gradient->Resolved Adjust_Flow_Rate Adjust Flow Rate Check_Flow_Rate->Adjust_Flow_Rate Issue Found Adjust_Flow_Rate->Resolved

References

Validation & Comparative

Comparative Guide to CPT1 Inhibition: Evaluating 2-Bromopalmitoyl-CoA and Alternative Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory effects of 2-bromopalmitoyl-CoA and other key inhibitors on Carnitine Palmitoyltransferase 1 (CPT1), a critical enzyme in fatty acid metabolism. Due to a lack of available research data on 2-carboxypalmitoyl-CoA, this guide focuses on the closely related and well-studied analog, 2-bromopalmitoyl-CoA.

Carnitine Palmitoyltransferase 1 (CPT1) is a vital enzyme located on the outer mitochondrial membrane that regulates the entry of long-chain fatty acids into the mitochondria for β-oxidation.[1] This process is a major source of energy, particularly in tissues with high energy demands like the heart and skeletal muscle.[2] The inhibition of CPT1 is a significant area of research for metabolic diseases such as obesity and type 2 diabetes, as well as for certain types of cancer that rely on fatty acid oxidation for proliferation.[1][2]

Mechanism of CPT1 and Inhibition

CPT1 facilitates the conversion of long-chain fatty acyl-CoAs to acylcarnitines, which can then be transported across the inner mitochondrial membrane.[1] This is the rate-limiting step in fatty acid oxidation.[3] Inhibitors of CPT1 block this process, leading to a decrease in fatty acid oxidation and a metabolic shift towards glucose utilization.[1]

dot

CPT1_Inhibition_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix Long-Chain Fatty Acid Long-Chain Fatty Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Long-Chain Fatty Acid->Acyl-CoA Synthetase LCFA-CoA Long-Chain Acyl-CoA Acyl-CoA Synthetase->LCFA-CoA CPT1 CPT1 LCFA-CoA->CPT1 Malonyl-CoA Malonyl-CoA Malonyl-CoA->CPT1 2-Bromopalmitoyl-CoA 2-Bromopalmitoyl-CoA 2-Bromopalmitoyl-CoA->CPT1 Other Inhibitors Etomoxir, Perhexiline, etc. Other Inhibitors->CPT1 Acylcarnitine Acylcarnitine CACT CACT Acylcarnitine->CACT Inner Mitochondrial Membrane CPT2 CPT2 LCFA-CoA_matrix Long-Chain Acyl-CoA CPT2->LCFA-CoA_matrix Beta-Oxidation Beta-Oxidation LCFA-CoA_matrix->Beta-Oxidation Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle CPT1->Acylcarnitine Carnitine_pool Carnitine Carnitine_pool->CPT1 CACT->CPT2

Caption: Fatty acid oxidation pathway and points of CPT1 inhibition.

Comparison of CPT1 Inhibitors

The following table summarizes the inhibitory potency of 2-bromopalmitoyl-CoA and several alternative compounds on CPT1. The half-maximal inhibitory concentration (IC50) is a common measure of inhibitor potency.

InhibitorTarget CPT1 Isoform(s)IC50 Value(s)Notes
2-Bromopalmitoyl-CoA CPT1Not explicitly quantified, but described as an "extremely powerful and specific inhibitor".[4]Acts as a substrate analog. Its inhibitory potency in rat liver mitochondria is 17 times greater than in heart mitochondria.[3]
Malonyl-CoA CPT1A, CPT1B~0.17 - 6.3 µMA natural, allosteric inhibitor.[5] IC50 is highly dependent on the concentration of the substrate palmitoyl-CoA.[6]
Etomoxir CPT1A, CPT1B~5 nM - 10 µMAn irreversible inhibitor. IC50 values vary depending on the species and cell type.
Perhexiline CPT1A, CPT1B, CPT2~77 µM (rat heart CPT1), ~148 µM (rat liver CPT1)Also inhibits CPT2.
ST1326 (Teglicar) CPT1A~8.6 µM (in Raji cells)A reversible and selective inhibitor of the liver isoform CPT1A.
TDGA (Tetradecylglycidic acid) CPT1Not explicitly quantified, but described as a "potent inhibitor".[2]An ethylene (B1197577) oxide compound that binds to the active site of CPT1A.[2]

Experimental Protocols

Accurate assessment of CPT1 inhibition requires robust experimental protocols. The most common methods involve measuring the enzymatic activity of CPT1 in isolated mitochondria or permeabilized cells.

Radiochemical Assay for CPT1 Activity

This is a classic and direct method to measure CPT1 activity.

Principle: This assay measures the rate of formation of radiolabeled acylcarnitine from radiolabeled L-carnitine and a fatty acyl-CoA substrate.

Materials:

  • Isolated mitochondria or permeabilized cells

  • Assay buffer (e.g., 120 mM KCl, 25 mM Tris-HCl, 1 mM EDTA, pH 7.4)

  • Palmitoyl-CoA (or other long-chain acyl-CoA)

  • L-[³H]carnitine

  • Inhibitor compound (e.g., 2-bromopalmitoyl-CoA) at various concentrations

  • Bovine serum albumin (BSA), fat-free

  • Stop solution (e.g., 1 M HCl)

  • Butanol for extraction

  • Scintillation fluid and counter

Procedure:

  • Prepare isolated mitochondria or permeabilize cells to expose CPT1.

  • Pre-incubate the mitochondrial/cell preparation with the inhibitor at various concentrations for a specified time.

  • Initiate the reaction by adding the substrate mixture containing assay buffer, BSA, palmitoyl-CoA, and L-[³H]carnitine.

  • Incubate the reaction at 37°C for a defined period (e.g., 5-10 minutes).

  • Stop the reaction by adding the stop solution.

  • Extract the radiolabeled palmitoylcarnitine (B157527) product from the aqueous phase using butanol.

  • Measure the radioactivity in the butanol phase using a scintillation counter.

  • Calculate the CPT1 activity (nmol/min/mg protein) and determine the IC50 of the inhibitor.

dot

CPT1_Assay_Workflow cluster_prep Sample Preparation cluster_incubation Inhibition and Reaction cluster_analysis Analysis Isolate_Mitochondria Isolate Mitochondria or Permeabilize Cells Pre-incubation Pre-incubate with Inhibitor (e.g., 2-Bromopalmitoyl-CoA) Isolate_Mitochondria->Pre-incubation Reaction_Start Add Substrate Mix: Palmitoyl-CoA + L-[3H]carnitine Pre-incubation->Reaction_Start Incubation Incubate at 37°C Reaction_Start->Incubation Stop_Reaction Stop Reaction (e.g., with HCl) Incubation->Stop_Reaction Extraction Extract [3H]Palmitoylcarnitine (with Butanol) Stop_Reaction->Extraction Measurement Measure Radioactivity (Scintillation Counting) Extraction->Measurement Calculation Calculate CPT1 Activity and IC50 Measurement->Calculation

Caption: Workflow for a radiochemical CPT1 activity assay.

Conclusion

References

A Comparative Guide to the Metabolic Effects of CPT1 Inhibitors: Etomoxir and 2-Bromopalmitoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic effects of two widely studied inhibitors of Carnitine Palmitoyltransferase 1 (CPT1): etomoxir (B15894) and 2-bromopalmitoyl-CoA. While the initial inquiry specified 2-carboxypalmitoyl-CoA, the available scientific literature predominantly focuses on 2-bromopalmitoyl-CoA as a key tool for studying fatty acid oxidation. This guide will therefore focus on the comparison between etomoxir and 2-bromopalmitoyl-CoA, providing a comprehensive overview of their mechanisms, metabolic consequences, and experimental considerations.

Introduction to CPT1 Inhibition

Carnitine Palmitoyltransferase 1 (CPT1) is a critical enzyme in fatty acid metabolism, located on the outer mitochondrial membrane. It facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation by converting long-chain acyl-CoAs to their corresponding acylcarnitines.[1] Inhibition of CPT1 is a key strategy for modulating cellular energy metabolism, with implications for various pathological conditions, including metabolic disorders and cancer.[1][2]

Mechanism of Action: A Tale of Two Covalent Inhibitors

Both etomoxir and 2-bromopalmitoyl-CoA act as inhibitors of CPT1, but their precise mechanisms and molecular interactions differ.

Etomoxir is an irreversible inhibitor of CPT1.[3] It is a prodrug that is converted intracellularly to its active form, etomoxiryl-CoA.[3][4] The oxirane ring in etomoxiryl-CoA is highly reactive and forms a covalent bond with the CPT1 enzyme, leading to its irreversible inactivation.[5] Etomoxir does not show significant selectivity between the different isoforms of CPT1 (CPT1A, CPT1B, and CPT1C).[3]

2-Bromopalmitoyl-CoA is also a powerful and specific inhibitor of mitochondrial fatty acid oxidation.[6] It acts by covalently modifying CPT1, leading to its inactivation.[7] The presence of the bromine atom at the 2-position of the palmitoyl (B13399708) chain makes the acyl-CoA a reactive species that can alkylate nucleophilic residues in the enzyme's active site.

Quantitative Comparison of Metabolic Effects

The following table summarizes the key quantitative data comparing the metabolic effects of etomoxir and 2-bromopalmitoyl-CoA based on available experimental evidence.

ParameterEtomoxir2-Bromopalmitoyl-CoAReferences
Target Enzyme Carnitine Palmitoyltransferase 1 (CPT1)Carnitine Palmitoyltransferase 1 (CPT1)[3][6]
Mechanism of Inhibition Irreversible, covalent modification by etomoxiryl-CoAIrreversible, covalent modification[5][7]
CPT1 Isoform Selectivity Non-selectivePotency differs between isoforms (liver vs. heart)[3][7]
IC50 for CPT1 0.01 – 0.70 μM (as etomoxiryl-CoA)Potency is 17-fold greater for liver CPT1 than heart CPT1[4][7]
Effect on Fatty Acid Oxidation Potent inhibitionPowerful and specific inhibition[4][6]
Off-Target Effects Inhibition of adenine (B156593) nucleotide translocase, complex I, disruption of CoA homeostasis (at high concentrations)Promiscuous inhibitor of various membrane-bound enzymes, including those in triacylglycerol biosynthesis and glucose metabolism. Can also lead to sequestration of intramitochondrial CoA.[4][6][8]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language.

cluster_cytosol Cytosol cluster_mito Mitochondrial Outer Membrane cluster_matrix Mitochondrial Matrix LCFA Long-Chain Fatty Acid Acyl-CoA Synthetase Acyl-CoA Synthetase LCFA->Acyl-CoA Synthetase LC-Acyl-CoA Long-Chain Acyl-CoA Acyl-CoA Synthetase->LC-Acyl-CoA Etomoxiryl-CoA Etomoxiryl-CoA (Active) Acyl-CoA Synthetase->Etomoxiryl-CoA 2-BP-CoA 2-Bromopalmitoyl-CoA Acyl-CoA Synthetase->2-BP-CoA CPT1 CPT1 LC-Acyl-CoA->CPT1 Etomoxir_prodrug Etomoxir (Prodrug) Etomoxir_prodrug->Acyl-CoA Synthetase Etomoxiryl-CoA->CPT1 Inhibits 2-BP_prodrug 2-Bromopalmitate 2-BP_prodrug->Acyl-CoA Synthetase 2-BP-CoA->CPT1 Inhibits Acylcarnitine Acylcarnitine CPT1->Acylcarnitine Beta-Oxidation β-Oxidation Acylcarnitine->Beta-Oxidation cluster_prep Sample Preparation cluster_assay CPT1 Activity Assay Cells Culture Cells (e.g., HepG2) Permeabilize Permeabilize Cells (e.g., with digitonin) Cells->Permeabilize Mitochondria Isolate Mitochondria (from tissue) Incubate Incubate with Substrates (Palmitoyl-CoA, [3H]L-carnitine) +/- Inhibitor Mitochondria->Incubate Permeabilize->Incubate Reaction CPT1 Reaction Incubate->Reaction Stop Stop Reaction (e.g., with acid) Reaction->Stop Separate Separate Product (Butanol extraction) Stop->Separate Measure Measure Radioactivity (Scintillation counting) Separate->Measure

References

A Comparative Guide to 2-Carboxypalmitoyl-CoA and Palmitoyl-CoA in Gene Expression Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-carboxypalmitoyl-CoA and palmitoyl-CoA, two structurally related long-chain fatty acyl-CoA molecules, and their distinct roles in the regulation of gene expression. While direct comparative studies are limited, this document synthesizes available data to highlight their contrasting mechanisms of action and downstream transcriptional effects.

Introduction: Two Molecules, Two Distinct Regulatory Roles

Palmitoyl-CoA, the activated form of the 16-carbon saturated fatty acid palmitate, is a central molecule in cellular metabolism. Beyond its role in energy production and lipid synthesis, it functions as a critical signaling molecule, directly and indirectly influencing gene expression. In contrast, this compound is primarily recognized as a potent inhibitor of Carnitine Palmitoyltransferase I (CPT1), the rate-limiting enzyme in mitochondrial fatty acid β-oxidation. This inhibition has profound downstream consequences on cellular metabolism and, consequently, on gene transcription.

This guide will delve into their differential impacts on signaling pathways, present available quantitative data on their effects on gene expression from discrete studies, and provide detailed experimental protocols for researchers investigating these molecules.

Mechanisms of Action in Gene Regulation

The primary difference in their regulatory roles stems from their principal cellular interactions. Palmitoyl-CoA is an endogenous metabolite with diverse signaling functions, whereas this compound acts as a pharmacological inhibitor, primarily targeting a single enzyme.

Palmitoyl-CoA: A Multifaceted Signaling Molecule

Palmitoyl-CoA influences gene expression through several mechanisms:

  • Substrate for Protein Palmitoylation: Palmitoylation is a reversible post-translational modification where palmitoyl-CoA is attached to cysteine residues of proteins. This modification can alter the localization, stability, and activity of various proteins, including transcription factors and their regulators, thereby modulating their ability to control gene expression.

  • Modulation of Nuclear Receptors: Palmitoyl-CoA and its derivatives can act as ligands for nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs).[1] PPARs are transcription factors that, upon activation, heterodimerize with the retinoid X receptor (RXR) and bind to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.[2][3] Genes regulated by PPARα are heavily involved in fatty acid transport and oxidation.[1][2]

  • Allosteric Regulation of Enzymes: Palmitoyl-CoA can allosterically regulate enzymes involved in metabolic pathways that produce signaling molecules affecting gene expression. For instance, it can inhibit acetyl-CoA carboxylase (ACC), altering the levels of malonyl-CoA, which itself has signaling properties.

This compound: An Indirect Regulator via CPT1 Inhibition

The effects of this compound on gene expression are primarily indirect and a consequence of its potent inhibition of CPT1.[4] By blocking the entry of long-chain fatty acids into the mitochondria for β-oxidation, this compound instigates a cascade of metabolic shifts that can lead to altered gene expression:

  • Alteration of Metabolic Flux: Inhibition of fatty acid oxidation leads to an accumulation of cytosolic long-chain acyl-CoAs and a decrease in mitochondrial acetyl-CoA production from fat. This shifts the cell's energy metabolism towards glucose utilization.

  • Changes in Signaling Metabolites: The altered metabolic state can change the intracellular concentrations of key signaling molecules, such as AMP/ATP ratio, which can activate AMP-activated protein kinase (AMPK). AMPK is a master regulator of metabolism and can phosphorylate transcription factors and co-regulators, leading to widespread changes in gene expression.

  • Redox State Modulation: The reduction in β-oxidation can alter the cellular redox state (NADH/NAD+ ratio), which can influence the activity of various enzymes and transcription factors.

Quantitative Data on Gene Expression Changes

Table 1: Selected Genes Regulated by Palmitate/Palmitoyl-CoA

Gene SymbolGene NameOrganism/Cell TypeFold ChangeExperimental ConditionCitation
PPARAPeroxisome proliferator-activated receptor alphaMadin-Darby bovine kidney (MDBK) cells~2.0150 µM albumin-bound palmitate for 24h[5]
CPT1ACarnitine palmitoyltransferase 1AMadin-Darby bovine kidney (MDBK) cells~6.0150 µM albumin-bound palmitate for 6h[5]
ACSL1Acyl-CoA synthetase long chain family member 1Madin-Darby bovine kidney (MDBK) cells~3.0150 µM albumin-bound palmitate for 6h[5]
PIK3IP1Phosphoinositide-3-kinase interacting protein 1Human hepatoma (HepG2) cells2.60.5 mM palmitate for 6h[6]
GADD45AGrowth arrest and DNA damage inducible alphaHuman hepatoma (HepG2) cellsIncreased0.5 mM palmitate for 6h[6]
PPARGC1APPARG coactivator 1 alphaHuman hepatoma (Huh7) cellsIncreased500 µM palmitate for 12h and 24h[7]
PPARGPeroxisome proliferator-activated receptor gammaHuman hepatoma (Huh7) cellsIncreased500 µM palmitate for 12h and 24h[7]

Table 2: Selected Genes Regulated by CPT1 Inhibition

Gene SymbolGene NameOrganism/Cell TypeFold ChangeExperimental ConditionCitation
CPT1ACarnitine palmitoyltransferase 1AGoat intramuscular precursor adipocytesDecreasedsiRNA knockdown[8]
CD36CD36 moleculeGoat intramuscular precursor adipocytesIncreasedsiRNA knockdown of CPT1A[8]
SCD5Stearoyl-CoA desaturase 5Goat intramuscular precursor adipocytesIncreasedsiRNA knockdown of CPT1A[8]
LPLLipoprotein lipaseGoat intramuscular precursor adipocytesDecreasedsiRNA knockdown of CPT1A[8]
HSLHormone sensitive lipaseGoat intramuscular precursor adipocytesDecreasedsiRNA knockdown of CPT1A[8]
CPT1ACarnitine palmitoyltransferase 1AMouse heartDecreasedEtomoxir (B15894) treatment for 1 week[4]
GCKGlucokinaseMouse heartIncreasedEtomoxir treatment for 1 week[4]

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

Palmitoyl_CoA_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Palmitate Palmitate Palmitoyl-CoA Palmitoyl-CoA Palmitate->Palmitoyl-CoA Activation ACC Acetyl-CoA Carboxylase Palmitoyl-CoA->ACC Inhibition Protein Palmitoylation Protein Palmitoylation Palmitoyl-CoA->Protein Palmitoylation PPAR PPAR Palmitoyl-CoA->PPAR Ligand Activation Malonyl-CoA Malonyl-CoA ACC->Malonyl-CoA Production Transcription Factor (Active) Transcription Factor (Active) Protein Palmitoylation->Transcription Factor (Active) Transcription Factor (Inactive) Transcription Factor (Inactive) Transcription Factor (Inactive)->Protein Palmitoylation Target Gene Target Gene Expression Transcription Factor (Active)->Target Gene RXR RXR PPAR->RXR Heterodimerization PPRE PPRE RXR->PPRE Binding PPRE->Target Gene

Caption: Palmitoyl-CoA signaling pathways in gene regulation.

Carboxypalmitoyl_CoA_Signaling cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondrion cluster_nucleus Nucleus This compound This compound CPT1 CPT1 This compound->CPT1 Inhibition LCFA-CoA Long-Chain Acyl-CoA LCFA-CoA->CPT1 Substrate AMPK AMPK CPT1->AMPK Metabolic Shift (Increased AMP/ATP) Fatty Acid\nOxidation Fatty Acid Oxidation CPT1->Fatty Acid\nOxidation Blocked Transcription Factors Transcription Factors & Co-regulators AMPK->Transcription Factors Phosphorylation Gene Expression Altered Gene Expression Transcription Factors->Gene Expression Acetyl-CoA Acetyl-CoA Fatty Acid\nOxidation->Acetyl-CoA Reduced Production

Caption: this compound's indirect regulation of gene expression.
Experimental Workflow Diagrams

RNA_Seq_Workflow Cell Culture Cell Culture Treatment (Palmitoyl-CoA or this compound) RNA_Extraction Total RNA Extraction Cell Culture->RNA_Extraction Library_Prep RNA-seq Library Preparation (rRNA depletion, fragmentation, cDNA synthesis, adapter ligation) RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (Alignment, Quantification, Differential Expression) Sequencing->Data_Analysis Gene_List Differentially Expressed Gene List Data_Analysis->Gene_List

Caption: Experimental workflow for RNA-sequencing analysis.

ChIP_Seq_Workflow Cell_Treatment Cell Treatment (e.g., Palmitoyl-CoA) Crosslinking Cross-linking (Formaldehyde) Cell_Treatment->Crosslinking Chromatin_Shearing Chromatin Shearing (Sonication) Crosslinking->Chromatin_Shearing Immunoprecipitation Immunoprecipitation (Antibody against Transcription Factor) Chromatin_Shearing->Immunoprecipitation DNA_Purification DNA Purification Immunoprecipitation->DNA_Purification Library_Prep Sequencing Library Preparation DNA_Purification->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Data Analysis (Peak Calling, Motif Analysis) Sequencing->Data_Analysis Binding_Sites Genome-wide Binding Sites Data_Analysis->Binding_Sites

Caption: Experimental workflow for ChIP-sequencing analysis.

Experimental Protocols

Cell Culture Treatment with Fatty Acyl-CoAs

Objective: To treat cultured cells with either palmitoyl-CoA or this compound to study their effects on gene expression. Due to the poor cell permeability of acyl-CoAs, treatment is typically performed with their corresponding fatty acids, which are then activated intracellularly. For direct effects of the CoA esters, specialized delivery methods would be required. This protocol details the more common fatty acid treatment.

Materials:

  • Cell line of interest (e.g., HepG2, C2C12)

  • Complete culture medium

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Palmitic acid

  • 2-carboxypalmitic acid (as a precursor for intracellular synthesis of this compound)

  • Ethanol (B145695)

  • Sterile PBS

Procedure:

  • Preparation of Fatty Acid-BSA Complex:

    • Prepare a 10 mM stock solution of palmitic acid or 2-carboxypalmitic acid in ethanol.

    • Prepare a 10% (w/v) fatty acid-free BSA solution in sterile water.

    • Warm the BSA solution to 37°C.

    • Slowly add the fatty acid stock solution to the BSA solution while stirring to achieve the desired final molar ratio (e.g., 5:1 fatty acid to BSA).

    • Continue to stir at 37°C for 1 hour to allow for complex formation.

    • Sterile-filter the fatty acid-BSA complex solution.

  • Cell Treatment:

    • Plate cells at a desired density and allow them to adhere overnight.

    • The following day, replace the culture medium with a serum-free medium containing the fatty acid-BSA complex at the desired final concentration (e.g., 100-500 µM).

    • As a control, treat cells with a BSA solution containing the same concentration of ethanol used for the fatty acid stock.

    • Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours).

  • Cell Harvesting:

    • After incubation, wash the cells twice with ice-cold PBS.

    • Proceed with cell lysis for RNA or protein extraction.

RNA-Sequencing (RNA-Seq)

Objective: To perform a global analysis of gene expression changes following treatment with the compounds of interest.

Methodology:

  • RNA Isolation:

    • Isolate total RNA from treated and control cells using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer. An RNA Integrity Number (RIN) of >8 is recommended.

  • Library Preparation:

    • Deplete ribosomal RNA (rRNA) from the total RNA samples.

    • Fragment the rRNA-depleted RNA.

    • Synthesize first-strand cDNA using reverse transcriptase and random primers.

    • Synthesize the second strand of cDNA.

    • Perform end-repair, A-tailing, and ligation of sequencing adapters.

    • Amplify the library using PCR.

  • Sequencing:

    • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align the reads to a reference genome.

    • Quantify gene expression levels.

    • Perform differential gene expression analysis between treated and control samples to identify significantly up- and down-regulated genes.

Chromatin Immunoprecipitation-Sequencing (ChIP-Seq)

Objective: To identify the genome-wide binding sites of a transcription factor of interest (e.g., PPARα) in response to palmitoyl-CoA treatment.

Methodology:

  • Cell Treatment and Cross-linking:

    • Treat cells with palmitoyl-CoA (or its precursor, palmitate) as described in Protocol 5.1.

    • Add formaldehyde (B43269) to the culture medium to a final concentration of 1% to cross-link proteins to DNA.

    • Incubate for 10 minutes at room temperature.

    • Quench the cross-linking reaction by adding glycine.

  • Chromatin Preparation:

    • Harvest and lyse the cells to isolate nuclei.

    • Resuspend the nuclei in a lysis buffer and sonicate to shear the chromatin into fragments of 200-500 bp.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody specific to the transcription factor of interest overnight at 4°C.

    • Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

    • Wash the beads to remove non-specific binding.

  • DNA Purification:

    • Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.

    • Treat with RNase A and Proteinase K.

    • Purify the DNA using a DNA purification kit.

  • Library Preparation and Sequencing:

    • Prepare a sequencing library from the purified ChIP DNA.

    • Sequence the library on a high-throughput sequencing platform.

  • Data Analysis:

    • Align the sequencing reads to a reference genome.

    • Perform peak calling to identify regions of the genome with enriched binding of the transcription factor.

    • Perform motif analysis to identify the DNA sequence motifs within the binding peaks.

Nuclear Run-On Assay

Objective: To measure the rate of transcription of specific genes in response to treatment.

Methodology:

  • Nuclei Isolation:

    • Treat cells as described in Protocol 5.1.

    • Harvest the cells and lyse them in a hypotonic buffer to release the nuclei.

    • Purify the nuclei by centrifugation.

  • In Vitro Transcription:

    • Resuspend the isolated nuclei in a transcription buffer containing biotin-UTP and other nucleotides.

    • Incubate at 30°C for a short period (e.g., 30 minutes) to allow for the elongation of nascent RNA transcripts.

  • RNA Isolation:

    • Isolate the labeled nascent RNA using a method that enriches for biotin-labeled molecules (e.g., streptavidin bead pulldown).

  • Quantification:

    • Quantify the abundance of specific gene transcripts in the nascent RNA population using quantitative real-time PCR (qRT-PCR) with gene-specific primers.

Conclusion

Palmitoyl-CoA and this compound exert distinct effects on gene expression through fundamentally different mechanisms. Palmitoyl-CoA acts as a direct signaling molecule, influencing transcription through protein palmitoylation and the activation of nuclear receptors. In contrast, this compound indirectly modulates gene expression by inhibiting CPT1 and inducing a global shift in cellular metabolism.

While direct comparative transcriptomic data is currently lacking, the mechanistic understanding and data from individual studies presented in this guide provide a solid foundation for researchers. The detailed experimental protocols offer a starting point for conducting comparative studies to further elucidate the specific and contrasting roles of these two important fatty acyl-CoA molecules in the complex network of gene regulation. Such studies will be invaluable for understanding the interplay between lipid metabolism and gene expression in both health and disease, and for the development of novel therapeutic strategies.

References

Confirming the Identity of 2-Carboxypalmitoyl-CoA: A Comparison of Analytical Approaches

Author: BenchChem Technical Support Team. Date: December 2025

The unambiguous identification of 2-carboxypalmitoyl-CoA is critical for researchers investigating fatty acid metabolism and its role in various physiological and pathological processes. This guide provides a comparative overview of the primary analytical method, liquid chromatography-tandem mass spectrometry (LC-MS/MS), for confirming the identity of this compound against an authentic standard. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methodologies.

Data Presentation: LC-MS/MS Parameters for Acyl-CoA Analysis

The confirmation of this compound relies on matching the chromatographic and mass spectrometric properties of the analyte in a sample to those of an authentic standard. Below is a summary of typical parameters used in an LC-MS/MS method for long-chain acyl-CoAs.

ParameterAuthentic StandardBiological Sample
Retention Time (RT) Expected RT based on column and gradientMatch to Authentic Standard RT
Precursor Ion (m/z) Calculated m/z for [M+H]⁺Match to Authentic Standard m/z
Product Ions (m/z) Characteristic fragment ionsMatch to Authentic Standard Fragments

Experimental Protocols

A highly sensitive and specific method for the analysis of acyl-CoAs is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[1] This section details a general protocol for the extraction and analysis of long-chain acyl-CoAs, which can be adapted for this compound.

Sample Preparation: Extraction of Long-Chain Acyl-CoAs

The extraction procedure is a critical step due to the instability of acyl-CoA molecules.

  • Homogenization: Approximately 40 mg of frozen tissue is homogenized on ice in a solution containing 0.5 ml of 100 mM potassium phosphate (B84403) monobasic (KH2PO4, pH 4.9) and 0.5 ml of a solvent mixture of acetonitrile:2-propanol:methanol (3:1:1). An internal standard, such as heptadecanoyl-CoA, is added to the homogenization buffer.[2]

  • Separation: The homogenate is vortexed, sonicated, and then centrifuged at 16,000 g at 4°C for 10 minutes to pellet cellular debris.[2]

  • Extraction: The supernatant containing the acyl-CoAs is collected for analysis.

Analytical Method: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
  • Chromatography: The extracted acyl-CoAs are separated on a reverse-phase UPLC column (e.g., C8) using a binary gradient. The mobile phases typically consist of an ammonium (B1175870) hydroxide (B78521) solution in water and acetonitrile.[2]

  • Mass Spectrometry: The analysis is performed on a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.[2] The identity of the analyte is confirmed by selected reaction monitoring (SRM), which involves monitoring the transition of the specific precursor ion to characteristic product ions.[2]

Visualization of Experimental Workflow and a Relevant Signaling Pathway

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for confirming the identity of this compound and its relevance in the context of fatty acid synthesis.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Tissue Homogenization Tissue Homogenization Addition of Internal Standard Addition of Internal Standard Tissue Homogenization->Addition of Internal Standard Centrifugation Centrifugation Addition of Internal Standard->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection UPLC Separation UPLC Separation Supernatant Collection->UPLC Separation Mass Spectrometry (SRM) Mass Spectrometry (SRM) UPLC Separation->Mass Spectrometry (SRM) Data Analysis Data Analysis Mass Spectrometry (SRM)->Data Analysis Identity Confirmation Identity Confirmation Data Analysis->Identity Confirmation Authentic Standard Authentic Standard Authentic Standard->UPLC Separation

Experimental workflow for this compound identification.

The following diagram illustrates the role of acetyl-CoA carboxylase in the commitment step of fatty acid synthesis, a pathway where the analysis of specific acyl-CoAs is crucial.

Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Acetyl-CoA Carboxylase Fatty Acid Synthase Fatty Acid Synthase Acetyl-CoA->Fatty Acid Synthase Malonyl-CoA->Fatty Acid Synthase Palmitic Acid Palmitic Acid Fatty Acid Synthase->Palmitic Acid Acetyl-CoA Carboxylase Acetyl-CoA Carboxylase

Role of Acetyl-CoA Carboxylase in Fatty Acid Synthesis.

Alternative Approaches and Considerations

While LC-MS/MS is the gold standard for acyl-CoA analysis due to its high sensitivity and specificity, other methods have been employed.[3] High-performance liquid chromatography (HPLC) with UV detection can also be used, but it generally offers lower sensitivity and can be more susceptible to interference from other molecules in the sample.[4]

The synthesis of an authentic this compound standard is a prerequisite for its definitive identification and quantification. Chemical synthesis methods, such as those involving carbonyldiimidazole (CDI) or ethylchloroformate (ECF) mediated couplings, can be utilized to produce the necessary standard.[5]

References

Comparative Analysis of Malonyl-CoA Levels: A Key Regulator of Cellular Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate regulation of cellular metabolism is paramount. Malonyl-CoA, a central metabolic intermediate, has emerged as a critical signaling molecule and a key regulator of fatty acid metabolism. This guide provides a comparative analysis of malonyl-CoA levels across different cell types, supported by experimental data and detailed methodologies, to aid in the investigation of metabolic pathways and the development of novel therapeutic strategies.

Malonyl-CoA is positioned at the crossroads of carbohydrate and lipid metabolism. It is the direct product of acetyl-CoA carboxylation, a reaction catalyzed by acetyl-CoA carboxylase (ACC), and serves as the primary building block for the synthesis of fatty acids by fatty acid synthase (FASN). Beyond its role in anabolism, malonyl-CoA acts as a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that facilitates the entry of long-chain fatty acids into the mitochondria for β-oxidation. This dual function allows malonyl-CoA to act as a metabolic sensor, dictating whether the cell stores energy as fat or utilizes it through fatty acid oxidation.

Quantitative Comparison of Malonyl-CoA Levels

The intracellular concentration of malonyl-CoA varies significantly across different cell and tissue types, reflecting their distinct metabolic functions. Tissues with high rates of fatty acid synthesis, such as the liver and adipose tissue, generally exhibit higher basal levels of malonyl-CoA. Conversely, tissues that rely heavily on fatty acid oxidation for energy, like the heart and skeletal muscle, tend to have lower concentrations.

Recent studies have also highlighted dysregulation of malonyl-CoA levels in various diseases, particularly in cancer. Many cancer cells exhibit increased fatty acid synthesis to support rapid proliferation and membrane production, often leading to elevated malonyl-CoA levels compared to their non-malignant counterparts.

Below is a summary of reported malonyl-CoA concentrations in various rat tissues.

Tissue TypeMalonyl-CoA Concentration (nmol/g wet weight)Reference
Liver1.9 ± 0.6[1]
Heart1.3 ± 0.4[1]
Skeletal Muscle0.7 ± 0.2[1]

Note: Data are presented as mean ± standard deviation.

The Central Role of Malonyl-CoA in Metabolic Regulation

The synthesis and degradation of malonyl-CoA are tightly regulated by key cellular energy sensors, including AMP-activated protein kinase (AMPK), and hormonal signals such as insulin (B600854). In times of energy surplus, insulin promotes the synthesis of malonyl-CoA, thereby stimulating fatty acid synthesis and inhibiting fatty acid oxidation. Conversely, under conditions of energy deficit, AMPK is activated, which in turn phosphorylates and inhibits ACC, leading to a decrease in malonyl-CoA levels and a subsequent increase in fatty acid oxidation.

dot

Malonyl_CoA_Pathway cluster_cytosol Cytosol cluster_mitochondria Mitochondria Glucose Glucose AcetylCoA Acetyl-CoA Glucose->AcetylCoA Glycolysis & Pyruvate Dehydrogenase MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC Citrate_cyto Citrate Citrate_cyto->AcetylCoA ATP-Citrate Lyase FattyAcids Fatty Acid Synthesis MalonylCoA->FattyAcids FASN CPT1 CPT1 MalonylCoA->CPT1 Inhibition Insulin Insulin Insulin->AcetylCoA + AMPK AMPK AMPK->MalonylCoA - FattyAcylCoA Fatty Acyl-CoA FattyAcylCoA->CPT1 BetaOxidation β-Oxidation CPT1->BetaOxidation Fatty Acid Transport

Caption: Malonyl-CoA signaling pathway.

Experimental Protocols: Quantification of Malonyl-CoA

The accurate quantification of intracellular malonyl-CoA is crucial for studying its role in metabolic regulation. The most widely used and sensitive method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow for Malonyl-CoA Quantification

dot

experimental_workflow A Cell Culture/ Tissue Collection B Metabolite Extraction (e.g., with cold acid) A->B C Centrifugation to remove protein B->C D Supernatant Collection C->D E LC-MS/MS Analysis D->E F Data Analysis and Quantification E->F

Caption: Workflow for LC-MS/MS analysis of Malonyl-CoA.

Detailed Method for Cellular Malonyl-CoA Extraction and Quantification

1. Sample Preparation:

  • For adherent cells, wash the cell culture plate with ice-cold phosphate-buffered saline (PBS).

  • For suspension cells or tissues, collect a known amount of cells or tissue weight.

2. Metabolite Extraction:

  • Immediately add a pre-chilled extraction solution. A common solution is 10% trichloroacetic acid (TCA) in water.[1] Other methods may use different acidifying agents or solvent mixtures.

  • Scrape the cells or homogenize the tissue in the extraction solution on ice.

3. Protein Precipitation and Clarification:

  • Incubate the samples on ice for a specified time (e.g., 10-30 minutes) to allow for complete protein precipitation.

  • Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C to pellet the precipitated proteins and cell debris.

4. Supernatant Collection:

  • Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new tube.

5. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Use a suitable HPLC column, such as a C18 reversed-phase column.

    • Employ a mobile phase gradient, typically consisting of an aqueous solution with an ion-pairing agent (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile).

  • Mass Spectrometry Detection:

    • Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

    • Define specific precursor-to-product ion transitions for malonyl-CoA and an appropriate internal standard (e.g., ¹³C₃-malonyl-CoA) for accurate quantification.[1]

6. Data Analysis:

  • Integrate the peak areas for malonyl-CoA and the internal standard.

  • Generate a standard curve using known concentrations of malonyl-CoA to calculate the absolute concentration in the samples.

  • Normalize the results to cell number or protein concentration for accurate comparison between different samples.

This guide provides a foundational understanding of the comparative levels of malonyl-CoA and its central role in metabolic regulation. The provided experimental framework offers a starting point for researchers to accurately quantify this key metabolite in their specific cell types of interest, paving the way for new discoveries in metabolic research and drug development.

References

Navigating the Analytical Challenge: A Comparative Guide to the Specific Detection of 2-Carboxypalmitoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating fatty acid metabolism and associated disease states, the accurate detection and quantification of specific lipid metabolites is paramount. 2-carboxypalmitoyl-CoA, a dicarboxylic acyl-CoA, is a key, albeit challenging, analyte. This guide provides a comprehensive comparison of methodologies for its specific detection, weighing the prospects of a hypothetical antibody-based approach against the current gold standard of liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Currently, there are no commercially available antibodies validated for the specific detection of this compound. The development of such a reagent faces significant immunological hurdles. Small molecules like this compound, known as haptens, are not immunogenic on their own and require conjugation to a larger carrier protein to elicit an immune response. This process, however, can lead to the generation of antibodies with low affinity or, more critically, a lack of specificity, exhibiting cross-reactivity with structurally similar endogenous molecules such as palmitoyl-CoA and other dicarboxylyl-CoA esters.

Given these challenges, this guide will first explore the rigorous validation workflow that would be required for a hypothetical antibody specific to this compound. Subsequently, it will detail the established and highly specific alternative: LC-MS/MS.

Comparative Analysis: Hypothetical Antibody vs. LC-MS/MS

The choice of analytical method depends on a variety of factors, including the required specificity, sensitivity, sample throughput, and the nature of the research question. The following table summarizes the key performance characteristics of a hypothetical antibody-based assay compared to the established LC-MS/MS method for the quantification of this compound.

FeatureHypothetical Antibody-Based Assay (e.g., ELISA)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Specificity Potentially low to moderate; high risk of cross-reactivity with palmitoyl-CoA and other acyl-CoAs. Extensive validation required.Very high; capable of distinguishing between isobaric and isomeric compounds based on fragmentation patterns.
Sensitivity Potentially high (pM to nM range), but dependent on antibody affinity.High (fmol to pmol range), dependent on instrumentation and sample matrix.
Quantification Semi-quantitative to quantitative, but can be affected by cross-reactivity and matrix effects.Highly accurate and precise absolute quantification using stable isotope-labeled internal standards.
Throughput High; suitable for screening large numbers of samples in parallel (e.g., 96-well plates).Moderate; sequential sample analysis, though autosamplers allow for unattended operation.
Cost per Sample Lower, once a validated antibody is available.Higher, due to instrumentation and maintenance costs.
Development Effort Extremely high; includes hapten synthesis, conjugation, immunization, and extensive antibody screening and validation.Moderate to high; requires method development and optimization for chromatography and mass spectrometry parameters.
Information Provides total concentration of immunoreactive species.Provides structural confirmation and can identify and quantify multiple acyl-CoAs simultaneously.

Experimental Methodologies

Hypothetical Antibody Validation Workflow

The validation of a novel antibody for this compound would require a multi-step, rigorous process to ensure its specificity and reliability.

1. Antigen Preparation:

  • Hapten Synthesis: Synthesize this compound with a linker arm suitable for conjugation, distal to the key structural features (the carboxyl group at position 2 and the CoA moiety).

  • Carrier Conjugation: Covalently couple the hapten to an immunogenic carrier protein (e.g., Keyhole Limpet Hemocyanin (KLH) for immunization and Bovine Serum Albumin (BSA) for screening).

2. Antibody Generation:

  • Immunize host animals (e.g., rabbits or mice) with the KLH-hapten conjugate.

  • Perform hybridoma fusion (for monoclonal antibodies) or polyclonal antibody purification from serum.

3. Specificity Testing (Critical Step):

  • Direct ELISA: Screen antibody candidates against BSA-conjugated this compound.

  • Competitive ELISA: This is the most crucial test for specificity.

    • Immobilize the BSA-hapten conjugate on a microplate.

    • Incubate the antibody with varying concentrations of free this compound (the target analyte) and potential cross-reactants (e.g., palmitoyl-CoA, other dicarboxylyl-CoAs, free CoA, palmitic acid).

    • A specific antibody will show a significant decrease in signal only in the presence of free this compound.

  • Western Blotting: Test the antibody against various cell or tissue lysates to ensure it does not recognize any proteins non-specifically.

  • Immunoprecipitation followed by Mass Spectrometry (IP-MS): Use the antibody to pull down its target from a biological sample and confirm the identity of the precipitated molecule as this compound using mass spectrometry.

G Hypothetical Antibody Validation Workflow cluster_0 Antigen Preparation cluster_1 Antibody Generation cluster_2 Specificity Validation hapten Synthesize this compound with linker conjugate Conjugate to Carrier Proteins (KLH & BSA) hapten->conjugate immunize Immunize Animal with KLH-conjugate conjugate->immunize generate Generate Monoclonal or Polyclonal Antibodies immunize->generate screening Initial Screening (Direct ELISA) generate->screening competitive Competitive ELISA (Cross-Reactivity Check) screening->competitive wb Western Blot (Non-specific Protein Binding) competitive->wb ipms IP-Mass Spectrometry (Target Identity Confirmation) wb->ipms final final ipms->final Validated Antibody G LC-MS/MS Quantification Workflow cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS/MS Detection extract Homogenize & Extract with Internal Standard purify Centrifuge & Purify (optional SPE) extract->purify inject Inject Sample purify->inject separate Reverse-Phase C18 Column (Gradient Elution) inject->separate ionize Electrospray Ionization (ESI+) separate->ionize mrm MRM Detection (Precursor -> Fragment) ionize->mrm quantify Quantify against Internal Standard mrm->quantify final final quantify->final Concentration Data

comparing the enzyme kinetics of 2-carboxypalmitoyl-CoA with other acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzyme kinetics of various acyl-Coenzyme A (acyl-CoA) molecules, with a special focus on the current understanding and experimental approach for characterizing 2-carboxypalmitoyl-CoA. The primary enzyme of interest is Carnitine Palmitoyltransferase (CPT), a key regulator of mitochondrial fatty acid β-oxidation.

Executive Summary

The transport of long-chain fatty acids into the mitochondria for β-oxidation is a critical step in cellular energy metabolism, regulated by the Carnitine Palmitoyltransferase (CPT) system. While the kinetics of natural substrates like palmitoyl-CoA and inhibitors such as malonyl-CoA are well-documented, there is a notable absence of published kinetic data (Km, Vmax, Ki) for the synthetic derivative, this compound. This guide summarizes the available kinetic parameters for other relevant acyl-CoAs and presents a comprehensive experimental protocol to determine the kinetic profile of this compound, thereby enabling its direct comparison with other molecules and elucidating its potential as a substrate or inhibitor of CPT.

Comparison of Acyl-CoA Enzyme Kinetics with Carnitine Palmitoyltransferase (CPT)

The following table summarizes the available kinetic data for various acyl-CoAs and inhibitors with CPT, primarily CPT1, the rate-limiting enzyme in mitochondrial fatty acid uptake. This data provides a baseline for the future characterization of this compound.

CompoundEnzymeOrganism/TissueKinetic ParameterValueReference
Palmitoyl-CoACPT1Rat Liver MitochondriaKm75 µM[1]
Palmitoyl-CoACPT1Permeabilized Muscle FibresKm80 µM[1]
Malonyl-CoACPT1Human Skeletal MuscleKi0.22 µM[2]
Acetyl-CoACPT1Human Skeletal MuscleKi~45 µM[2]
Free CoACPT1Human Skeletal MuscleKi~45 µM[2]
trans-2-C16:1-CoACPT2Human (expressed in S. cerevisiae)Ki18.8 µM[3]
3-hydroxypalmitoyl-CoACPT IIPurifiedK0.520 ± 6 μM[4]
3-oxopalmitoyl-CoACPT IIPurifiedK0.565 ± 17 μM[4]

It is important to note that a direct comparison of these values should be made with caution due to variations in experimental conditions, enzyme sources, and assay methodologies.

Proposed Experimental Protocol for Determining the Enzyme Kinetics of this compound

Given the lack of available kinetic data for this compound, the following protocol outlines a robust method for determining its Km and Vmax (if it acts as a substrate) or its Ki (if it acts as an inhibitor) with CPT1. This protocol is based on a well-established radioisotopic assay.

Objective: To determine the kinetic parameters (Km, Vmax, and/or Ki) of this compound for CPT1.

Materials:

  • Isolated mitochondria from a suitable source (e.g., rat liver)

  • [3H]L-carnitine or [14C]L-carnitine

  • Palmitoyl-CoA

  • This compound (synthesis may be required if not commercially available)[5][6][7][8]

  • Bovine serum albumin (BSA), fatty acid-free

  • Reaction buffer (e.g., 115 mM Tris-HCl, pH 7.4, containing 1 mM EGTA)

  • Malonyl-CoA (for control experiments)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Mitochondrial Preparation: Isolate mitochondria from fresh tissue (e.g., rat liver) using differential centrifugation. Ensure the final mitochondrial pellet is resuspended in an appropriate buffer.

  • Assay Mixture Preparation: Prepare reaction tubes on ice. Each tube will contain the reaction buffer, a fixed concentration of radiolabeled L-carnitine (e.g., 5 mM), and BSA.

  • Determination of Km and Vmax (this compound as a substrate):

    • Add varying concentrations of this compound to the reaction tubes.

    • Pre-incubate the tubes at 37°C for 2 minutes.

    • Initiate the reaction by adding the mitochondrial preparation.

    • Incubate for a fixed time (e.g., 4 minutes) ensuring the reaction is in the linear range.

    • Stop the reaction by adding ice-cold perchloric acid.

    • Separate the product, radiolabeled acylcarnitine, from the unreacted radiolabeled carnitine using an appropriate method (e.g., ion-exchange chromatography).

    • Quantify the radioactivity of the product using liquid scintillation counting.

    • Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

  • Determination of Ki (this compound as an inhibitor):

    • Use a fixed, sub-saturating concentration of the natural substrate, palmitoyl-CoA.

    • Add varying concentrations of this compound to the reaction tubes.

    • Follow the same incubation, reaction termination, product separation, and quantification steps as described above.

    • Analyze the data using appropriate kinetic models (e.g., Dixon or Lineweaver-Burk plots) to determine the Ki and the type of inhibition (competitive, non-competitive, or uncompetitive).

  • Controls: Include appropriate controls, such as reactions without enzyme, reactions without substrate, and reactions with a known inhibitor like malonyl-CoA.

Visualizations

Experimental Workflow

Experimental_Workflow Experimental Workflow for Kinetic Analysis of this compound cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Analysis Mito_Prep Mitochondrial Isolation Incubation Incubation of Mitochondria with Substrates/Inhibitor Mito_Prep->Incubation Reagent_Prep Reagent Preparation ([3H]L-carnitine, Buffers) Reagent_Prep->Incubation Reaction Initiate Reaction at 37°C Incubation->Reaction Termination Stop Reaction (e.g., with Perchloric Acid) Reaction->Termination Separation Product Separation (Ion-Exchange Chromatography) Termination->Separation Quantification Radioactivity Measurement (Scintillation Counting) Separation->Quantification Data_Analysis Data Analysis (Michaelis-Menten/Lineweaver-Burk Plots) Quantification->Data_Analysis

Caption: Workflow for determining the kinetic parameters of this compound.

Mitochondrial Fatty Acid β-Oxidation Pathway

FAO_Pathway Mitochondrial Fatty Acid β-Oxidation and its Regulation cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_outer_membrane Outer Membrane cluster_intermembrane_space Intermembrane Space cluster_inner_membrane Inner Membrane cluster_matrix Matrix Fatty_Acid Fatty Acid Acyl_CoA_Synthase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthase Fatty_Acyl_CoA Fatty Acyl-CoA Acyl_CoA_Synthase->Fatty_Acyl_CoA CPT1 CPT1 Fatty_Acyl_CoA->CPT1 Acetyl_CoA Acetyl-CoA ACC Acetyl-CoA Carboxylase (ACC) Acetyl_CoA->ACC Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA Malonyl_CoA->CPT1 Inhibition Acylcarnitine Acylcarnitine CPT1->Acylcarnitine CACT CACT Acylcarnitine->CACT CPT2 CPT2 Acylcarnitine->CPT2 CACT->Acylcarnitine Fatty_Acyl_CoA_Matrix Fatty Acyl-CoA CPT2->Fatty_Acyl_CoA_Matrix Beta_Oxidation β-Oxidation Fatty_Acyl_CoA_Matrix->Beta_Oxidation Acetyl_CoA_Matrix Acetyl-CoA Beta_Oxidation->Acetyl_CoA_Matrix TCA_Cycle TCA Cycle Acetyl_CoA_Matrix->TCA_Cycle

References

A Comparative Guide to the Quantification of 2-Carboxypalmitoyl-CoA and Other Long-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of 2-carboxypalmitoyl-CoA and other long-chain acyl-coenzyme A (LC-CoA) esters, critical molecules in fatty acid metabolism and cellular signaling. Understanding the advantages and limitations of different quantification techniques is paramount for accurate and reproducible research in metabolic diseases and drug development. This document outlines the predominant methodologies, presenting their performance metrics and detailed experimental protocols to aid in the selection of the most suitable approach for your research needs.

Comparative Analysis of Quantification Methods

The quantification of LC-CoAs is primarily achieved through variations of liquid chromatography coupled with mass spectrometry (LC-MS/MS) or ultraviolet (UV) detection. LC-MS/MS methods generally offer superior sensitivity and specificity, while HPLC-UV provides a more accessible alternative. Below is a summary of the performance characteristics of commonly employed methods, extrapolated from studies on various long-chain acyl-CoAs.

Performance Metric LC-MS/MS Method 1 LC-MS/MS Method 2 HPLC-UV Method
Limit of Detection (LOD) 1-5 fmol[1]Not explicitly stated, but high sensitivity reported[2]Picomolar range[3]
Limit of Quantification (LOQ) 0.225 pmol (for short-chain acyl-CoAs)[4][5]Not explicitly statedNot explicitly stated
**Linearity (R²) **> 0.998[6]Not explicitly statedNot explicitly stated
Intra-assay CV (%) 5-10%[3]Not explicitly statedNot explicitly stated
Inter-assay CV (%) 5-6%[3]Not explicitly statedNot explicitly stated
Recovery (%) 90-111%[1]70-80%[7]Not explicitly stated
Analysis Time ~5-7 min[3][4][5]~25 min[8]Not explicitly stated

Experimental Protocols

Method 1: Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This method provides high sensitivity and selectivity for the comprehensive analysis of acyl-CoA species.

1. Sample Preparation and Extraction:

  • Homogenize tissue samples in a KH2PO4 buffer (100 mM, pH 4.9).[7]

  • Add 2-propanol and further homogenize.[7]

  • Extract acyl-CoAs from the homogenate using acetonitrile (B52724).[7]

  • For cellular samples, add ice-cold 10% (w/v) trichloroacetic acid, scrape the cells, and sonicate.[6]

  • Spike samples with an internal standard (e.g., C17-CoA) for accurate quantification.[1]

2. Solid-Phase Extraction (SPE) Purification:

  • Use an Oasis HLB SPE column for purification of the cleared supernatant.[6]

  • Alternatively, an oligonucleotide purification column can be used to bind and elute acyl-CoAs with 2-propanol.[7]

3. Chromatographic Separation:

  • Employ a C18 reversed-phase column for the separation of most acyl-CoAs.[1][8] For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is recommended.[1]

  • Use a binary gradient system. For example, Solvent A: 75 mM KH2PO4 (pH 4.9) and Solvent B: acetonitrile with 600 mM glacial acetic acid.[7]

  • An alternative is an ion-pairing reversed-phase HPLC approach.[4][5]

4. Mass Spectrometric Detection:

  • Utilize a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for specific detection and quantification.

  • Monitor specific precursor-to-product ion transitions for each acyl-CoA species. For instance, for many acyl-CoAs, the transition of [M+H]+ to [M-507+H]+ is used for quantification.[2]

Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A more traditional and widely accessible method for acyl-CoA analysis.

1. Sample Preparation and Extraction:

  • Extract long-chain acyl-CoA esters from freeze-clamped tissues using the method described by Mancha et al.[8]

2. Chromatographic Separation:

  • Use a radially compressed C18, 5-micron, reverse-phase column.[8]

  • Employ a gradient system of acetonitrile and 25 mM KH2PO4 (pH 5.3).[8]

3. UV Detection:

  • Monitor the HPLC eluent at a wavelength of 254 nm or 260 nm to detect the adenine (B156593) moiety of the coenzyme A molecule.[7][8]

4. Quantification:

  • Identify and quantify peaks based on their retention times compared to known standards. The identity of acyl-CoA peaks can be confirmed by their disappearance after alkaline hydrolysis.[8]

Visualizing the Workflow

To better understand the procedural flow of these quantification methods, the following diagrams illustrate the key steps involved.

cluster_prep Sample Preparation cluster_analysis Analytical Stage cluster_data Data Analysis Tissue Tissue/Cell Sample Homogenization Homogenization in Buffer Tissue->Homogenization Extraction Acetonitrile/Isopropanol Extraction Homogenization->Extraction SPE Solid-Phase Extraction Extraction->SPE HPLC HPLC Separation (Reversed-Phase C18) SPE->HPLC MS Tandem Mass Spectrometry (MRM Detection) HPLC->MS UV UV Detection (260 nm) HPLC->UV Quantification Quantification MS->Quantification UV->Quantification

Caption: General workflow for acyl-CoA quantification.

cluster_lcms LC-MS/MS Method cluster_hplcuv HPLC-UV Method Sample_Lcms Sample Preparation (Homogenization, Extraction, SPE) Hilic_Rp Chromatography (HILIC or Reversed-Phase) Sample_Lcms->Hilic_Rp Mrm MS/MS Detection (MRM Mode) Hilic_Rp->Mrm Data_Lcms Data Analysis (High Sensitivity & Specificity) Mrm->Data_Lcms Sample_Uv Sample Preparation (Extraction) Rp Chromatography (Reversed-Phase) Sample_Uv->Rp Uv_Det UV Detection (254/260 nm) Rp->Uv_Det Data_Uv Data Analysis (Lower Sensitivity) Uv_Det->Data_Uv

Caption: Comparison of LC-MS/MS and HPLC-UV workflows.

References

Confirming the Role of CPT1 Inhibition in a Disease Model: A Comparative Guide to 2-Acyl-CoA Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of key inhibitors of Carnitine Palmitoyltransferase 1 (CPT1), a critical enzyme in fatty acid metabolism and a therapeutic target in various disease models. Due to the limited availability of specific data on 2-carboxypalmitoyl-CoA, this document focuses on its close structural analog, 2-bromopalmitoyl-CoA, and two other well-characterized CPT1 inhibitors, etomoxir (B15894) and perhexiline (B1211775). The experimental data and protocols provided herein serve as a comprehensive resource for evaluating the role of CPT1 inhibition in relevant disease models.

Introduction to CPT1 Inhibition

Carnitine Palmitoyltransferase 1 (CPT1) is the rate-limiting enzyme in the mitochondrial fatty acid β-oxidation pathway. It facilitates the transport of long-chain fatty acids into the mitochondrial matrix, where they are oxidized to produce ATP. Inhibition of CPT1 shifts the cellular energy metabolism from fatty acid oxidation towards glucose utilization. This metabolic switch is a therapeutic strategy being explored for a range of conditions, including cardiovascular diseases, metabolic disorders, and cancer.[1][2][3]

While information on this compound is scarce in the scientific literature, its analog, 2-bromopalmitoyl-CoA, is a known inhibitor of CPT1.[4][5] This guide will leverage the extensive data available for etomoxir and perhexiline to provide a framework for assessing the potential role of novel CPT1 inhibitors like this compound.

Comparative Analysis of CPT1 Inhibitors

The following table summarizes the key characteristics of 2-bromopalmitoyl-CoA, etomoxir, and perhexiline, providing a basis for their comparison in experimental settings.

Feature2-Bromopalmitoyl-CoAEtomoxirPerhexiline
Mechanism of Action Irreversible inhibitor of CPT1.[5]Irreversible inhibitor of CPT1.[2][6] The active inhibitor is the intracellularly formed (R)-(+)-etomoxir-Coenzyme A ester.[2]Thought to act by inhibiting mitochondrial carnitine palmitoyltransferase-1.[1][7]
Specificity Inhibits CPT1.[4] It has been noted to be a promiscuous inhibitor of other membrane-bound enzymes at higher concentrations.[8]Primarily targets CPT1, but off-target effects on Coenzyme-A metabolism and complex I of the electron transport chain have been observed at high concentrations.[2] Identified as a direct agonist of PPARα.[2]Primarily inhibits CPT1, but also shows some inhibition of CPT2.[9]
Reported IC50 Values The inhibitory potency is significantly greater for the liver isoform of CPT1 compared to the heart isoform.[4]5-20 nmol/l for rat liver, heart, and muscle mitochondria.[2] ~2000nM in rat hepatocytes.[6]Not consistently reported, with its primary mechanism of CPT1 inhibition being a subject of some debate.[9]
In Vivo Effects Limited in vivo data available.Decreases ketone bodies and blood glucose levels.[2] Shows therapeutic potential in models of multiple sclerosis, Parkinson's disease, and various cancers.[2]Reduces fatty acid metabolism and increases glucose utilization in the myocardium, leading to increased myocardial efficiency.[1][7]
Cellular Effects Inhibits mitochondrial fatty acid oxidation.[5]Inhibits fatty acid oxidation, leading to a shift towards glucose metabolism.[10][11] Can induce cell cycle arrest in cancer cells.[10]Shifts myocardial metabolism from fatty acids to glucose.[1][3]

Experimental Protocols

The following are detailed methodologies for key experiments to confirm the role of a putative CPT1 inhibitor in a disease model.

CPT1 Activity Assay

This assay directly measures the enzymatic activity of CPT1 in isolated mitochondria or cell lysates.

Principle: The assay measures the rate of formation of palmitoylcarnitine (B157527) from palmitoyl-CoA and L-[³H]carnitine.

Materials:

  • Isolated mitochondria or cell lysate

  • Assay buffer (e.g., 120 mM KCl, 25 mM Tris-HCl, 1 mM EDTA, pH 7.4)

  • Palmitoyl-CoA

  • L-[³H]carnitine

  • Bovine serum albumin (BSA), fatty acid-free

  • Test inhibitor (e.g., this compound)

  • Scintillation cocktail and counter

Protocol:

  • Prepare mitochondrial or cell lysate samples.

  • Pre-incubate the samples with various concentrations of the test inhibitor or vehicle control for a specified time.

  • Initiate the reaction by adding a mixture of palmitoyl-CoA and L-[³H]carnitine to the samples.

  • Incubate the reaction at 37°C for a defined period.

  • Stop the reaction by adding ice-cold perchloric acid.

  • Separate the radiolabeled palmitoylcarnitine from unreacted L-[³H]carnitine using a cation exchange column or by solvent extraction.

  • Quantify the amount of [³H]palmitoylcarnitine using liquid scintillation counting.

  • Calculate the CPT1 activity and determine the IC50 value of the inhibitor.

Cellular Respiration Assay (Seahorse XF Analyzer)

This assay measures the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.

Principle: A Seahorse XF Analyzer is used to measure real-time changes in OCR and ECAR in live cells in response to the CPT1 inhibitor and various metabolic substrates.

Materials:

  • Seahorse XF Analyzer and consumables

  • Cultured cells relevant to the disease model

  • Seahorse XF Base Medium supplemented with substrates (e.g., glucose, glutamine, palmitate-BSA)

  • Test inhibitor

  • Mitochondrial stress test reagents (e.g., oligomycin, FCCP, rotenone/antimycin A)

Protocol:

  • Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

  • Replace the growth medium with Seahorse XF Base Medium supplemented with desired substrates.

  • Pre-incubate the cells with the test inhibitor or vehicle control.

  • Place the cell culture plate in the Seahorse XF Analyzer and perform a baseline measurement of OCR and ECAR.

  • Inject the test inhibitor and monitor the changes in OCR and ECAR.

  • Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A to assess various parameters of mitochondrial function.

  • Analyze the data to determine the effect of the inhibitor on basal respiration, ATP-linked respiration, maximal respiration, and glycolytic activity.

Visualizations

Signaling Pathway of CPT1 Inhibition

CPT1_Inhibition_Pathway Fatty_Acids Long-Chain Fatty Acids Acyl_CoA Fatty Acyl-CoA Fatty_Acids->Acyl_CoA CPT1 CPT1 Acyl_CoA->CPT1 Mitochondrion Mitochondrial Matrix CPT1->Mitochondrion Acyl-Carnitine Inhibitor This compound (or other inhibitors) Inhibitor->CPT1 Beta_Oxidation β-Oxidation Mitochondrion->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle ATP ATP TCA_Cycle->ATP Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Pyruvate->Acetyl_CoA

Caption: CPT1 inhibition blocks fatty acid entry into mitochondria, shifting energy metabolism towards glycolysis.

Experimental Workflow for Assessing a CPT1 Inhibitor

Experimental_Workflow Start Start: Hypothesis (Compound inhibits CPT1) In_Vitro In Vitro Validation Start->In_Vitro CPT1_Assay CPT1 Activity Assay In_Vitro->CPT1_Assay Cell_Culture Cell-Based Assays (Disease Model) In_Vitro->Cell_Culture In_Vivo In Vivo Studies (Animal Model) CPT1_Assay->In_Vivo Seahorse Seahorse XF Assay (OCR/ECAR) Cell_Culture->Seahorse Metabolomics Metabolomic Analysis Cell_Culture->Metabolomics Seahorse->In_Vivo Metabolomics->In_Vivo PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo->PK_PD Efficacy Efficacy Studies (Disease Phenotype) In_Vivo->Efficacy Toxicity Toxicity Assessment In_Vivo->Toxicity Conclusion Conclusion: Role of CPT1 inhibition confirmed PK_PD->Conclusion Efficacy->Conclusion Toxicity->Conclusion

Caption: A stepwise workflow for validating the role of a CPT1 inhibitor from in vitro assays to in vivo models.

References

comparative transcriptomics of cells treated with 2-carboxypalmitoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the metabolic effects of Carnitine Palmitoyltransferase 1 (CPT1) inhibition, understanding the landscape of transcriptomic changes is crucial. This guide provides a comparative analysis of cellular responses to CPT1 inhibition, drawing on data from studies using various inhibitors and genetic knockdown approaches. While direct comparative transcriptomic data for 2-carboxypalmitoyl-CoA is limited in publicly available literature, the insights from related inhibitors such as 2-bromopalmitate, etomoxir, and CPT1A knockdown serve as valuable surrogates for predicting its molecular impact.

Introduction to CPT1 Inhibition

Carnitine Palmitoyltransferase 1 (CPT1) is a critical enzyme in fatty acid metabolism, controlling the rate-limiting step of long-chain fatty acid transport into the mitochondria for β-oxidation.[1] Inhibition of CPT1 shifts cellular energy metabolism from fatty acid oxidation towards glucose utilization.[1] This metabolic reprogramming has therapeutic potential in various diseases, including cancer and metabolic disorders.[1][2] this compound is a known inhibitor of CPT1. Another well-studied inhibitor, 2-bromopalmitate, is converted in cells to 2-bromopalmitoyl-CoA, which then acts as a potent inhibitor.[3][4]

Comparative Analysis of Transcriptomic Changes

This section compares the transcriptomic alterations observed in different cell types following the inhibition of CPT1 activity, either through chemical inhibitors or genetic knockdown of the CPT1A isoform.

Table 1: Summary of Differentially Expressed Genes in Prostate Cancer Cells (LNCaP) with CPT1A Knockdown

In a study on LNCaP prostate cancer cells, knockdown of CPT1A led to significant changes in gene expression, with 187 genes being upregulated and 232 genes downregulated.[5] The raw RNA-seq data for this analysis is available in the NCBI Gene Expression Omnibus under the accession number GSE83547.[5]

RegulationNumber of GenesKey Affected Pathways
Upregulated187Androgen Receptor (AR) signaling
Downregulated232Cell growth and proliferation
Table 2: Transcriptomic Insights from a Covalent CPT1A Inhibitor (DHP-B) in Colorectal Cancer Cells (SW620)

A study on the novel covalent CPT1A inhibitor DHP-B in SW620 colorectal cancer cells utilized RNA-Seq to analyze the transcriptome. Gene Set Enrichment Analysis (GSEA) and Gene Ontology (GO) enrichment analysis were performed to understand the molecular mechanism of DHP-B.[6]

TreatmentCell LineKey Findings from Transcriptome Analysis
DHP-BSW620Inhibition of the Fatty Acid Oxidation (FAO) pathway
Increased mitochondrial membrane permeability

Key Signaling Pathways Affected by CPT1 Inhibition

Inhibition of CPT1 has been shown to modulate several key signaling pathways, impacting cellular processes such as proliferation, apoptosis, and hormone signaling.

Androgen Receptor (AR) Signaling in Prostate Cancer

In LNCaP prostate cancer cells, the knockdown of CPT1A was found to increase the action of the androgen receptor (AR) and the expression of AR-regulated genes.[5] This suggests a potential interplay between fatty acid metabolism and hormone signaling in prostate cancer.

AR_Signaling_Pathway CPT1A CPT1A Inhibition (e.g., Knockdown) FAO Fatty Acid Oxidation CPT1A->FAO decreases Metabolic_Shift Metabolic Reprogramming FAO->Metabolic_Shift AR_Signaling Androgen Receptor (AR) Signaling Metabolic_Shift->AR_Signaling modulates Gene_Expression AR-regulated Gene Expression AR_Signaling->Gene_Expression increases Cell_Growth Prostate Cancer Cell Growth Gene_Expression->Cell_Growth affects MAPK_Signaling_Pathway CPT1A CPT1A Expression MAPK_Pathway MAPK Signaling Pathway CPT1A->MAPK_Pathway modulates Cell_Proliferation Adipocyte Cell Proliferation MAPK_Pathway->Cell_Proliferation regulates RNA_Seq_Workflow cluster_wet_lab Wet Lab cluster_bioinformatics Bioinformatics Cell_Culture Cell Culture & Treatment/Knockdown RNA_Extraction RNA Extraction Cell_Culture->RNA_Extraction Library_Prep Library Preparation RNA_Extraction->Library_Prep Sequencing Sequencing Library_Prep->Sequencing QC Quality Control Sequencing->QC Alignment Alignment to Reference Genome QC->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEG_Analysis Differential Expression Analysis Quantification->DEG_Analysis Pathway_Analysis Pathway & GO Enrichment Analysis DEG_Analysis->Pathway_Analysis

References

A Researcher's Guide to Validating Protein Interactions with 2-Carboxypalmitoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cellular metabolism and drug development, confirming the direct interaction between a small molecule and its protein target is a critical validation step. This guide provides an objective comparison of key experimental methods for validating the binding of 2-carboxypalmitoyl-CoA (2-CP-CoA), a derivative of a long-chain fatty acid, to a putative target protein. We present the principles, protocols, and comparative data for Isothermal Titration Calorimetry (ITC), Cellular Thermal Shift Assay (CETSA), and Co-Immunoprecipitation (Co-IP).

Comparative Analysis of Validation Techniques

Choosing the right method depends on the experimental goals, such as quantifying binding affinity in a purified system, confirming target engagement in a cellular environment, or identifying interaction partners within a complex. The table below summarizes the core features of three widely used techniques.

FeatureIsothermal Titration Calorimetry (ITC)Cellular Thermal Shift Assay (CETSA)Co-Immunoprecipitation (Co-IP)
Principle Measures the heat released or absorbed during the binding of two molecules in solution.[1][2]Based on the principle that ligand binding alters a protein's thermal stability.[3][4]An antibody-based technique to isolate a specific protein and its binding partners from a cell or tissue lysate.[5][6]
Sample Type Purified protein and ligand in a matched buffer.[7]Cell lysates, intact cells, or tissue samples.[3][8]Cell or tissue lysates.[9][10]
Key Parameters Binding Affinity (Kd), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS).[1][11]Change in Melting Temperature (ΔTm), indicating target engagement.Presence/Absence of interacting partners on a Western Blot.
Throughput Low to medium.Medium to high, especially with MS-based readouts.[4]Medium to high.
Key Advantage Provides a complete thermodynamic profile of the interaction in a single experiment, considered the "gold standard" for measuring binding affinity.[2]Confirms direct target engagement in a physiological (cellular) context.[8][12]Identifies interaction partners within a native protein complex; useful for seeing if 2-CP-CoA stabilizes or disrupts a protein-protein interaction.[13]
Key Limitation Requires large amounts of pure, soluble protein; sensitive to buffer mismatches.[7]Does not directly measure binding affinity; requires a specific antibody for Western blot detection.Results can be prone to false positives from non-specific binding; does not provide quantitative affinity data.[6]

Experimental Protocols and Methodologies

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs when a ligand (2-CP-CoA) binds to a target protein. This technique allows for the determination of all thermodynamic binding parameters in a single experiment.[2]

Experimental Protocol:

  • Sample Preparation:

    • Dialyze the purified target protein extensively against the final experimental buffer.

    • Dissolve the 2-CP-CoA ligand in the exact same buffer used for the final dialysis step to minimize heats of dilution.[7]

    • Degas both the protein and ligand solutions immediately before the experiment to prevent air bubbles.[7]

    • Typically, the protein concentration in the sample cell is in the range of 10-50 µM, and the ligand concentration in the syringe is 10-20 times higher.

  • Titration:

    • Load the protein solution into the sample cell of the calorimeter and the ligand solution into the injection syringe.

    • Set the experimental temperature (e.g., 25°C or 30°C).[1]

    • Perform a series of small, sequential injections (e.g., 2 µL each) of the ligand into the sample cell while monitoring the heat changes.[2]

  • Data Analysis:

    • The raw data consists of heat spikes for each injection.

    • Integrate the area under each peak and plot it against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to calculate the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[2] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = RTln(Kd).[7]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying that a ligand binds to its target protein within the complex environment of a cell. The principle is that ligand binding generally stabilizes the protein, increasing its resistance to thermal denaturation.[3]

Experimental Protocol:

  • Cell Treatment:

    • Culture cells to an appropriate density. Treat one set of cells with 2-CP-CoA at the desired concentration and another with a vehicle control.

  • Heating and Lysis:

    • Harvest and wash the cells. Resuspend them in a suitable buffer, often with protease inhibitors.

    • Aliquot the cell suspension into different tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes), followed by cooling.

    • Lyse the cells to release the proteins, for example, by freeze-thaw cycles or sonication.

  • Separation and Detection:

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

    • Collect the supernatant containing the soluble, non-denatured proteins.

    • Analyze the amount of soluble target protein remaining at each temperature using Western blotting with a specific antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble protein as a function of temperature for both the vehicle- and ligand-treated samples.

    • A positive interaction is indicated by a rightward shift in the melting curve for the ligand-treated sample. The magnitude of this shift is the ΔTm.

Co-Immunoprecipitation (Co-IP)

While typically used for protein-protein interactions, Co-IP can be adapted to investigate how a small molecule like 2-CP-CoA affects a protein complex. For instance, it can determine if 2-CP-CoA binding to a target protein stabilizes or disrupts its interaction with other proteins.

Experimental Protocol:

  • Cell Lysis:

    • Treat cells with 2-CP-CoA or a vehicle control.

    • Lyse the cells under non-denaturing conditions using a gentle lysis buffer (e.g., RIPA buffer without harsh detergents) containing protease inhibitors to preserve protein complexes.[5][14]

  • Immunoprecipitation:

    • Pre-clear the cell lysate by incubating it with beads (e.g., Protein A/G agarose) to reduce non-specific binding.[6]

    • Incubate the pre-cleared lysate with an antibody specific to the primary target protein (the "bait").

    • Add Protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complex. Allow this to incubate with gentle rotation at 4°C.[14]

  • Washing and Elution:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.[14]

    • Elute the bait protein and its interacting partners from the beads, typically by boiling in SDS-PAGE sample buffer.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE and perform a Western blot.

    • Probe the blot with an antibody against a suspected interacting protein (the "prey"). The presence of a band for the prey protein in the 2-CP-CoA-treated lane, but not (or to a lesser extent) in the control lane, would suggest the small molecule stabilizes the interaction.

Visualizing Workflows and Pathways

Diagrams are essential for conceptualizing experimental plans and biological context. The following visualizations, created using the DOT language, illustrate key processes.

General Workflow for Validating a Protein-Ligand Interaction cluster_0 Hypothesis & Design cluster_1 Experimental Validation cluster_2 Data Analysis & Conclusion A Hypothesize Interaction: Target Protein + 2-CP-CoA B Purify Target Protein & Prepare Ligand A->B C Select Cell Line Expressing Target A->C D In Vitro Biophysical Assay (Isothermal Titration Calorimetry) B->D E In Cellulo Target Engagement (Cellular Thermal Shift Assay) C->E F Protein Complex Analysis (Co-Immunoprecipitation) C->F G Calculate Kd, ΔH, n (from ITC) D->G H Determine ΔTm (from CETSA) E->H I Analyze Protein Pulldown (from Co-IP) F->I J Confirm Direct Interaction G->J H->J I->J

Caption: A general experimental workflow for validating the interaction between 2-CP-CoA and a target protein.

Hypothetical Signaling Pathway Involving 2-CP-CoA Metabolite This compound (2-CP-CoA) Complex Protein-Ligand Complex Metabolite->Complex Target Target Protein (e.g., Kinase A) Target->Complex pSubstrate Phosphorylated Substrate Target->pSubstrate Phosphorylates Complex->pSubstrate Inhibits Kinase Activity Substrate Substrate Protein Substrate->pSubstrate Response Downstream Cellular Response pSubstrate->Response

Caption: A hypothetical pathway where 2-CP-CoA binding to a target protein inhibits its activity.

Decision Guide for Selecting a Validation Method A Need to quantify binding affinity & thermodynamics? B Need to confirm binding in a live cell context? A->B No Res_ITC Use Isothermal Titration Calorimetry (ITC) A->Res_ITC Yes C Investigating effect on protein complex formation? B->C No Res_CETSA Use Cellular Thermal Shift Assay (CETSA) B->Res_CETSA Yes Res_CoIP Use Co-Immunoprecipitation (Co-IP) C->Res_CoIP Yes

Caption: A flowchart to help researchers select the most appropriate interaction validation method.

References

A Comparative Guide to the Bioactivity of 2-Carboxypalmitoyl-CoA and Its Analogs as Carnitine Palmitoyltransferase-1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of 2-carboxypalmitoyl-CoA and its key analogs, focusing on their inhibitory effects on Carnitine Palmitoyltransferase-1 (CPT1). CPT1 is a critical enzyme in the regulation of mitochondrial fatty acid oxidation (FAO), making it an attractive target for therapeutic intervention in various metabolic diseases and cancer. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual diagrams of the key pathways and workflows to aid in research and drug development.

I. Comparative Bioactivity of CPT1 Inhibitors

The primary mechanism of action for this compound and its analogs is the inhibition of CPT1, the rate-limiting enzyme for the transport of long-chain fatty acids into the mitochondria for β-oxidation. Inhibition of CPT1 shifts cellular metabolism from fatty acid utilization towards glucose oxidation. The potency of this inhibition is a key determinant of the compound's bioactivity.

Table 1: Comparative Inhibition of Carnitine Palmitoyltransferase-1 (CPT1)

CompoundTarget Enzyme(s)IC50 / Ki ValueMechanism of ActionKey Characteristics & Remarks
This compound CPT1Data not availablePresumed competitive inhibitor with respect to palmitoyl-CoALimited quantitative data available. Structurally similar to the endogenous substrate, suggesting a competitive inhibitory mechanism.
2-Bromopalmitoyl-CoA CPT1, other membrane-bound enzymes[1]IC50: Varies by tissue (e.g., liver vs. heart)[2]Irreversible, covalent modification[3]Potent inhibitor, but can be promiscuous, inhibiting other enzymes involved in lipid metabolism.[1] Its inhibitory potency is significantly greater in liver than in heart mitochondria.[2]
Etomoxir (B15894) (as Etomoxiryl-CoA) CPT1 (all isoforms)[3][4]IC50: ~0.01 – 0.70 µM (varies by tissue and species)[5]Irreversible, covalent modification of the enzyme[3]A well-characterized, potent, and widely used CPT1 inhibitor. Its active form is the CoA thioester.[3] High concentrations can have off-target effects, including inhibition of complex I of the electron transport chain.[6]
Malonyl-CoA CPT1 (endogenous regulator)[7][8]IC50: ~0.034 - 6.3 µM (dependent on palmitoyl-CoA concentration and experimental system)[1][9]Allosteric, competitive with palmitoyl-CoA[8][10]The primary physiological regulator of CPT1 activity.[3] Its inhibitory potency is influenced by the concentration of palmitoyl-CoA.[9]
2-Tetradecylglycidyl-CoA (TDGA-CoA) CPT1Data not availableIrreversible inhibitionAn analog of etomoxir, also acts as an irreversible inhibitor.[10]

II. Experimental Protocols

Accurate assessment of the bioactivity of CPT1 inhibitors requires robust and well-defined experimental protocols. Below are detailed methodologies for determining CPT1 activity and inhibitor IC50 values.

A. Measurement of Carnitine Palmitoyltransferase-1 (CPT1) Activity

This protocol is adapted from established methods for measuring CPT1 activity in isolated mitochondria or permeabilized cells.

1. Materials:

  • Isolated mitochondria or permeabilized cells

  • Assay Buffer: 117 mM Tris-HCl, 0.28 mM reduced glutathione, 4.4 mM ATP, 2.22 mM KCN, 0.1 mM rotenone, 0.5% fatty acid-free BSA, 5 mM L-carnitine.

  • Substrate: Palmitoyl-CoA

  • Radiolabeled tracer: L-[³H]carnitine

  • Inhibitor stock solutions (e.g., this compound, analogs)

  • Ice-cold 1 M HCl

  • Scintillation fluid and counter

2. Procedure:

  • Prepare the assay buffer and keep it on ice.

  • Add varying concentrations of the inhibitor to the assay buffer.

  • Initiate the reaction by adding a small volume of the mitochondrial suspension or permeabilized cells to the assay buffer containing the substrate (palmitoyl-CoA) and the radiolabeled L-[³H]carnitine.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 6 minutes).

  • Stop the reaction by adding a volume of ice-cold 1 M HCl.

  • Centrifuge the samples to pellet the protein.

  • Transfer the supernatant containing the product, [³H]palmitoylcarnitine, to a new tube.

  • Add scintillation fluid to the supernatant and measure the radioactivity using a scintillation counter.

  • CPT1 activity is calculated as the rate of [³H]palmitoylcarnitine formation and is expressed as nmol/min/mg protein.

B. Determination of Inhibitor IC50 Value

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.

1. Materials:

  • All materials listed for the CPT1 activity assay.

  • A range of inhibitor concentrations.

2. Procedure:

  • Perform the CPT1 activity assay as described above with a series of increasing inhibitor concentrations.

  • For each inhibitor concentration, calculate the percentage of CPT1 activity relative to a control with no inhibitor.

  • Plot the percentage of CPT1 activity against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

  • The IC50 value is the concentration of the inhibitor that corresponds to 50% inhibition of CPT1 activity, as determined from the fitted curve.

III. Visualizing Key Pathways and Workflows

Diagrams generated using Graphviz (DOT language) are provided below to illustrate the central signaling pathway and a typical experimental workflow.

fatty_acid_oxidation_pathway cluster_cytosol Cytosol cluster_intermembrane Mitochondrial Intermembrane Space cluster_matrix Mitochondrial Matrix Long-Chain Fatty Acid Long-Chain Fatty Acid Palmitoyl-CoA Palmitoyl-CoA Cytosol Cytosol Mitochondrial Intermembrane Space Mitochondrial Intermembrane Space Mitochondrial Matrix Mitochondrial Matrix LCFA Long-Chain Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase LCFA->Acyl_CoA_Synthetase ATP, CoA Palmitoyl_CoA Palmitoyl-CoA Acyl_CoA_Synthetase->Palmitoyl_CoA CPT1 CPT1 Palmitoyl_CoA->CPT1 Carnitine Beta_Oxidation β-Oxidation Palmitoyl_CoA->Beta_Oxidation Palmitoylcarnitine Palmitoylcarnitine CPT1->Palmitoylcarnitine CACT CACT Palmitoylcarnitine->CACT CPT2 CPT2 Palmitoylcarnitine->CPT2 CoA CACT->Palmitoylcarnitine CPT2->Palmitoyl_CoA Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Inhibitor This compound & Analogs Inhibitor->CPT1 Malonyl_CoA Malonyl-CoA Malonyl_CoA->CPT1

Figure 1: Fatty Acid Oxidation and CPT1 Inhibition Pathway.

experimental_workflow Start Start: Isolate Mitochondria or Permeabilize Cells Prep_Assay Prepare CPT1 Assay Mix (Buffer, Substrates, [3H]carnitine) Start->Prep_Assay Add_Inhibitor Add Serial Dilutions of This compound or Analogs Prep_Assay->Add_Inhibitor Incubate Incubate at 37°C Add_Inhibitor->Incubate Stop_Rxn Stop Reaction (e.g., with HCl) Incubate->Stop_Rxn Measure_Activity Measure [3H]palmitoylcarnitine (Scintillation Counting) Stop_Rxn->Measure_Activity Analyze_Data Data Analysis: Calculate % Inhibition Measure_Activity->Analyze_Data Plot_Curve Plot Dose-Response Curve Analyze_Data->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Figure 2: General Workflow for IC50 Determination of CPT1 Inhibitors.

IV. Conclusion

This compound and its analogs represent a promising class of compounds for the modulation of fatty acid metabolism through the inhibition of CPT1. While 2-bromopalmitoyl-CoA and etomoxir are potent, well-characterized irreversible inhibitors, their potential for off-target effects necessitates careful consideration in experimental design and therapeutic development. The endogenous regulator, malonyl-CoA, serves as a key physiological benchmark for CPT1 inhibition.

A significant gap in the current understanding is the lack of robust, publicly available quantitative bioactivity data (IC50 or Ki values) for this compound itself. Further research to elucidate these parameters is crucial for a comprehensive comparison and for advancing its potential as a specific and reversible CPT1 inhibitor. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting such investigations and for the continued exploration of this important class of metabolic modulators.

References

independent replication of published findings on 2-carboxypalmitoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide to the Study of Carnitine Palmitoyltransferase Inhibition by Long-Chain Acyl-CoAs

For researchers, scientists, and drug development professionals investigating the roles of molecules like 2-carboxypalmitoyl-CoA, understanding the landscape of published findings and the methodologies for their validation is paramount. While direct independent replication studies on this compound are not extensively documented in publicly available literature, a wealth of research on the inhibitory effects of structurally similar long-chain acyl-CoAs on Carnitine Palmitoyltransferase (CPT) provides a strong foundation for comparison and further investigation. This guide synthesizes key findings, experimental protocols, and comparative data to aid in the design and evaluation of new studies in this area.

Comparative Inhibition of Carnitine Palmitoyltransferase

The inhibition of CPT, a key enzyme in fatty acid oxidation, is a critical area of study. Long-chain acyl-CoAs and their derivatives are known to be potent inhibitors. The following tables summarize quantitative data on the inhibition of CPT by various molecules, providing a basis for comparing potential inhibitory effects.

InhibitorEnzyme SourceCPT Isoform(s)Observed InhibitionKey Findings
Palmitoyl-CoA Purified CPTNot specifiedSubstrate inhibition increases as protein content in the assay decreases.[1]The presence of phospholipids (B1166683) and proteins can stimulate enzyme activity and mitigate substrate inhibition.[1]
Palmitoyl-CoA Normal human skeletal muscle homogenatesTotal CPT~25% inhibition at concentrations above optimal substrate levels (up to 0.3 mM).[2]In patients with CPT deficiency, inhibition by palmitoyl-CoA was significantly greater.[2]
D,L-Palmitoylcarnitine Normal human skeletal muscle homogenatesCPT II (likely)~55% inhibition of normal CPT activity.[2]Almost complete inhibition of CPT in patients with CPT deficiency.[2]
Malonyl-CoA Human skeletal muscle homogenatesTotal CPTCompetitive inhibitor with respect to palmitoyl-CoA.[3]Inhibition is abolished by Triton X-100 in normal CPT.[3]
Acetyl-CoA Human skeletal muscle homogenatesTotal CPTCompetitive inhibitor with respect to palmitoyl-CoA; Ki of ~45 µM.[3]Inhibits both normal and mutant CPT to the same degree.[3]
Free CoA Human skeletal muscle homogenatesTotal CPTCompetitive inhibitor with respect to palmitoyl-CoA; Ki of ~45 µM.[3]Inhibits both normal and mutant CPT to the same degree.[3]

Key Experimental Protocols

The following methodologies are central to studying the effects of compounds like this compound on CPT activity and fatty acid metabolism.

Carnitine Palmitoyltransferase (CPT) Activity Assays
  • Isotope Forward Assay : This is a widely used method to measure total CPT activity (CPT I and CPT II) by quantifying the incorporation of radio-labeled carnitine into palmitoylcarnitine (B157527).[4]

    • Principle : The basic reaction is: palmitoyl-CoA + [3H]carnitine ↔ palmitoylcarnitine + CoA.

    • Differentiation of CPT II : CPT II activity can be determined as the fraction of total activity that is not inhibited by malonyl-CoA.[4]

  • Spectroscopic Assay : CPT II activity can also be measured spectroscopically.[4]

Enzyme Kinetics and Inhibition Studies
  • Determination of Inhibitory Constants (Ki) : To characterize the potency of an inhibitor, Ki values are determined. This typically involves measuring the reaction rate at various substrate and inhibitor concentrations.

    • Method : As described in studies on the inhibition of CPT by malonyl-CoA, acetyl-CoA, and free CoA, these molecules were found to be competitive inhibitors with respect to palmitoyl-CoA.[3] The Ki values for acetyl-CoA and CoA were determined to be approximately 45 µM.[3]

Synthesis and Purification of Acyl-CoAs
  • Enzymatic Synthesis : An enzyme preparation containing ligase activity can be used to synthesize various acyl-CoAs. For example, p-coumaroyl:CoA ligase activity from wheat seedlings has been used to produce caffeoyl-CoA, p-coumaroyl-CoA, and feruloyl-CoA.[5]

  • Purification : The synthesized thioesters can be purified using reverse-phase High-Performance Liquid Chromatography (HPLC).[5]

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions in fatty acid metabolism and the workflows for their study is crucial for a clear understanding.

cluster_Cytosol Cytosol cluster_Mitochondria Mitochondrial Matrix LCFA Long-Chain Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase LCFA->Acyl_CoA_Synthetase LC_Acyl_CoA Long-Chain Acyl-CoA Acyl_CoA_Synthetase->LC_Acyl_CoA CPT1 CPT I LC_Acyl_CoA->CPT1 LC_Acylcarnitine Long-Chain Acylcarnitine CPT1->LC_Acylcarnitine Translocation Malonyl_CoA Malonyl-CoA Malonyl_CoA->CPT1 Inhibition ACC Acetyl-CoA Carboxylase (ACC) ACC->Malonyl_CoA Acetyl_CoA_cyto Acetyl-CoA Acetyl_CoA_cyto->ACC CPT2 CPT II LC_Acylcarnitine->CPT2 LC_Acyl_CoA_mito Long-Chain Acyl-CoA CPT2->LC_Acyl_CoA_mito Beta_Oxidation β-Oxidation LC_Acyl_CoA_mito->Beta_Oxidation Acetyl_CoA_mito Acetyl-CoA Beta_Oxidation->Acetyl_CoA_mito

Caption: Mitochondrial Fatty Acid β-Oxidation Pathway.

cluster_Preparation Sample Preparation cluster_Assay CPT Activity Assay cluster_Analysis Data Analysis Tissue Tissue Homogenate (e.g., Skeletal Muscle) Incubation Incubate with Substrates (Palmitoyl-CoA, [3H]carnitine) and Inhibitor Tissue->Incubation Purified_Enzyme Purified CPT Enzyme Purified_Enzyme->Incubation Separation Separate [3H]palmitoylcarnitine from [3H]carnitine Incubation->Separation Quantification Quantify Radioactivity (Scintillation Counting) Separation->Quantification Enzyme_Activity Calculate Enzyme Activity Quantification->Enzyme_Activity Inhibition_Kinetics Determine Inhibition Type and Ki values Enzyme_Activity->Inhibition_Kinetics

Caption: Experimental Workflow for CPT Inhibition Assay.

References

A Comparative Guide to Confirming the Subcellular Distribution of Acyl-CoA Analogs in Fatty Acid Oxidation Research

Author: BenchChem Technical Support Team. Date: December 2025

In the study of cellular metabolism, particularly fatty acid oxidation, understanding the precise subcellular location of key molecular players is paramount for elucidating their mechanisms of action and potential therapeutic applications. This guide provides a comparative analysis of 2-carboxypalmitoyl-CoA and its alternatives, focusing on their subcellular distribution and the experimental methodologies used to confirm their localization. This information is crucial for researchers, scientists, and drug development professionals working to understand and modulate fatty acid metabolism.

Introduction to Acyl-CoA Analogs in Fatty Acid Oxidation

Long-chain fatty acid oxidation is a critical metabolic pathway for energy production, primarily occurring within the mitochondria. The rate-limiting step of this process is the transport of long-chain fatty acyl-CoAs across the outer mitochondrial membrane, a reaction catalyzed by Carnitine Palmitoyltransferase 1 (CPT1).[1][2][3][4][5][6] Consequently, inhibitors of CPT1 are valuable tools for studying fatty acid metabolism and are being investigated for various therapeutic interventions, including in metabolic disorders, cancer, and cardiovascular diseases.[1][5]

This compound is an analog of palmitoyl-CoA designed to inhibit CPT1. Its subcellular distribution is predicted to be primarily at the outer mitochondrial membrane, the site of CPT1 localization.[1][3][4][5][6] This guide compares this compound with other commonly used CPT1 inhibitors and discusses the experimental approaches to verify their subcellular distribution.

Comparison of CPT1 Inhibitors

The following table summarizes the key characteristics of this compound and its alternatives.

FeatureThis compound (Inferred)2-Bromopalmitoyl-CoAEtomoxir (B15894)Perhexiline (B1211775)
Primary Target Carnitine Palmitoyltransferase 1 (CPT1)Carnitine Palmitoyltransferase 1 (CPT1)Carnitine Palmitoyltransferase 1 (CPT1)Carnitine Palmitoyltransferase 1 (CPT1)
Mechanism of Action Competitive or irreversible inhibitor of CPT1Irreversible inhibitor of CPT1 and other membrane-bound enzymes.[7][8][9]Irreversible inhibitor of CPT1.[4]Reversible inhibitor of CPT1.[10]
Known Subcellular Localization Expected at the outer mitochondrial membraneCellular membranes, including mitochondria.[7][9][11]Primarily acts on the outer mitochondrial membrane.[4]Accumulates extensively in tissues, particularly liver and heart.[10][12]
Specificity Believed to be relatively specific for CPT1Promiscuous inhibitor of many membrane-bound enzymes.[9]Can have off-target effects, notably inhibiting Complex I of the electron transport chain at higher concentrations.[4][13][14]Mixed ion channel inhibitor, affecting cardiac ion currents.[10][15]
Cellular Uptake Likely requires cellular uptake and conversion to the CoA esterConverted to 2-bromopalmitoyl-CoA within cells.[7]Readily enters cells.Well-absorbed orally with extensive tissue distribution.[16][17]

Signaling Pathways and Experimental Workflows

To visualize the context of CPT1 inhibition and the general workflow for determining subcellular distribution, the following diagrams are provided.

G cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_omm Outer Membrane cluster_ims Intermembrane Space cluster_imm Inner Membrane cluster_matrix Matrix Long-Chain Fatty Acid Long-Chain Fatty Acid Long-Chain Acyl-CoA Long-Chain Acyl-CoA Long-Chain Fatty Acid->Long-Chain Acyl-CoA ACSL CPT1 CPT1 Long-Chain Acyl-CoA->CPT1 Carnitine Malonyl-CoA Malonyl-CoA Malonyl-CoA->CPT1 Inhibition ACC2 ACC2 ACC2->Malonyl-CoA Acetyl-CoA Acetyl-CoA Acetyl-CoA->ACC2 Acylcarnitine_IMS Acylcarnitine_IMS CPT1->Acylcarnitine_IMS CoA CACT CACT Acylcarnitine_IMS->CACT CPT2 Acyl-CoA_Matrix Acyl-CoA_Matrix CACT->Acyl-CoA_Matrix CPT2 CPT2 CPT2 Beta-oxidation Beta-oxidation Acyl-CoA_Matrix->Beta-oxidation This compound This compound This compound->CPT1 Inhibition

Fig. 1: Fatty Acid Transport and CPT1 Inhibition.

G Start Start Cell Culture or Tissue Sample Cell Culture or Tissue Sample Start->Cell Culture or Tissue Sample Subcellular Fractionation Subcellular Fractionation Cell Culture or Tissue Sample->Subcellular Fractionation Differential Centrifugation Differential Centrifugation Subcellular Fractionation->Differential Centrifugation Density Gradient Centrifugation Density Gradient Centrifugation Subcellular Fractionation->Density Gradient Centrifugation Immunoprecipitation of Organelles Immunoprecipitation of Organelles Subcellular Fractionation->Immunoprecipitation of Organelles Acyl-CoA Extraction Acyl-CoA Extraction Differential Centrifugation->Acyl-CoA Extraction Density Gradient Centrifugation->Acyl-CoA Extraction Immunoprecipitation of Organelles->Acyl-CoA Extraction LC-MS/MS Analysis LC-MS/MS Analysis Acyl-CoA Extraction->LC-MS/MS Analysis Data Analysis and Quantification Data Analysis and Quantification LC-MS/MS Analysis->Data Analysis and Quantification End End Data Analysis and Quantification->End

References

Comparative Analysis of 2-Carboxypalmitoyl-CoA: A Potent Modulator of Fatty Acid Oxidation in Health and Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the synthetic inhibitor 2-carboxypalmitoyl-CoA (2-CP-CoA), focusing on its role as a modulator of carnitine palmitoyltransferase (CPT), a pivotal enzyme in fatty acid metabolism. While direct quantitative data on endogenous levels of 2-CP-CoA in tissues are not available due to its nature as an experimental compound, this guide will objectively compare its inhibitory effects on CPT activity, drawing parallels from related molecules and highlighting the differential impact on healthy versus diseased tissues. The information presented is supported by experimental data and detailed methodologies to aid in research and drug development.

Introduction to this compound and its Significance

This compound is a synthetic derivative of palmitoyl-CoA designed to act as an inhibitor of carnitine palmitoyltransferase (CPT). The CPT enzyme system, particularly CPT1, is the rate-limiting step for the entry of long-chain fatty acids into the mitochondria for β-oxidation.[1] By inhibiting CPT1, compounds like 2-CP-CoA can effectively modulate fatty acid oxidation. This has significant implications for various metabolic diseases where this pathway is dysregulated, including obesity, type 2 diabetes, and certain cardiovascular conditions.[1][2] Understanding the differential effects of such inhibitors in healthy versus diseased states is crucial for developing targeted therapeutic strategies.

Comparative Inhibitory Effects on CPT1

While specific quantitative data for 2-CP-CoA is limited in publicly available literature, we can infer its comparative effects based on studies of similar CPT1 inhibitors, such as 2-bromopalmitoyl-CoA and the natural regulator malonyl-CoA. These studies reveal tissue-specific and disease-specific differences in CPT1 sensitivity to inhibition.

InhibitorTissue/ConditionIC50 / KiObservations
Malonyl-CoA Healthy Human Skeletal MuscleKi ≈ 0.22 µMPotent competitive inhibitor with respect to palmitoyl-CoA.[3]
CPT Deficient Human Skeletal Muscle-Mutant CPT is more strongly inhibited by malonyl-CoA than normal CPT.[3]
Healthy Rat Liver-Inhibition of liver CPT1 requires approximately ten times the concentration of malonyl-CoA as in muscle and heart.[4]
2-Bromopalmitoyl-CoA Rat Liver Mitochondria-Potent inhibitor of the overt form of CPT1 (CPT1).[5]
Rat Heart Mitochondria-The inhibitory potency of DL-2-bromopalmitoyl-CoA is 17 times greater for liver CPT1 than for heart CPT1.[5]
Acetyl-CoA Healthy & CPT Deficient Human Skeletal MuscleKi ≈ 45 µMInhibits normal and mutant CPT to the same degree.[3]

Signaling Pathway: Regulation of Fatty Acid Oxidation by CPT1 Inhibition

The primary mechanism of action for 2-CP-CoA is the inhibition of CPT1, which blocks the transport of long-chain fatty acids into the mitochondria. This interruption has downstream effects on cellular metabolism, forcing a shift towards carbohydrate utilization. In disease states like obesity and type 2 diabetes, where fatty acid oxidation can be excessively high, this inhibition may restore metabolic flexibility.[2]

FattyAcidOxidation_Inhibition cluster_mito Mitochondria FattyAcids Long-Chain Fatty Acids AcylCoA Long-Chain Acyl-CoA FattyAcids->AcylCoA Activation CPT1 CPT1 AcylCoA->CPT1 BetaOxidation β-Oxidation CPT1->BetaOxidation Transport into Mitochondria Mitochondria Mitochondrial Matrix AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA TCA Cycle AcetylCoA->TCA Inhibitor This compound Inhibitor->CPT1 MalonylCoA Malonyl-CoA MalonylCoA->CPT1

Caption: Inhibition of CPT1 by this compound and Malonyl-CoA.

Experimental Protocols

Synthesis of this compound

The synthesis of acyl-CoA esters like 2-CP-CoA can be achieved through several chemical methods. A common approach involves the activation of the corresponding carboxylic acid and subsequent reaction with Coenzyme A.

SynthesisWorkflow start Start: 2-Carboxypalmitic Acid activation Activation of Carboxylic Acid (e.g., with ethylchloroformate or CDI) start->activation reaction Reaction of Activated Acid with Coenzyme A activation->reaction coa_solution Prepare Coenzyme A solution in aqueous buffer (e.g., NaHCO3) coa_solution->reaction purification Purification of 2-CP-CoA (e.g., by HPLC) reaction->purification end End Product: This compound purification->end

Caption: General workflow for the chemical synthesis of this compound.

Detailed Method for Acyl-CoA Synthesis (Ethylchloroformate Method):

  • Dissolve 2-carboxypalmitic acid in an appropriate organic solvent (e.g., THF).

  • Cool the solution to 4°C.

  • Add triethylamine (B128534) and ethylchloroformate to the solution and stir for 45 minutes at 4°C to form the mixed anhydride.

  • Separately, dissolve Coenzyme A in a cooled aqueous buffer (e.g., 0.5 M NaHCO3).

  • Add the Coenzyme A solution to the activated acid mixture and stir for an additional 45 minutes at room temperature.

  • The reaction mixture can then be lyophilized and the product purified using reverse-phase High-Performance Liquid Chromatography (HPLC).[6]

Carnitine Palmitoyltransferase (CPT) Activity Assay

CPT activity is typically measured by monitoring the formation of palmitoylcarnitine (B157527) from palmitoyl-CoA and radiolabeled L-[methyl-¹⁴C]carnitine. The inclusion of an inhibitor like 2-CP-CoA allows for the determination of its inhibitory potency (IC50 or Ki).

Assay Protocol:

  • Tissue Preparation: Isolate mitochondria from the tissue of interest (e.g., liver, heart, or skeletal muscle) through differential centrifugation.

  • Reaction Mixture: Prepare a reaction buffer containing buffer (e.g., Tris-HCl, pH 7.4), bovine serum albumin (fatty acid-free), and L-[methyl-¹⁴C]carnitine.

  • Inhibitor Addition: For experimental wells, add varying concentrations of this compound. For control wells, add the vehicle solvent.

  • Initiation of Reaction: Start the reaction by adding palmitoyl-CoA to the mixture.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 5-10 minutes).

  • Termination: Stop the reaction by adding a strong acid (e.g., perchloric acid).

  • Separation: Separate the product, [¹⁴C]palmitoylcarnitine, from the unreacted [¹⁴C]carnitine using an extraction method (e.g., with butanol).

  • Quantification: Measure the radioactivity of the extracted [¹⁴C]palmitoylcarnitine using a scintillation counter.

  • Calculation: CPT activity is calculated based on the amount of [¹⁴C]palmitoylcarnitine formed per unit time per milligram of mitochondrial protein. The inhibitory effect of 2-CP-CoA is determined by comparing the activity in the presence and absence of the inhibitor.

A colorimetric assay can also be used, which measures the release of Coenzyme A (CoASH). The free thiol group of CoASH reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm.[7][8]

Conclusion

While this compound is a synthetic molecule not naturally present in tissues, its utility as a research tool for probing the mechanisms of fatty acid oxidation is significant. The available evidence on related compounds suggests that the inhibitory effects of 2-CP-CoA on CPT1 are likely to be more pronounced in tissues with a high capacity for fatty acid oxidation and may be altered in disease states characterized by metabolic dysregulation. The provided experimental protocols offer a foundation for further investigation into the precise comparative effects of 2-CP-CoA in healthy and diseased models, which is essential for the development of novel therapeutics targeting metabolic disorders.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-Carboxypalmitoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like 2-carboxypalmitoyl-CoA are paramount for laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound, ensuring compliance with standard safety protocols.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield must be worn at all times.

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, are required. Always inspect gloves for tears or holes before use.

  • Body Protection: A standard laboratory coat is essential to protect from splashes.

All handling and disposal procedures must be conducted within a certified chemical fume hood to prevent the inhalation of any potential vapors.

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound involves chemical deactivation through alkaline hydrolysis. This process cleaves the thioester bond, followed by oxidation of the resulting thiol to mitigate odor and hazard, and finally, neutralization before collection as hazardous waste.[1]

1. Preparation:

  • Perform all subsequent steps inside a certified chemical fume hood.

  • Place the waste solution containing this compound into a suitable beaker or flask equipped with a magnetic stir bar.

2. Alkaline Hydrolysis:

  • While stirring the waste solution, slowly add an equal volume of a 1 M sodium hydroxide (B78521) (NaOH) solution.[1] This will increase the pH and initiate the hydrolysis of the thioester bond, breaking the molecule into 2-carboxypalmitate and coenzyme A.

3. Oxidation of Thiol:

  • The hydrolysis of coenzyme A will release a free thiol group, which can have a strong, unpleasant odor. To neutralize this, slowly add a commercial bleach solution (sodium hypochlorite) to the reaction mixture, equivalent to approximately one-tenth of the total volume.[2][3]

  • Continue stirring for at least 15-20 minutes. The bleach will oxidize the thiol to a less odorous and less hazardous sulfonate compound.[2][3]

4. Neutralization:

  • The resulting solution will be basic. It is crucial to neutralize it before final collection.

  • While continuously stirring, slowly add a 1 M hydrochloric acid (HCl) solution dropwise.

  • Periodically check the pH of the solution using pH paper or a calibrated pH meter. Continue adding HCl until the pH is within a neutral range (pH 6-8). Exercise caution, as neutralization reactions can be exothermic.

5. Final Waste Collection and Disposal:

  • Once neutralized, carefully transfer the solution into a designated hazardous waste container.

  • The container must be clearly and accurately labeled with its contents (e.g., "Neutralized this compound waste, containing sodium 2-carboxypalmitate and oxidized coenzyme A degradation products in aqueous solution").

  • Ensure the container is securely sealed and stored in a designated secondary containment area while awaiting collection.

  • Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and final disposal of the hazardous waste.[1] Do not pour the treated or untreated waste down the drain.[1]

Data Presentation: Disposal Reagents

For clarity, the key reagents and their roles in the disposal process are summarized below.

ReagentConcentration/AmountPurpose
Sodium Hydroxide (NaOH)1 MAlkaline hydrolysis of the thioester bond.[1]
Sodium Hypochlorite (Bleach)~1/10th of total volumeOxidation of the resulting thiol to reduce odor and hazard.[2][3]
Hydrochloric Acid (HCl)1 MNeutralization of the basic solution to a safe pH range (6-8).

Experimental Workflow Diagram

The logical flow for the proper disposal of this compound is illustrated in the diagram below.

cluster_0 Preparation cluster_1 Deactivation Protocol cluster_2 Final Disposal prep 1. Place this compound waste in fume hood hydrolysis 2. Add 1 M NaOH for alkaline hydrolysis prep->hydrolysis oxidation 3. Add bleach to oxidize resulting thiol hydrolysis->oxidation neutralization 4. Neutralize with 1 M HCl to pH 6-8 oxidation->neutralization collection 5. Transfer to labeled hazardous waste container neutralization->collection disposal 6. Arrange for EHS pickup collection->disposal

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.